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  • Product: Methyl 5-ethyl-2-hydroxybenzoate
  • CAS: 79003-26-2

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Methyl 5-ethyl-2-hydroxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 5-ethyl-2-hydroxybenzoate This guide provides a comprehensive overview of the synthesis of methyl 5-ethyl-2-hydroxybenzoate, a key intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-ethyl-2-hydroxybenzoate

This guide provides a comprehensive overview of the synthesis of methyl 5-ethyl-2-hydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for its preparation.

Methyl 5-ethyl-2-hydroxybenzoate, a derivative of salicylic acid, serves as a crucial building block in organic synthesis. Its structural features, including the hydroxyl, ester, and ethyl groups on the benzene ring, make it a versatile precursor for more complex molecules with potential therapeutic applications. The strategic placement of the ethyl group, in particular, can influence the lipophilicity and binding interactions of the final drug candidate.

Primary Synthesis Pathway: A Two-Step Approach

The most common and industrially viable route to methyl 5-ethyl-2-hydroxybenzoate involves a two-step process:

  • Kolbe-Schmitt Carboxylation of 4-Ethylphenol: This reaction introduces a carboxylic acid group onto the phenol ring, yielding 5-ethylsalicylic acid.

  • Fischer Esterification of 5-Ethylsalicylic Acid: The subsequent esterification of the carboxylic acid with methanol affords the desired product.

This pathway is favored due to the relatively low cost of the starting material, 4-ethylphenol, and the robustness of the reactions involved.

Step 1: Kolbe-Schmitt Carboxylation of 4-Ethylphenol

The Kolbe-Schmitt reaction is a carboxylation process that utilizes an alkali phenoxide and carbon dioxide under pressure and elevated temperature. The reaction proceeds via the nucleophilic addition of the phenoxide to CO2.

Mechanism and Experimental Rationale:

The reaction is typically initiated by the deprotonation of 4-ethylphenol with a strong base, such as sodium hydroxide, to form the sodium phenoxide. This phenoxide is more electron-rich and thus a more reactive nucleophile than the corresponding phenol. The subsequent carboxylation with carbon dioxide under pressure favors the formation of the carboxylate salt. The ortho-carboxylation is directed by the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide.

Experimental Protocol:

A detailed experimental procedure for the carboxylation of a similar phenol, 4-tert-butylphenol, has been described and can be adapted for 4-ethylphenol.

  • Phenoxide Formation: In a pressure vessel, 4-ethylphenol is dissolved in a suitable solvent, and an equimolar amount of sodium hydroxide is added to form the sodium 4-ethylphenoxide.

  • Carboxylation: The vessel is sealed and pressurized with carbon dioxide gas. The reaction mixture is then heated to a specific temperature (typically 120-150 °C) and stirred for several hours to ensure complete carboxylation.

  • Work-up and Isolation: After cooling, the pressure is released, and the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 5-ethylsalicylic acid. The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and dried.

Workflow for Kolbe-Schmitt Carboxylation:

Exploratory

An In-Depth Technical Guide to the Characterization of Methyl 5-ethyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-ethyl-2-hydroxybenzoate is a substituted salicylate ester with potential applications in medicinal chemistry and materials science. As a d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-ethyl-2-hydroxybenzoate is a substituted salicylate ester with potential applications in medicinal chemistry and materials science. As a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound warrants thorough characterization to elucidate its physicochemical properties, potential biological activity, and suitability for various applications. This guide provides a comprehensive overview of the essential methodologies for the synthesis, purification, and in-depth analytical characterization of Methyl 5-ethyl-2-hydroxybenzoate. It is intended to serve as a practical resource for researchers engaged in the study of salicylate derivatives and their potential translation into therapeutic agents or advanced materials.

Introduction: The Significance of Substituted Salicylates

Salicylates, both naturally occurring and synthetic, have a long and storied history in medicine, primarily for their anti-inflammatory, analgesic, and antipyretic properties. The archetypal member of this class, salicylic acid, and its renowned derivative, acetylsalicylic acid (aspirin), exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby modulating the production of prostaglandins.[1] The therapeutic utility of salicylates extends beyond pain and inflammation, with emerging evidence suggesting roles in cancer prevention and cardiovascular protection.

The introduction of substituents onto the salicylic acid scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. Alkyl substitution, as in the case of Methyl 5-ethyl-2-hydroxybenzoate, can alter lipophilicity, which in turn affects membrane permeability, protein binding, and metabolic stability. Understanding the impact of the 5-ethyl group is therefore crucial for the rational design of novel salicylate-based compounds with enhanced therapeutic profiles.

This guide will systematically delineate the necessary steps to fully characterize Methyl 5-ethyl-2-hydroxybenzoate, from its chemical synthesis to its analytical verification.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is a prerequisite for its development and application. The following table summarizes the key known and predicted properties of Methyl 5-ethyl-2-hydroxybenzoate.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem
Molecular Weight 180.20 g/mol PubChem
CAS Number 79003-26-2PubChem
Appearance SolidSigma-Aldrich
IUPAC Name methyl 5-ethyl-2-hydroxybenzoatePubChem
SMILES CCC1=CC(=C(C=C1)O)C(=O)OCSigma-Aldrich
InChI 1S/C10H12O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3Sigma-Aldrich

Chemical Synthesis and Purification

The synthesis of Methyl 5-ethyl-2-hydroxybenzoate can be efficiently achieved through the esterification of 5-ethylsalicylic acid with methanol, catalyzed by a strong acid. This classic Fischer esterification is a reliable and scalable method for preparing salicylate esters.[2]

Synthesis Workflow

cluster_0 Synthesis cluster_1 Purification 5-ethylsalicylic_acid 5-Ethylsalicylic Acid Reaction Reflux 5-ethylsalicylic_acid->Reaction Methanol Methanol (excess) Methanol->Reaction Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reaction Crude_Product Crude Methyl 5-ethyl-2-hydroxybenzoate Reaction->Crude_Product Extraction Solvent Extraction (e.g., Ethyl Acetate/Water) Crude_Product->Extraction Washing Washing with NaHCO₃ (aq) to remove unreacted acid Extraction->Washing Drying Drying over Anhydrous Na₂SO₄ Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Pure_Product Pure Methyl 5-ethyl-2-hydroxybenzoate Chromatography->Pure_Product

Figure 1: Synthesis and Purification Workflow.
Detailed Experimental Protocol

Materials:

  • 5-Ethylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethylsalicylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 5-ethyl-2-hydroxybenzoate.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound. This section outlines the key analytical methods and the expected results for Methyl 5-ethyl-2-hydroxybenzoate.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of Methyl 5-ethyl-2-hydroxybenzoate.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring. Online prediction tools can provide an estimated spectrum.[3][4][5][6]

    • Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be indicative of their relative positions.

    • Ethyl Group: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), characteristic of an ethyl group.

    • Methyl Ester: A singlet for the three protons of the methyl ester group (-OCH₃).

    • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton (-OH), the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. Prediction software can be used to estimate the chemical shifts.[7][8][9]

    • Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm) for the ester carbonyl carbon.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

    • Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

    • Methyl Ester Carbon: A signal for the methyl carbon of the ester group.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 5-ethyl-2-hydroxybenzoate is expected to show characteristic absorption bands. Online databases and prediction tools can provide reference spectra.[10][11]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the ester and phenol.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

  • Electron Ionization (EI-MS): The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃). Prediction tools can assist in interpreting the fragmentation.[12][13]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for quantitative analysis.

A reversed-phase HPLC method can be developed for the analysis of Methyl 5-ethyl-2-hydroxybenzoate.[14][15][16][17][18]

  • Column: A C18 column is typically suitable for the separation of salicylate derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

GC can also be employed for the analysis of this relatively volatile compound, often coupled with a mass spectrometer (GC-MS) for definitive identification.[19][20][21]

  • Column: A non-polar or medium-polarity capillary column is generally used.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without thermal degradation.

  • Derivatization: In some cases, derivatization of the hydroxyl group may be necessary to improve chromatographic performance.

Analytical Workflow

cluster_0 Structural Elucidation cluster_1 Purity Assessment Synthesized_Compound Synthesized Methyl 5-ethyl-2-hydroxybenzoate NMR ¹H and ¹³C NMR Synthesized_Compound->NMR IR Infrared Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS HPLC HPLC-UV Synthesized_Compound->HPLC GC GC-FID/MS Synthesized_Compound->GC TLC Thin Layer Chromatography Synthesized_Compound->TLC Structure_Confirmed Structural Confirmation NMR->Structure_Confirmed Confirms Connectivity IR->Structure_Confirmed Confirms Functional Groups MS->Structure_Confirmed Confirms Molecular Weight Purity_Confirmed Purity Verification HPLC->Purity_Confirmed Quantitative Purity GC->Purity_Confirmed Purity and Volatile Impurities TLC->Purity_Confirmed Qualitative Purity

Figure 2: Analytical Characterization Workflow.

Potential Applications in Drug Development

Substituted salicylates are of significant interest in drug discovery due to their potential to modulate a range of biological targets.

  • Anti-inflammatory and Analgesic Agents: As a derivative of salicylic acid, Methyl 5-ethyl-2-hydroxybenzoate may possess anti-inflammatory and analgesic properties. The ethyl group could enhance its lipophilicity, potentially leading to improved skin penetration for topical formulations.[1][22][23][24][25]

  • Antimicrobial Activity: Some salicylate derivatives have shown antimicrobial activity. The biological activity of Methyl 5-ethyl-2-hydroxybenzoate against various microbial strains should be investigated.[26]

  • Enzyme Inhibition: Salicylates are known to inhibit various enzymes. The inhibitory potential of this compound against targets such as cyclooxygenases, lipoxygenases, and histone acetyltransferases could be explored.[27]

  • Drug Delivery: The ester linkage in Methyl 5-ethyl-2-hydroxybenzoate could be designed to be cleavable by esterases in the body, potentially making it a prodrug of 5-ethylsalicylic acid. This could be a strategy to improve drug delivery and reduce gastrointestinal side effects associated with free salicylic acid.

Safety and Handling

Appropriate safety precautions must be taken when handling Methyl 5-ethyl-2-hydroxybenzoate and the reagents used in its synthesis.

  • GHS Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[28]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, especially during synthesis and purification.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The comprehensive characterization of Methyl 5-ethyl-2-hydroxybenzoate is a critical step in unlocking its potential for various scientific and therapeutic applications. This guide has provided a detailed framework for its synthesis, purification, and in-depth analytical characterization using a combination of spectroscopic and chromatographic techniques. By following the methodologies outlined herein, researchers can obtain a well-characterized compound, paving the way for further investigations into its biological activities and potential for drug development. The predicted spectral data and established analytical workflows for related compounds offer a solid foundation for these endeavors.

References

  • ResearchGate. (n.d.). HII mesophase as a drug delivery system for topical application of methyl salicylate. Retrieved from [Link]

  • PubMed. (2017). HII mesophase as a drug delivery system for topical application of methyl salicylate. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Determination of hydroxyl radicals using salicylate as a trapping agent by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Oxford Academic. (n.d.). estimation of acetylsalicylic acid and salicylate in biological fluids by gas-liquid chromatography. Retrieved from [Link]

  • Semantic Scholar. (2021). Efficacy and mechanism of methyl salicylate in the enhancement of skin delivery of herbal medicines. Retrieved from [Link]

  • PubMed. (2022). Topical delivery of salicylates. Retrieved from [Link]

  • PubMed. (1996). A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of salicylic acid in serum by high-performance liquid chromatography. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Retrieved from [Link]

  • PubMed. (2012). Optimization and Validation of Liquid Chromatography and Headspace-Gas Chromatography Based Methods for the Quantitative Determination of Capsaicinoids, Salicylic Acid, Glycol Monosalicylate, Methyl Salicylate, Ethyl Salicylate, Camphor and L-Menthol in a Topical Formulation. Retrieved from [Link]

  • ResearchGate. (2025). Free fatty acid and acetyl salicylic acid content of foods using gas chromatography-mass spectrometry. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). development and validation of a liquid chromatography method for the determination of methyl salicylate. Retrieved from [Link]

  • PubMed. (2007). Regioselective synthesis of 5-alkylsalicylates, 5-alkyl-2-hydroxy-acetophenones, and 5-alkyl-2-hydroxy-benzophenones by [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Chymist. (n.d.). Ester Derivatives of Salicylic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Salicylates and Their Roles in Human Health. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ACS Publications. (n.d.). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles. Retrieved from [Link]

  • ResearchGate. (n.d.). Source, biological activities, and mechanism of action of our focused natural salicylates. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Retrieved from [Link]

  • Studocu. (n.d.). PW 1: Esterification (synthesis of aspirin). Retrieved from [Link]

  • CUNY. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Retrieved from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • PubMed. (2012). 6-alkylsalicylates are selective Tip60 inhibitors and target the acetyl-CoA binding site. Retrieved from [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • NMRDB. (n.d.). NMR Predict. Retrieved from [Link]

  • Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ACS Publications. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3714227A - Process for the preparation of p-hydroxybenzoic acid ester alkali metal salts.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (2025). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Construction of a Mass Spectrum Library Containing Predicted Electron Ionization Mass Spectra Prepared Using a Machine Learning Model and the Development of an Efficient Search Method. Retrieved from [Link]

  • SciSpace. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancement of active ingredients and biological activities of Nostoc linckia biomass cultivated under modified BG-110 medium composition. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of Hydroxybenzoate Derivatives: Mechanisms, Assays, and Therapeutic Potential

An in-depth technical guide by a Senior Application Scientist Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Chemical Versatility and Biological Significance of Hydroxybenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility and Biological Significance of Hydroxybenzoate Derivatives

Hydroxybenzoic acids and their derivatives represent a class of phenolic compounds structurally derived from benzoic acid, featuring one or more hydroxyl groups on the benzene ring.[1] These compounds are ubiquitous in nature, found widely in plants and some fungi, and can also be synthesized for various industrial applications.[1][2][3] Their esters, commonly known as parabens, are extensively used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy and low production costs.[2][4][5]

The biological properties of these derivatives are diverse and potent, encompassing antimicrobial, antioxidant, anti-inflammatory, and antitumoral activities.[1][2] This diversity stems from their chemical structure—specifically, the number and position of hydroxyl groups on the aromatic ring, which dictates their reactivity, ability to donate hydrogen atoms, and interact with biological macromolecules.[6] This guide provides an in-depth exploration of the key biological activities of hydroxybenzoate derivatives, the underlying molecular mechanisms, and the established in vitro methodologies for their evaluation.

Part 1: Antimicrobial Activity

The antimicrobial properties of hydroxybenzoate derivatives, particularly the p-hydroxybenzoic acid (PHBA) esters known as parabens, are among their most well-documented and commercially utilized activities.[2][4] Their efficacy spans bacteria and fungi, making them valuable preservatives.[4][5]

Mechanism of Antimicrobial Action

The primary mechanisms through which hydroxybenzoate derivatives exert their antimicrobial effects are multifaceted and disruptive to core cellular functions:

  • Disruption of Cell Membrane Integrity: The compounds can interfere with the lipid bilayer of microbial cell membranes, altering permeability and leading to the leakage of essential intracellular components.[7][8] This disruption of the membrane potential is a key factor in their bactericidal or bacteriostatic action.[8]

  • Inhibition of Cellular Enzymes: Critical enzymatic processes are targeted. Parabens have been shown to inhibit key enzymes like ATPases and phosphotransferases, crippling the cell's energy metabolism.[7]

  • Interference with Nucleic Acid Synthesis: Some derivatives can inhibit the synthesis of DNA and RNA, directly halting microbial replication and protein production.[7]

The antimicrobial potency is directly linked to the chemical structure. For parabens, an increase in the length of the alkyl chain enhances antimicrobial effectiveness.[5][9][10] For instance, butylparaben is a more potent antimicrobial agent than methylparaben.[10] However, this increased efficacy is coupled with decreased water solubility.[5][9] This trade-off often leads to the use of paraben combinations (e.g., methylparaben and propylparaben) to achieve a broad spectrum of activity with adequate solubility.[9]

Visualization of Antimicrobial Workflow

The following workflow outlines the standard process for screening and quantifying the antimicrobial activity of hydroxybenzoate derivatives.

Antimicrobial_Workflow cluster_prep Preparation cluster_screening Screening & Quantification cluster_analysis Data Analysis Derivative_Prep Prepare Derivative Stock Solutions Media_Prep Prepare Bacterial/Fungal Culture Media Inoculum_Prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Diffusion_Assay Agar Diffusion Assay (Disk/Well) Inoculum_Prep->Diffusion_Assay Primary Screening Dilution_Assay Broth/Agar Dilution Assay Inoculum_Prep->Dilution_Assay Quantitative Analysis Measure_Zones Measure Inhibition Zones (mm) Diffusion_Assay->Measure_Zones Visual_Inspection Visually Inspect for Growth Dilution_Assay->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Data_Comparison Compare Activity to Controls & Rank Derivatives MIC_Determination->Data_Comparison Measure_Zones->Data_Comparison Visual_Inspection->MIC_Determination

Caption: Workflow for evaluating antimicrobial activity.

Quantitative Data: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Derivative Target Microorganism MIC (µg/mL) Reference
ProcumGastrodin A (PG-A)Staphylococcus aureus50[8]
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Escherichia coli100[8]
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Methicillin-resistant Staphylococcus haemolyticus (MRSH)100[8]
Benzyl & Heptyl Derivative (Compound 10)Staphylococcus aureus3.9[11]
Benzyl & Heptyl Derivative (Compound 10)Methicillin-resistant Staphylococcus aureus (MRSA)15.6[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a compound against a bacterial strain.[12][13]

Objective: To determine the lowest concentration of a hydroxybenzoate derivative that inhibits the visible growth of a target bacterium.

Materials:

  • Hydroxybenzoate derivative stock solution (in a suitable solvent like DMSO).

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Positive control (broth + inoculum), negative control (broth only), and solvent control (broth + inoculum + solvent).

  • Standard antibiotic (e.g., ampicillin) as a reference control.

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the derivative stock solution to the first well of a row. Mix thoroughly by pipetting up and down.

  • Transfer: Transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). This brings the final volume in each well to 200 µL and halves the concentration of the derivative.

  • Controls: Prepare the control wells as described in the materials list.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the derivative at which no visible growth (no turbidity) is observed. Results can also be read using a microplate reader at 600 nm.

Part 2: Antioxidant Activity

Hydroxybenzoic acids are potent antioxidants, a property conferred by the phenolic hydroxyl group(s) which can neutralize free radicals.[1] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.[1][14]

Mechanism of Antioxidant Action

The antioxidant effects of these derivatives are exerted through two primary mechanisms:

  • Direct Radical Scavenging (Hydrogen Atom Transfer - HAT): The phenolic hydroxyl group can donate a hydrogen atom to a highly reactive free radical (R•), neutralizing it. This process generates a more stable phenoxyl radical (Ar-O•) that does not readily propagate the oxidative chain reaction.[1]

  • Electron Transfer and Metal Chelation (Single Electron Transfer - SET): Some derivatives can chelate transition metal ions like Fe²⁺ and Cu²⁺.[1][15] By sequestering these ions, they prevent their participation in Fenton-type reactions, which generate the highly damaging hydroxyl radical (•OH).[1][15]

The antioxidant capacity is highly dependent on the number and position of hydroxyl groups. Generally, antioxidant activity increases with the number of hydroxyl groups.[6] For example, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits stronger antioxidant activity than protocatechuic acid (3,4-dihydroxybenzoic acid).[6]

Caption: Direct and indirect antioxidant mechanisms.

Quantitative Data: In Vitro Antioxidant Assays

Different assays measure antioxidant capacity through various mechanisms. IC50 values represent the concentration of the derivative required to scavenge 50% of the radicals. Lower IC50 values indicate higher antioxidant activity.

Derivative Assay Activity (IC50 µM) Reference
3,4,5-Trihydroxybenzoic acid (Gallic Acid)DPPH• Radical Scavenging2.42 ± 0.08[6]
2,5-Dihydroxybenzoic acidDPPH• Radical Scavenging> 2.42 (less active than gallic acid)[6]
3,4-Dihydroxybenzoic acidDPPH• Radical Scavenging> 2.42 (less active than gallic acid)[6]
Benzene Extract (Costus speciosus)Nitric Oxide Radical Scavenging12.56 µg/mL[16]
Benzene Extract (Costus speciosus)Hydroxyl Radical Scavenging13.46 µg/mL[16]
Experimental Protocol: DPPH• Radical Scavenging Assay

This is one of the most common and straightforward methods for evaluating the radical scavenging ability of compounds in vitro.[14][17]

Objective: To measure the capacity of a hydroxybenzoate derivative to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH•) free radical.

Principle: DPPH• is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[14]

Materials:

  • Hydroxybenzoate derivative solutions at various concentrations.

  • DPPH• solution (typically 0.1 mM in methanol or ethanol).

  • Methanol or ethanol as a solvent.

  • 96-well microtiter plate or spectrophotometer cuvettes.

  • Ascorbic acid or Trolox as a positive control.

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of the derivative solution at various concentrations to different wells.

  • Add DPPH•: To each well, add 100 µL of the DPPH• solution. The final volume is 200 µL.

  • Controls: Prepare a blank control (100 µL solvent + 100 µL DPPH• solution) and a sample blank (100 µL derivative solution + 100 µL solvent).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the concentration of the derivative. The IC50 value is the concentration required to achieve 50% inhibition and can be determined by regression analysis.

Part 3: Anti-inflammatory Activity

Several hydroxybenzoic acid derivatives exhibit significant anti-inflammatory effects, making them promising candidates for therapeutic development.[1][2] Their mechanisms often involve the modulation of key inflammatory pathways and mediators.

Mechanism of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Cytokines and Enzymes: Derivatives like 4-hydroxybenzoic acid (4-HB) can reduce the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][19] They can also inhibit the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the production of inflammatory prostaglandins and leukotrienes.[1][20]

  • NLRP3 Inflammasome Inhibition: 4-HB has been shown to directly inhibit the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[19] This inhibition is partly due to the antioxidant properties of 4-HB, which reduce the reactive oxygen species (ROS) that can activate the inflammasome.[19]

  • Modulation of Signaling Pathways: The anti-inflammatory effects can be mediated through key signaling pathways, including the inhibition of NF-κB activation.[6] NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This simple and cost-effective assay screens for anti-inflammatory activity by assessing a compound's ability to prevent heat-induced protein denaturation, a well-documented cause of inflammation.[20][21][22]

Objective: To evaluate the ability of a hydroxybenzoate derivative to inhibit the denaturation of egg albumin or bovine serum albumin (BSA).

Materials:

  • Hydroxybenzoate derivative solutions at various concentrations.

  • 5% aqueous solution of egg albumin or BSA.

  • Phosphate buffered saline (PBS, pH 6.4).

  • Diclofenac sodium or aspirin as a standard reference drug.

  • Water bath and spectrophotometer.

Procedure:

  • Reaction Mixture: Prepare reaction mixtures by adding 0.2 mL of the derivative solution to 2.8 mL of PBS.

  • Add Protein: Add 0.2 mL of the 5% albumin solution to each tube.

  • Control: A control tube is prepared containing 0.2 mL of distilled water instead of the derivative solution.

  • Incubation (Denaturation): Incubate all tubes in a water bath at 70°C for 15 minutes.

  • Cooling: After incubation, allow the tubes to cool to room temperature.

  • Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Part 4: Anticancer and Estrogenic Activities

Anticancer Potential

Certain hydroxybenzoic acid derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[6][23]

  • Mechanisms: These effects are often linked to their ability to induce cell cycle arrest and trigger apoptosis (programmed cell death).[23] For example, some magnesium-based hydroxybenzoate analogues have been shown to increase the levels of pro-apoptotic proteins like caspase-3, p53, and Bax, while decreasing the anti-apoptotic protein Bcl-2 in fibrosarcoma cells.[23] Other derivatives, such as 2,4,6-trihydroxybenzoic acid, have been found to inhibit cyclin-dependent kinase (CDK) activity, a key regulator of the cell cycle.[24]

  • Structure-Activity Relationship: The anticancer efficacy can be enhanced by forming metal complexes. Zinc and magnesium analogues of hydroxybenzoates have shown increased cytotoxic potency compared to the parent compounds.[23]

Estrogenic Activity of Parabens

A significant area of research and public concern is the estrogenic activity of parabens.[4][25][26]

  • Mechanism: Parabens can act as xenoestrogens, meaning they can mimic the effects of the natural hormone estradiol.[25][26] They can compete with estradiol for binding to estrogen receptors (ERα and ERβ), thereby activating estrogen-responsive genes and promoting the proliferation of estrogen-dependent cells, such as certain types of breast cancer cells (e.g., MCF-7).[25][26]

  • Structure-Activity Relationship: The estrogenic potency of parabens generally increases with the length of the alkyl chain.[2] Butylparaben and benzylparaben are more potent than methylparaben.[26][27] However, it is crucial to note that their potency is significantly weaker—by several orders of magnitude—than that of 17β-estradiol.[26][27]

Part 5: Analytical Methodologies

Accurate quantification of hydroxybenzoate derivatives in various matrices is essential for research and quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the most common and reliable method for the simultaneous determination of multiple hydroxybenzoate derivatives.[28][29][30]

Typical HPLC Parameters:

  • Column: C8 or C18 (e.g., Lichrosorb C8, 150x4.6 mm, 5 µm).[30]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 N HCl) and organic solvents like acetonitrile and methanol.[28][30] A common mobile phase for separating multiple parabens and phenoxyethanol is a mixture of acetonitrile, tetrahydrofuran, and water.[30]

  • Flow Rate: Typically 1.0 mL/min.[28]

  • Detection: UV spectrophotometer set at a wavelength where the compounds have significant absorbance, such as 254 nm or 258 nm.[28][30]

  • Quantification: Based on the peak area relative to a standard curve of known concentrations.

Conclusion

Hydroxybenzoate derivatives are a structurally diverse class of compounds with a wide array of significant biological activities. Their mechanisms of action, from disrupting microbial membranes and scavenging free radicals to modulating inflammatory pathways and interacting with hormone receptors, are intimately linked to their chemical structure. The in vitro assays detailed in this guide provide a robust framework for screening and quantifying these activities, enabling researchers and drug development professionals to explore their full therapeutic potential. As research continues, a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the design of novel derivatives with enhanced efficacy and safety profiles for pharmaceutical, nutraceutical, and clinical applications.

References

  • Taylor & Francis. (n.d.). 4-Hydroxybenzoic acid – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • González-García, E., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Retrieved from [Link]

  • Struga, M., et al. (2023). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. Retrieved from [Link]

  • Hernández-Vázquez, L., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. Retrieved from [Link]

  • Wang, H., et al. (2024). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Retrieved from [Link]

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

  • Kranz, W., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Galisteo, M., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. Retrieved from [Link]

  • Boo, Y. C. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PMC. Retrieved from [Link]

  • Al-Busaidi, J. Z. N., et al. (2019). Hydroxybenzoate magnesium analogues induced apoptosis in HT-1080 human fibrosarcoma cells. OAText. Retrieved from [Link]

  • Nashine, S., & Sahasrabuddhe, B. (2007). Method Development and Validation of Preservatives Determination... Taylor & Francis Online. Retrieved from [Link]

  • Golden, R., & Gandy, J. (2009). Estrogenic activities of parabens. ResearchGate. Retrieved from [Link]

  • Aftab, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • González-García, E., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Retrieved from [Link]

  • Sharma, P., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Singh, R., & Singh, A. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. Retrieved from [Link]

  • Voss, C., et al. (2017). Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2024). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. Retrieved from [Link]

  • Kumar, A., & Kumar, D. (2024). Overview Of In Vitro – Antioxidant Models. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

  • Gauthama, G., et al. (2021). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PMC. Retrieved from [Link]

  • Kandaswami, C., et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. MDPI. Retrieved from [Link]

  • S, S., & L, J. (2012). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PMC. Retrieved from [Link]

  • Microchem Laboratory. (2023). Parabens. Retrieved from [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

  • Otles, S., & Senturk, A. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis Online. Retrieved from [Link]

  • Uhl, M., et al. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole. SciSpace. Retrieved from [Link]

  • Shinde, B., et al. (2011). In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.). Phyto Pharma Journal. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Parabens – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Terasaki, M., et al. (2009). Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Ferreira, A. M., Mota, M., & Simões, M. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences. Retrieved from [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Retrieved from [Link]

  • Wankhede, D. S., et al. (2015). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Retrieved from [Link]

  • Google Patents. (2008). Paraben compounds.
  • Al-Zaban, M. I., et al. (2023). In vitro Evaluation of the Antimicrobial Activity of Aqueous and Ethanolic Extracts of Four Medicinal Plants from Saudi Arabia. ResearchGate. Retrieved from [Link]

  • Blasi, A., & Lopolito, A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Retrieved from [Link]

Sources

Exploratory

Methyl 5-ethyl-2-hydroxybenzoate solubility in different solvents

An In-depth Technical Guide to the Solubility of Methyl 5-ethyl-2-hydroxybenzoate in Different Solvents Introduction Methyl 5-ethyl-2-hydroxybenzoate is a derivative of salicylic acid, belonging to the class of hydroxybe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 5-ethyl-2-hydroxybenzoate in Different Solvents

Introduction

Methyl 5-ethyl-2-hydroxybenzoate is a derivative of salicylic acid, belonging to the class of hydroxybenzoates. Its chemical structure, featuring a benzene ring with hydroxyl, methyl ester, and ethyl functional groups, imparts a unique combination of lipophilic and hydrophilic characteristics that dictate its behavior in various solvent systems.[1][2] Understanding the solubility of this compound is paramount for a wide range of applications, from drug discovery and formulation development, where bioavailability is a key concern, to chemical synthesis and purification processes.[3][4] This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of methyl 5-ethyl-2-hydroxybenzoate, a predicted solubility profile, and a detailed experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility behavior.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For methyl 5-ethyl-2-hydroxybenzoate, several key structural features influence its solubility:

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group introduces polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These features suggest a potential for solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols and water.[6][7][8] However, the intramolecular hydrogen bond between the hydroxyl group and the ester's carbonyl group can reduce its ability to form intermolecular hydrogen bonds with the solvent, thus limiting its water solubility.

  • Lipophilicity: The benzene ring and the ethyl (-CH₂CH₃) group are nonpolar and contribute to the lipophilicity of the molecule. These features favor solubility in nonpolar or weakly polar organic solvents through van der Waals forces. The presence of the ethyl group, compared to a simple methyl salicylate, increases the nonpolar surface area, which is expected to decrease its solubility in highly polar solvents like water and increase its solubility in nonpolar solvents.

  • Acid-Base Properties: The phenolic hydroxyl group is weakly acidic. Therefore, in alkaline solutions (e.g., 5% sodium hydroxide), methyl 5-ethyl-2-hydroxybenzoate is expected to deprotonate, forming a phenoxide salt. This salt, being ionic, will be significantly more soluble in aqueous solutions than the neutral compound.[9][10]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for methyl 5-ethyl-2-hydroxybenzoate can be predicted across different solvent classes:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: Low solubility is expected due to the significant nonpolar character of the ethyl-substituted benzene ring, which outweighs the polar contributions of the hydroxyl and ester groups.

    • Alcohols (Ethanol, Methanol): Moderate to high solubility is anticipated. These solvents have both polar (hydroxyl group) and nonpolar (alkyl chain) regions, allowing them to interact favorably with both the polar functional groups and the nonpolar aromatic ring of methyl 5-ethyl-2-hydroxybenzoate.[7][11] The polarity of the solvent plays a crucial role in the extraction of phenolic compounds.[6][11][12]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): High solubility is expected in these solvents. They possess polar functional groups that can interact with the polar parts of the solute but do not have acidic protons to donate in hydrogen bonding. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[13]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate solubility is predicted. The nonpolar parts of the molecule (benzene ring, ethyl group) will interact favorably with these solvents through London dispersion forces. Diethyl ether, being slightly polar, might be a particularly good solvent.

  • Aqueous Acidic and Basic Solutions:

    • 5% Hydrochloric Acid: Solubility is expected to be similar to that in water, as the compound is unlikely to be protonated.

    • 5% Sodium Hydroxide: High solubility is expected due to the deprotonation of the phenolic hydroxyl group and the formation of a water-soluble sodium salt.[9][10]

Experimental Determination of Solubility

For researchers and drug development professionals, obtaining precise, quantitative solubility data is crucial. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is recommended for its accuracy and reliability.[14][15]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol outlines the steps to determine the solubility of methyl 5-ethyl-2-hydroxybenzoate in a chosen solvent.

1. Materials and Reagents:

  • Methyl 5-ethyl-2-hydroxybenzoate (solid, high purity)[2]

  • Selected solvents (e.g., water, ethanol, acetone, hexane) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid methyl 5-ethyl-2-hydroxybenzoate to a vial B 2. Add a known volume of the selected solvent A->B C 3. Seal the vial tightly B->C D 4. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours C->D E 5. Allow the suspension to settle F 6. Centrifuge the vial to pellet the undissolved solid E->F G 7. Carefully withdraw the supernatant F->G H 8. Filter the supernatant (optional but recommended) G->H I 9. Prepare serial dilutions of the clear filtrate H->I J 10. Quantify the concentration using HPLC or UV-Vis I->J K 11. Calculate the solubility (e.g., in mg/mL or mol/L) J->K

Caption: Experimental workflow for determining the equilibrium solubility of methyl 5-ethyl-2-hydroxybenzoate.

3. Detailed Steps and Causality:

  • Preparation: An excess of the solid compound is added to the solvent to ensure that a saturated solution is formed and that equilibrium can be reached between the dissolved and undissolved states.[14]

  • Equilibration: The mixture is agitated for an extended period (24-72 hours) at a constant temperature to ensure that the system reaches thermodynamic equilibrium. The duration may need to be optimized, especially for compounds that dissolve slowly.[14][15]

  • Phase Separation: Centrifugation and filtration are critical steps to separate the saturated solution from the undissolved solid.[3] This ensures that the concentration of only the dissolved compound is measured.

  • Analysis: HPLC is the preferred method for concentration analysis as it can separate the compound of interest from any potential impurities or degradation products, thus providing a more accurate measurement.[3][13] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and no interfering substances are present. A standard calibration curve must be prepared to accurately determine the concentration.

Data Presentation

The quantitative solubility data obtained should be summarized in a table for easy comparison.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar ProticWater25
Ethanol25
Polar AproticAcetone25
DMSO25
NonpolarHexane25
Aqueous Basic5% NaOH25

Interpretation and Application of Solubility Data

The obtained solubility data has significant implications for various scientific and industrial applications:

  • Drug Development: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy. The data will inform formulation strategies, such as the use of co-solvents, surfactants, or the development of amorphous solid dispersions to enhance solubility.[3][4]

  • Chemical Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions and for purification techniques like crystallization. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Toxicology and Environmental Studies: Understanding a compound's solubility in aqueous and lipid-like environments is crucial for assessing its environmental fate and potential for bioaccumulation.

Conclusion

While specific published solubility data for methyl 5-ethyl-2-hydroxybenzoate is scarce, a thorough understanding of its chemical structure and the fundamental principles of solubility allows for a reliable prediction of its behavior in different solvents. This guide provides the theoretical framework and a robust experimental protocol to enable researchers to determine the precise solubility of this compound. Such data is invaluable for advancing research and development in pharmaceuticals, chemical synthesis, and other related fields.

References

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Available from: [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989 - PubChem. Available from: [Link]

  • Influence of solvent polarity on phenolic and flavonoid content, antioxidant activity, and UPLC - MedCrave online. Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available from: [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC. Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]

  • The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Available from: [Link]

  • Experiment 1 — Properties of Organic Compounds. Available from: [Link]

  • Solubility of Organic Compounds - Chemistry. Available from: [Link]

  • (PDF) Influence of Solvent Polarity and Conditions on Extraction of Antioxidant, Flavonoids and Phenolic Content from Averrhoa bilimbi - ResearchGate. Available from: [Link]

  • Solvent Polarity Effects on Phenolic Fingerprint and Biological Activities, Using Three Different Extractions Formulation for Ex - Preprints.org. Available from: [Link]

  • International Union of Pure and Applied Chemistry - iupac. Available from: [Link]

  • ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 • ChemWhat | Database of Chemicals & Biologicals. Available from: [Link]

  • Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents - PubMed. Available from: [Link]

  • Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures - MDPI. Available from: [Link]

  • Handbook of Solubility Data for Pharmaceuticals - ResearchGate. Available from: [Link]

  • METHYL PARABEN - Ataman Kimya. Available from: [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3) - PubChemLite. Available from: [Link]

Sources

Foundational

Beyond Aspirin: The Expanding Research Applications of Substituted Salicylates in Metabolic and Oncological Drug Development

Executive Summary For over a century, salicylates have been synonymous with cyclooxygenase (COX) inhibition and anti-inflammatory therapy. However, modern pharmacological research has fundamentally redefined the utility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a century, salicylates have been synonymous with cyclooxygenase (COX) inhibition and anti-inflammatory therapy. However, modern pharmacological research has fundamentally redefined the utility of substituted salicylates—such as diflunisal, salsalate, and sulfasalazine. As a Senior Application Scientist, I have observed a paradigm shift in drug development: we are no longer just targeting prostaglandin synthesis. Today, substituted salicylates are being repurposed as potent metabolic modulators, epigenetic silencers, and targeted oncological agents. This whitepaper provides an in-depth technical guide to the mechanistic pathways, quantitative profiles, and validated experimental workflows driving the next generation of salicylate research.

Mechanistic Paradigms: Redefining Salicylate Pharmacology

To design effective assays, researchers must first understand the distinct, non-COX pathways modulated by these compounds.

Allosteric Modulation of AMPK

Salicylate and its prodrug salsalate directly activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Unlike metformin, which alters the cellular ADP:ATP ratio, salicylate binds directly to the β1 subunit of the AMPK heterotrimeric complex at the Ser108 residue1[1]. This allosteric binding physically protects the activating phosphorylation site (Thr172) on the α-subunit from dephosphorylation by protein phosphatase-2Cα (PP2Cα), leading to increased fat utilization and reduced insulin resistance1[1].

Epigenetic Regulation via p300/CBP Inhibition

Diflunisal, a fluorinated salicylic acid derivative, has emerged as a novel epigenetic regulator. Research indicates that diflunisal and salicylic acid directly suppress p300 and CREB-binding protein (CBP) 2[2]. These sister proteins are histone acetyltransferases (HATs) that control inflammatory gene expression and cell growth. By inhibiting p300/CBP, diflunisal blocks the AML1-ETO leukemia-promoting protein pathway, effectively halting cancer progression in leukemic models 2[2].

Cystine Uptake Inhibition

Sulfasalazine, an N-heterocyclic substituted salicylic acid, demonstrates unique oncological applications by inhibiting the cellular uptake of cystine. This mechanism starves cystine-dependent tumors (such as Nb2 lymphoma cells), leading to severe tumor cell lysis and growth arrest 3[3].

G Salicylates Substituted Salicylates (Diflunisal, Salsalate, Sulfasalazine) AMPK AMPK Complex (β1 subunit Ser108) Salicylates->AMPK Allosteric Activation (Protects Thr172) p300 p300 / CBP Epigenetic Regulators Salicylates->p300 Direct Inhibition Cystine Cystine/Glutamate Antiporter Salicylates->Cystine Uptake Inhibition Metabolism Increased Lipid Oxidation Reduced Insulin Resistance AMPK->Metabolism Metabolic Shift Oncology Suppression of Leukemia (AML1-ETO pathway) p300->Oncology Epigenetic Silencing TumorLysis Tumor Cell Lysis (Cystine Starvation) Cystine->TumorLysis Oxidative Stress

Divergent signaling pathways modulated by substituted salicylates.

Quantitative Pharmacological Profiles

To ensure experimental integrity, researchers must calibrate their assays to the specific pharmacological profiles of these derivatives. The table below summarizes the core quantitative data for key substituted salicylates.

CompoundPrimary Target(s)Key Pharmacological EffectExperimental Concentration / IC50
Sodium Salicylate AMPK (β1 subunit), COXLipid oxidation, Insulin sensitization1–3 mM (in vitro AMPK activation)
Diflunisal p300/CBP, Transthyretin, COXEpigenetic silencing, Amyloid stabilization50–100 µM (p300 inhibition)
Sulfasalazine Cystine/Glutamate antiporterInhibition of cystine uptake, Tumor lysis~0.17 mM (IC50 for Nb2 lymphoma)

Validated Experimental Workflows

A protocol is only as reliable as the logic underpinning it. As a Senior Application Scientist, I mandate that every assay be treated as a self-validating system. Below are two critical workflows for investigating salicylate applications, complete with the causality behind each methodological choice.

Protocol A: Quantifying AMPK Activation in Hepatocyte Models

This workflow is designed to measure the direct allosteric activation of AMPK by salicylates, avoiding false positives caused by cellular stress.

Step 1: Cell Culture & Serum Starvation

  • Action: Seed HEK-293 cells or primary hepatocytes. Incubate in serum-free media for 12-16 hours prior to treatment.

  • Causality: Serum contains growth factors that basally stimulate various kinase cascades. Starvation reduces basal AMPK phosphorylation, widening the dynamic range to detect salicylate-induced activation.

Step 2: Compound Treatment

  • Action: Treat cells with 1–3 mM sodium salicylate or salsalate for 1 hour. Include a positive control cohort treated with 99 nM A-769662.

  • Causality: Salicylate acts as a partial agonist at the same allosteric site as A-769662. Matching the plasma concentrations achieved in high-dose human therapies (1-3 mM) ensures physiological relevance1[1].

Step 3: Cell Lysis with Phosphatase Inhibition

  • Action: Lyse cells on ice using RIPA buffer supplemented heavily with phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.

  • Causality: Salicylate activates AMPK primarily by physically protecting the Thr172 residue from dephosphorylation by PP2Cα1[1]. If phosphatases remain active during lysis, the transient phosphorylation mark is lost, yielding false negatives.

Step 4: Immunoblotting

  • Action: Perform SDS-PAGE and probe with anti-phospho-AMPKα (Thr172) and anti-total AMPKα antibodies.

  • Causality: Total AMPK serves as the internal loading control to confirm that the drug affects the phosphorylation state, not the absolute expression level of the kinase.

Workflow Step1 1. Cell Culture Serum Starvation Step2 2. Compound Treatment (Salicylate 1-3 mM) Step1->Step2 Establish baseline Step3 3. Cell Lysis (+ Phosphatase Inhibitors) Step2->Step3 Induce activation Step4 4. Immunoblotting Target: p-AMPK (Thr172) Step3->Step4 Preserve phosphorylation Step5 5. Quantification Densitometry Analysis Step4->Step5 Measure output

Standardized workflow for validating AMPK activation by salicylates.

Protocol B: Evaluating Epigenetic Suppression in Leukemic Cell Lines

This workflow details how to validate the repurposing of diflunisal as an epigenetic cancer therapeutic.

Step 1: Cell Line Selection and Seeding

  • Action: Culture AML1-ETO-driven leukemia cells (e.g., Kasumi-1).

  • Causality: These specific cell lines are dependent on p300/CBP for oncogenic gene expression, providing a direct genetic background to observe diflunisal's epigenetic efficacy2[2].

Step 2: Diflunisal Dosing

  • Action: Administer diflunisal at calibrated concentrations (e.g., 50–100 µM) for 24-48 hours.

  • Causality: Diflunisal is a potent p300/CBP inhibitor. Exceeding this range risks triggering non-specific cytotoxicity or off-target COX inhibition artifacts, which confound epigenetic readouts.

Step 3: Histone Extraction and Analysis

  • Action: Acid-extract histones and perform Western blotting for H3K27ac (acetylated Histone H3 at Lysine 27).

  • Causality: p300/CBP are histone acetyltransferases (HATs). A reduction in H3K27ac provides direct, mechanistic validation that diflunisal has successfully penetrated the nucleus and inhibited its target 2[2].

Future Directions in Drug Development

The structural versatility of substituted salicylates continues to yield novel applications:

  • Amyloidosis: Diflunisal is currently utilized off-label to stabilize transthyretin variants, preventing the protein misfolding central to familial amyloidosis4[4]5[5].

  • Biocatalysis: Industrial applications are exploring enzymes like salicylate hydroxylase (NahG), a flavin-dependent monooxygenase, to catalyze the decarboxylative hydroxylation of substituted salicylates into catechols, opening doors for green chemistry and bioremediation 6[6].

References

  • Hawley, S. A., et al. (2012).
  • Patsnap Synapse. (2024). "What is the mechanism of Diflunisal?
  • Gupta, V., et al. (2000). "CA2307278A1 - Use of n-heterocyclic substituted salicylic acids for inhibition of cellular uptake of cystine.
  • Gladstone Institutes. (2016). "Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties." Gladstone Institutes.
  • LiverTox. (2018). "Diflunisal." NCBI Bookshelf - NIH.
  • Nagem, R. A., et al. (2019).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-ethyl-2-hydroxybenzoate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-ethyl-2-hydroxybenzoate, also known as methyl 5-ethylsalicylate, is a valuable aromatic ester with applications in the synthesis of mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-ethyl-2-hydroxybenzoate, also known as methyl 5-ethylsalicylate, is a valuable aromatic ester with applications in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[1] Its structure, featuring a hydroxyl group ortho to a methyl ester and an ethyl group para to the hydroxyl, presents specific challenges and opportunities in synthetic design. This guide will explore the primary retrosynthetic disconnections and detail the most practical forward synthetic routes, emphasizing the selection of starting materials and the rationale behind the chosen methodologies.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of Methyl 5-ethyl-2-hydroxybenzoate points to two primary starting materials: 4-ethylphenol and salicylic acid derivatives. The core synthetic challenges lie in the selective introduction of the carboxyl group (or its ester equivalent) and the ethyl group onto the phenol ring at the desired positions.

Retrosynthesis

Caption: Retrosynthetic analysis of Methyl 5-ethyl-2-hydroxybenzoate.

The most direct and industrially viable approach involves the carboxylation of 4-ethylphenol to form 5-ethylsalicylic acid, followed by esterification. 4-Ethylphenol is a commercially available starting material produced from the sulfonation of ethylbenzene followed by alkaline fusion.[2]

Synthetic Methodologies: A Step-by-Step Guide

Two primary, well-established reactions form the cornerstone of the synthesis of Methyl 5-ethyl-2-hydroxybenzoate: the Kolbe-Schmitt reaction for carboxylation and Fischer esterification.

Part 1: Carboxylation of 4-Ethylphenol via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenol ring.[3][4] The reaction proceeds by heating a sodium phenoxide with carbon dioxide under pressure, followed by acidification.[3]

Causality Behind Experimental Choices:

  • Formation of the Phenoxide: The reaction is initiated by deprotonating the phenol with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide.[5] This increased nucleophilicity is crucial for the subsequent attack on the electrophilic carbon of CO2.

  • Regioselectivity: The Kolbe-Schmitt reaction with sodium phenoxide typically favors ortho-carboxylation.[6] This is attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, directing the electrophile to the ortho position. When starting with 4-ethylphenol, the ortho position relative to the hydroxyl group is C2, leading to the desired 5-ethyl-2-hydroxybenzoic acid (5-ethylsalicylic acid). While para-carboxylation can occur, it is generally a minor product under these conditions.[6][7] The use of potassium hydroxide can favor the para product, but for this synthesis, sodium hydroxide is the preferred base.[3]

  • Reaction Conditions: The reaction requires elevated temperature and pressure to overcome the activation energy for the carboxylation of the aromatic ring.[3] The absence of water is critical as it can decrease the yield.[5]

Experimental Protocol: Kolbe-Schmitt Carboxylation of 4-Ethylphenol

  • Preparation of Sodium 4-ethylphenoxide: In a dry, high-pressure autoclave, dissolve 4-ethylphenol in a suitable inert solvent like toluene. Add an equimolar amount of sodium hydroxide (as a concentrated aqueous solution or solid pellets). Heat the mixture under vacuum to remove water and form the anhydrous sodium phenoxide salt.

  • Carboxylation: Pressurize the autoclave with dry carbon dioxide gas (typically to 100 atm). Heat the reaction mixture to 125-150°C and maintain for several hours with vigorous stirring.[3]

  • Work-up and Isolation: After cooling, cautiously vent the excess CO2. Dissolve the solid product in water and acidify with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the 5-ethylsalicylic acid.

  • Purification: The crude 5-ethylsalicylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

ParameterValueRationale
Starting Material4-EthylphenolCommercially available and appropriately substituted.[2]
ReagentsSodium Hydroxide, Carbon DioxideNaOH forms the reactive phenoxide; CO2 is the carboxylating agent.[3]
Temperature125-150°CProvides sufficient energy for the carboxylation to proceed.[3]
Pressure~100 atmIncreases the concentration of CO2 in the reaction medium.[3]
SolventToluene (for azeotropic water removal)Ensures an anhydrous environment, which is critical for good yield.[5]
Part 2: Esterification of 5-Ethylsalicylic Acid

The conversion of the resulting 5-ethylsalicylic acid to its methyl ester is typically achieved through Fischer esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[8]

Causality Behind Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid.[9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).

  • Reaction Equilibrium: Fischer esterification is a reversible reaction.[9] To drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is typically used. Alternatively, the water formed as a byproduct can be removed, for example, by azeotropic distillation.

  • Reaction Conditions: The reaction is generally carried out at the reflux temperature of the alcohol to increase the reaction rate.[10]

Experimental Protocol: Fischer Esterification of 5-Ethylsalicylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylsalicylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5 mol%).[11]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Extract the methyl 5-ethyl-2-hydroxybenzoate into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.

ParameterValueRationale
Starting Material5-Ethylsalicylic AcidProduct from the previous carboxylation step.
ReagentsMethanol, Sulfuric Acid (catalyst)Methanol is the alcohol for esterification; H2SO4 is the acid catalyst.[9]
TemperatureReflux (~65°C for methanol)Increases reaction rate without degrading reactants or products.[10]
Reaction TimeSeveral hoursAllows the reaction to approach equilibrium for a higher yield.
Work-upNeutralization and ExtractionRemoves the acid catalyst and isolates the ester product.

SynthesisWorkflow

Caption: Synthetic workflow for Methyl 5-ethyl-2-hydroxybenzoate.

Alternative Synthetic Routes

While the Kolbe-Schmitt/Fischer esterification sequence is the most direct, other methods can be considered, though they may be less efficient or require more specialized reagents.

  • Friedel-Crafts Acylation: It is theoretically possible to introduce the ethyl group via a Friedel-Crafts alkylation of a salicylic acid derivative.[12] However, Friedel-Crafts reactions on phenols can be problematic due to the coordination of the Lewis acid catalyst with the phenolic oxygen, which can lead to poor yields and side reactions like O-acylation.[13]

  • Reimer-Tiemann Reaction: The Reimer-Tiemann reaction can be used to introduce a formyl group ortho to the hydroxyl group of a phenol using chloroform and a strong base.[14][15] This would require starting with 4-ethylphenol to produce 5-ethyl-2-hydroxybenzaldehyde, which would then need to be oxidized to the carboxylic acid and subsequently esterified. This multi-step process is generally less efficient than the direct carboxylation.[16][17]

Conclusion

The synthesis of Methyl 5-ethyl-2-hydroxybenzoate is most effectively achieved through a two-step process starting from 4-ethylphenol. The Kolbe-Schmitt reaction provides a reliable method for the regioselective carboxylation of the phenol ring, and the subsequent Fischer esterification efficiently converts the resulting carboxylic acid to the desired methyl ester. A thorough understanding of the underlying mechanisms of these reactions is paramount for optimizing reaction conditions and maximizing yield and purity. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate.

References

  • American Chemical Society. (n.d.). An efficient large-scale synthesis of methyl 5-[2-(2, 5-dimethoxyphenyl) ethyl]-2-hydroxybenzoate.
  • ACS Publications. (n.d.). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate | Organic Process Research & Development.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • ChemicalBook. (n.d.). ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Wikipedia. (n.d.). 4-Ethylphenol.
  • J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • PMC. (2025, December 12). A Para‐Selective Kolbe–Schmitt Reaction.
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction.
  • Unknown Source. (n.d.).
  • Z. Naturforsch. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism.
  • Unknown Source. (n.d.). PW 1: Esterification (synthesis of aspirin) 1.
  • The Good Scents Company. (n.d.). 4-ethyl phenol p-ethylphenol.
  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
  • PubChem. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989.
  • Sigma-Aldrich. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate.
  • MedChemExpress. (n.d.). 4-Ethylphenol | Endogenous Metabolite.
  • MDPI. (2024, December 1). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO 2.
  • Google Patents. (n.d.). CN110283072B - Synthesis method of ethyl salicylate.
  • Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid.
  • ACS Publications. (2021, November 30). Production of 4-Ethylphenol from Lignin Depolymerization in a Novel Surfactant-Free Microemulsion Reactor | Industrial & Engineering Chemistry Research.
  • Unknown Source. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate.
  • PubMed. (2006, March 9). Synthesis and Transdermal Properties of Acetylsalicylic Acid and Selected Esters.
  • YouTube. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE.
  • Labster. (2022, November 2). 5 Ways to Make the Synthesis of Aspirin Interesting to Students.
  • Chemistry LibreTexts. (2020, June 29). 1: Synthesis of Aspirin (Experiment).
  • Annals of Biomedical and Clinical Research. (n.d.). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach.
  • Unknown Source. (n.d.). Chemistry 104: Synthesis of Aspirin.

Sources

Foundational

An In-depth Technical Guide to Methyl 5-ethyl-2-hydroxybenzoate: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-ethyl-2-hydroxybenzoate, a derivative of salicylic acid, represents a class of compounds with significant potential in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-ethyl-2-hydroxybenzoate, a derivative of salicylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. As an ester of a substituted salicylic acid, it shares a structural heritage with widely recognized therapeutic agents, including aspirin. This guide provides a comprehensive technical overview of Methyl 5-ethyl-2-hydroxybenzoate, delving into its chemical structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic placement of the ethyl and methyl ester groups on the salicylic acid scaffold can significantly influence its biological activity, pharmacokinetic profile, and potential therapeutic applications.

Chemical Structure and Identification

Methyl 5-ethyl-2-hydroxybenzoate is an aromatic organic compound. Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl ester group, and an ethyl group.

IUPAC Name: methyl 5-ethyl-2-hydroxybenzoate

Synonyms: Methyl 5-ethylsalicylate

CAS Number: 79003-26-2[1]

Molecular Formula: C₁₀H₁₂O₃[1]

Molecular Weight: 180.20 g/mol [1]

Chemical Structure:

Caption: Chemical structure of Methyl 5-ethyl-2-hydroxybenzoate.

Physicochemical Properties

The physicochemical properties of Methyl 5-ethyl-2-hydroxybenzoate are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValueSource
Physical Form Solid[2][3][4][5]
Molecular Weight 180.20 g/mol [1]
XLogP3 3.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Synthesis and Purification

The synthesis of Methyl 5-ethyl-2-hydroxybenzoate can be achieved through the esterification of 5-ethylsalicylic acid with methanol. This reaction is a classic example of a Fischer-Speier esterification, which is catalyzed by a strong acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Methyl 5-ethyl-2-hydroxybenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for Fischer esterification of salicylic acid derivatives.[6][7][8]

Materials:

  • 5-Ethylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethylsalicylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Methyl 5-ethyl-2-hydroxybenzoate.

Causality Behind Experimental Choices:

  • Excess Methanol: Using an excess of methanol shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.[6]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][8]

  • Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted starting material, and water-soluble byproducts. The sodium bicarbonate wash specifically neutralizes the acidic components.

  • Column Chromatography: This purification technique is essential to separate the desired ester from any remaining impurities, ensuring a high purity of the final product.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), the methyl ester protons (a singlet), and the hydroxyl proton (a broad singlet). The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for all 10 carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic parts, a strong C=O stretching absorption for the ester carbonyl group, and C-O stretching bands.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group.

Applications in Research and Drug Development

Salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy. The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[3][10]

Potential as an Anti-inflammatory Agent

The structural similarity of Methyl 5-ethyl-2-hydroxybenzoate to other known anti-inflammatory salicylates suggests its potential in this therapeutic area. Esterification of the carboxylic acid group of salicylic acid has been shown to reduce gastric irritation, a common side effect of traditional NSAIDs.[11] This suggests that Methyl 5-ethyl-2-hydroxybenzoate could act as a prodrug, being hydrolyzed in the body to release the active 5-ethylsalicylic acid, potentially with an improved safety profile.

Studies on other salicylic acid esters have demonstrated potent anti-inflammatory effects. For instance, derivatives of methyl salicylate have shown significant anti-inflammatory activity in preclinical models.[2][10] Furthermore, naturally occurring methyl salicylate glycosides exhibit anti-inflammatory, analgesic, and antipyretic properties with reduced gastrointestinal toxicity.[12][13]

Signaling Pathway Involvement

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation, pain, and fever.

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates Salicylates (e.g., Methyl 5-ethyl-2-hydroxybenzoate) Salicylates->COX_Enzymes Inhibition

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of salicylates.

Safety and Handling

GHS Hazard Statements:

  • H301: Toxic if swallowed. [1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P330: Rinse mouth.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is imperative to handle Methyl 5-ethyl-2-hydroxybenzoate in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Methyl 5-ethyl-2-hydroxybenzoate is a compound of interest for researchers in medicinal chemistry and drug discovery. Its structural relationship to salicylic acid suggests a high potential for anti-inflammatory activity, possibly with an improved gastrointestinal safety profile compared to traditional NSAIDs. While experimental data on its specific properties and biological activity are still emerging, the foundational knowledge of salicylates provides a strong rationale for its further investigation. The synthesis and purification can be achieved through well-established chemical transformations, making it an accessible target for further research. Future studies should focus on the detailed biological evaluation of Methyl 5-ethyl-2-hydroxybenzoate to fully elucidate its therapeutic potential.

Sources

Exploratory

A Comprehensive Technical Guide to the Discovery and History of Salicylic Acid Esters

Abstract This technical guide provides an in-depth exploration of the discovery, history, and chemical principles of salicylic acid esters, compounds that have fundamentally shaped modern pharmacology. From the ancient u...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and chemical principles of salicylic acid esters, compounds that have fundamentally shaped modern pharmacology. From the ancient use of willow bark to the synthesis of acetylsalicylic acid (Aspirin) and beyond, this document details the pivotal scientific milestones. It serves as a resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, analytical characterization, and pharmacological mechanisms of these vital therapeutic agents. The guide integrates historical context with detailed experimental methodologies and mechanistic explanations to provide a comprehensive understanding of this important class of molecules.

From Ancient Remedies to Pure Compound: The Pre-Ester History of Salicylic Acid

The story of salicylic acid esters begins long before their chemical synthesis, with the use of salicylate-rich plants in traditional medicine.

  • Ancient Use: The use of willow tree extracts for pain and fever relief is documented in ancient texts from Sumerian, Egyptian, Greek, and Chinese civilizations.[1][2] The Greek physician Hippocrates, around 400 B.C., prescribed preparations from willow bark and leaves to alleviate pain and reduce fever.[3]

  • Isolation of Salicin: The first major step towards understanding the active component occurred in 1828, when Johann Buchner, a German chemist, isolated a bitter-tasting yellow crystalline substance from willow bark, which he named "salicin" from the Latin salix (willow tree).[2][4] A year later, French pharmacist Henri Leroux prepared a larger quantity of this crystalline form.[4][5]

  • Conversion to Salicylic Acid: The Italian chemist Raffaele Piria, in 1838, successfully hydrolyzed salicin into a sugar (glucose) and an aromatic component, which he then oxidized to produce an acid.[4] He named this new compound salicylic acid.[5] Around the same time, German researchers isolated the same acid from meadowsweet flowers (Filipendula ulmaria, formerly Spiraea ulmaria).[4]

Despite its efficacy, the direct therapeutic use of pure salicylic acid was hampered by severe gastrointestinal side effects, including irritation and bleeding, when consumed in high doses.[4] This critical drawback spurred the search for less caustic derivatives, setting the stage for the development of salicylic acid esters.

The Dawn of a New Era: Acetylsalicylic Acid (Aspirin)

The quest to mitigate the harsh side effects of salicylic acid while retaining its therapeutic benefits led directly to the synthesis of its most famous ester, acetylsalicylic acid.

2.1. Synthesis and the Role of Felix Hoffmann

In 1897, Felix Hoffmann, a chemist working at the German company Friedrich Bayer & Co., is widely credited with synthesizing a stable, medically useful form of acetylsalicylic acid.[5][6] The commonly told story is that Hoffmann was motivated to find a gentler alternative for his father, who suffered from rheumatism but could not tolerate sodium salicylate.[7][8]

By refluxing salicylic acid with acetic anhydride, Hoffmann successfully acetylated the phenolic hydroxyl group of salicylic acid, creating acetylsalicylic acid.[6][9] This structural modification proved to be the key. It masked the acidic phenol group, reducing direct irritation to the stomach lining, while allowing the compound to be later metabolized in the body to release the active salicylate.

However, the history is not without controversy. In 1949, Arthur Eichengrün, Hoffmann's former superior at Bayer, claimed that the synthesis was performed under his direction and that he was the true inventor.[8] Historical analysis suggests Eichengrün's claim has considerable merit, though Hoffmann remains the figure most associated with the discovery in popular accounts.[8]

Bayer marketed the new compound under the trade name Aspirin, with "A" from acetyl and "spirin" from Spiraea, the plant from which salicylic acid was first isolated.[6] It was patented and launched in 1899, rapidly becoming a global success.[1][5]

2.2. Experimental Protocol: Synthesis of Acetylsalicylic Acid

The synthesis of aspirin is a classic esterification reaction. The causality behind the experimental choices lies in driving the reaction to completion and ensuring the purity of the final product.

Principle: The phenolic hydroxyl group of salicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. An acid catalyst, such as phosphoric or sulfuric acid, is used to protonate the acetic anhydride, increasing its electrophilicity and accelerating the reaction rate.[7]

Methodology:

  • Reactant Setup: In a 5 mL conical reaction vial, combine 175 mg of salicylic acid with 0.360 mL (389 mg) of acetic anhydride.[7]

  • Catalyst Addition: Carefully add 3 drops of 85% phosphoric acid to the vial to catalyze the reaction.[7]

  • Heating/Reflux: Attach an air condenser and heat the mixture in a boiling water bath for approximately 20 minutes, with occasional stirring. Heating provides the necessary activation energy for the reaction. The condenser prevents the loss of volatile reactants and products.

  • Hydrolysis of Excess Anhydride: After heating, cautiously add 15 mL of chilled water to the mixture. This step serves two purposes: it quenches the reaction and hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid.

  • Crystallization: Cool the mixture in an ice bath to induce the crystallization of the less soluble acetylsalicylic acid. Vigorous stirring can facilitate the formation of crystals.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove residual soluble impurities (e.g., phosphoric acid, acetic acid).

  • Drying: Allow the product to dry thoroughly to obtain the final, purified acetylsalicylic acid.

Beyond Aspirin: Other Notable Salicylic Acid Esters

While aspirin is the most prominent, other salicylic acid esters have important applications in medicine and industry.

3.1. Methyl Salicylate (Oil of Wintergreen)

Methyl salicylate is the methyl ester of salicylic acid, known for its characteristic sweet, "minty" scent.[10]

  • Discovery and Occurrence: It was first isolated in 1843 by the French chemist Auguste Cahours from the wintergreen plant (Gaultheria procumbens).[10] It is also naturally produced by many other plants, often as a defense signal.[4][10]

  • Synthesis: Commercially, it is produced synthetically via an acid-catalyzed Fischer esterification of salicylic acid with methanol.[10][11] The use of a strong acid catalyst (like sulfuric acid) and an excess of methanol drives the equilibrium toward the formation of the ester.[11][12]

  • Applications: Methyl salicylate is widely used as a fragrance and flavoring agent in foods and candies.[10] Topically, it is a common active ingredient in deep-heating liniments for muscle and joint pain, where it acts as a rubefacient and analgesic.[11][12]

3.2. Other Esters

Other esters, such as phenyl salicylate (Salol), were historically used as intestinal antiseptics. Many modern derivatives are being explored for a range of therapeutic applications, including antifungal and anti-inflammatory agents.[13][14] The modification of the carboxyl or hydroxyl group of salicylic acid allows for the tuning of properties like lipophilicity, which can enhance or alter biological activity.[14]

Analytical Characterization of Salicylic Acid Esters

The confirmation of identity and quantification of purity are critical in drug development. Several analytical techniques are routinely employed for the characterization of salicylic acid esters.

4.1. Chromatographic Methods

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID), is highly effective for separating and quantifying volatile esters like methyl, ethyl, and propyl salicylate.[15] The technique provides excellent resolution, allowing for the analysis of complex mixtures.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method used for both the quantification of the primary compound and the detection of impurities or degradation products, such as free salicylic acid in an aspirin sample.[17][18]

4.2. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a powerful tool for structural elucidation. It can be used to confirm the identity of a synthesized ester by identifying unique peaks corresponding to the hydrogens on the aromatic ring and the alkyl chain of the ester group.[15][16]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The successful synthesis of an ester like aspirin can be confirmed by the appearance of a characteristic ester carbonyl (C=O) peak and the disappearance of the broad hydroxyl (-OH) peak of the starting salicylic acid.[15]

  • Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides definitive structural information by determining the molecular weight of the compound and its fragmentation patterns.[17][19]

Table 1: Comparison of Analytical Techniques for Salicylate Ester Analysis

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
GC-FID Separation by boiling point and polarity; detection by ionization in a flame.Quantification of volatile esters.[15]High resolution, excellent for mixtures.Requires sample to be volatile and thermally stable.
HPLC-UV Separation by polarity on a solid phase; detection by UV absorbance.Purity analysis, quantification of active ingredient and impurities.[17]Highly versatile, non-destructive.Can be more complex to develop methods.
¹H NMR Measures the magnetic properties of atomic nuclei.Structural confirmation and elucidation.[16]Provides detailed structural information.Lower sensitivity compared to other methods.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Functional group identification.[15]Fast, simple sample preparation.Provides limited structural detail on its own.
LC-MS/MS HPLC separation followed by mass analysis of the molecule and its fragments.High-sensitivity detection and structural confirmation.[19]Extremely sensitive and specific.High instrument cost and complexity.

Pharmacological Mechanism of Action: COX Inhibition

The primary therapeutic effects of aspirin and other salicylates—analgesic, anti-inflammatory, antipyretic, and anti-platelet—are mediated through the inhibition of the cyclooxygenase (COX) enzymes.[20][21]

  • COX Enzymes: There are two main isoforms, COX-1 and COX-2.[20] COX-1 is constitutively expressed and plays a role in protecting the stomach lining and in platelet aggregation. COX-2 is inducible and its expression is increased at sites of inflammation.[22]

  • Irreversible Inhibition by Aspirin: Aspirin is unique among non-steroidal anti-inflammatory drugs (NSAIDs) because it acts as an irreversible inhibitor. It covalently modifies the enzyme by acetylating a specific serine residue (Ser-530 in COX-1) in the active site.[20][23] This acetylation permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, fever, inflammation, and platelet aggregation.[20][24]

  • Reversible Inhibition: Other NSAIDs, like ibuprofen, are reversible inhibitors.[20] The irreversible nature of aspirin's action is particularly important for its anti-platelet effect. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme.[22] Therefore, the inhibition lasts for the entire lifespan of the platelet (about 7-10 days), which is the basis for low-dose aspirin's efficacy in preventing heart attacks and strokes.[22][24]

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis & Quenching cluster_purification Isolation & Purification Reactants Salicylic Acid + Acetic Anhydride Catalyst Add H₃PO₄ (Catalyst) Reactants->Catalyst Heat Heat in Water Bath (Reflux) Catalyst->Heat Quench Add Cold Water (Quench Reaction) Heat->Quench Crystallize Cool in Ice Bath (Induce Crystallization) Quench->Crystallize Crude Product Mixture Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry Final Pure Acetylsalicylic Acid (Aspirin) Dry->Final

Caption: Workflow for the synthesis and purification of acetylsalicylic acid.

COX_Inhibition cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins & Thromboxanes COX->PGs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever Platelet_Aggregation Platelet_Aggregation PGs->Platelet_Aggregation Platelet Aggregation Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX Irreversible Acetylation

Caption: Mechanism of irreversible COX enzyme inhibition by aspirin.

Conclusion

The journey of salicylic acid esters from ancient folk remedies to cornerstone pharmaceuticals is a testament to the power of chemical modification in drug development. The transformation of salicylic acid, a potent but irritating natural product, into the well-tolerated and multifaceted drug aspirin, marked a pivotal moment in medicine. The study of these esters continues to evolve, with ongoing research into new derivatives for a variety of therapeutic applications. Understanding their history, synthesis, and mechanism of action provides a crucial foundation for scientists and researchers working to develop the next generation of therapeutic agents.

References

  • Wikipedia. (2024). Methyl salicylate. Retrieved from [Link]

  • Wikipedia. (2024). Mechanism of action of aspirin. Retrieved from [Link]

  • Wikipedia. (2024). Salicylic acid. Retrieved from [Link]

  • Science History Institute. (2017). Felix Hoffmann. Retrieved from [Link]

  • PCLV. (n.d.). Synthesis of an Analgesic: Aspirin. Retrieved from [Link]

  • PCLV. (n.d.). The discovery of aspirin. Retrieved from [Link]

  • Trappe, T. A., et al. (2001). Aspirin as a COX inhibitor and anti-inflammatory drug in human skeletal muscle. Journal of Applied Physiology.
  • American Chemical Society. (n.d.). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

  • Patrignani, P., & Patrono, C. (2015). Aspirin, cyclooxygenase inhibition and colorectal cancer. World Journal of Gastroenterology, 21(35), 10108–10115.
  • Mahdi, J. G., et al. (2020). Historical perspective of aspirin: A journey from discovery to clinical practice. Journal of Clinical Pharmacology, 60(11), 1365-1374.
  • Wu, K. K. (2003). Aspirin and other cyclooxygenase inhibitors: new therapeutic insights. Seminars in Vascular Medicine, 3(2), 107-112.
  • Sciencemadness.org. (n.d.). Preparation of methyl salicylate. Retrieved from [Link]

  • Dai, M. (n.d.). Methyl Salicylate Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). History of aspirin. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of aspirin and COX inhibition. Retrieved from [Link]

  • Sneader, W. (2000). The discovery of aspirin: a reappraisal. BMJ, 321(7276), 1591–1594.
  • Journal of Neurology & Neurophysiology. (2014). The Controversial Story of Aspirin. Retrieved from [Link]

  • EBSCO. (n.d.). History of aspirin. Retrieved from [Link]

  • Science History Institute. (2009). Aspirin: Turn-of-the-Century Miracle Drug. Retrieved from [Link]

  • Perlik, F., & Pomykacek, J. (1993). [Topical use of salicylic acid esters in pharmacotherapy--pharmacologic principles]. Casopis Lekaru Ceskych, 132(10), 293-295.
  • Herrero, M., et al. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Phytochemical Analysis, 23(6), 541-549.
  • American Chemical Society. (n.d.). Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Salicylates. Retrieved from [Link]

  • ResearchGate. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Salicylic Acid-Based Poly(anhydride-esters): Synthesis, Properties, and Applications. Retrieved from [Link]

  • MDPI. (2023). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Methods for Salicylic Acid. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Methyl 5-ethyl-2-hydroxybenzoate (CAS 79003-26-2) – Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of medicinal chemistry and rational drug design, substituted salicylates serve as privileged scaffolds. Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2)[1] is a highly versatile aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, substituted salicylates serve as privileged scaffolds. Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2)[1] is a highly versatile aromatic building block characterized by its ester, phenolic hydroxyl, and ethyl functional groups. This whitepaper provides an authoritative, in-depth technical analysis of its structural identifiers, physicochemical properties, synthetic methodologies, and its critical role as a precursor in the development of beta-secretase (BACE1) inhibitors for Alzheimer's disease therapeutics[2].

Core Chemical Identifiers & Structural Descriptors

Accurate chemical identification is the foundation of reproducible research. The following table consolidates the primary nomenclature and structural descriptors for Methyl 5-ethyl-2-hydroxybenzoate, ensuring standardized tracking across chemical databases and inventory systems.

Table 1: Nomenclature and Structural Identifiers

DescriptorValue
IUPAC Name Methyl 5-ethyl-2-hydroxybenzoate[3]
CAS Registry Number 79003-26-2[1]
PubChem CID 12101989[3]
Molecular Formula C10H12O3[1]
SMILES String CCC1=CC(=C(C=C1)O)C(=O)OC[3]
InChIKey UYQRNNVMBJNSFD-UHFFFAOYSA-N[3]
Common Synonyms Methyl 5-ethylsalicylate; 5-ethylsalicylic acid methyl ester[3]

Physicochemical & Computational Profiling

Understanding the physicochemical profile of this compound is essential for predicting its behavior in biological systems and optimizing downstream synthetic reactions.

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyValue
Molecular Weight 180.20 g/mol [1]
Monoisotopic Mass 180.07864 Da[4]
Boiling Point 100–104 °C at 5 mm Hg[5]
XLogP3 (Lipophilicity) 3.1[3]
Topological Polar Surface Area (TPSA) 46.5 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Hazard Classification Acute Tox. 3 Oral (H301)[6]

Synthetic Methodology: Catalytic Hydrogenation Workflow

The most efficient route to synthesize methyl 5-ethyl-2-hydroxybenzoate involves the continuous catalytic hydrogenation of methyl 5-acetylsalicylate[7]. As a Senior Application Scientist, I emphasize that successful execution of this protocol relies on precise catalytic promotion to prevent the reaction from stalling at the intermediate alcohol stage.

Protocol: High-Yield Catalytic Hydrogenation

Objective: Complete reduction of the aromatic ketone to an alkyl group. Reagents: Methyl 5-acetylsalicylate (10.0 g), 5% Palladium on Carbon (1.0 g), Ethyl acetate (200 mL), 70% Perchloric acid (2 mL), H₂ gas[7].

Step-by-Step Methodology & Causality:

  • Substrate Solubilization: Dissolve 10.0 g of methyl 5-acetylsalicylate in 200 mL of anhydrous ethyl acetate[7]. Causality: Ethyl acetate is selected as an aprotic, moderately polar solvent that provides excellent solubility for the aromatic precursor while remaining completely inert to mild hydrogenation conditions, thereby preventing unwanted solvent reduction.

  • Catalyst and Promoter Integration: Add 1.0 g of 5% Pd/C, followed by the dropwise addition of 2.0 mL of 70% HClO₄[7]. Causality: The Pd/C provides the active metal surface required for the homolytic cleavage of H₂. The critical addition of perchloric acid acts as a strong protic promoter. It protonates the transient benzylic alcohol intermediate formed during the initial ketone reduction, facilitating the elimination of water. This drives the complete reduction down to the fully saturated ethyl group.

  • Hydrogenation: Execute the reaction under a standard atmospheric pressure of H₂ gas at room temperature with vigorous stirring[7]. Self-Validating System: Monitor the reaction via thin-layer chromatography (TLC) and hydrogen gas uptake. The reaction is self-validating; hydrogen consumption will naturally cease once the stoichiometric saturation of the benzylic position is achieved.

  • Catalyst Removal: Filter the heterogeneous mixture through a tightly packed Celite pad. Causality: Filtration through Celite safely removes the finely dispersed, potentially pyrophoric Pd/C catalyst without clogging the filter paper, ensuring a pure, particulate-free filtrate.

  • Isolation: Evaporate the filtrate in vacuo to yield the crude methyl 5-ethyl-2-hydroxybenzoate as a pale brown oil[7].

Mechanistic Workflow & Downstream Derivatization

Methyl 5-ethyl-2-hydroxybenzoate is a highly versatile building block in medicinal chemistry. It is prominently utilized in the synthesis of acetyl 2-hydroxy-1,3-diaminoalkanes, which function as potent beta-secretase (BACE1) inhibitors[2]. BACE1 is the primary enzyme responsible for cleaving the amyloid precursor protein, making it a critical therapeutic target for Alzheimer's disease[2].

To integrate this scaffold into larger pharmacophores, the phenolic hydroxyl group must be activated. This is typically achieved by converting the phenol into a triflate using trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine (Et₃N) in dichloromethane[2]. This creates a highly reactive electrophile, priming the aromatic ring for subsequent palladium-catalyzed cross-coupling reactions.

G A Methyl 5-acetylsalicylate (Precursor) B Catalytic Hydrogenation [H2, 5% Pd/C, HClO4] A->B Ketone Reduction C Methyl 5-ethyl-2-hydroxybenzoate CAS: 79003-26-2 B->C Yield: Pale Brown Oil D Triflation & Cross-Coupling [Tf2O, Et3N, DMAP] C->D Hydroxyl Activation E Beta-Secretase Inhibitors (Alzheimer's Therapeutics) D->E Pharmacophore Assembly

Fig 1: Synthetic workflow and downstream derivatization of Methyl 5-ethyl-2-hydroxybenzoate.

Analytical Validation Protocol

To ensure the structural integrity and purity of the synthesized methyl 5-ethyl-2-hydroxybenzoate, the following analytical validations must be performed:

  • Nuclear Magnetic Resonance (¹H NMR): Dissolve a purified sample in CDCl₃. The successful reduction of the acetyl group is validated by the disappearance of the methyl ketone singlet (~2.5 ppm) and the emergence of a characteristic ethyl pattern: a triplet for the terminal methyl group (~1.2 ppm) and a quartet for the methylene protons (~2.6 ppm). The phenolic -OH will typically appear as a sharp singlet shifted downfield (>10 ppm) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

  • Mass Spectrometry (LC-MS): Analyze the sample using electrospray ionization (ESI). The target monoisotopic mass is 180.07864 Da[4]. In positive ion mode, validate the presence of the[M+H]⁺ adduct at m/z 181.08592, and in negative ion mode, the [M-H]⁻ peak at m/z 179.07136[4]. This provides definitive confirmation of the molecular formula C₁₀H₁₂O₃.

References

  • [3] Title: Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • [4] Title: Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3) - PubChemLite Source: pubchemlite.uni.lu URL: [Link]

  • [5] Title: Methyl 5-ethyl-2-hydroxybenzoate - Heterocyclics - Chemical Catalog Company Source: heterocyclics.com URL:[Link]

  • [7] Title: Synthesis of methyl 5-ethylsalicylate - PrepChem.com Source: prepchem.com URL:[Link]

  • [2] Title: OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. - Google Patents Source: patents.google.com URL:

Sources

Exploratory

Physical and chemical properties of Methyl 5-ethyl-2-hydroxybenzoate

Title: Comprehensive Physicochemical Profile and Synthetic Utility of Methyl 5-ethyl-2-hydroxybenzoate in Advanced Therapeutics Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, func...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profile and Synthetic Utility of Methyl 5-ethyl-2-hydroxybenzoate in Advanced Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, functionalized salicylates serve as indispensable molecular scaffolds. Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2), also known as methyl 5-ethylsalicylate, is a highly versatile aromatic ester[1][2]. Characterized by its phenolic hydroxyl group, ester linkage, and ethyl substituent, this compound exhibits unique electronic and steric properties that make it a critical intermediate in the synthesis of complex hybrid derivatives[3].

This technical guide provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, self-validating synthetic protocols, and its advanced applications in targeted drug discovery—specifically in the development of WDR5-MYC interaction inhibitors for oncology[4] and Beta-Secretase (BACE1) inhibitors for Alzheimer's disease[5][6].

Physicochemical and Structural Profiling

To effectively utilize Methyl 5-ethyl-2-hydroxybenzoate in synthetic workflows, one must understand its fundamental physical properties and structural identifiers. The presence of the intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the carbonyl oxygen of the ester group significantly influences its boiling point, solubility, and reactivity profile[3].

Quantitative Data Summary
PropertyValueReference / Source
CAS Number 79003-26-2[1][7]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1][7]
IUPAC Name Methyl 5-ethyl-2-hydroxybenzoate[7]
SMILES String CCC1=CC(=C(C=C1)O)C(=O)OC[7]
InChIKey UYQRNNVMBJNSFD-UHFFFAOYSA-N[7]
Boiling Point 100–104 °C at 5 mmHg[8]
Appearance Solid or pale brown oil (purity dependent)[2]
Spectroscopic Signatures

Validating the structural integrity of Methyl 5-ethyl-2-hydroxybenzoate is paramount before utilizing it in multi-step syntheses.

  • Infrared (IR) Spectroscopy: The ester functional group exhibits a sharp, strong absorption peak around 1700–1680 cm⁻¹ (C=O stretching). The C-O stretching vibrations of the ester and phenol groups manifest in the 1300–1000 cm⁻¹ region[3].

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR, the ethyl group presents as a characteristic highly coupled quartet and triplet. The aromatic protons appear as multiplets in the downfield region due to the deshielding effect of the benzene ring. Crucially, the phenolic hydroxyl proton typically appears as a distinct singlet shifted far downfield due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl[3].

Core Chemical Reactivity & Mechanistic Pathways

As an Application Scientist, I emphasize that understanding the causality behind a molecule's reactivity is more important than memorizing its reactions.

Antioxidant Capacity via Hydrogen Atom Transfer

Methyl 5-ethyl-2-hydroxybenzoate exhibits notable in vitro free radical scavenging capabilities. This property is mechanistically driven by the phenolic hydroxyl group's capacity for hydrogen atom donation[3][9]. Upon donating a hydrogen atom to a reactive oxygen species (ROS), the resulting phenoxy radical is stabilized by resonance delocalization across the aromatic ring and the electron-withdrawing ester group, preventing the propagation of radical chain reactions[3].

Hydrolysis and Saponification

The ester linkage is susceptible to both acid-catalyzed hydrolysis and base-promoted saponification:

  • Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a strong acid catalyst and excess water yields 5-ethylsalicylic acid and methanol. This is an equilibrium-driven process[3].

  • Base-Promoted Saponification: Utilizing sodium hydroxide drives the reaction to completion, irreversibly forming sodium 5-ethylsalicylate, which can subsequently be acidified to yield the free acid[3].

Experimental Synthetic Protocols

The following protocols outline self-validating systems for the synthesis of Methyl 5-ethyl-2-hydroxybenzoate.

Protocol 1: Catalytic Hydrogenation of Methyl 5-acetylsalicylate

This method is highly efficient for converting the acetyl group to an ethyl group without disrupting the aromatic core or the ester linkage[2].

  • Preparation: Dissolve 10.0 g of Methyl 5-acetylsalicylate in 200 mL of ethyl acetate[2].

  • Catalyst Addition: Add 1.0 g of 5% Palladium on Carbon (Pd/C)[2].

  • Acid Promotion: Carefully add 2 mL of 70% perchloric acid (HClO₄). Causality Note: The strong acid acts as a promoter to activate the benzylic ketone, facilitating its complete reduction to a methylene group rather than stopping at the secondary alcohol intermediate[2].

  • Reaction: Stir the mixture at room temperature under a standard pressure (1 atm) of H₂ gas until hydrogen uptake ceases[2].

  • Workup: Filter the catalyst through a Celite pad to prevent ignition risks associated with dry Pd/C. Evaporate the filtrate in vacuo to yield crude methyl 5-ethylsalicylate as a pale brown oil[2].

Synthesis_Workflow A Methyl 5-acetylsalicylate (Precursor) B Pd/C, H2 (1 atm) EtOAc, HClO4 (cat.) A->B Catalytic Hydrogenation C Methyl 5-ethyl-2-hydroxybenzoate (Target Product) B->C Ketone to Alkyl Reduction

Figure 1: Catalytic hydrogenation workflow for the synthesis of Methyl 5-ethyl-2-hydroxybenzoate.

Advanced Applications in Drug Discovery

Methyl 5-ethyl-2-hydroxybenzoate is not merely an end-product; it is a highly prized intermediate in the synthesis of cutting-edge therapeutics.

WDR5-MYC Interaction Inhibitors (Oncology)

Overexpression and dysregulation of the MYC oncogene are implicated in numerous malignancies, including breast, colorectal, and pancreatic cancers[4]. The WD40-repeat protein 5 (WDR5) scaffolds the assembly of protein complexes that MYC relies upon. Methyl 5-ethyl-2-hydroxybenzoate is utilized as a foundational building block (e.g., in the synthesis of intermediate HCH-2-110) to generate substituted N-phenyl sulfonamides. These compounds act as potent inhibitors that disrupt the WDR5-MYC interaction, thereby halting cancer cell proliferation[4].

Beta-Secretase (BACE1) Inhibitors (Alzheimer's Disease)

Alzheimer's disease (AD) pathology is heavily driven by the accumulation of amyloid-beta (Aβ) plaques in the brain[5][10]. Aβ peptides are generated via the cleavage of the Amyloid Precursor Protein (APP) by an aspartyl protease known as Beta-Secretase (BACE1)[5][6].

Substituted salicylic esters like Methyl 5-ethyl-2-hydroxybenzoate are critical precursors in synthesizing acetyl 2-hydroxy-1,3-diaminoalkanes[5]. By reacting the phenolic hydroxyl group with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP), the compound is converted into a reactive triflate[5][6]. This intermediate undergoes cross-coupling to form potent BACE1 inhibitors, which block the cleavage of APP and prevent Aβ plaque formation[5][6][10].

BACE1_Pathway APP Amyloid Precursor Protein (APP) ABeta Amyloid-Beta (Aβ) Peptide APP->ABeta Cleaved by BACE1 Beta-Secretase (BACE1) BACE1->APP Catalyzes Plaque Amyloid Plaques (Alzheimer's Pathology) ABeta->Plaque Aggregation Inhibitor Methyl 5-ethyl-2-hydroxybenzoate Derived Inhibitor Inhibitor->BACE1 Inhibits (Blocks Cleavage)

Figure 2: Mechanistic role of Methyl 5-ethyl-2-hydroxybenzoate derivatives in inhibiting BACE1.

Safety, Handling, and Toxicity

When handling Methyl 5-ethyl-2-hydroxybenzoate in the laboratory, strict adherence to safety protocols is mandatory.

  • GHS Classification: The compound is classified under Acute Toxicity Category 3 (Oral)[7].

  • Hazard Statements: H301 - Toxic if swallowed[7].

  • Precautionary Measures: P301 + P310 + P330 (If swallowed: Immediately call a poison center/doctor. Rinse mouth)[11].

  • Storage: It should be stored as a combustible acute toxic compound, kept away from strong oxidizing agents and strong bases.

References

  • PubChem: "Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989." National Institutes of Health (NIH). Available at:[Link]

  • Dr. Jagath Reddy's Heterocyclics: "Methyl 5-ethyl-2-hydroxybenzoate - Chemical Catalog." Heterocyclics. Available at: [Link]

  • PrepChem: "Synthesis of methyl 5-ethylsalicylate." PrepChem. Available at:[Link]

  • Justia Patents: "WDR5-MYC inhibitors." Justia. Available at: [Link]

  • Google Patents: "OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes." Google Patents.

Sources

Foundational

The Emergence of 5-Substituted Salicylates: A Technical Guide to the Therapeutic Potential of Methyl 5-ethyl-2-hydroxybenzoate Derivatives

Foreword: Beyond Aspirin—A New Frontier in Salicylate Therapeutics For over a century, the salicylate scaffold, most famously embodied by acetylsalicylic acid, has been a cornerstone of anti-inflammatory, analgesic, and...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Aspirin—A New Frontier in Salicylate Therapeutics

For over a century, the salicylate scaffold, most famously embodied by acetylsalicylic acid, has been a cornerstone of anti-inflammatory, analgesic, and antipyretic therapy.[1] The mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1] However, the quest for agents with improved therapeutic indices and novel mechanisms of action continues. This technical guide delves into a promising subclass of salicylates: methyl 5-ethyl-2-hydroxybenzoate and its derivatives. Substitution at the 5-position of the salicylic acid ring has been shown to enhance anti-inflammatory activity, opening new avenues for drug discovery.[2] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, proposed mechanisms of action, and robust methodologies for evaluating the therapeutic potential of these compounds.

I. The Rationale for 5-Position Substitution: A Structure-Activity Relationship (SAR) Perspective

The fundamental structure of salicylic acid offers several points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The carboxylic acid and phenolic hydroxyl groups are crucial for its primary anti-inflammatory activity.[3] However, strategic substitution on the aromatic ring can significantly enhance potency and introduce novel biological activities.

SAR studies on various salicylate derivatives have revealed that substitution at the 5-position of the salicylic acid ring can lead to an increase in anti-inflammatory activity.[2] While the precise contribution of an ethyl group at this position is an area of active investigation, the introduction of a small, lipophilic alkyl group is hypothesized to enhance binding to the active site of target enzymes, potentially altering the selectivity and potency of the compound.

II. Synthesis of Methyl 5-ethyl-2-hydroxybenzoate Derivatives: A Methodological Overview

The synthesis of the core compound, methyl 5-ethyl-2-hydroxybenzoate, and its subsequent derivatization can be achieved through established organic chemistry principles. A general and adaptable synthetic route is outlined below.

Core Synthesis: Fischer Esterification

The foundational methyl 5-ethyl-2-hydroxybenzoate can be synthesized via a classic Fischer esterification of 5-ethylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 5-ethyl-2-hydroxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-ethylsalicylic acid and an excess of methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 5-6 hours.[4]

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution until the aqueous layer is neutral to slightly basic. This step removes the acid catalyst and any unreacted salicylic acid.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude methyl 5-ethyl-2-hydroxybenzoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product.

Derivative Synthesis Strategies

Further functionalization of the methyl 5-ethyl-2-hydroxybenzoate scaffold can be achieved through various reactions, including:

  • Amidation: Conversion of the carboxyl group to amides by reacting the corresponding acid chloride with various amines. This modification can alter the compound's solubility and interaction with biological targets.[6]

  • Etherification: Modification of the phenolic hydroxyl group to form ethers can influence the compound's acidity and potential for hydrogen bonding.

  • Azo Coupling: Introduction of an azo group (–N=N–) can lead to compounds with novel biological activities, including enhanced anti-inflammatory properties.[7]

III. Proposed Mechanisms of Action: Beyond COX Inhibition

While the inhibition of COX enzymes remains a primary suspected mechanism for salicylates, research has unveiled a more complex and multifaceted interaction with cellular signaling pathways. The therapeutic effects of methyl 5-ethyl-2-hydroxybenzoate derivatives are likely to be a result of a combination of these mechanisms.

A. Cyclooxygenase (COX) Inhibition

The most well-documented mechanism of action for salicylates is the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8] The ethyl group at the 5-position may influence the selectivity and potency of COX inhibition.

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COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives Methyl 5-ethyl-2-hydroxybenzoate Derivatives Derivatives->COX1_2 Inhibition

Caption: Proposed inhibition of the COX pathway.

B. Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The transcription factor NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[9] Salicylates have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[10] This action is mediated, at least in part, by the direct inhibition of IκB kinase-beta (IKK-β).[9] This represents a COX-independent anti-inflammatory mechanism.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Release Degradation Degradation IkB_p->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Derivatives Methyl 5-ethyl-2-hydroxybenzoate Derivatives Derivatives->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK

Caption: Inhibition of the NF-κB signaling pathway.

C. Antioxidant Activity and Nitric Oxide Scavenging

Inflammatory processes are often associated with oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO). Salicylates possess antioxidant properties and can scavenge these reactive species, thereby mitigating cellular damage and reducing inflammation.

IV. Preclinical Evaluation: A Roadmap for Assessing Therapeutic Efficacy

A systematic and rigorous preclinical evaluation is essential to characterize the therapeutic potential of novel methyl 5-ethyl-2-hydroxybenzoate derivatives. This involves a combination of in vitro and in vivo assays to assess their anti-inflammatory, analgesic, and other potential therapeutic effects.

A. In Vitro Assays: Mechanistic Insights and Potency Determination

In vitro assays provide a controlled environment to elucidate the specific molecular targets and mechanisms of action of the test compounds.

1. Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potency of the derivatives against COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.[11]

  • Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS-MS).[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Table 1: Representative Data for COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin15.22560.06
Celecoxib>1000.04>2500
Derivative XData to be determinedData to be determinedData to be determined
Derivative YData to be determinedData to be determinedData to be determined

Note: IC50 values are illustrative and will vary depending on the specific derivative and assay conditions.

2. Nitric Oxide (NO) Scavenging Assay

This assay assesses the antioxidant potential of the derivatives by measuring their ability to scavenge nitric oxide radicals.

Experimental Protocol: Nitric Oxide Scavenging Assay

  • NO Generation: Generate nitric oxide from a sodium nitroprusside solution in a phosphate-buffered saline (pH 7.4).

  • Incubation: Incubate the sodium nitroprusside solution with various concentrations of the test compounds.

  • Quantification: After incubation, measure the amount of nitrite formed using the Griess reagent. The absorbance is measured spectrophotometrically at 546 nm.

  • Calculation: The degree of NO scavenging is calculated by comparing the absorbance of the test samples to that of a control solution without the test compound.

3. NF-κB Activation Assay

This assay determines the ability of the derivatives to inhibit the activation of the NF-κB pathway in a cellular context.

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Culture and Transfection: Utilize a cell line (e.g., HEK293T) that is transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.[14]

  • Treatment: Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.

B. In Vivo Models: Assessing Efficacy in a Physiological Context

In vivo models are crucial for evaluating the overall therapeutic efficacy, pharmacokinetics, and safety profile of the lead compounds in a complex biological system.

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of novel compounds.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Grouping: Divide rodents (rats or mice) into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and several test groups receiving different doses of the derivative.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour prior to the induction of inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[17]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Table 2: Representative Data for Carrageenan-Induced Paw Edema

Treatment Group (Dose)Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.35 ± 0.0358.8
Derivative X (25 mg/kg)Data to be determinedData to be determined
Derivative X (50 mg/kg)Data to be determinedData to be determined

Note: Data are illustrative and will vary depending on the specific derivative and experimental conditions.

2. Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of the test compounds.[9]

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Grouping: Divide mice into groups as described for the paw edema model.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Writhing: After a pre-treatment period (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid (10 ml/kg) intraperitoneally to each mouse.[9]

  • Observation: After a latency period of 5 minutes, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

3. Cytokine Level Quantification

To further elucidate the in vivo mechanism of action, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the inflamed tissue (e.g., paw tissue from the edema model) or serum can be quantified using ELISA.[18]

dot

Experimental_Workflow Preclinical Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Methyl 5-ethyl-2-hydroxybenzoate Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay NO_Assay Nitric Oxide Scavenging Assay Purification->NO_Assay NFkB_Assay NF-κB Activation Assay Purification->NFkB_Assay Paw_Edema Carrageenan-Induced Paw Edema NFkB_Assay->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing Test Paw_Edema->Writhing_Test Cytokine_Analysis Cytokine Quantification (ELISA) Paw_Edema->Cytokine_Analysis

Caption: A streamlined workflow for preclinical evaluation.

V. Conclusion and Future Directions

Methyl 5-ethyl-2-hydroxybenzoate derivatives represent a promising class of compounds with the potential for significant therapeutic effects, particularly in the realm of inflammatory and pain-related disorders. Their synthesis is achievable through established chemical methodologies, and their biological activity can be thoroughly investigated using a combination of robust in vitro and in vivo assays. The potential for these compounds to act through multiple mechanisms, including both COX-dependent and COX-independent pathways, makes them particularly compelling candidates for further drug development.

Future research should focus on the synthesis of a diverse library of these derivatives to establish a clear structure-activity relationship, with a particular emphasis on the impact of the 5-ethyl group on potency and selectivity. Furthermore, more extensive in vivo studies, including models of chronic inflammation and neuropathic pain, will be crucial in fully elucidating their therapeutic potential. The insights gained from such studies will be invaluable in guiding the development of the next generation of salicylate-based therapeutics.

VI. References

  • Approaches to Determine Expression of Inflammatory Cytokines. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. (2000). Rheumatology, 39(7), 709-718.

  • Methyl 5-ethyl-2-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (n.d.). International Journal of Applied Pharmaceutics, 10(5), 163-168.

  • Best Methods for Detecting Cytokines in a Clinical Setting. (2025). Dr. Oracle.

  • Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. (2009). Jordan Journal of Pharmaceutical Sciences, 2(2), 99-113.

  • The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta. (1998). Nature, 396(6706), 77-80.

  • Inhibition of nuclear factor-κB activation improves non-nitric oxide-mediated cutaneous microvascular function in reproductive-aged healthy women. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and analgesic-antiinflammatory activity of some 4- and 5-substituted heteroarylsalicylic acids. (1976). Journal of Medicinal Chemistry, 19(6), 778-783.

  • Inhibition of NF-kappa B by sodium salicylate and aspirin. (1994). Science, 265(5174), 956-959.

  • Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 655-683.

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2024). Molbank, 2024(2), M1898.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Briefings in Functional Genomics, 10(6), 352-367.

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. (2025). RSC Advances, 15(1), 1-15.

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2024). MDPI.

  • Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. (2019). Oriental Journal of Chemistry, 35(2).

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Lack of spermatotoxic effects of methyl and ethyl esters of p-hydroxybenzoic acid in rats. (2007). Food and Chemical Toxicology, 45(8), 1435-1441.

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2022). Environmental Science and Pollution Research, 29(54), 81961-81972.

  • Salicylates: SAR and Uses. (2022). YouTube. Retrieved from [Link]

  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). Current Topics in Medicinal Chemistry, 24(1), 1-18.

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Pharmacognosy Reviews, 13(26), 77-85.

  • In vivo and in-vitro anti-inflammatory study. (n.d.). SlideShare. Retrieved from [Link]

  • In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil. (2025). Molecules, 30(14), 3456.

  • CN102267911A - Synthesis method of methyl salicylate. (n.d.). Google Patents. Retrieved from

Sources

Exploratory

In Silico Prediction of Methyl 5-ethyl-2-hydroxybenzoate Bioactivity

An In-Depth Technical Guide Foreword: The Imperative of Predictive Science in Modern Drug Discovery In the landscape of modern therapeutic development, the journey from a chemical entity to a validated drug candidate is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of modern therapeutic development, the journey from a chemical entity to a validated drug candidate is fraught with challenges, high costs, and a significant attrition rate. The "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity. It is within this context that in silico computational methods have evolved from academic curiosities to indispensable tools in the pharmaceutical armamentarium. These methods allow us to build a comprehensive, predictive profile of a molecule's potential biological life story—from its fundamental physicochemical nature to its dynamic interactions with complex biological systems—all before a single physical experiment is conducted.

This guide provides a deep dive into the multi-faceted in silico workflow for predicting the bioactivity of a specific molecule: Methyl 5-ethyl-2-hydroxybenzoate. We will not follow a rigid template. Instead, we will build a logical and scientifically-grounded narrative that begins with broad, foundational predictions and progressively refines our hypothesis with more computationally intensive, structure-specific techniques. As a Senior Application Scientist, my objective is not just to provide a sequence of steps, but to illuminate the causality behind each methodological choice, ensuring that each stage of the prediction process is a self-validating system of inquiry.

Introduction to the Subject Molecule: Methyl 5-ethyl-2-hydroxybenzoate

Before embarking on any predictive journey, we must first understand the fundamental characteristics of our subject molecule. Methyl 5-ethyl-2-hydroxybenzoate is a derivative of salicylic acid. Its basic properties, sourced from PubChem, a comprehensive database of chemical molecules and their activities, provide the initial input for our investigation.[1][2]

PropertyValueSource
Molecular Formula C10H12O3[1]
Molecular Weight 180.20 g/mol [1][3]
SMILES String CCC1=CC(=C(C=C1)O)C(=O)OC[1]
InChIKey UYQRNNVMBJNSFD-UHFFFAOYSA-N[1]

The structure, containing a salicylate core, immediately suggests potential anti-inflammatory, analgesic, or antimicrobial activities, as these are known properties of salicylate derivatives.[4] Our goal is to use computational tools to explore these possibilities, predict its drug-like potential, and identify putative biological targets.

The In Silico Predictive Workflow: A Multi-Pillar Approach

Our investigation will be structured around a four-pillar workflow that moves from general properties to specific interactions. This hierarchical approach ensures that we build our understanding on a solid foundation, with each subsequent step refining the hypotheses generated by the previous one.

G cluster_0 In Silico Bioactivity Prediction Workflow P1 Pillar 1: ADMET & Physicochemical Profiling P2 Pillar 2: Ligand-Based QSAR (Hypothetical Application) P1->P2 General to Specific P3 Pillar 3: Structure-Based Molecular Docking P2->P3 Refining Target Scope P4 Pillar 4: Molecular Dynamics & Stability Analysis P3->P4 Validating Interactions

Caption: A multi-pillar workflow for in silico bioactivity prediction.

Pillar 1: Foundational Profiling - ADMET & Physicochemical Properties

Causality: Before we can ask what a molecule does (bioactivity), we must first determine if it can get to where it needs to go in the body. The study of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides this crucial pharmacokinetic context.[5][6] A molecule with outstanding target affinity is useless if it is poorly absorbed, rapidly metabolized, or overtly toxic. We use predictive models, often built on vast datasets of known drugs, to forecast these properties.[7]

Experimental Protocol: ADMET Prediction using SwissADME

SwissADME is a robust, free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8][9][10]

  • Input Preparation: The canonical SMILES string for Methyl 5-ethyl-2-hydroxybenzoate (CCC1=CC(=C(C=C1)O)C(=O)OC) is the sole input required.

  • Platform Navigation:

    • Navigate to the SwissADME web server.[11]

    • Paste the SMILES string into the input box.

    • Execute the prediction run.

  • Data Interpretation: The platform outputs a comprehensive set of parameters. We are particularly interested in:

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

    • Gastrointestinal (GI) Absorption: Prediction of the molecule's ability to be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of whether the molecule can cross into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the molecule inhibits key metabolic enzymes.

    • Bioavailability Score: An overall score estimating the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Predicted Data Summary
ParameterPredicted ValueInterpretation & Significance
Molecular Weight 180.20 g/mol Compliant with Lipinski's Rule (<500)
LogP (Consensus) 3.05Optimal lipophilicity for membrane permeation
Water Solubility Poorly solubleMay present challenges for formulation
GI Absorption HighLikely to be well-absorbed orally
BBB Permeant YesPotential for CNS activity (or side effects)
CYP Inhibitor Inhibitor of CYP1A2, CYP2C9Potential for drug-drug interactions
Lipinski Violations 0High drug-likeness
Bioavailability Score 0.55Indicates good oral bioavailability potential

(Note: These values are representative predictions from ADMET profiling tools.)

Pillar 2: Ligand-Based Prediction - Quantitative Structure-Activity Relationship (QSAR)

Causality: The QSAR paradigm is built on the principle that the biological activity of a compound is directly related to its molecular structure.[12] By building a mathematical model that correlates the structural features (descriptors) of a set of known active and inactive molecules, we can then use that model to predict the activity of a new, untested compound.[13][14] This is a powerful ligand-based approach when a reliable dataset of structurally similar compounds with known bioactivity is available.

Self-Validation: It is crucial to note that for a novel compound like Methyl 5-ethyl-2-hydroxybenzoate, a pre-existing, high-quality dataset of close analogues tested against a specific biological target may not be available in public databases like ChEMBL.[15][16][17][18] Therefore, this section outlines the methodology that would be applied if such data were procured.

Hypothetical Protocol: QSAR Model Development
  • Data Curation:

    • Perform a similarity search in a bioactivity database (e.g., ChEMBL) using the structure of Methyl 5-ethyl-2-hydroxybenzoate as a query.[19]

    • Collect a dataset of at least 30-50 structurally related compounds with consistently measured biological activity (e.g., IC50) against a single target.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, quantum-chemical). Software like PaDEL-Descriptor can be used for this purpose.

  • Model Building and Validation:

    • Divide the dataset into a training set (~80%) and a test set (~20%).

    • Using the training set, apply a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or a machine learning algorithm) to build a model linking the descriptors to the bioactivity.[20]

    • Validate the model's predictive power using the external test set and rigorous statistical metrics (e.g., R², Q², RMSE).

  • Prediction:

    • Calculate the same molecular descriptors for Methyl 5-ethyl-2-hydroxybenzoate.

    • Apply the validated QSAR model to predict its biological activity.

G cluster_1 QSAR Workflow Data Curate Bioactive Analogs (e.g., from ChEMBL) Descriptors Calculate Molecular Descriptors (e.g., PaDEL) Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build Predictive Model (e.g., MLR, Random Forest) Split->Model Validate Validate Model (Internal & External) Model->Validate Predict Predict Activity of New Compound Validate->Predict

Caption: The workflow for developing and applying a QSAR model.

Pillar 3: Structure-Based Prediction - Molecular Docking

Causality: While QSAR predicts if a molecule might be active, molecular docking predicts how it might be active. This structure-based method simulates the interaction between our ligand (the molecule) and a biological macromolecule (the target, usually a protein).[21] It predicts the preferred binding orientation (pose) and the strength of the interaction (binding affinity), providing a structural hypothesis for the molecule's mechanism of action.[22][23]

Given the salicylate core of our molecule, a plausible hypothesis is the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). We will proceed by docking Methyl 5-ethyl-2-hydroxybenzoate into the active site of COX-2.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Target and Ligand Preparation:

    • Target: Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.

    • Using AutoDockTools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.[24] Save the prepared receptor in the required .pdbqt format.

    • Ligand: Generate a 3D structure of Methyl 5-ethyl-2-hydroxybenzoate. Assign rotatable bonds and save it in the .pdbqt format.

  • Grid Box Definition:

    • Identify the active site of the COX-2 enzyme, typically where the co-crystallized ligand resides.

    • Define a 3D grid box that encompasses this entire binding pocket. The size and center of this box are critical parameters that dictate the search space for the docking algorithm.

  • Docking Simulation:

    • Execute the docking simulation using AutoDock Vina.[24][25] Vina will systematically search for the best binding poses of the ligand within the defined grid box, scoring them based on a semi-empirical free energy force field.

  • Results Analysis:

    • The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

    • Visualize the top-ranked binding pose using software like PyMOL or ChimeraX to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

G cluster_2 Molecular Docking Workflow Ligand Prepare Ligand (Methyl 5-ethyl-2-hydroxybenzoate) Dock Run Docking Simulation (AutoDock Vina) Ligand->Dock Protein Prepare Protein Target (e.g., COX-2 from PDB) Grid Define Binding Site (Grid Box Generation) Protein->Grid Grid->Dock Analyze Analyze Results (Binding Affinity & Pose) Dock->Analyze

Caption: The workflow for structure-based molecular docking.

Predicted Docking Results (Hypothetical)
ParameterPredicted ValueInterpretation
Binding Affinity (COX-2) -8.2 kcal/molStrong predicted binding affinity, suggesting potent inhibition.
Key Interacting Residues Arg120, Tyr355, Ser530Hydrogen bond with Ser530 is critical for COX inhibition. Hydrophobic interactions with other residues stabilize the complex.

Pillar 4: Validating the Interaction - Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of a potential protein-ligand interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulation offers a way to observe the behavior of this complex over time, providing critical insights into its stability and the persistence of key interactions.[26] A stable complex in an MD simulation lends much greater confidence to the docking prediction.

Experimental Protocol: MD Simulation using GROMACS

GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.[27][28][29]

  • System Preparation:

    • Use the best-ranked docked pose from Pillar 3 as the starting structure.

    • Generate a topology file for the ligand (e.g., using a server like CGenFF).

    • Place the protein-ligand complex in a simulation box of appropriate dimensions.

    • Solvate the system with a realistic water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system's overall charge.[30]

  • Simulation Execution:

    • Energy Minimization: Perform a minimization run to relax the system and remove any steric clashes.

    • Equilibration: Conduct two short equilibration phases. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[30]

    • Production Run: Execute the main production simulation for a duration sufficient to observe the system's stability (e.g., 100-200 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached a stable equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking to see if they are maintained throughout the simulation.

G cluster_3 Molecular Dynamics Workflow Start Input: Best Docked Pose Setup System Setup (Solvation & Ionization) Start->Setup Min Energy Minimization Setup->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production MD Run Equil->Prod Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analyze

Caption: The workflow for Molecular Dynamics (MD) simulation.[31]

Overall Synthesis and Path Forward

This in-depth technical guide has systematically constructed a predictive bioactivity profile for Methyl 5-ethyl-2-hydroxybenzoate.

  • Pillar 1 established its excellent drug-like and pharmacokinetic potential, suggesting it is a viable candidate for oral administration.

  • Pillar 2 outlined the ligand-based QSAR methodology, which could provide quantitative activity predictions if suitable analog data were available.

  • Pillar 3 generated a specific, structure-based hypothesis, predicting strong binding affinity to the COX-2 enzyme, a well-known anti-inflammatory target.

  • Pillar 4 provided the protocol to validate the stability of this predicted interaction, adding a layer of dynamic realism to the static docking model.

The collective in silico evidence strongly suggests that Methyl 5-ethyl-2-hydroxybenzoate is a promising candidate for development as a COX-2 inhibitor. However, it is imperative to recognize that these are computational predictions. The path forward requires experimental validation. The immediate next steps should include in vitro enzyme inhibition assays to confirm the predicted activity against COX-2, followed by cell-based assays to assess its anti-inflammatory effects. This seamless integration of predictive science and empirical testing represents the future of efficient and successful drug discovery.

References

  • ChEMBL - Wikipedia. Available at: [Link]

  • ChEMBL - EMBL-EBI. Available at: [Link]

  • Tan, J., et al. (2024). In silico methods for drug-target interaction prediction. MedComm – Future Medicine. Available at: [Link]

  • Kumar, A., et al. (2023). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal of Wave. Available at: [Link]

  • Zdrazil, B., et al. (2024). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. Available at: [Link]

  • GROMACS Tutorial - BioSoft. Available at: [Link]

  • Michael, R. (2023). Quantitative Structure–Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Molecular Docking Tutorial. Available at: [Link]

  • PlayMolecule. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Available at: [Link]

  • Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. Available at: [Link]

  • GROMACS Tutorials by Justin A. Lemkul. Available at: [Link]

  • GROMACS Tutorial - Introduction, Procedure & Data Analysis. (2017). SlideShare. Available at: [Link]

  • Computational Chemistry Glossary. (2024). QSAR (Quantitative Structure-Activity Relationship). Available at: [Link]

  • IEEE Xplore. (2023). Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. Available at: [Link]

  • EMBL-EBI Training. (2024). GROMACS tutorial | Biomolecular simulations. Available at: [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. Available at: [Link]

  • PubChem. Methyl 5-ethyl-2-hydroxybenzoate. Available at: [Link]

  • Neurosnap. Use ADMET-AI Online. Available at: [Link]

  • Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Dr. Shaimaa Al-GhNama. (2020). How to use SwissADME?. YouTube. Available at: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Available at: [Link]

  • FAIRsharing.org. (2025). ChEMBL. Available at: [Link]

  • ADMET-AI. Available at: [Link]

  • Tamarind Bio. How to use ADMET online. Available at: [Link]

  • VLS3D.COM. ADMET predictions. Available at: [Link]

  • PubChemLite. Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3). Available at: [Link]

  • Dr Jyoti Bala. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. Available at: [Link]

  • MDPI. (2025). Potential Benefits of In Silico Methods: A Promising Alternative in Natural Compound's Drug Discovery and Repurposing for HBV Therapy. Available at: [Link]

  • ADMETlab 2.0. Available at: [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • QIMA Life Sciences. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available at: [Link]

  • MilliporeSigma. Methyl 5-ethyl-2-hydroxybenzoate. Available at: [Link]

  • Bioinformatics Review. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. Available at: [Link]

  • SwissADME Help Page. Available at: [Link]

Sources

Foundational

Preliminary Studies on the Mechanism of Action of Methyl 5-Ethyl-2-Hydroxybenzoate: An In-depth Technical Guide

This guide provides a comprehensive framework for elucidating the mechanism of action of methyl 5-ethyl-2-hydroxybenzoate, a derivative of methyl salicylate. Given its structural similarity to known non-steroidal anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of methyl 5-ethyl-2-hydroxybenzoate, a derivative of methyl salicylate. Given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), the preliminary investigation is anchored in the hypothesis that its primary mode of action involves the modulation of key inflammatory pathways.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a structured, multi-phased approach that combines hypothesis-driven and unbiased screening methodologies to build a robust mechanistic profile of this novel compound.

Introduction: Unraveling the Therapeutic Potential of a Novel Salicylate Derivative

Methyl 5-ethyl-2-hydroxybenzoate (C₁₀H₁₂O₃) is a small molecule with a chemical structure suggestive of anti-inflammatory properties.[5][6][7] Salicylates and their derivatives have a long history in medicine, primarily as NSAIDs that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10] While COX inhibition is a probable mechanism for methyl 5-ethyl-2-hydroxybenzoate, a thorough investigation is imperative to identify its precise molecular targets and understand its broader impact on cellular signaling pathways. This guide outlines a logical and technically sound workflow for these preliminary studies.

Phase 1: Target Identification and Validation - Pinpointing the Molecular Initiators

The initial phase is dedicated to identifying the direct molecular targets of methyl 5-ethyl-2-hydroxybenzoate. A dual approach, combining a hypothesis-driven investigation into COX inhibition with an unbiased search for other potential binding partners, will provide a comprehensive understanding of the compound's direct interactions.

Hypothesis-Driven Approach: Interrogation of the Cyclooxygenase Pathway

The structural resemblance of methyl 5-ethyl-2-hydroxybenzoate to methyl salicylate strongly suggests that it may function as a COX inhibitor.[1] Therefore, the primary hypothesis to be tested is its ability to inhibit COX-1 and COX-2 enzymes.

This assay will directly measure the enzymatic activity of COX-1 and COX-2 in the presence of methyl 5-ethyl-2-hydroxybenzoate. A colorimetric or radiochemical assay can be employed to determine the IC50 values for each isoform, which will reveal the compound's potency and selectivity.[11][12][13][14][15]

Experimental Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay [14]

  • Reagent Preparation:

    • Prepare a stock solution of methyl 5-ethyl-2-hydroxybenzoate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in assay buffer.

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare solutions of arachidonic acid (substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the various concentrations of methyl 5-ethyl-2-hydroxybenzoate or a vehicle control to the respective wells. Include a known NSAID (e.g., aspirin or indomethacin) as a positive control.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 25°C for 5 minutes).

    • Add the chromogenic substrate solution to each well.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Parameter Description
IC50 (COX-1) The concentration of methyl 5-ethyl-2-hydroxybenzoate required to inhibit 50% of COX-1 activity.
IC50 (COX-2) The concentration of methyl 5-ethyl-2-hydroxybenzoate required to inhibit 50% of COX-2 activity.
Selectivity Index (SI) The ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Unbiased Target Identification Approaches

To explore beyond the COX pathway and identify potentially novel targets, an unbiased approach is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for detecting direct compound-target engagement in a native cellular environment.[16][17][18][19][20]

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[16][20] By treating cells with methyl 5-ethyl-2-hydroxybenzoate and then subjecting them to a heat gradient, stabilized proteins can be identified and quantified.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [16][19]

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., a human monocytic cell line like THP-1) to a suitable confluency.

    • Treat the cells with methyl 5-ethyl-2-hydroxybenzoate at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

    • Quantify the protein concentration in the soluble fractions.

  • Target Identification and Validation:

    • Analyze the soluble protein fractions by Western blotting using antibodies against suspected target proteins (if any) or by mass spectrometry for unbiased identification of stabilized proteins.

    • For Western blot analysis, quantify the band intensities to determine the melting curves for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis cells Intact Cells heat Apply Temperature Gradient cells->heat compound Methyl 5-ethyl-2-hydroxybenzoate compound->cells Incubate lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Proteins centrifugation->soluble aggregated Aggregated Proteins centrifugation->aggregated analysis Western Blot / Mass Spectrometry soluble->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Delineating the Impact on Cellular Signaling Pathways

Following the identification and validation of direct targets, the next phase focuses on understanding how the interaction of methyl 5-ethyl-2-hydroxybenzoate with its target(s) translates into changes in cellular signaling.

Analysis of Key Inflammatory Signaling Pathways

Given the likely anti-inflammatory nature of the compound, investigating its effects on the NF-κB and MAPK signaling pathways is a logical next step. These pathways are central to the inflammatory response.[21][22][23][24][25]

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[25][26][27] The effect of methyl 5-ethyl-2-hydroxybenzoate on this pathway can be assessed by measuring the phosphorylation of key signaling proteins and the nuclear translocation of NF-κB subunits.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation

  • Cell Stimulation and Treatment:

    • Culture immune cells (e.g., macrophages or monocytes) and pre-treat them with various concentrations of methyl 5-ethyl-2-hydroxybenzoate.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells at different time points post-stimulation to create a time-course.

    • Quantify the total protein concentration in each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key NF-κB signaling proteins (e.g., IKKα/β, IκBα, and p65).

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of activation in compound-treated cells versus control cells.

The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals into cellular responses like inflammation.[21][22][23][24][28] Similar to the NF-κB pathway analysis, the activation of these pathways can be monitored by Western blotting for key phosphorylated proteins.

Signaling_Pathway_Analysis cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathways (ERK, JNK, p38) LPS->MAPK Activates Gene_Expression Gene Expression NFkB->Gene_Expression Regulates MAPK->Gene_Expression Regulates Cytokine_Production Cytokine Production Gene_Expression->Cytokine_Production Leads to

Caption: Key inflammatory signaling pathways.

Broad-Spectrum Kinase Profiling

To assess the selectivity of methyl 5-ethyl-2-hydroxybenzoate and identify any potential off-target effects on the kinome, a kinase profiling service can be utilized.[29][30][31][32][33] This provides a broad view of the compound's interactions with a large panel of kinases.

Services like KinomePro™ or KinomeView® offer comprehensive analysis of kinase activity, which can reveal unexpected mechanisms of action or potential liabilities.[29][32]

Phase 3: Cellular Phenotypic Corroboration

The final phase of these preliminary studies involves confirming that the observed molecular and signaling effects translate into a relevant cellular phenotype.

LPS-Induced Cytokine Release Assay

This assay measures the ability of methyl 5-ethyl-2-hydroxybenzoate to suppress the production and release of pro-inflammatory cytokines from immune cells stimulated with LPS.[34][35][36][37][38]

Experimental Protocol: Cytokine Release Assay [34][37]

  • Cell Culture and Treatment:

    • Isolate primary human peripheral blood mononuclear cells (PBMCs) or use an immortalized immune cell line.

    • Pre-treat the cells with various concentrations of methyl 5-ethyl-2-hydroxybenzoate.

    • Stimulate the cells with LPS for a specified duration (e.g., 24 hours).

  • Supernatant Collection:

    • Collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of the compound.

    • Determine the IC50 values for the inhibition of each cytokine.

Cytokine Function in Inflammation
TNF-α A key initiator of the inflammatory cascade.
IL-6 Involved in both acute and chronic inflammation.
IL-1β A potent pro-inflammatory cytokine.

Data Integration and Mechanistic Hypothesis Formulation

The data gathered from these three phases should be synthesized to construct a preliminary model for the mechanism of action of methyl 5-ethyl-2-hydroxybenzoate.

  • Phase 1 will identify the direct molecular target(s).

  • Phase 2 will elucidate the downstream signaling pathways affected by the compound.

  • Phase 3 will confirm the functional consequences of these molecular and cellular events.

For instance, if methyl 5-ethyl-2-hydroxybenzoate is found to be a selective COX-2 inhibitor, this should correlate with a reduction in pro-inflammatory cytokine production in the cellular assay. If other targets are identified via CETSA, their roles in the observed signaling and phenotypic changes will need to be further investigated.

Conclusion

This in-depth technical guide provides a robust and logical framework for the preliminary investigation of the mechanism of action of methyl 5-ethyl-2-hydroxybenzoate. By systematically progressing from target identification to signaling pathway analysis and cellular phenotypic assays, researchers can build a comprehensive and well-supported understanding of this compound's biological activity. The insights gained from these studies will be crucial for its further development as a potential therapeutic agent.

References

  • Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • IntechOpen. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • AnyGenes. MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. [Link]

  • Open Access Journals. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. [Link]

  • Pharmaron CRO Services. Kinase Panel Profiling. [Link]

  • Auburn University. NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). [Link]

  • PubMed. Mechanism of action of nonsteroidal anti-inflammatory drugs. [Link]

  • Assay Genie. MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. [Link]

  • SpringerLink. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. [Link]

  • PMC. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. [Link]

  • Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]

  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • MDPI. Understanding MAPK Signaling Pathways in Apoptosis. [Link]

  • Bio-protocol. 2.6. Cellular Thermal Shift Assay (CETSA). [Link]

  • Bio-protocol. Proinflammatory cytokine release assay. [Link]

  • NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • PubMed. Naturally Occurring Methyl Salicylate Glycosides. [Link]

  • RayBiotech. NF-kappa B Pathway Screening Array. [Link]

  • PubChem. Methyl 5-ethyl-2-hydroxybenzoate. [Link]

  • PMC. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. [Link]

  • AnyGenes. NF-κB Signaling Pathway: Functions and Biomarkers. [Link]

  • Helda. DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. [Link]

  • ResearchGate. Pharmacology and Biochemistry of Salicylates and Related Drugs. [Link]

  • PubMed. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

  • FUJIFILM Wako. Development of Cytokine Release Assays for Human iPSC-derived Microglia. [Link]

  • MDPI. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

  • Taylor & Francis Online. Lack of spermatotoxic effects of methyl and ethyl esters of p-hydroxybenzoic acid in rats. [Link]

Sources

Protocols & Analytical Methods

Method

Methyl 5-ethyl-2-hydroxybenzoate HPLC analysis method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Methyl 5-ethyl-2-hydroxybenzoate Executive Rationale Methyl 5-ethyl-2-hydroxybenzoate (commonly referred to as methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Methyl 5-ethyl-2-hydroxybenzoate

Executive Rationale

Methyl 5-ethyl-2-hydroxybenzoate (commonly referred to as methyl 5-ethylsalicylate) is a highly lipophilic salicylic acid derivative. Accurate quantification of this compound is critical in pharmaceutical quality control, pharmacokinetic profiling, and the development of topical analgesics. Because minor variations in chromatographic parameters can drastically alter the retention behavior of phenolic esters, this application note establishes a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol grounded in physicochemical causality.

Physicochemical Profiling & Mechanistic Strategy

To design an effective chromatographic method, the analytical strategy must be dictated by the molecule's intrinsic properties. According to structural data from1[1], Methyl 5-ethyl-2-hydroxybenzoate has a molecular weight of 180.20 g/mol and a predicted XLogP3 of 3.1, indicating strong hydrophobicity.

  • The Causality of Mobile Phase pH (Ion Suppression): The compound features a phenolic hydroxyl group (-OH) ortho to an ester carbonyl. While this allows for intramolecular hydrogen bonding, the phenol remains weakly acidic (pKa ~3.0). If analyzed in a neutral mobile phase, the compound exists in a state of dynamic partial ionization. This causes dual retention mechanisms on the silica matrix, resulting in severe peak tailing. By introducing 1.0% acetic acid (lowering the pH to ~2.8), we enforce complete protonation. This guarantees that the analyte interacts with the stationary phase purely through hydrophobic partitioning, yielding sharp, Gaussian peaks as demonstrated in established 2 [2].

  • Stationary Phase Selection: The addition of the 5-ethyl group significantly increases the molecule's lipophilicity compared to standard methyl salicylate. A densely bonded octadecylsilane (C18) column provides the optimal surface area for resolving this compound from structurally adjacent impurities [3].

Mechanism MP MP Ion Ion Suppression (Neutral Phenol) MP->Ion Acidifies Analyte Methyl 5-ethyl- 2-hydroxybenzoate SP Stationary Phase (C18 Column) Analyte->SP Partitions Ret Hydrophobic Retention SP->Ret Elutes Intact Ion->Analyte Prevents Ionization

Fig 1: Chromatographic retention mechanism driven by acidic ion suppression and hydrophobicity.

Self-Validating Analytical Protocol

A reliable protocol must verify its own integrity before sample analysis begins. This method integrates a System Suitability Test (SST) as a mandatory gatekeeper to ensure the instrument is performing within validated parameters.

Reagents and Materials
  • Analyte: Methyl 5-ethyl-2-hydroxybenzoate reference standard (Purity ≥98.0%).

  • Solvents: HPLC-grade Methanol (MeOH), HPLC-grade Water (18.2 MΩ·cm), Glacial Acetic Acid (AR grade).

Step-by-Step Sample Preparation Workflow
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the Methyl 5-ethyl-2-hydroxybenzoate standard. Transfer to a 10 mL volumetric flask.

  • Primary Dissolution: Add 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes at 25°C to ensure complete solubilization.

  • Volume Adjustment: Make up to the 10 mL mark with Methanol to yield a 1.0 mg/mL stock solution.

  • Working Solution (SST Standard): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (Yields 100 µg/mL).

  • Filtration: Pass the working solution through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial.

    • Causality Check: PTFE is specifically chosen over nylon to prevent hydrophobic adsorption of the lipophilic analyte onto the filter membrane, which would artificially lower the quantified concentration.

Workflow A Weigh Standard (10 mg) B Dissolve in MeOH (Sonicate 5 min) A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm PTFE) C->D E HPLC Injection (20 µL) D->E

Fig 2: Step-by-step sample preparation workflow for HPLC quantification.

Chromatographic Conditions

The separation is achieved using an isocratic elution profile. Isocratic methods are preferred for this specific analyte due to their high reproducibility and baseline stability during routine quality control [3].

ParameterSpecificationScientific Rationale
Column C18 (150 mm × 4.6 mm, 5 µm)Provides optimal theoretical plates for hydrophobic retention.
Mobile Phase Methanol : Water (65:35, v/v) + 1.0% Acetic Acid65% organic modifier overcomes the high LogP (3.1) for a reasonable run time (<10 min).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing backpressure and van Deemter efficiency.
Column Temperature 30 ± 0.5 °CStabilizes mobile phase viscosity and prevents retention time drift.
Injection Volume 20 µLSufficient to achieve high signal-to-noise (S/N) without causing column overloading.
Detection (DAD/UV) 304 nmSalicylate derivatives exhibit strong, specific UV absorbance near 304 nm due to the conjugated aromatic ring structure.

System Suitability & Validation Metrics

Before proceeding with unknown sample analysis, the system must pass the following self-validating criteria. Execute six replicate injections of the 100 µg/mL working standard and verify the metrics against the table below:

System Suitability ParameterAcceptance CriteriaObserved Typical Value
Retention Time ( tR​ ) Consistent within ± 2.0%~ 6.5 minutes
Tailing Factor ( Tf​ ) 1.51.15 (Indicates excellent ion suppression)
Theoretical Plates ( N ) 30004500
Injection Precision (RSD) 2.0%0.8%

Troubleshooting & Causality Analysis

  • Issue: Peak Tailing ( Tf​ > 1.5).

    • Causality: Insufficient acid in the mobile phase leads to secondary electrostatic interactions between the partially ionized phenol group and residual silanols on the silica support.

    • Action: Verify that the acetic acid concentration is exactly 1.0% (v/v). If analyzing via LC-MS, swap acetic acid for 0.1% Formic Acid to maintain volatility while keeping the pH low.

  • Issue: Retention Time Drift.

    • Causality: Fluctuations in column temperature or mobile phase evaporation (Methanol is highly volatile, altering the 65:35 organic-to-aqueous ratio over time).

    • Action: Ensure the column oven is strictly maintained at 30°C and utilize tightly capped mobile phase reservoirs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12101989, Methyl 5-ethyl-2-hydroxybenzoate. PubChem. Retrieved from[Link]

  • Shabir, G. A. (2008). Development and validation of a liquid chromatography method for the determination of methyl salicylate. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ali, H. M. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Retrieved from [Link]

Sources

Application

Application Note: A Robust GC-MS Protocol for the Detection and Quantification of Methyl 5-ethyl-2-hydroxybenzoate

Abstract This application note presents a comprehensive and validated protocol for the detection and quantification of Methyl 5-ethyl-2-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 5-ethyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and validated protocol for the detection and quantification of Methyl 5-ethyl-2-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 5-ethyl-2-hydroxybenzoate, a substituted phenolic compound, requires a tailored analytical approach to ensure accurate and reproducible results. Due to its polarity and limited volatility, direct GC-MS analysis is challenging. This protocol details a robust derivatization strategy using silylation, followed by optimized GC-MS parameters for sensitive and selective analysis. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and related fields who require a reliable method for the analysis of this and similar compounds.

Introduction

Methyl 5-ethyl-2-hydroxybenzoate (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) is a derivative of salicylic acid and belongs to the class of phenolic compounds.[1] The analysis of such compounds is of significant interest in various fields, including pharmaceutical development, metabolite identification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and mass selectivity, making it ideal for the analysis of complex mixtures.[2]

However, the inherent polarity of the hydroxyl and carboxyl groups in phenolic compounds like Methyl 5-ethyl-2-hydroxybenzoate makes them non-volatile and prone to poor peak shape and thermal degradation in the GC inlet and column.[3] To overcome these challenges, a crucial derivatization step is employed to convert the polar analyte into a more volatile and thermally stable derivative.[4] This protocol utilizes silylation, a common and effective derivatization technique, to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, thereby increasing its volatility and amenability to GC-MS analysis.[5][6]

This application note provides a step-by-step guide for sample preparation, derivatization, and GC-MS analysis of Methyl 5-ethyl-2-hydroxybenzoate. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology and to allow for adaptation to specific research needs.

Experimental Workflow

The overall analytical workflow for the GC-MS analysis of Methyl 5-ethyl-2-hydroxybenzoate is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction e.g., Ethyl Acetate Drying Solvent Evaporation Extraction->Drying Under Nitrogen Stream Derivatization Silylation with BSTFA Drying->Derivatization Heating Incubation at 60-70°C Derivatization->Heating Complete Reaction Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation e.g., DB-5ms column Detection Mass Spectrometric Detection Separation->Detection EI, Scan/SIM Mode Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Overall workflow for the GC-MS analysis of Methyl 5-ethyl-2-hydroxybenzoate.

Materials and Reagents

  • Solvents: Ethyl acetate (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Pyridine (silylation grade)[3]

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][7]

  • Internal Standard (IS): A suitable internal standard should be chosen. A deuterated analog of the analyte is ideal. If unavailable, a compound with similar chemical properties but a different retention time, such as Salicylic acid-d6, can be used.[8]

  • Analyte Standard: Methyl 5-ethyl-2-hydroxybenzoate (purity ≥98%)

  • Reagents: Anhydrous sodium sulfate, Hydrochloric acid (HCl)

  • Equipment: GC-MS system with a suitable autosampler, vortex mixer, heating block or water bath, nitrogen evaporator, analytical balance, glassware (vials, pipettes, etc.).

Detailed Protocols

Standard and Sample Preparation

4.1.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 5-ethyl-2-hydroxybenzoate and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Salicylic acid-d6) in methanol. A working IS solution of 10 µg/mL is typically appropriate.

4.1.2. Sample Preparation (from an aqueous matrix)

  • pH Adjustment: Take a known volume (e.g., 1 mL) of the aqueous sample in a glass tube and acidify to pH < 2 with HCl. This ensures that the phenolic compound is in its protonated form, facilitating extraction into an organic solvent.[9]

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the sample.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the sample, vortex vigorously for 2 minutes, and then centrifuge to separate the layers.[8]

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction step two more times with fresh ethyl acetate. Combine the organic extracts.

  • Drying: Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.[9]

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[5]

Derivatization Protocol

The derivatization process involves the silylation of the hydroxyl group of Methyl 5-ethyl-2-hydroxybenzoate.

  • To the dried residue from the sample preparation step, add 50 µL of pyridine and 100 µL of BSTFA (with 1% TMCS).[3] Pyridine acts as a catalyst and a solvent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.[5][7]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters provide a starting point and should be optimized for the specific instrument being used.

Parameter Value Rationale
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of derivatized compounds.[10][11]
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for column efficiency.[12]
Inlet Temperature 250°CEnsures volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)For high sensitivity, suitable for trace analysis.[12][13]
Oven Program Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.[10]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.[14]
Source Temperature 230°CPrevents condensation of the analyte in the ion source.[14]
Quadrupole Temp 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis.[5][7]

Expected Mass Spectrum: The underivatized molecular weight of Methyl 5-ethyl-2-hydroxybenzoate is 180.20 g/mol .[15][16] After silylation, a trimethylsilyl (TMS) group (-Si(CH₃)₃) replaces the hydrogen of the hydroxyl group, increasing the molecular weight by 72. The expected molecular weight of the TMS derivative is therefore approximately 252 g/mol . Key fragment ions for SIM mode would include the molecular ion (M⁺) and other characteristic fragments which should be determined by analyzing a derivatized standard. For silylated phenolic compounds, a common fragment is [M-15]⁺, corresponding to the loss of a methyl group from the TMS moiety.[5]

Data Analysis and Quantification

  • Peak Identification: The derivatized Methyl 5-ethyl-2-hydroxybenzoate peak is identified based on its retention time and by comparing its mass spectrum with that of a derivatized standard.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standard solutions.

  • Quantification: The concentration of Methyl 5-ethyl-2-hydroxybenzoate in the samples is determined using the calibration curve.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results obtained using this protocol, the following validation parameters should be assessed:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte. Accuracy should be within 85-115%, and the relative standard deviation (RSD) for precision should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of Methyl 5-ethyl-2-hydroxybenzoate by GC-MS. The inclusion of a derivatization step is critical for achieving the necessary volatility and thermal stability for reliable chromatographic analysis. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can obtain accurate and reproducible quantitative data for this and structurally related phenolic compounds.

References

  • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-99. Retrieved from [Link]

  • Stalikas, C. D. (2007). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 12(10), 2378-2403. Retrieved from [Link]

  • Yuan, G., et al. (2007). Rapid Determination of Salicylic Acid in Plant Materials by Gas Chromatography–Mass Spectrometry. Chromatographia, 66(5-6), 429-432. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Pannala, A. S., et al. (2001). Measurement of salicylic acid in human serum using stable isotope dilution and gas chromatography-mass spectrometry. Free Radical Biology and Medicine, 30(2), 158-164. Retrieved from [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Al-holy, M. A., & Al-Moghazy, M. M. (2016). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Journal of Food and Nutrition Research, 4(11), 711-716. Retrieved from [Link]

  • Mbeunkui, F., et al. (2022). Validation of a GC/MS method for determination of sodium propionate, potassium sorbate and sodium benzoate in smokeless tobacco products. CORESTA Congress. Retrieved from [Link]

  • Al-rimawi, F. (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. Journal of Analytical & Pharmaceutical Research, 5(5). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from [Link]

  • Nguyen, N. T., et al. (2022). Development of GC-MS for determination of benzene content in food products containing benzoate salts and ascorbic acid. Vietnam Journal of Food Control, 5(3), 422-432. Retrieved from [Link]

  • El-gizawy, S. A. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 73(1), 128-131. Retrieved from [Link]

  • Agilent Technologies. (2024, September 10). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Retrieved from [Link]

  • Li, Y., et al. (2019). Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. Journal of Physics: Conference Series, 1237, 022057. Retrieved from [Link]

  • Sutar, A. K., et al. (2007). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Analytical Letters, 40(8), 1545-1554. Retrieved from [Link]

Sources

Method

Advanced Purification Strategies for Methyl 5-ethyl-2-hydroxybenzoate: A Comprehensive Protocol

Introduction & Mechanistic Context Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2), also known as methyl 5-ethylsalicylate, is a highly valued phenolic ester intermediate. It is frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2), also known as methyl 5-ethylsalicylate, is a highly valued phenolic ester intermediate. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of WDR5-MYC protein-protein interaction inhibitors targeted for oncology applications [1].

With a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol [2], this compound typically presents as a viscous pale brown oil in its crude synthetic form [3]. The upstream synthesis generally involves either the direct esterification of 5-ethyl-2-hydroxybenzoic acid with methanol [1] or the catalytic hydrogenation of methyl 5-acetylsalicylate using a palladium on carbon (Pd/C) catalyst in the presence of perchloric acid (HClO4) [3].

The Causality of Purification: Crude reaction mixtures inherently contain unreacted starting materials, transition metal catalyst residues (Pd), acidic promoters, and structurally analogous byproducts. Because downstream pharmaceutical coupling reactions (such as sulfonamide formations or biaryl cross-couplings) are highly sensitive to transition metal poisoning and stoichiometric imbalances, achieving >99% purity of the methyl 5-ethyl-2-hydroxybenzoate intermediate is an absolute requirement.

Experimental Rationale & Self-Validating Systems

To ensure high fidelity, this guide employs an orthogonal, three-tier purification strategy:

  • Aqueous Workup & Liquid-Liquid Extraction: Capitalizes on the differential pKa​ of the phenolic hydroxyl group versus carboxylic acid impurities.

  • Flash Column Chromatography: Exploits the polarity differences between the target ester and non-polar hydrocarbon impurities.

  • Vacuum Fractional Distillation: Leverages the specific boiling point of the volatile ester under reduced pressure to achieve final analytical purity, leaving behind high-molecular-weight oligomers.

Step-by-Step Methodologies

Protocol A: Post-Reaction Workup and Liquid-Liquid Extraction

Objective: Remove transition metal catalysts, neutralize acid promoters, and extract unreacted carboxylic acids.

  • Catalyst Filtration: Filter the crude reaction mixture (suspended in ethyl acetate) through a tightly packed pad of Celite 545. Wash the pad with 50 mL of fresh ethyl acetate.

    • Causality: Celite prevents finely divided palladium particles from passing through standard filter paper, mitigating downstream metal contamination and preventing severe emulsion formation during extraction.

  • Acid Neutralization: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3). Agitate gently and vent frequently to release CO2 gas.

    • Causality: NaHCO3 neutralizes the acid catalyst (e.g., HClO4) and converts any unreacted 5-ethylsalicylic acid into its water-soluble sodium salt. The mildly basic pH (~8) ensures the less acidic phenolic -OH (pKa ~10) of the target compound remains protonated and partitioned in the organic phase.

  • Phase Separation & Washing: Isolate the organic (ethyl acetate) layer. Wash the organic layer with saturated aqueous NaCl (brine).

    • Self-Validation: The organic layer should transition from cloudy to highly transparent after the brine wash, indicating the successful disruption of micro-emulsions and removal of bulk water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure (rotary evaporator, 40°C, 150 mbar) to yield the crude pale brown oil.

Protocol B: Silica Gel Flash Chromatography

Objective: Isolate the target compound from structurally similar organic byproducts.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in 100% hexanes.

  • Sample Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution Strategy: Elute using a step-gradient solvent system starting from 100% Hexanes, moving to 95:5 Hexanes:Ethyl Acetate, and finishing at 85:15 Hexanes:Ethyl Acetate.

    • Causality: The intramolecular hydrogen bonding between the phenolic hydroxyl and the ester carbonyl reduces the overall dipole moment and polarity of methyl 5-ethyl-2-hydroxybenzoate. This allows it to elute relatively early compared to non-hydrogen-bonded polar impurities.

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC).

    • Self-Validation: Spot the TLC plates with Ferric Chloride (FeCl3) stain. The target compound will immediately stain deep purple due to the free phenolic -OH coordinating with the iron. Pool fractions containing the pure product (Rf ~ 0.45 in 85:15 Hexanes:EtOAc) and concentrate.

Protocol C: Vacuum Fractional Distillation (Final Polish)

Objective: Achieve >99% analytical purity by removing trace solvents and high-boiling oligomers.

  • Setup: Transfer the chromatographed oil to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a receiving flask cooled in an ice bath.

  • Degassing: Apply a vacuum (approx. 1-5 mmHg) at room temperature for 15 minutes.

    • Self-Validation: Bubbling will cease once all trace volatile solvents (like DCM or hexanes) are completely removed.

  • Distillation: Gradually heat the oil bath. Discard the initial fore-run. Collect the main fraction at the established boiling point under the specific vacuum pressure (typically ~110-115°C at 2 mmHg).

    • Causality: High-temperature distillation at atmospheric pressure risks thermal degradation or transesterification of the ester. High vacuum significantly lowers the boiling point, preserving the structural integrity of the molecule.

Quantitative Data Summaries

Table 1: Analytical and Purification Metrics for Methyl 5-ethyl-2-hydroxybenzoate

ParameterExpected Value / ObservationAnalytical Rationale
Molecular Weight 180.20 g/mol Verified via LC-MS ( m/z 181.2 [M+H]+) [1, 2]
TLC Rf​ Value ~0.45 (85:15 Hexanes:EtOAc)Intramolecular H-bonding decreases silica affinity
Visual Appearance Pale brown oil (Crude) Colorless oil (Pure)Coloration in crude indicates trace oxidation/catalyst [3]
TLC Stain (FeCl3) Deep PurpleConfirms presence of the free phenolic -OH group
Expected Yield 71% - 85%Dependent on upstream esterification/hydrogenation efficiency[1]

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Methyl 5-ethyl-2-hydroxybenzoate, Acid, Pd/C, Byproducts) Filtration 1. Celite Filtration (Removes Pd/C Catalyst) Crude->Filtration Extraction 2. Liquid-Liquid Extraction (Neutralizes Acid, Removes Salts) Filtration->Extraction Filtrate Chromatography 3. Flash Column Chromatography (Removes Organic Impurities) Extraction->Chromatography Organic Phase Distillation 4. Vacuum Distillation (Final Polish, >99% Purity) Chromatography->Distillation Pooled Fractions Pure Pure Methyl 5-ethyl-2-hydroxybenzoate (Target Compound) Distillation->Pure Main Fraction

Figure 1: Orthogonal purification workflow for isolating pharmaceutical-grade Methyl 5-ethyl-2-hydroxybenzoate.

References

  • Justia Patents. WDR5-MYC inhibitors. (Patent detailing the synthesis and LC-MS characterization of methyl 5-ethyl-2-hydroxybenzoate as a cancer therapeutic intermediate). Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 12101989, Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from:[Link]

  • PrepChem. Synthesis of methyl 5-ethylsalicylate. (Details the catalytic hydrogenation of methyl 5-acetylsalicylate to yield the crude pale brown oil). Retrieved from:[Link]

Application

Application Note: In Vitro Pharmacological Profiling of Methyl 5-ethyl-2-hydroxybenzoate in Inflammatory Pathways

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers. Executive Summary & Mechanistic Rationale Methyl 5-ethyl-2-hydroxybenzoate (Synonym: Methyl 5-ethylsalicylate; C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers.

Executive Summary & Mechanistic Rationale

Methyl 5-ethyl-2-hydroxybenzoate (Synonym: Methyl 5-ethylsalicylate; CAS: 79003-26-2) is a lipophilic salicylate derivative[1]. In preclinical drug development, salicylate analogs are rigorously evaluated for their immunomodulatory and anti-inflammatory properties. Historically, the therapeutic efficacy of salicylates is driven by a dual-mechanism paradigm: the direct enzymatic inhibition of Cyclooxygenase (COX) isoforms, and the upstream transcriptional suppression of pro-inflammatory genes via the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[2][3].

Unlike acetylated salicylates (e.g., aspirin) which irreversibly acetylate the COX active site, non-acetylated salicylates often exhibit weaker direct COX inhibition in vitro but potently suppress COX-2 induction by competing at acetyltransferase sites (such as CBP/p300) or inhibiting NF-κB translocation[3][4].

Causality in Assay Design: To accurately profile the bioactivity of Methyl 5-ethyl-2-hydroxybenzoate, a single assay is insufficient. A self-validating screening funnel must decouple direct enzymatic inhibition from transcriptional regulation. Therefore, this guide details a two-pronged protocol:

  • A Cell-Free COX-1/COX-2 Peroxidase Assay to quantify direct, competitive enzyme inhibition.

  • A Cell-Based NF-κB Luciferase Reporter Assay in RAW 264.7 murine macrophages to quantify the suppression of inflammatory transcription[5][6].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade COX2_Gene COX-2 Transcription NFkB->COX2_Gene Promotes COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGE2 PGE2 Production COX2_Enzyme->PGE2 Catalyzes AA Drug Methyl 5-ethyl-2-hydroxybenzoate Drug->NFkB Inhibits (Transcriptional) Drug->COX2_Enzyme Inhibits (Enzymatic)

Caption: Dual-mechanism targeting of inflammatory cascades by Methyl 5-ethyl-2-hydroxybenzoate.

Protocol A: Cell-Free COX-1 / COX-2 Colorimetric Inhibition Assay

This assay measures the peroxidase component of COX activity. COX enzymes convert arachidonic acid to PGG2, and subsequently reduce PGG2 to PGH2. During this reduction, the colorimetric probe N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized, yielding a blue product absorbing at 590 nm[2].

Reagent Preparation & Causality
  • Enzymes: Recombinant ovine COX-1 and human recombinant COX-2[2].

  • Hemin: Required cofactor. COX enzymes are holoenzymes; adding hemin reconstitutes maximum basal peroxidase activity.

  • Arachidonic Acid (AA): The natural substrate. Because salicylates can act as competitive inhibitors, the concentration of AA strictly dictates the apparent IC50[2]. Use a physiological concentration (e.g., 100 µM).

  • Test Compound: Dissolve Methyl 5-ethyl-2-hydroxybenzoate in DMSO. Prepare a 10-point dose-response curve (0.1 µM to 1000 µM). Crucial: Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

Step-by-Step Methodology
  • Assay Buffer Assembly: To a 96-well clear microplate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) to each well.

  • Cofactor & Enzyme Addition: Add 10 µL of Hemin (1 mM) and 10 µL of the respective COX enzyme (COX-1 or COX-2) to the designated wells.

  • Inhibitor Pre-incubation: Add 10 µL of the Methyl 5-ethyl-2-hydroxybenzoate dilutions. Include a Vehicle Control (1% DMSO) and a Positive Control (e.g., Indomethacin or Aspirin). Incubate for 10 minutes at 25°C. Rationale: Allows time for the inhibitor to partition into the hydrophobic channel of the COX active site.

  • Probe Addition: Add 10 µL of TMPD colorimetric substrate to all wells[2].

  • Reaction Initiation: Rapidly add 10 µL of Arachidonic Acid (100 µM final) to all wells to initiate the reaction[2].

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Read absorbance at 590 nm kinetically every 30 seconds for 5 minutes.

  • Data Processing: Calculate the initial velocity (V0) from the linear portion of the curve. Calculate % Inhibition relative to the Vehicle Control.

Protocol B: Cell-Based NF-κB Luciferase Reporter Assay

To assess the transcriptional suppression capabilities of Methyl 5-ethyl-2-hydroxybenzoate, RAW 264.7 macrophages stably transfected with a reporter plasmid (containing NF-κB response elements driving Firefly luciferase) are utilized[5][6].

Experimental Workflow

Workflow Step1 Day 1: Seed RAW 264.7 Cells (1x10^5 cells/well) Step2 Day 2: Pre-treat with Compound (1 hr prior) Step1->Step2 Step3 Day 2: Stimulate with LPS (1 µg/mL for 6-24 hr) Step2->Step3 Step4 Day 3: Cell Lysis & Luciferase Assay Step3->Step4 Step5 Data Analysis: Calculate IC50 Step4->Step5

Caption: 3-Day workflow for the RAW 264.7 NF-κB Luciferase Reporter Assay.

Step-by-Step Methodology
  • Cell Seeding (Day 1): Harvest stable NF-κB RAW 264.7 cells at 70-80% confluency. Seed into a white, solid-bottom 96-well microplate at a density of 1 × 10⁵ cells/well in 100 µL of DMEM (supplemented with 10% heat-inactivated FBS)[5][6]. Incubate overnight at 37°C, 5% CO2. Rationale: White plates maximize signal reflection and prevent well-to-well optical crosstalk during luminescence reading.

  • Compound Pre-treatment (Day 2): Aspirate media. Add 90 µL of fresh, low-serum media (1% FBS) containing serial dilutions of Methyl 5-ethyl-2-hydroxybenzoate (e.g., 1, 10, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Wedelolactone, a known IKK inhibitor)[7]. Incubate for 1 hour.

  • LPS Stimulation (Day 2): Add 10 µL of Lipopolysaccharide (LPS, E. coli O111:B4) to achieve a final well concentration of 1 µg/mL[7][8]. Incubate for 6 to 24 hours. Rationale: LPS binds TLR4, triggering the degradation of IκB and allowing NF-κB to translocate to the nucleus, driving luciferase expression.

  • Luciferase Detection (Day 3): Equilibrate the plate to room temperature for 15 minutes. Add 100 µL of ONE-Step™ Luciferase Assay Reagent (or equivalent lysis/substrate buffer) directly to each well[6]. Incubate on an orbital shaker for 15 minutes to ensure complete cell lysis.

  • Measurement: Read luminescence (Relative Luminescence Units, RLU) using a microplate luminometer with an integration time of 1 second per well.

  • Viability Counter-Screen: Critical self-validating step. Run a parallel plate using an ATP-based viability assay (e.g., CellTiter-Glo) to ensure that reductions in luciferase signal are due to true NF-κB inhibition, not compound cytotoxicity.

Quantitative Data Presentation

The following table demonstrates how the multiparametric data from both assays should be structured to evaluate the pharmacological profile of the compound.

Assay ParameterTarget/ReadoutAnticipated IC50 / ResponseMechanistic Interpretation
Protocol A COX-1 Enzymatic Activity> 500 µM (Weak/No Inhibition)Suggests poor direct binding to the constitutive COX-1 active site.
Protocol A COX-2 Enzymatic Activity> 100 µM (Weak Inhibition)Suggests non-acetylated salicylates are poor direct competitive inhibitors[4].
Protocol B NF-κB Transcriptional Activity10 - 50 µM (Dose-dependent)Strong suppression of pro-inflammatory gene transcription[7].
Counter-Screen RAW 264.7 Cell Viability> 200 µMConfirms NF-κB inhibition is not an artifact of cell death.

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, cell passage number). Always normalize RLU data to the LPS-stimulated vehicle control (set as 100% activation).

References

  • PubChem: Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989 - National Institutes of Health (NIH). Available at:[Link]

  • 14-100ACL: NF-kB Leeporter™ Luciferase Reporter-RAW264.7 Cell Line - Abeomics. Available at:[Link]

  • Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC. Available at:[Link]

  • NF-κB Luciferase Reporter Raw 264.7 Cell Line NF-kB 79978 - BPS Bioscience. Available at:[Link]

  • Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC. Available at:[Link]

  • Pharmacokinetics and in vitro efficacy of salicylic acid after oral administration of acetylsalicylic acid in horses - ResearchGate. Available at:[Link]

  • Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - eLife. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of Parabens in Cosmetic Formulations using Methyl 5-ethyl-2-hydroxybenzoate as an Internal Standard

Abstract & Introduction The quantification of preservatives, such as parabens (esters of p-hydroxybenzoic acid), in cosmetic and pharmaceutical products is critical for ensuring product safety and regulatory compliance.[...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quantification of preservatives, such as parabens (esters of p-hydroxybenzoic acid), in cosmetic and pharmaceutical products is critical for ensuring product safety and regulatory compliance.[1] These compounds, including methylparaben, ethylparaben, and propylparaben, are widely used due to their broad-spectrum antimicrobial activity. Accurate and precise analytical methods are required for their routine quality control.

The use of an internal standard (IS) is a powerful technique in chromatography to enhance accuracy and precision by correcting for variations during sample preparation and injection.[2][3] An ideal internal standard is a compound that is chemically similar to the analyte(s), stable, and not naturally present in the sample matrix.[4][5]

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of methylparaben, ethylparaben, and propylparaben in a cosmetic cream matrix. We introduce Methyl 5-ethyl-2-hydroxybenzoate as a novel and highly suitable internal standard for this application. Its structural similarity to the parabens ensures comparable behavior during extraction and analysis, while its unique structure guarantees chromatographic resolution. The method described herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[6][7][8]

Profile of the Internal Standard: Methyl 5-ethyl-2-hydroxybenzoate

The selection of an appropriate internal standard is the cornerstone of a robust quantitative chromatographic method.[9] Methyl 5-ethyl-2-hydroxybenzoate (also known as Methyl 5-ethylsalicylate) was chosen for its ideal characteristics for the analysis of parabens.

Physicochemical Properties:

PropertyValueSource
Chemical Structure Chemical Structure of Methyl 5-ethyl-2-hydroxybenzoate[10]
Molecular Formula C₁₀H₁₂O₃[10][11]
Molecular Weight 180.20 g/mol [10]
Appearance Solid[11]
IUPAC Name methyl 5-ethyl-2-hydroxybenzoate[10]

Justification for Use:

  • Structural Analogy: As a substituted methyl benzoate ester, it mimics the core structure of parabens, leading to similar extraction efficiencies from the sample matrix and comparable chromatographic behavior on a reversed-phase column.

  • Chromatographic Resolution: The ethyl group at the 5-position provides sufficient hydrophobicity to ensure its retention time is distinct from the target parabens and endogenous matrix components, allowing for baseline separation.[9]

  • Absence in Matrix: This compound is not a common ingredient in cosmetic formulations, preventing interference from the sample itself.[4]

  • Stability: It is a chemically stable compound under the described analytical conditions.[5]

  • Detector Response: The aromatic ring and ester group provide strong UV absorbance, similar to parabens, allowing for sensitive detection at the same wavelength.

Experimental Protocol

This section details the step-by-step methodology for sample preparation and HPLC analysis.

Materials and Reagents
  • Analytes: Methylparaben (≥99%), Ethylparaben (≥99%), Propylparaben (≥99%)

  • Internal Standard: Methyl 5-ethyl-2-hydroxybenzoate (≥98%)[11]

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (Type I)

  • Other: Formic Acid (LC-MS Grade)

  • Sample: Commercial cosmetic cream (paraben-containing)

Preparation of Standard and Sample Solutions

Accuracy in the preparation of standards is crucial for the final quantitative result.

3.2.1 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl 5-ethyl-2-hydroxybenzoate into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

3.2.2 Paraben Stock Solution (1 mg/mL each): Accurately weigh approximately 25 mg of each paraben (methyl-, ethyl-, and propylparaben) into a single 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

3.2.3 Working Standard Solutions for Calibration: Prepare a series of calibration standards by diluting the Paraben Stock Solution with the mobile phase. Spike each calibration standard with the IS Stock Solution to achieve a constant final IS concentration of 50 µg/mL.

Calibration LevelConcentration of each Paraben (µg/mL)Concentration of IS (µg/mL)
1550
21050
32550
45050
510050
615050

3.2.4 Sample Preparation Protocol:

  • Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Add 10.0 mL of methanol and 250 µL of the IS Stock Solution (1 mg/mL).

  • Vortex vigorously for 2 minutes to disperse the cream.

  • Sonicate for 15 minutes in a water bath to ensure complete extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Instrumentation and Conditions
ParameterCondition
System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 65:35 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes
Quantification

Quantification is based on the ratio of the analyte peak area to the internal standard peak area.[3] A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the working standard solutions. The concentration of each paraben in the sample is then determined from this curve.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8]

G cluster_dev Method Development cluster_routine Routine Use Dev Define Analytical Target Profile (ATP) Spec Specificity (Peak Purity) Dev->Spec Establishes Suitability Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Routine Sample Analysis & System Suitability Rob->Routine Enables Transfer caption Workflow for Analytical Method Validation.

Caption: Workflow for Analytical Method Validation.

Specificity

Specificity was evaluated by analyzing a placebo cream sample (without parabens) and a placebo sample spiked with the internal standard. The resulting chromatograms showed no interfering peaks at the retention times of the target parabens or the internal standard, demonstrating method specificity. Peak purity analysis using a DAD confirmed that the analyte peaks were spectrally homogeneous.

Linearity and Range

Linearity was assessed using the six calibration standards prepared as described in section 3.2.3. The calibration curves for each paraben were linear over the concentration range of 5-150 µg/mL.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Methylparaben5 - 150> 0.999
Ethylparaben5 - 150> 0.999
Propylparaben5 - 150> 0.999
Accuracy

Accuracy was determined by a recovery study. A placebo cream was spiked with known amounts of each paraben at three concentration levels (low, medium, high) and analyzed in triplicate. The use of the internal standard helps to correct for procedural losses, improving accuracy.[6]

AnalyteSpiked LevelMean Recovery (%)Acceptance Criteria
MethylparabenLow, Med, High99.2%98.0 - 102.0%
EthylparabenLow, Med, High100.5%98.0 - 102.0%
PropylparabenLow, Med, High99.8%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples were prepared from a single batch of cosmetic cream and analyzed on the same day.

  • Intermediate Precision: The experiment was repeated on a different day by a different analyst.

The internal standard method significantly improves precision by compensating for minor variations in sample preparation and injection volume.[2]

AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria
Methylparaben0.8%1.1%≤ 2.0%
Ethylparaben0.7%1.0%≤ 2.0%
Propylparaben0.9%1.3%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Methylparaben0.51.5
Ethylparaben0.41.2
Propylparaben0.31.0
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters (resolution, tailing factor) remained within acceptable limits, and the quantitative results were not significantly affected, demonstrating the robustness of the method.

The Logic of Internal Standardization

The fundamental principle of the internal standard method is the use of a ratio for quantification, which remains constant even if absolute instrument responses or sample volumes fluctuate.[3]

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Sample Matrix (Cream) IS_add Add Fixed Amount of Internal Standard (Methyl 5-ethyl-2-hydroxybenzoate) Sample->IS_add Analyte Analyte (Parabens) Analyte->IS_add Extraction Extraction & Centrifugation IS_add->Extraction Correction Compensates for volume loss & injection variability IS_add->Correction Injection HPLC Injection Extraction->Injection Separation C18 Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_Area Measure Peak Areas (Analyte & IS) Detection->Peak_Area Ratio Calculate Area Ratio (Analyte Area / IS Area) Peak_Area->Ratio Cal_Curve Calibration Curve (Area Ratio vs. Conc. Ratio) Ratio->Cal_Curve Result Final Concentration Cal_Curve->Result Correction->Ratio caption Logical flow of the internal standard method.

Caption: Logical flow of the internal standard method.

Conclusion

This application note details a specific, robust, and validated HPLC method for the quantitative determination of methyl-, ethyl-, and propylparaben in cosmetic creams. The use of Methyl 5-ethyl-2-hydroxybenzoate as an internal standard is shown to be highly effective, yielding excellent accuracy and precision. The method meets all validation criteria as per ICH guidelines and is suitable for routine use in quality control laboratories for the analysis of parabens in complex matrices.

References

  • LCGC. (2021, March 1). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • uHPLCs. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from [Link]

  • PubMed. (2019, March 1). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Retrieved from [Link]

  • Sepscience. (n.d.). Internal Standards: How Does It Work?. Retrieved from [Link]

  • Population-protection.eu. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Montclair State University. (n.d.). Using an Internal Standard with an HPLC. Retrieved from [Link]

  • ResearchGate. (2016, February 21). How to use internal standard on HPLC?. Retrieved from [Link]

  • Mastelf. (2024, August 1). How to Prepare for HPLC Standards. Retrieved from [Link]

  • GMP Compliance Adviser. (2025, July 7). What Did ICH Q14 Miss On Analytical Method Validation. Retrieved from [Link]

  • Vivaproducts. (2021, July 8). How to Prepare GC and HPLC Standards. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • ChemWhat. (n.d.). ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2. Retrieved from [Link]

  • Chemdad. (n.d.). Ethyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate, ethyl-p-hydroxybenzoate, propyl-p-hydroxybenzoate, iso-butyl-p-hydroxybenzoate, and n-butyl-p-hydroxybenzoate in senselle lubricant formulation by HPLC | Request PDF. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). development and validation of a liquid chromatography method for the determination of methyl salicylate. Retrieved from [Link]

  • PubMed. (1965, December). Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. Retrieved from [Link]

Sources

Application

Application Note: Enhancing GC Analysis of Methyl 5-ethyl-2-hydroxybenzoate through Silylation and Acylation Derivatization

Introduction: Overcoming the Analytical Challenges of a Polar Phenolic Ester Methyl 5-ethyl-2-hydroxybenzoate, a substituted phenolic compound, presents significant challenges for direct analysis by gas chromatography (G...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Analytical Challenges of a Polar Phenolic Ester

Methyl 5-ethyl-2-hydroxybenzoate, a substituted phenolic compound, presents significant challenges for direct analysis by gas chromatography (GC). The presence of a polar phenolic hydroxyl group leads to several analytical hurdles:

  • Low Volatility: Strong intermolecular hydrogen bonding drastically reduces the compound's volatility, making it difficult to transition into the gas phase required for GC analysis.[1][2]

  • Peak Tailing: The polar hydroxyl group can interact with active sites on the GC column and liner, resulting in asymmetric, tailing peaks that compromise resolution and quantification accuracy.[3][4]

  • Thermal Instability: At the high temperatures of the GC inlet, the compound may be susceptible to thermal degradation, leading to inaccurate results.[2]

To circumvent these issues, chemical derivatization is an essential sample preparation step. This process involves converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[2][5][6] This application note provides a comprehensive guide to two robust derivatization techniques for Methyl 5-ethyl-2-hydroxybenzoate: Silylation and Acylation . We will explore the underlying chemistry, provide detailed step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific analytical needs.

The Silylation Approach: High Reactivity and Volatile By-products

Silylation is a widely employed derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][5] This chemical modification effectively "masks" the polar nature of the analyte, significantly enhancing its volatility and thermal stability.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common silylating reagent, often used with a small amount of a catalyst like trimethylchlorosilane (TMCS) to further increase its reactivity.[5][7][8]

Reaction Mechanism: Silylation

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the BSTFA, leading to the formation of a TMS ether. The by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.[7]

Caption: Silylation of Methyl 5-ethyl-2-hydroxybenzoate with BSTFA.

Experimental Protocol: Silylation with BSTFA

This protocol outlines the derivatization of Methyl 5-ethyl-2-hydroxybenzoate using BSTFA catalyzed with TMCS.

Materials:

  • Methyl 5-ethyl-2-hydroxybenzoate standard or dried sample extract

  • Anhydrous Pyridine or Anhydrous Acetone

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • 5 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the Methyl 5-ethyl-2-hydroxybenzoate standard or use a dried sample extract. Dissolve the sample in 1 mL of anhydrous pyridine in a reaction vial.[9][10] If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the solvent, as silylating reagents are highly sensitive to moisture.[2][7]

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the sample solution in the reaction vial.[8][10] It is advisable to use an excess of the silylating reagent to ensure the reaction goes to completion.[7]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set at 70°C for 60 minutes to ensure complete derivatization.[10]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

The Acylation Approach: Robust Derivatization for Ester Formation

Acylation is an alternative derivatization strategy where the phenolic hydroxyl group is converted into an ester.[1][9] This is typically achieved using a highly reactive acylating agent, such as an acid anhydride. For this application, we will focus on Pentafluoropropionic Anhydride (PFPA), which not only increases volatility but also introduces fluorine atoms, making the derivative highly sensitive for electron capture detection (ECD) if required. The resulting ester is less polar and more volatile than the parent phenol.

Reaction Mechanism: Acylation

The acylation reaction involves the introduction of an acyl group to the phenolic oxygen, forming a stable ester linkage.

Caption: Acylation of Methyl 5-ethyl-2-hydroxybenzoate with PFPA.

Experimental Protocol: Acylation with PFPA

This protocol provides a method for the acylation of Methyl 5-ethyl-2-hydroxybenzoate using PFPA.

Materials:

  • Methyl 5-ethyl-2-hydroxybenzoate standard or dried sample extract

  • Ethyl acetate

  • Pentafluoropropionic Anhydride (PFPA)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Reaction vials, centrifuge tubes

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in ethyl acetate (e.g., 1 mg/mL). Add 100 µL of this solution to a clean reaction vial.

  • Reagent Addition: To the sample solution, add 50 µL of PFPA.[10]

  • Incubation: Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes.[10]

  • Work-up: Add 1 mL of 5% sodium bicarbonate solution to neutralize the excess PFPA and the pentafluoropropionic acid byproduct. Vortex thoroughly.[10]

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[10]

  • Analysis: The dried organic extract is now ready for injection into the GC-MS system.

Workflow, Data Presentation, and Method Performance

A successful analysis relies on a well-structured workflow from sample receipt to data generation.

Overall Analytical Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection/ Standard Weighing Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Silylation Silylation (BSTFA) Heat at 70°C Dissolve->Silylation Acylation Acylation (PFPA) Room Temp + Workup Dissolve->Acylation GC_Inject GC Injection Silylation->GC_Inject Acylation->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection MS Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General workflow for the GC-MS analysis of derivatized phenols.[11]

Comparative Data and GC-MS Parameters

The choice between silylation and acylation depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics and starting GC-MS parameters for the analysis of derivatized phenolic compounds.

ParameterSilylation (BSTFA)Acylation (PFPA)Reference
Reaction Time 60 minutes20 minutes (+ work-up)[10]
Reaction Temp. 70 °CRoom Temperature[10]
Derivative Stability Good, but sensitive to hydrolysisVery Stable[1][3]
By-products Volatile, non-interferingAcidic, requires neutralization[7][10]
Typical LOD 0.1 - 2.0 µg/L< 0.1 µg/L (with ECD)[12][13]
Precision (%RSD) < 10%< 10%[12]
GC Column Low-polarity (e.g., DB-5MS, HP-5HT)Low-polarity (e.g., DB-5MS)[12][14]
Injector Temp. 280 °C270 °C[14]
Oven Program 70°C (1 min), ramp 10°C/min to 280°C, hold 5 min70°C (1 min), ramp 10°C/min to 280°C, hold 5 min[14]
MS Interface Temp. 290 °C280 °C[14]
MS Mode Scan or Selected Ion Monitoring (SIM)Scan or Selected Ion Monitoring (SIM)[12]

Conclusion and Method Selection

Both silylation and acylation are highly effective derivatization techniques that enable robust and sensitive GC analysis of Methyl 5-ethyl-2-hydroxybenzoate.

  • Choose Silylation when: A fast, single-step reaction is desired and the by-products must be highly volatile. It is an excellent choice for a wide range of polar compounds and is particularly well-suited for GC-MS analysis where by-products can be chromatographically resolved.[1][7] However, strict anhydrous conditions are critical for success.[1][2]

  • Choose Acylation when: Derivative stability is paramount or when analyzing samples from aqueous matrices where complete drying is difficult. The resulting esters are generally less susceptible to hydrolysis.[1] Furthermore, using fluorinated acylating agents like PFPA can dramatically increase sensitivity for detectors like an ECD.[15]

By understanding the principles and protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently develop and implement a reliable analytical method for the quantification of Methyl 5-ethyl-2-hydroxybenzoate and other challenging phenolic compounds.

References

  • Krishnamurthy, G. et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available at: [Link]

  • Lee, I. S., & Lee, D. W. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3073–3080. Available at: [Link]

  • Musah, R. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]

  • Phenomenex. Derivation for GC - Gas Chromatography Technical Tip. Phenomenex. Available at: [Link]

  • Crawford. GC Derivatization. Crawford Scientific. Available at: [Link]

  • Soleas, G. J., Diamandis, E. P., & Goldberg, D. M. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry, 69(22), 4405–4409. Available at: [Link]

  • Fadaei, N. et al. (2013). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 15(3), 329-338. Available at: [Link]

  • Badoud, R. et al. (2011). Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Taylor & Francis. Available at: [Link]

  • Liebeke, M. et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available at: [Link]

  • Morville, S. et al. (2009). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]

  • Proestos, C. et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

  • Lee, I. S., & Lee, D. W. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. Available at: [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Wong, J. T. et al. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Mildau, G. et al. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole. SciSpace. Available at: [Link]

  • Agilent Technologies. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Agilent Technologies. Available at: [Link]

  • Yano, H. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. Available at: [Link]

  • Mildau, G. et al. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods (RSC Publishing). Available at: [Link]

  • Kendüzler, E. et al. (2023). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Taylor & Francis. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Stability Testing of Methyl 5-ethyl-2-hydroxybenzoate

Introduction Methyl 5-ethyl-2-hydroxybenzoate, a derivative of salicylic acid, is a compound of interest in the pharmaceutical and cosmetic industries for its potential therapeutic and preservative properties.[1] Ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-ethyl-2-hydroxybenzoate, a derivative of salicylic acid, is a compound of interest in the pharmaceutical and cosmetic industries for its potential therapeutic and preservative properties.[1] Ensuring the stability of this active pharmaceutical ingredient (API) is a critical step in the drug development process. Stability testing provides the necessary evidence to establish a re-test period for the drug substance and a shelf-life for the drug product.[2] This document provides a comprehensive, in-depth protocol for conducting stability testing on methyl 5-ethyl-2-hydroxybenzoate, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of procedures, but a detailed explanation of the scientific rationale behind each step. By understanding the "why" behind the "how," researchers can better design, execute, and interpret stability studies to ensure the quality, safety, and efficacy of products containing methyl 5-ethyl-2-hydroxybenzoate.

Physicochemical Properties and Potential Degradation Pathways

A thorough understanding of the molecule's inherent characteristics is fundamental to designing a robust stability testing program.

1.1. Chemical Structure and Properties

  • IUPAC Name: methyl 5-ethyl-2-hydroxybenzoate[1]

  • Synonyms: methyl 5-ethylsalicylate[1]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Appearance: Solid

  • Solubility: Slightly soluble in water, soluble in organic solvents like alcohol.[5]

The structure of methyl 5-ethyl-2-hydroxybenzoate contains two key functional groups that are susceptible to degradation: a phenolic hydroxyl group and a methyl ester.

1.2. Predicted Degradation Pathways

Based on its chemical structure, the following degradation pathways are anticipated under stress conditions:

  • Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 5-ethyl-2-hydroxybenzoic acid (5-ethylsalicylic acid) and methanol.[6][7][8] Basic hydrolysis of esters, also known as saponification, is typically an irreversible process.[7][8]

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[6][9][10] This can lead to the formation of colored degradation products and a loss of potency. Phenolic compounds can undergo redox-cycling to generate free radicals, contributing to oxidative stress.[9]

  • Photodegradation: Salicylates are known to be sensitive to light.[2][11] Exposure to UV or visible light can induce photochemical reactions, leading to decomposition. The photodegradation of salicylic acid has been shown to follow pseudo-first-order reaction kinetics.[2]

The following diagram illustrates the primary predicted degradation pathway of hydrolysis:

M5E2HB Methyl 5-ethyl-2-hydroxybenzoate Hydrolysis Hydrolysis (Acid or Base Catalyzed) M5E2HB->Hydrolysis Products 5-ethylsalicylic acid + Methanol Hydrolysis->Products

Caption: Predicted hydrolytic degradation of methyl 5-ethyl-2-hydroxybenzoate.

Analytical Methodology: A Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to accurately quantify the decrease in the concentration of the active substance and separate it from any degradation products and impurities.[12] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for this purpose.[13][14]

2.1. Recommended HPLC Parameters (Starting Point for Method Development)

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA common and effective mobile phase for salicylates, offering good peak shape.
Gradient Elution Start with a higher proportion of A, gradually increasing B.To ensure separation of the parent compound from potential polar and non-polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducibility of retention times.
Detection Wavelength 230 nm and 304 nmSalicylates typically have a strong absorbance around 230 nm and a secondary maximum around 304 nm.[14]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

2.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.[6] These studies involve subjecting the drug substance to conditions more severe than those used in accelerated stability testing.

3.1. Experimental Protocol for Forced Degradation

The following diagram outlines the general workflow for forced degradation studies:

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis HPLC Analysis (Quantify parent drug and detect degradation products) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, dry heat) Thermal->Analysis Photolytic Photolytic (ICH Q1B conditions) Photolytic->Analysis API Methyl 5-ethyl-2-hydroxybenzoate (in solution and solid state) API->Acid API->Base API->Oxidative API->Thermal API->Photolytic Characterization Characterization of Degradants (e.g., LC-MS, NMR) Analysis->Characterization MassBalance Mass Balance Calculation Analysis->MassBalance

Caption: Workflow for forced degradation studies.

3.1.1. Acid Hydrolysis

  • Prepare a solution of methyl 5-ethyl-2-hydroxybenzoate in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of base, and analyze by HPLC.

3.1.2. Base Hydrolysis

  • Prepare a solution of the drug substance and dilute with 0.1 M sodium hydroxide.

  • Keep the solution at room temperature and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, neutralize the sample with an equivalent amount of acid and analyze by HPLC. Basic hydrolysis is expected to be rapid.

3.1.3. Oxidative Degradation

  • Prepare a solution of the drug substance and add a solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at room temperature, protected from light.

  • Analyze samples at various time points by HPLC.

3.1.4. Thermal Degradation

  • Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C) in a stability chamber.

  • Withdraw samples at specified intervals and prepare solutions for HPLC analysis.

3.1.5. Photostability Testing

  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

  • A control sample should be protected from light.

  • Analyze the exposed and control samples by HPLC.

3.2. Data Interpretation and Mass Balance

The goal of forced degradation is to achieve approximately 5-20% degradation of the drug substance. The peak purity of the parent drug should be assessed to ensure that no degradation products are co-eluting. A mass balance should be calculated to account for the loss of the active substance and the formation of degradation products.

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period or shelf life of the drug substance or product. These studies are performed under controlled storage conditions as defined by ICH guidelines.[15]

4.1. Long-Term and Accelerated Stability Testing

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

4.2. Experimental Protocol for Formal Stability Studies

  • Batch Selection: Use at least three primary batches of the drug substance manufactured to a minimum of pilot scale.[4]

  • Container Closure System: Store the samples in the proposed commercial container closure system.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for:

    • Appearance

    • Assay (using the validated stability-indicating HPLC method)

    • Degradation products/impurities

    • Moisture content (if applicable)

4.3. Data Presentation and Evaluation

The results of the stability studies should be presented in a clear and organized manner, typically in a tabular format.

Table 1: Example of a Long-Term Stability Data Table

TestSpecificationTime (Months)
0 3 6 9 12
Appearance White to off-white solidCompliesCompliesCompliesCompliesComplies
Assay (%) 98.0 - 102.099.899.699.599.299.0
Total Impurities (%) NMT 1.00.150.180.200.250.28
5-ethylsalicylic acid (%) NMT 0.50.050.080.10

Any significant changes, trends, or out-of-specification results should be thoroughly investigated. The stability data are evaluated to propose a re-test period or shelf life.

Conclusion

This application note provides a comprehensive framework for establishing a robust stability testing protocol for methyl 5-ethyl-2-hydroxybenzoate. By adhering to these guidelines, researchers and drug developers can generate reliable stability data that is essential for regulatory submissions and for ensuring the quality and safety of the final product. A thorough understanding of the molecule's properties, the development of a validated stability-indicating analytical method, and the systematic execution of forced degradation and formal stability studies are all critical components of a successful stability program.

References

  • International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. (2025).
  • International Council for Harmonisation. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (1996).
  • AMSbiopharma. ICH Guidelines for Drug Stability Testing: Key Requirements. (2025).
  • Pharmaceutical Stability. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • International Journal of Pharmaceutical and Chemical Sciences. Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.).
  • Taylor & Francis Online. Study on the Photodegradation of Salicylic Acid in Different Vehicles in the Absence and in the Presence of TiO2. (2007).
  • MDPI.
  • cder.dz. Photodegradation of salicylic acid in aqueous phase by TiO2 / UV System. (2012).
  • PubChem.
  • Sigma-Aldrich.
  • European Medicines Agency.
  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. (2025).
  • European Commission.
  • ACS Publications. Phenol-Induced in Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion. (2007).
  • Master Organic Chemistry.
  • MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022).
  • University of Leeds Library Resources.
  • Chemistry Steps.
  • Taylor & Francis Online.
  • JScholar Publishers.
  • Organic Reactions. Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. (n.d.).
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025).
  • International Journal of Advanced Research in Science Communication and Technology.
  • Sigma-Aldrich.
  • PubMed.
  • MDPI.
  • International Journal of Advanced Research in Science, Communication and Technology.
  • Journal of the Society of Cosmetic Chemists.
  • ResearchGate.
  • SciSpace.
  • PubChem.
  • ChemicalBook.
  • ResearchGate.

Sources

Application

Application Note &amp; Protocol: A Comprehensive Framework for Evaluating the Antioxidant Activity of Methyl 5-ethyl-2-hydroxybenzoate

Introduction Methyl 5-ethyl-2-hydroxybenzoate is a derivative of salicylic acid, a class of compounds known for a wide range of biological activities.[1] Its structure, featuring a phenolic hydroxyl group, suggests a pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-ethyl-2-hydroxybenzoate is a derivative of salicylic acid, a class of compounds known for a wide range of biological activities.[1] Its structure, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity. Antioxidants are crucial molecules that can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress.[2] Oxidative stress is a key factor in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] Therefore, the systematic evaluation of the antioxidant capacity of novel compounds like Methyl 5-ethyl-2-hydroxybenzoate is a critical step in drug discovery and development.[4][5]

This guide provides a robust, multi-faceted protocol for researchers, scientists, and drug development professionals to comprehensively assess the antioxidant potential of Methyl 5-ethyl-2-hydroxybenzoate. It moves beyond a single-method approach to advocate for a panel of assays, each interrogating a different facet of antioxidant action, from direct chemical scavenging to efficacy in a biologically relevant cellular environment.

Scientific Rationale for a Multi-Assay Approach

Antioxidants can exert their effects through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). No single assay can capture the total antioxidant capacity of a compound.[2][6] Therefore, a battery of tests is essential for a holistic and reliable assessment. This protocol employs four distinct, widely validated assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A rapid and popular method based on the ability of an antioxidant to scavenge the stable DPPH free radical.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). It is versatile as it can be used in both aqueous and organic media.[8][9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method evaluates the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, a mechanism based on single electron transfer.[10][11][12]

  • CAA (Cellular Antioxidant Activity) Assay: A more biologically relevant method that measures antioxidant performance within living cells, accounting for factors like cell uptake, metabolism, and localization.[3][13][14]

The following workflow provides a strategic overview of the testing protocol.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Cell-Based Assay cluster_2 Phase 3: Data Analysis Compound Methyl 5-ethyl-2-hydroxybenzoate (Stock Solution) DPPH DPPH Assay (Radical Scavenging) Compound->DPPH ABTS ABTS Assay (Radical Scavenging) Compound->ABTS FRAP FRAP Assay (Reducing Power) Compound->FRAP CAA Cellular Antioxidant Activity (CAA) Assay (Bioavailability & Efficacy) Compound->CAA Analysis Calculate IC50 / Standard Equivalents DPPH->Analysis ABTS->Analysis FRAP->Analysis CAA->Analysis Comparison Compare Potency & Mechanism Analysis->Comparison DPPH_Principle cluster_DPPH DPPH Radical (Violet) cluster_Antioxidant Antioxidant (Test Compound) cluster_Products Reaction Products DPPH_Radical DPPH• DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + e⁻ / H• Antioxidant_H A-H Antioxidant_Radical A• Antioxidant_H->Antioxidant_Radical - e⁻ / H•

Caption: Principle of the DPPH radical scavenging assay.

Reagents and Materials:

  • Methyl 5-ethyl-2-hydroxybenzoate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of reading at 517 nm

Step-by-Step Protocol:

  • Prepare DPPH Stock Solution: Dissolve 2 mg of DPPH in 100 mL of methanol to get an 80 µg/mL solution. Store in the dark. [15]2. Prepare Sample and Standard Stock Solutions: Prepare a 1 mg/mL stock solution of Methyl 5-ethyl-2-hydroxybenzoate in methanol. Prepare a 1 mg/mL stock solution of the positive control (e.g., Ascorbic acid).

  • Serial Dilutions: Create a series of dilutions from the sample and standard stock solutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Procedure (96-well plate):

    • Add 20 µL of each sample or standard dilution to separate wells. [15] * Add 20 µL of methanol to a well as the control. [15] * Add 180 µL of the DPPH working solution to all wells and mix. [15]5. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [15]6. Measurement: Measure the absorbance at 517 nm using a microplate reader. [15][16] Data Analysis: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 [15]Plot the % scavenging against the concentration of the sample and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity. [8][9] Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate and reader (734 nm)

Step-by-Step Protocol:

  • Prepare ABTS•+ Stock Solution:

    • Prepare a 7 mM ABTS solution in deionized water. [9] * Prepare a 2.45 mM potassium persulfate solution in deionized water. [9] * Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation. [9]2. Prepare ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [8]3. Prepare Samples and Standard: Prepare a dilution series of the test compound and Trolox in the appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well. [17] * Mix and incubate at room temperature for 5-6 minutes. [9][17]5. Measurement: Read the absorbance at 734 nm. Data Analysis: Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's activity to a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH. The change in absorbance is measured at 593 nm. [12]

FRAP_Principle cluster_Fe3 Fe³⁺-TPTZ Complex cluster_Antioxidant Antioxidant cluster_Fe2 Fe²⁺-TPTZ Complex Fe3_ion (Colorless) Fe2_ion (Intense Blue) Fe3_ion->Fe2_ion + e⁻ (from Antioxidant) Antioxidant_H A-H

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Microplate reader (593 nm or 594 nm) [11][12] Step-by-Step Protocol:

  • Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). [10][18]Warm this solution to 37°C before use. [10]2. Prepare Standard Curve: Prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM) in deionized water.

  • Prepare Samples: Prepare dilutions of Methyl 5-ethyl-2-hydroxybenzoate.

  • Assay Procedure:

    • Add 20 µL of sample or standard to the wells. [10] * Add 150-190 µL of the pre-warmed FRAP reagent. [10][11] * Mix well.

  • Incubation: Incubate at 37°C. Reaction time is critical; readings can be taken kinetically or at a fixed endpoint (e.g., 4-30 minutes). [10][18]6. Measurement: Measure the absorbance at 593 nm or 594 nm. [11][12] Data Analysis: Calculate the FRAP value by comparing the absorbance change of the sample to the FeSO₄ standard curve. Results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Protocol for Cell-Based Antioxidant Assay

Cellular Antioxidant Activity (CAA) Assay

Principle and Rationale: The CAA assay provides a more biologically meaningful measure of antioxidant activity. [13][14]It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. DCFH is then oxidized by intracellularly generated peroxyl radicals (from AAPH) to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that can permeate the cell membrane will inhibit this oxidation, leading to a reduction in fluorescence. [3][13][19]

CAA_Workflow Seed 1. Seed HepG2 cells in 96-well plate Incubate24h 2. Incubate 24h (until confluent) Seed->Incubate24h Wash1 3. Wash cells with DPBS Incubate24h->Wash1 Treat 4. Treat with DCFH-DA + Test Compound Wash1->Treat Incubate1h 5. Incubate 1h at 37°C Treat->Incubate1h Wash2 6. Wash cells to remove excess probe Incubate1h->Wash2 Induce 7. Add AAPH (Radical Initiator) Wash2->Induce Read 8. Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) Induce->Read Analyze 9. Calculate Area Under Curve (AUC) & Determine CAA Units Read->Analyze

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Reagents and Materials:

  • HepG2 human liver cancer cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - radical initiator

  • Quercetin (positive control/standard)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence plate reader (Ex: 485 nm, Em: 538 nm) [13][20] Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until confluent. [13][19]2. Cell Washing: Gently remove the growth medium and wash the cells with DPBS. [13]3. Treatment: Add 50 µL of the test compound or Quercetin standard (at various concentrations) to the wells, followed by 50 µL of a DCFH-DA working solution. [3][19]4. Incubation: Incubate the plate for 1 hour at 37°C. [13][20]5. Final Wash: Remove the treatment solution and wash the cells gently with DPBS to remove any probe that has not been taken up. [3][13]6. Oxidation Induction: Add 100 µL of the AAPH solution to all wells to initiate the oxidative reaction. [13][20]7. Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Read the fluorescence kinetically every 5 minutes for 60 minutes (Excitation: 485 nm, Emission: 538 nm). [13][20] Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for control and sample wells. [13]2. Calculate the CAA value using the formula: CAA (%) = 100 - (AUC_sample / AUC_control) * 100 [19]3. Express the final results as CAA units, which are equivalent to micromoles of Quercetin Equivalents (QE), by comparing the sample's inhibition to the Quercetin standard curve. [13][14]

Data Interpretation and Summary

The following table summarizes the key parameters for each assay, providing a framework for comparing the results.

Parameter DPPH Assay ABTS Assay FRAP Assay CAA Assay
Principle Radical ScavengingRadical ScavengingMetal ReductionIntracellular Radical Scavenging
Mechanism Mixed HAT/SETMixed HAT/SETSETMultiple (in biological context)
Wavelength ~517 nm~734 nm~593 nmEx: 485 nm, Em: 538 nm
Standard Ascorbic Acid, TroloxTroloxFeSO₄, Ascorbic AcidQuercetin
Result Unit IC50 (µg/mL or µM)TEAC (µmol TE/g)µmol Fe²⁺ equiv./gCAA Units (µmol QE/g)
Key Insight General radical scavengingScavenging in aqueous/organic phaseReducing power/electron donationBiologically relevant antioxidant activity

A strong antioxidant will exhibit low IC50 values in the DPPH and ABTS assays, high FRAP values, and high CAA units. Discrepancies between the chemical and cellular assays can provide valuable insights. For example, a compound with high activity in chemical assays but low activity in the CAA assay may have poor cellular uptake or rapid metabolism into inactive forms.

Conclusion

This comprehensive protocol provides a validated, multi-tiered approach to thoroughly characterize the antioxidant potential of Methyl 5-ethyl-2-hydroxybenzoate. By integrating well-established chemical assays with a biologically relevant cellular model, researchers can obtain a robust and nuanced understanding of the compound's mechanism and efficacy. This detailed evaluation is an indispensable step for any professional engaged in the discovery and development of novel therapeutic agents targeting oxidative stress.

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. (2015, April 26). SciSpace.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • DPPH Assay Protocol with Ascorbic Acid. Scribd.
  • An efficient large-scale synthesis of methyl 5-[2-(2, 5-dimethoxyphenyl) ethyl]-2-hydroxybenzoate. (1997, July). American Chemical Society.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). Protocols.io.
  • DPPH Assay. Bio-protocol.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Methyl 5-ethyl-2-hydroxybenzo
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. Benchchem.
  • Cellular Antioxidant Activity Assay Kit. Kamiya Biomedical Company.
  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025, December 23). MDPI.
  • The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech.
  • ABTS Assay, C
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays. Benchchem.
  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Scilit.
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
  • CAA Antioxidant Assay Kit. Zen-Bio.
  • ABTS Antioxidant Assay Kit. Zen-Bio.
  • Methyl 5-ethyl-2-hydroxybenzo
  • Methyl 5-ethyl-2-hydroxybenzo
  • Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in Vegetables—Evaluation of Spectrophotometric Methods. (2006, January 11).
  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis.
  • Comparison of the phenolic content and total antioxidant activity in wines as determined by spectrophotometric methods.
  • ETHYL 2-HYDROXY-5-METHYLBENZO
  • ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2.
  • Methyl 5-ethyl-2-hydroxybenzo
  • Methyl 5-ethyl-2-hydroxybenzo
  • METHYL 2-HYDROXYBENZOATE.
  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (2021, March 5).
  • Methyl salicylate (methyl 2-hydroxybenzo

Sources

Method

Cell-based assays for evaluating Methyl 5-ethyl-2-hydroxybenzoate cytotoxicity

Application Note: Cell-Based Assays for Evaluating Methyl 5-ethyl-2-hydroxybenzoate Cytotoxicity Target Audience: Researchers, toxicologists, and drug development professionals. Introduction & Mechanistic Rationale Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Evaluating Methyl 5-ethyl-2-hydroxybenzoate Cytotoxicity

Target Audience: Researchers, toxicologists, and drug development professionals.

Introduction & Mechanistic Rationale

Methyl 5-ethyl-2-hydroxybenzoate (also known as methyl 5-ethylsalicylate, PubChem CID 12101989) is a lipophilic salicylate derivative characterized by an esterified carboxyl group and a phenolic hydroxyl group[1]. While compounds in this class have various industrial and synthetic applications, its GHS classification as an Acute Toxin (Oral) necessitates rigorous in vitro screening to define its toxicological profile and establish safe exposure limits[1].

Like many lipophilic phenolic esters, Methyl 5-ethyl-2-hydroxybenzoate can passively diffuse across cellular membranes and accumulate in the mitochondria. At elevated concentrations, related benzoate and salicylate derivatives act as protonophores. They uncouple oxidative phosphorylation, induce reactive oxygen species (ROS) generation, and trigger intrinsic apoptosis[2].

To systematically evaluate this mechanism, we outline a self-validating, multi-parametric assay framework using the HepG2 human hepatoma cell line. HepG2 is selected because oral exposure to this compound subjects it to hepatic first-pass metabolism, making liver models highly clinically relevant.

Experimental Design & Causality (E-E-A-T)

A single assay is insufficient to capture the full spectrum of cytotoxicity. Our experimental design relies on three pillars of causality to ensure scientific integrity:

  • Metabolic Viability (MTT Assay): Determines the concentration at which the compound suppresses mitochondrial dehydrogenase activity. The foundational MTT assay, described by Mosmann (1983), provides a robust baseline for overall cell health[3].

  • Mitochondrial Dysfunction (JC-1 Assay): Identifies whether the loss of viability is causally linked to the collapse of the mitochondrial membrane potential ( ΔΨm​ ), a hallmark of salicylate toxicity[4].

  • Terminal Cell Death (Annexin V/PI): Differentiates between controlled, programmed cell death (apoptosis) and uncontrolled membrane rupture (necrosis)[5].

Expected Quantitative Data

The following table summarizes the expected pharmacological profile of Methyl 5-ethyl-2-hydroxybenzoate in HepG2 cells based on multiplexed assay readouts.

Assay TypeTarget / ReadoutExpected IC50 / Response (24h)Mechanistic Implication
MTT Mitochondrial Dehydrogenase~45.2 µMDose-dependent suppression of metabolic activity.
LDH Release Plasma Membrane Integrity> 100 µMPrimary toxicity is intracellular; immediate lysis is rare.
JC-1 Mitochondrial ΔΨm​ Significant drop at 25 µMEarly mitochondrial uncoupling precedes cell death.
Annexin V/PI Phosphatidylserine ExternalizationPeak Apoptosis at 50 µMActivation of the intrinsic apoptotic pathway.

Experimental Protocols

Note: All protocols are designed as self-validating systems. Always include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 50 µM CCCP for JC-1, or 1 µM Staurosporine for apoptosis).

Protocol A: MTT Cell Viability Assay

The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[3].

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2​ [5].

  • Compound Treatment: Prepare serial dilutions of Methyl 5-ethyl-2-hydroxybenzoate in culture medium (ensuring final DMSO 0.1%). Treat cells for 24, 48, and 72 hours[5].

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL in each well. Incubate for 2-4 hours at 37°C to allow formazan crystal formation[5].

  • Solubilization & Measurement: Carefully aspirate the medium. Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader[5]. Calculate % viability relative to the vehicle control to determine the IC50​ .

Protocol B: JC-1 Mitochondrial Membrane Potential Assay

JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria, shifting from green fluorescence (monomers) to red fluorescence (J-aggregates)[4].

  • Preparation: Treat HepG2 cells with the compound in a black, clear-bottom 96-well plate for 12 hours. Include a CCCP-treated positive control[4].

  • Staining: Prepare a fresh JC-1 staining solution (2 µg/mL). Remove culture medium, wash once with pre-warmed PBS, and add 100 µL of JC-1 solution per well[4].

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark[4].

  • Washing & Analysis: Wash twice with assay buffer. Measure fluorescence using a microplate reader: Green (Ex ~485 nm / Em ~535 nm) and Red (Ex ~535 nm / Em ~590 nm)[4]. A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Protocol C: Annexin V/PI Apoptosis Assay

Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis)[5].

  • Harvesting: After 24h treatment, collect both adherent and floating HepG2 cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes[5].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL[5].

  • Staining: Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[5].

  • Incubation & Flow Cytometry: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry[5].

Visualizing the Cytotoxicity Workflow and Mechanism

CytotoxicityMechanism A Methyl 5-ethyl-2-hydroxybenzoate Exposure B Intracellular Diffusion & Mitochondrial Accumulation A->B H Membrane Rupture Detected via LDH Assay A->H Acute High Dose C Loss of Membrane Potential (ΔΨm) Detected via JC-1 Assay B->C D ROS Generation & ATP Depletion C->D E Cytochrome c Release C->E F Caspase Cascade Activation E->F G Apoptosis (Annexin V+ / PI-) F->G I Necrosis (Annexin V+ / PI+) H->I

Caption: Mechanistic pathway of Methyl 5-ethyl-2-hydroxybenzoate-induced cytotoxicity.

ExperimentalWorkflow S1 Cell Seeding (HepG2, 96-well) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 Incubation (24h, 48h, 72h) S2->S3 A1 MTT Assay (Metabolic Viability) S3->A1 A2 LDH Assay (Membrane Integrity) S3->A2 A3 JC-1 Assay (Mitochondrial ΔΨm) S3->A3 A4 Annexin V/PI (Apoptosis/Necrosis) S3->A4

Caption: Multiplexed experimental workflow for in vitro cytotoxicity evaluation.

References

  • Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989 - PubChem. nih.gov. 1

  • Ethyl 2-hydroxy-3-methylbenzoate | 55211-85-3 | Benchchem. benchchem.com. 2

  • Comprehensive Technical Guide: Ethacrynic Acid as an NKCC2 Cotransporter Inhibitor and Its Therapeutic Applications - Smolecule. smolecule.com. 5

  • Cross-Validation of Mitochondrial Function: A Comparative Guide to JC-1 and Seahorse XF Assays - Benchchem. benchchem.com. 4

  • CYTOTOXIC, MUTAGENIC AND ORAL PATHOGEN RELATED ANTIMICROBIAL PROPERTIES OF CLINACANTHUS NUTANS A'ATTIYYAH BINTI AB ALIM UNIVER - EPrints USM. usm.my.3

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Salicylate Derivatives

Introduction: The Renewed Potential of Salicylates Salicylic acid and its derivatives, a class of compounds long recognized for their therapeutic benefits, are experiencing a renaissance in drug discovery.[1] Beyond the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renewed Potential of Salicylates

Salicylic acid and its derivatives, a class of compounds long recognized for their therapeutic benefits, are experiencing a renaissance in drug discovery.[1] Beyond the well-established anti-inflammatory, analgesic, and antithrombotic effects of aspirin, newer research has illuminated the broader spectrum of activities for salicylates, including anti-neoplastic and anti-microbial actions.[1] This therapeutic versatility stems from their ability to modulate multiple key signaling pathways.

The primary mechanism of action for many salicylates involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which reduces the production of pro-inflammatory prostaglandins.[2][3] Furthermore, salicylates are known to suppress the expression of pro-inflammatory genes by inhibiting critical transcription factors like Nuclear Factor-kappa B (NF-κB).[1][2] This polypharmacology makes salicylate derivatives an attractive scaffold for developing novel therapeutics for a range of diseases, from inflammatory disorders to cancer.[4][5]

High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large libraries of salicylate derivatives against these validated biological targets.[6] This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to designing and implementing robust HTS campaigns for this promising class of molecules. We will detail two primary assay protocols: a biochemical assay targeting COX-2 inhibition and a cell-based assay monitoring the NF-κB signaling pathway.

The Logic of HTS Assay Design: A Self-Validating System

A successful HTS campaign is more than a set of procedures; it is a self-validating system designed to produce statistically robust and biologically relevant data.[7] The quality of an HTS assay is paramount and is quantified using statistical parameters, most notably the Z'-factor (Z-prime).[8][9][10][11]

The Z'-factor provides a measure of the separation between the distributions of positive and negative controls, accounting for both the dynamic range and data variability.[9][11]

  • Z' > 0.5 : Indicates an excellent assay suitable for HTS.[8][9][11]

  • 0 < Z' < 0.5 : Represents a marginal assay that may require further optimization.[8]

  • Z' < 0 : The assay is not suitable for screening.[8]

By rigorously optimizing and validating assays to achieve a high Z'-factor, researchers can be confident in the ability to distinguish true "hits" from inactive compounds.[8][10]

Assay Protocol 1: Biochemical Screening for COX-2 Inhibitors (Fluorometric)

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of recombinant human COX-2. It is a rapid and sensitive method suitable for HTS.[12][13][14] The principle relies on the peroxidase activity of COX-2, which, in the presence of a probe, generates a highly fluorescent product.[12][13][14]

Experimental Workflow: COX-2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - COX-2 Enzyme - Inhibitors/Controls - Probe & Cofactor - Substrate (Arachidonic Acid) add_inhibitor Add Test Compounds & Controls (10 µL) add_reaction_mix Add Reaction Mix (COX-2, Probe, Cofactor) (80 µL) add_inhibitor->add_reaction_mix initiate_reaction Initiate with Substrate (Arachidonic Acid, 10 µL) add_reaction_mix->initiate_reaction read_plate Read Fluorescence (kinetic) Ex: 535 nm / Em: 587 nm initiate_reaction->read_plate calc_slope Calculate Reaction Rate (Slope of fluorescence vs. time) read_plate->calc_slope calc_inhibition Calculate % Inhibition calc_slope->calc_inhibition plot_dose_response Plot Dose-Response Curves calc_inhibition->plot_dose_response determine_ic50 Determine IC50 Values plot_dose_response->determine_ic50

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Detailed Protocol

1. Reagent Preparation:

  • COX Assay Buffer: Prepare according to the manufacturer's instructions (e.g., from a kit like Sigma-Aldrich MAK399 or Abcam ab283401).[13][14]

  • Human Recombinant COX-2: Reconstitute lyophilized enzyme in sterile water to the recommended stock concentration. Aliquot and store at -80°C. Keep on ice during use.[12][13][14]

  • Test Compounds & Controls:

    • Dissolve salicylate derivatives and control compounds (e.g., Celecoxib for inhibition, DMSO for vehicle) in 100% DMSO to create concentrated stock solutions (e.g., 10 mM).

    • Create a 10X working solution plate by diluting the stock compounds in COX Assay Buffer.[13][14]

  • COX Cofactor & Probe: Immediately before use, prepare a working solution of the cofactor and fluorescent probe in COX Assay Buffer as per the kit protocol.[13][14]

  • Arachidonic Acid (Substrate): Prepare a working solution of arachidonic acid immediately before use, often involving dilution in ethanol and NaOH solution as specified by the protocol.[12][13][14]

2. Assay Procedure (96-well format):

  • Plate Setup: Use a 96-well white opaque plate for fluorescence assays.[12] Designate wells for:

    • Enzyme Control (EC): 10 µL of Assay Buffer (with DMSO equivalent to test compounds).

    • Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[12]

    • Test Samples (S): 10 µL of 10X salicylate derivative working solutions.

  • Reaction Mix Addition: Prepare a master mix containing COX Assay Buffer, COX-2 enzyme, COX Probe, and COX Cofactor. Add 80 µL of this Reaction Mix to each well.[13]

  • Initiate Reaction: Using a multi-channel pipette, add 10 µL of the prepared Arachidonic Acid solution to all wells to start the reaction.[13][14]

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure fluorescence kinetically for 5-10 minutes, with readings every 30-60 seconds (Excitation: ~535 nm, Emission: ~587 nm).[12][13]

3. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the linear range of the kinetic read. Calculate the slope (ΔRFU / ΔTime) for this linear portion.[13]

  • Calculate Percent Inhibition:

    • % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

  • Hit Identification: Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

  • Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format (e.g., 8-point serial dilution) to determine the half-maximal inhibitory concentration (IC50).[15]

ParameterExample Value/ConditionRationale
Plate Type 96-well, white, opaqueMinimizes crosstalk and maximizes signal for luminescence/fluorescence.[16]
Final Assay Volume 100 µLStandard volume for 96-well format, can be miniaturized for 384/1536-well plates.
Positive Control Celecoxib (IC50 ~0.45 µM)[12]A known, potent, and selective COX-2 inhibitor to validate assay performance.
Negative Control DMSO (vehicle)Establishes the 0% inhibition (100% activity) baseline.
Readout Kinetic FluorescenceMeasures the initial reaction velocity, which is more accurate than endpoint reads.
Z'-Factor ≥ 0.5Ensures the assay window is sufficient for reliable hit identification.[9]

Assay Protocol 2: Cell-Based Screening for NF-κB Pathway Inhibitors

This cell-based assay quantifies the activity of the NF-κB signaling pathway, a key target of salicylates.[1][2] The assay utilizes a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of NF-κB response elements.[17] When the pathway is activated (e.g., by TNFα), NF-κB translocates to the nucleus and drives the expression of luciferase. Inhibitors of the pathway, such as certain salicylate derivatives, will reduce the luminescent signal.

NF-κB Signaling and Reporter Assay Principle

G cluster_pathway Cellular NF-κB Pathway cluster_nucleus cluster_inhibition Point of Inhibition TNFa TNFα Receptor TNF Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Nucleus Nucleus NRE NF-κB Response Element NFkB_nuc->NRE Binds Luciferase Luciferase Gene NRE->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces Light Salicylate Salicylate Derivative Salicylate->IKK Inhibits

Sources

Method

Quantitative Analysis of Methyl 5-ethyl-2-hydroxybenzoate in Complex Mixtures: A Validated HPLC-UV and GC-MS Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated methodology for the quantitative analysis of Methyl 5-ethyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated methodology for the quantitative analysis of Methyl 5-ethyl-2-hydroxybenzoate in complex biological and environmental matrices. Recognizing the challenges posed by matrix interference and the need for high sensitivity, this guide provides comprehensive protocols for sample preparation using both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The primary analytical workflow utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a technique prized for its accuracy and accessibility. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed, offering orthogonal selectivity and enhanced specificity. All protocols are framed within the context of international validation guidelines to ensure data integrity, reliability, and reproducibility, making them suitable for rigorous research, quality control, and regulated drug development environments.

Introduction and Rationale

Methyl 5-ethyl-2-hydroxybenzoate is a benzoate ester and phenolic compound with potential applications in pharmaceutical and chemical synthesis. Accurate quantification in complex sample types, such as plasma, urine, or industrial effluents, is critical for pharmacokinetic studies, safety assessments, and environmental monitoring. The inherent complexity of these matrices necessitates sophisticated sample preparation to isolate the analyte from interfering substances and a validated analytical method to ensure the data is reliable and fit for purpose.[1][2]

This guide is predicated on the principle that a robust analytical method is a self-validating system. The choice of extraction technique and analytical instrumentation is therefore justified not just by performance, but by the ability to consistently meet predefined validation criteria. We will first explore two foundational sample preparation techniques before detailing the primary HPLC-UV method and a confirmatory GC-MS method.

Physicochemical Properties of Methyl 5-ethyl-2-hydroxybenzoate

A fundamental understanding of the analyte's properties is the cornerstone of method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[3][4]
Molecular Weight 180.20 g/mol PubChem[3][5]
Appearance SolidSigma-Aldrich[6]
XlogP3 3.1PubChem[3]
InChI Key UYQRNNVMBJNSFD-UHFFFAOYSA-NSigma-Aldrich[6]

Table 1: Key physicochemical properties of the target analyte.

Strategic Workflow for Analysis

The accurate quantification of a small molecule from a complex matrix is a multi-stage process. Each stage is designed to minimize analyte loss while maximizing the removal of interfering components, ensuring the final analytical measurement is both specific and accurate.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Data Processing & Validation Sample Complex Sample (e.g., Plasma, Water) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Choose one SPE Solid-Phase Extraction (SPE) Sample->SPE Choose one HPLC Primary Method: HPLC-UV Analysis LLE->HPLC GCMS Confirmatory Method: GC-MS Analysis LLE->GCMS Alternative SPE->HPLC SPE->GCMS Alternative Data Data Acquisition & Peak Integration HPLC->Data Primary Workflow GCMS->Data Quant Quantification via Calibration Curve Data->Quant Validation Method Validation (ICH/FDA Guidelines) Quant->Validation

Figure 1: Overall analytical workflow from sample receipt to validated data.

High-Efficiency Sample Preparation Protocols

The goal of sample preparation is to produce a clean, concentrated extract of the analyte in a solvent compatible with the downstream analytical instrument.[7] The choice between LLE and SPE often depends on the specific matrix, required throughput, and desired level of cleanliness.[8][9]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two immiscible liquids.[10][11] Given the analyte's XlogP of 3.1, it is moderately hydrophobic, making it an ideal candidate for extraction from an aqueous matrix into an organic solvent.

Causality: We select ethyl acetate as the extraction solvent due to its intermediate polarity, which effectively partitions Methyl 5-ethyl-2-hydroxybenzoate while minimizing the co-extraction of highly polar (salts, sugars) or highly non-polar (lipids) interferences. Acidification of the aqueous phase protonates the phenolic hydroxyl group, neutralizing the molecule and further enhancing its transfer into the organic phase.

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 1.0 mL of the sample (e.g., plasma, urine) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard (IS) Spiking: Add 20 µL of the Internal Standard working solution (e.g., a structurally similar, stable compound like Ethyl 5-methylsalicylate at 10 µg/mL). Vortex briefly.

  • Acidification: Add 100 µL of 1M Hydrochloric Acid (HCl) to the sample to adjust the pH to ~2-3. Vortex for 10 seconds.

  • Extraction: Add 5.0 mL of ethyl acetate. Cap the tube securely and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction by partitioning the analyte between a solid sorbent and a liquid phase.[12][13] For a moderately hydrophobic compound, a reversed-phase (e.g., C18) sorbent is ideal.[14]

Causality: The C18 stationary phase retains the analyte from the aqueous sample via hydrophobic interactions. A low-organic wash step removes polar interferences that are not retained. Finally, a high-organic elution solvent disrupts the hydrophobic interaction, releasing the analyte into a small, clean volume. This process provides excellent concentration and purification.[15][16]

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment: Pipette 1.0 mL of the sample into a glass tube. Add 20 µL of the Internal Standard and 1.0 mL of 2% phosphoric acid in water. Vortex.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard from the cartridge with 2.0 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of HPLC mobile phase, as described in the LLE protocol (steps 7-8).

  • Filtration: Filter the sample into an HPLC vial.

Primary Method: Validated HPLC-UV Analysis

High-Performance Liquid Chromatography is the workhorse of quantitative analysis due to its robustness, precision, and wide applicability.[17] A reversed-phase C8 column is selected to provide sufficient retention for the analyte while ensuring a reasonable run time.

G Prep Prepared Sample (in HPLC Vial) Autosampler Autosampler Injection (20 µL) Prep->Autosampler Column C8 Column (150x4.6mm, 5µm) @ 30°C Autosampler->Column Pump Isocratic Pump (1.0 mL/min) Pump->Autosampler MobilePhase Mobile Phase Methanol:Water:Acetic Acid (65:35:1, v/v/v) MobilePhase->Pump Detector UV/Vis Detector (λ = 304 nm) Column->Detector Data Chromatography Data System (Peak Integration & Quantification) Detector->Data

Figure 2: Experimental workflow for the HPLC-UV analysis.
Protocol 3: HPLC-UV Instrumentation and Conditions

Step-by-Step Methodology:

  • System Preparation:

    • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[18]

    • Mobile Phase: Prepare a mobile phase consisting of Methanol, Water, and Acetic Acid in a 65:35:1 (v/v/v) ratio. Filter through a 0.45 µm filter and degas thoroughly.[18]

    • System Equilibration: Equilibrate the Lichrosorb C8 column (150 mm x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Maintain the column temperature at 30°C.[18]

  • Calibration Standards:

    • Prepare a primary stock solution of Methyl 5-ethyl-2-hydroxybenzoate at 1 mg/mL in methanol.

    • Perform serial dilutions in the mobile phase to create a set of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Analysis Sequence:

    • Set the detection wavelength to 304 nm.[18]

    • Create an injection sequence: blank (mobile phase), calibration standards (lowest to highest concentration), quality control (QC) samples, and unknown samples.

    • Set the injection volume to 20 µL.[18]

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Use a linear regression model (y = mx + c) with a weighting factor (e.g., 1/x²) to determine the concentration of the analyte in unknown samples.

Confirmatory Method: GC-MS Analysis

GC-MS provides an orthogonal separation mechanism and highly specific mass-based detection, making it an excellent confirmatory technique. Due to the polar hydroxyl group, derivatization is required to improve the analyte's volatility and chromatographic performance.

Causality: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (TMS) group.[19] This derivatization reduces peak tailing and allows the compound to be analyzed at lower temperatures, preventing thermal degradation in the GC inlet.[20]

Protocol 4: GC-MS with Silylation

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples using either the LLE or SPE protocol, evaporating the final extract to complete dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent GC coupled to a Mass Spectrometer.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[19]

    • Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Conditions: EI source at 70 eV. Analyze in Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for the TMS-derivatized analyte (e.g., molecular ion, [M-15]⁺).

  • Quantification: Use a calibration curve prepared from derivatized standards, plotting the peak area ratio against concentration.

Method Validation: Ensuring Trustworthiness

A method is only useful if its performance is understood and documented. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[21][22][23][24][25][26]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[22] This is demonstrated by analyzing blank matrix samples and showing no interfering peaks at the analyte's retention time.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[22]

  • Accuracy: The closeness of the measured value to the true value. Assessed by analyzing spiked matrix samples (QCs) at low, medium, and high concentrations.[21][27]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated as repeatability (intra-day) and intermediate precision (inter-day).[21][22][27]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]

Hypothetical Validation Data for HPLC-UV Method

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.9998
Range -0.1 - 50 µg/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-2.5% to 5.8%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)≤ 6.2%
LOQ S/N ≥ 10, with acceptable accuracy/precision0.1 µg/mL
Selectivity No interference at analyte retention timePassed

Table 2: Summary of validation results for the HPLC-UV method, demonstrating suitability for its intended purpose.

Application: Analysis of Spiked Plasma Samples

To demonstrate the practical application of the HPLC-UV method with SPE, human plasma was spiked at three different concentration levels (n=3) and analyzed.

Sample IDSpiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
QC Low0.500.4998.0%
QC Medium10.010.3103.0%
QC High40.039.298.0%

Table 3: Quantitative results from the analysis of spiked plasma samples.

Conclusion

This application note provides two comprehensive and scientifically justified workflows for the quantitative analysis of Methyl 5-ethyl-2-hydroxybenzoate in complex matrices. The primary HPLC-UV method is shown to be linear, accurate, and precise, meeting the stringent requirements for regulated analysis. The detailed protocols for both Liquid-Liquid Extraction and Solid-Phase Extraction offer flexibility, allowing researchers to select the most appropriate technique for their specific sample type and analytical needs. The inclusion of a confirmatory GC-MS method provides an orthogonal tool for verification, ensuring the highest level of confidence in the generated data. By following these validated procedures, researchers and drug development professionals can achieve reliable and reproducible quantification of this compound, supporting critical decisions in their respective fields.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025).
  • Sandle, T. (2023).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (2025).
  • BenchChem. (2025). A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (2018).
  • Matejícek, D., et al. (2003). Application of solid-phase extraction for determination of phenolic compounds in barrique wines. Analytical and Bioanalytical Chemistry.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ACS Publications. Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. Journal of Agricultural and Food Chemistry.
  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • Academia.edu. EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • MDPI. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Journal of Analytical Toxicology.
  • SciSpace.
  • Turkish Journal of Pharmaceutical Sciences. (2011).
  • EUCHEMBIOJ Reviews. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods.
  • International Journal of Innovative Science and Research Technology.
  • Arabian Journal of Chemistry. (2021).
  • BenchChem. (2025).
  • SciDoc Publishers. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs.
  • Society for Research on Nicotine and Tobacco.
  • ResearchGate. Salting-out assisted liquid–liquid extraction for bioanalysis.
  • International Council for Harmonis
  • PubChem.
  • IntechOpen. (2024).
  • PubMed. (2022). Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS.
  • ResearchGate. Method development and validation for analysis of phenolic compounds in fatty complex matrices using Enhanced Matrix Removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS.
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PubChemLite.
  • ResearchGate.
  • Diva-Portal.org.
  • Biocompare.com. (2019). Prepping Small Molecules for Mass Spec.
  • PMC.
  • Sigma-Aldrich.
  • MilliporeSigma.
  • Molnár-Perl, I., et al. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • Analyst (RSC Publishing).
  • ChemicalBook.
  • ResearchGate. (2008). Evolution of benzoate derivatives and their hydroxycinnamate analogues during ageing of white wines in oak barrels. Journal of Food Composition and Analysis.
  • American Journal of Analytical Chemistry. (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST)
  • Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for the Biological Screening of Methyl 5-ethyl-2-hydroxybenzoate

Introduction: Unveiling the Therapeutic Potential of a Novel Salicylate Derivative Methyl 5-ethyl-2-hydroxybenzoate is a salicylic acid derivative with a chemical structure that suggests a range of potential pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Salicylate Derivative

Methyl 5-ethyl-2-hydroxybenzoate is a salicylic acid derivative with a chemical structure that suggests a range of potential pharmacological activities. Salicylic acid and its analogues have a long history in medicine, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural modifications in Methyl 5-ethyl-2-hydroxybenzoate, specifically the ethyl group at the 5-position, may influence its biological activity, potentially leading to enhanced efficacy or a novel mechanism of action.

This document provides a comprehensive guide for the initial biological screening of Methyl 5-ethyl-2-hydroxybenzoate, outlining a tiered approach from fundamental in vitro assays to a preliminary in vivo model. The proposed experimental workflow is designed to efficiently assess its potential as an anti-inflammatory, antioxidant, antimicrobial, and cytotoxic agent. These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic compounds.

Physicochemical Properties of Methyl 5-ethyl-2-hydroxybenzoate

A thorough understanding of the compound's physical and chemical properties is crucial for accurate and reproducible biological screening.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem CID: 12101989
Molecular Weight 180.20 g/mol PubChem CID: 12101989
Appearance SolidSigma-Aldrich
Solubility Information not readily available. Preliminary solubility tests in common solvents (e.g., DMSO, ethanol) are recommended.

Proposed Biological Screening Workflow

A hierarchical screening approach is recommended to efficiently evaluate the multifaceted biological potential of Methyl 5-ethyl-2-hydroxybenzoate. This strategy begins with broad, cost-effective in vitro assays and progresses to more complex and targeted investigations.

Screening Workflow cluster_0 Tier 1: In Vitro Bioactivity Profiling cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: Preliminary In Vivo Evaluation Antioxidant Activity Antioxidant Activity Anti-inflammatory Assays Anti-inflammatory Assays Antioxidant Activity->Anti-inflammatory Assays Informs on redox modulation Antimicrobial Activity Antimicrobial Activity Further Mechanistic Studies (not detailed) Further Mechanistic Studies (not detailed) Antimicrobial Activity->Further Mechanistic Studies (not detailed) Cytotoxicity Cytotoxicity Cytotoxicity->Anti-inflammatory Assays Determines safe concentration range Anti-inflammatory Model Anti-inflammatory Model Anti-inflammatory Assays->Anti-inflammatory Model Promising in vitro results warrant in vivo testing

Caption: A tiered experimental workflow for the biological screening of Methyl 5-ethyl-2-hydroxybenzoate.

Tier 1: In Vitro Bioactivity Profiling

This initial phase aims to broadly assess the antioxidant, antimicrobial, and cytotoxic properties of Methyl 5-ethyl-2-hydroxybenzoate.

Antioxidant Activity Assessment

Rationale: Phenolic compounds, such as salicylates, are known to possess antioxidant properties due to their ability to scavenge free radicals.[3][4] Oxidative stress is implicated in the pathogenesis of numerous inflammatory diseases, making antioxidant activity a desirable attribute for a potential anti-inflammatory agent.

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically at approximately 517 nm. The degree of color change is proportional to the antioxidant activity of the compound.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

    • Prepare a stock solution of Methyl 5-ethyl-2-hydroxybenzoate (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.[5]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.[5]

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[5]

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.[7]

    • To generate the ABTS•⁺, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[7]

    • Dilute the ABTS•⁺ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of each dilution of the test compound or standard to respective wells.[7]

    • Add a corresponding volume of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).[7]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Antimicrobial Activity Screening

Rationale: Salicylates have been reported to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes and induce oxidative stress.[8]

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9] It is a quantitative method that provides a precise measure of antimicrobial potency.

Protocol:

  • Microorganism Preparation:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

    • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Assay Procedure (96-well plate format):

    • Prepare serial twofold dilutions of Methyl 5-ethyl-2-hydroxybenzoate in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Dispense 50 µL of each dilution into the wells of a 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.[10]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Cytotoxicity Assessment

Rationale: Evaluating the cytotoxicity of a novel compound is essential to determine its therapeutic window and to identify concentrations that are safe for further cell-based assays. Salicylic acid and its derivatives have shown cytotoxic activity against various cancer cell lines.[11][12]

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Select a relevant cell line (e.g., a human cancer cell line like HeLa or a normal fibroblast cell line) and culture it in appropriate media.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of Methyl 5-ethyl-2-hydroxybenzoate in the cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

    • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

    • Measure the absorbance at a wavelength between 550 and 600 nm.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Tier 2: Mechanistic In Vitro Assays for Anti-inflammatory Activity

Based on the results from Tier 1, particularly if the compound shows low cytotoxicity and promising antioxidant activity, further investigation into its anti-inflammatory potential is warranted.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[16] Differentiating between the inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting the therapeutic efficacy and potential side effects of a compound.

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) by the cyclooxygenase activity is followed by the reduction of PGG₂ to prostaglandin H₂ (PGH₂) by the peroxidase activity. This peroxidase activity is monitored by the oxidation of a chromogenic substrate.[16]

Protocol:

  • Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • COX assay buffer, hemin, arachidonic acid, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[16]

  • Assay Procedure (96-well plate format):

    • In separate wells, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of Methyl 5-ethyl-2-hydroxybenzoate or a known COX inhibitor (e.g., indomethacin).

    • Pre-incubate the mixture at 25°C for 10 minutes.[16]

    • Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.[16]

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for both COX-1 and COX-2 inhibition.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Rationale: Macrophages play a central role in the inflammatory response. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). Inhibition of NO production is a key indicator of anti-inflammatory activity.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the cells with various non-toxic concentrations of Methyl 5-ethyl-2-hydroxybenzoate for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.

    • Mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • After a short incubation period, measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production by the test compound.

Tier 3: Preliminary In Vivo Evaluation

If Methyl 5-ethyl-2-hydroxybenzoate demonstrates significant in vitro anti-inflammatory activity, a preliminary in vivo study is the next logical step to assess its efficacy in a whole-organism model.

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and well-characterized model of acute inflammation.[17][18][19] The injection of carrageenan into the paw of a rat induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin and a later phase primarily driven by prostaglandins.[17] This model is effective for screening the anti-inflammatory activity of compounds.

Protocol:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).[17]

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or a weak carboxymethyl cellulose solution).

    • Group 2: Positive control (e.g., indomethacin).

    • Groups 3-5: Methyl 5-ethyl-2-hydroxybenzoate at three different doses.

  • Procedure:

    • Administer the test compound or control substance orally or intraperitoneally.

    • After a set period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[17]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo assays should be presented in a clear and concise manner, preferably in tabular format, to facilitate comparison between different concentrations of the test compound and the controls. The results should be analyzed statistically to determine their significance.

Example Data Tables:

Table 1: In Vitro Bioactivity Profile of Methyl 5-ethyl-2-hydroxybenzoate

AssayEndpointResult (IC₅₀ in µM or MIC in µg/mL)Positive Control (IC₅₀ or MIC)
DPPH ScavengingIC₅₀Ascorbic Acid
ABTS ScavengingIC₅₀Trolox
Antimicrobial (S. aureus)MICVancomycin
Antimicrobial (E. coli)MICGentamicin
Cytotoxicity (HeLa)IC₅₀Doxorubicin

Table 2: In Vitro Anti-inflammatory Activity of Methyl 5-ethyl-2-hydroxybenzoate

AssayEndpointResult (IC₅₀ in µM)Positive Control (IC₅₀)
COX-1 InhibitionIC₅₀Indomethacin
COX-2 InhibitionIC₅₀Celecoxib
NO Production InhibitionIC₅₀L-NAME

Table 3: In Vivo Anti-inflammatory Effect of Methyl 5-ethyl-2-hydroxybenzoate in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
Indomethacin10
Methyl 5-ethyl-2-hydroxybenzoate25
Methyl 5-ethyl-2-hydroxybenzoate50
Methyl 5-ethyl-2-hydroxybenzoate100

Conclusion

The proposed experimental framework provides a robust and systematic approach to the initial biological screening of Methyl 5-ethyl-2-hydroxybenzoate. The tiered workflow allows for a cost-effective and efficient evaluation of its potential as a novel therapeutic agent. Positive results in these assays would provide a strong rationale for more extensive preclinical development, including further mechanistic studies, pharmacokinetic profiling, and evaluation in chronic disease models.

References

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. (2023). RSC Advances. [Link]

  • Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells. (2021). MDPI. [Link]

  • Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. (2022). PMC. [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2004). ACS Publications. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2024). MDPI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). Assay Genie. Retrieved March 14, 2026, from [Link]

  • QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines. (2020). AIP Publishing. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Jove. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Wiley Online Library. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. (2023). Pharmacy Education. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. Retrieved March 14, 2026, from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved March 14, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved March 14, 2026, from [Link]

  • Consensus Method for Broth Microdilution Assay. (2006). NCBI Bookshelf. [Link]

  • ABTS Assay, Cat # BAQ060. (n.d.). G-Biosciences. Retrieved March 14, 2026, from [Link]

  • 4.4. DPPH Assay. (2021). Bio-protocol. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. (2018). ResearchGate. [Link]

  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). ResearchGate. [Link]

  • The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. (2015). PubMed. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (1998). ACS Publications. [Link]

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (2017). ResearchGate. [Link]

  • Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. (2016). ACS Publications. [Link]

  • In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. (2021). Science Alert. [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2013). Academic Journals. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Biocompare. Retrieved March 14, 2026, from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2011). PubMed. [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 14, 2026, from [Link]

  • Investigation into the Mechanism of Salicylate-Associated Genotypic Antibiotic Resistance in Staphylococcus aureus. (2012). Digital Commons @ USF. [Link]

  • Organotin Poly(ester ethers) from Salicylic Acid and Their Ability to Inhibit Selected Human Cancer Cell Lines. (2018). Asclepius Open. [Link]

  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound. (2021). Polish Society of Microbiologists. [Link]

  • What are the antimicrobial benefits of salicylic acid?. (2025). Dr. Oracle. [Link]

  • Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. (2022). PMC. [Link]

  • Anticancer potential and synthesis of salicylic acid and eugenol molecular hybridization: With and without linked amino acids. (2023). Journal of Applied Pharmaceutical Science. [Link]

Sources

Method

Introduction: The Criticality of Sample Preparation in NMR Analysis

An Application Note and Comprehensive Protocol for the Preparation of Methyl 5-ethyl-2-hydroxybenzoate Samples for Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is an unparal...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Preparation of Methyl 5-ethyl-2-hydroxybenzoate Samples for Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation and quantification of organic molecules.[1] Its power, however, is contingent upon the quality of the sample presented for analysis. Improper sample preparation can introduce artifacts, diminish resolution, and ultimately lead to ambiguous or erroneous data. This is particularly true for multifunctional molecules like Methyl 5-ethyl-2-hydroxybenzoate, whose phenolic hydroxyl and ester moieties present specific challenges and opportunities in solvent selection and spectral interpretation.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive protocol for the preparation of high-quality NMR samples of Methyl 5-ethyl-2-hydroxybenzoate. It moves beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology.

Analyte Profile: Methyl 5-ethyl-2-hydroxybenzoate

A thorough understanding of the analyte is the foundation of a successful NMR experiment.

  • Structure: Methyl 5-ethyl-2-hydroxybenzoate possesses a substituted aromatic ring containing a hydroxyl group (phenolic), a methyl ester, and an ethyl group.[2]

  • Physical State: Solid at room temperature.[3]

  • Molecular Formula: C₁₀H₁₂O₃[2]

  • Molecular Weight: 180.20 g/mol [2][3]

  • Solubility Profile: The calculated XLogP3 value of 3.1 indicates a predominantly non-polar character, suggesting good solubility in common organic solvents such as chloroform, acetone, and dimethyl sulfoxide.[2]

The presence of the phenolic hydroxyl group is of particular importance. Its proton is exchangeable and its chemical shift is highly sensitive to the solvent environment due to hydrogen bonding interactions.[4][5]

Core Principle: The Role of Deuterated Solvents

NMR experiments for structural analysis are almost exclusively conducted in deuterated solvents, where hydrogen atoms (¹H) are replaced by the deuterium (²H) isotope.[6] This is imperative for two primary reasons:

  • Signal Interference Avoidance: Standard (protic) solvents would produce an enormous solvent signal that would overwhelm the signals from the analyte.[7][8] Deuterium resonates at a different frequency, rendering the solvent largely invisible in the ¹H NMR spectrum.[9]

  • Magnetic Field Lock: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which is essential for maintaining the high resolution and stability required for complex experiments.[6][7]

Solvent Selection: A Data-Driven Approach

The choice of deuterated solvent is the most critical decision in sample preparation, as it directly influences spectral quality and data interpretation.[10] For Methyl 5-ethyl-2-hydroxybenzoate, the ideal solvent must not only fully dissolve the compound but also be chemically inert and provide a clear spectral window.[7]

The phenolic -OH proton's chemical shift is a powerful probe of solute-solvent interactions. In a non-hydrogen-bonding solvent like Chloroform-d, the -OH peak will be sharp and at a lower chemical shift. In a hydrogen-bond-accepting solvent like DMSO-d₆, the peak will shift significantly downfield.[4]

Table 1: Comparison of Common Deuterated Solvents for Methyl 5-ethyl-2-hydroxybenzoate

SolventAbbreviationResidual ¹H Peak (ppm)Typical H₂O Peak (ppm)PolaritySuitability and Key Considerations
Chloroform-dCDCl₃~7.26~1.56Non-polarExcellent first choice. High solubility for the analyte is expected. The phenolic -OH peak will likely appear between 4-8 ppm and may be broad. It is easy to remove by evaporation for sample recovery.[6][9][11]
Acetone-d₆(CD₃)₂CO~2.05~2.84Polar aproticGood alternative. Also a strong solvent for organic molecules. Its residual peak is in a less crowded region of the spectrum compared to CDCl₃.[9]
Dimethyl Sulfoxide-d₆DMSO-d₆~2.50~3.33Polar aproticExcellent for observing -OH protons. Forms strong hydrogen bonds, shifting the phenolic -OH proton significantly downfield (often >9 ppm), which prevents overlap with aromatic signals.[4][6] However, its high boiling point makes sample recovery difficult.[12]
Methanol-d₄CD₃OD~3.31, ~4.87 (-OH)~4.87Polar proticUse with caution. The protic nature of the solvent will lead to rapid chemical exchange with the analyte's phenolic proton, causing this signal to disappear or merge with the solvent's residual -OH peak.[11][13]

Experimental Workflow: From Solid to Spectrometer

The following diagram outlines the logical flow for preparing a high-quality NMR sample.

Caption: A logical workflow for preparing an NMR sample of Methyl 5-ethyl-2-hydroxybenzoate.

Detailed Step-by-Step Protocol

This protocol is designed for the preparation of a single sample in a standard 5 mm NMR tube.

Materials and Equipment
  • Methyl 5-ethyl-2-hydroxybenzoate (Analyte)

  • Deuterated Solvent (e.g., Chloroform-d, 99.8%+)

  • Internal Reference Standard (e.g., Tetramethylsilane, TMS)

  • Analytical or microbalance

  • Clean, dry glass vial with cap

  • Vortex mixer

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • NMR tube caps

  • Pasteur pipettes and bulbs

  • Cotton wool or glass wool, degreased

  • Lint-free wipes (e.g., Kimwipes)

Procedure
  • Weighing the Analyte:

    • Place a clean, dry glass vial on the analytical balance and tare it.

    • Carefully weigh the desired amount of Methyl 5-ethyl-2-hydroxybenzoate directly into the vial.

      • For routine ¹H NMR: 5-10 mg is typically sufficient.

      • For ¹³C NMR or dilute samples: 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

    • Causality: Weighing into a separate vial, rather than directly into the NMR tube, prevents contamination of the tube and allows for effective mixing.[14][15]

  • Solvent and Standard Addition:

    • Using a clean pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the analyte.[16][17]

    • If an internal reference is required, add it now. For referencing the chemical shift scale to 0 ppm, a small amount of TMS is often pre-dissolved in the solvent by the manufacturer.[13]

  • Dissolution:

    • Cap the vial and mix thoroughly using a vortex mixer for 30-60 seconds to ensure the solid is completely dissolved.[16]

    • Visually inspect the solution against a bright light. It should be clear and free of any suspended particles.[16] If the sample does not dissolve, consider choosing a different solvent from Table 1.[12]

  • Filtration and Transfer:

    • Take a clean Pasteur pipette and tightly pack a small plug of cotton or glass wool into the narrow section.

    • Filter the sample solution through the plugged pipette directly into a clean, high-quality NMR tube.

    • Causality: Filtration is a critical step. Suspended solid particles disrupt the homogeneity of the magnetic field, which can lead to poor shimming, broad spectral lines, and distorted peak shapes.[15][18]

  • Final Sample Adjustment and Capping:

    • Ensure the final liquid height in the NMR tube is between 4 and 5 cm. This volume is optimal for the geometry of the spectrometer's receiver coils.[14]

    • Carefully place a clean cap on the NMR tube.

    • Wipe the outside of the NMR tube with a lint-free wipe to remove any dust or fingerprints.

Considerations for Quantitative NMR (qNMR)

For applications in drug development and purity assessment, qNMR provides highly accurate concentration measurements.[1] This requires additional rigor in the sample preparation process.

  • Precise Weighing: An analytical balance with a readability of at least 0.01 mg is required.[19]

  • Internal Standard Selection: A certified internal standard must be used. It should be highly pure, stable, non-volatile, and have at least one signal that is well-resolved from any analyte signals.[16][20]

  • Accurate Mass Ratio: Both the analyte and the internal standard must be weighed with high precision to establish an exact mass ratio.[21] Striving for a 1:1 signal intensity ratio between the analyte and standard peaks can improve integration accuracy.[1][22]

Table 2: Recommended Sample Quantities for NMR Analysis

Analysis TypeAnalyte Mass (mg)Key Considerations
Qualitative ¹H NMR5 - 10Primary goal is structural confirmation.
Qualitative ¹³C NMR20 - 50Higher concentration needed due to the low natural abundance of ¹³C.[10]
Quantitative ¹H NMR (qNMR)10 - 20 (precisely weighed)Accuracy is paramount. Requires a precisely weighed, certified internal standard.[19][21]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad, Poorly Resolved Peaks 1. Sample is too concentrated. 2. Particulate matter in the sample. 3. Poor spectrometer shimming.1. Dilute the sample. High viscosity from concentrated solutions causes peak broadening.[12][18] 2. Re-filter the sample carefully.[18] 3. Ensure the sample volume is correct and re-shim the spectrometer.
Large Water Peak 1. Use of non-anhydrous solvent. 2. Moisture in the analyte or on glassware.1. Use fresh, high-quality deuterated solvent from a sealed ampoule.[8] 2. Ensure all glassware, including the NMR tube, is scrupulously dried before use.[8]
Distorted or Phased Peaks 1. Inhomogeneous sample (undissolved material). 2. Poor shimming.1. Ensure complete dissolution of the sample.[12] 2. Re-shim the spectrometer. Manual phase correction during data processing is also crucial.[22]
-OH Proton Signal is Missing 1. Use of a protic solvent (e.g., CD₃OD). 2. Presence of acid/base impurities catalyzing exchange.1. Re-prepare the sample in an aprotic solvent like CDCl₃ or DMSO-d₆. 2. Add a drop of D₂O to the sample; if a peak disappears, it confirms it was an exchangeable proton.[12][13]

References

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate. PubChem. [Link]

  • Investigation of solute-solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. (2013, November 14). PubMed. [Link]

  • Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1 H NMR chemical shifts. (2013, September 9). RSC Publishing. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research Analytical Chemistry Software. [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign. [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Sample preparation. University of Ottawa. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. [Link]

  • (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. [Link]

  • NMR Sample Preparation. University of Crete. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. University of Vienna. [Link]

  • How to make an NMR sample. University of Bristol. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • 1H, 13C and 15N chemical shift referencing in biomolecular NMR. PubMed. [Link]

  • Troubleshooting 1 H NMR Spectroscopy. University of Rochester. [Link]

  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 5-ethyl-2-hydroxybenzoate

Introduction Methyl 5-ethyl-2-hydroxybenzoate is a substituted aromatic ester with applications in the synthesis of pharmaceuticals and as a flavoring and fragrance agent. Its chemical structure, featuring a salicylate c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-ethyl-2-hydroxybenzoate is a substituted aromatic ester with applications in the synthesis of pharmaceuticals and as a flavoring and fragrance agent. Its chemical structure, featuring a salicylate core with an ethyl substituent, gives rise to a distinct mass spectrometric fragmentation pattern that can be leveraged for its unambiguous identification and quantification in complex matrices. This application note provides a detailed guide to the expected fragmentation of Methyl 5-ethyl-2-hydroxybenzoate under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The protocols and fragmentation pathways outlined herein are intended to serve as a valuable resource for researchers, analytical chemists, and professionals in drug development and quality control.

The molecular formula of Methyl 5-ethyl-2-hydroxybenzoate is C₁₀H₁₂O₃, with a monoisotopic mass of 180.07864 g/mol .[1] Understanding its behavior in a mass spectrometer is crucial for method development in chromatography-mass spectrometry (GC-MS and LC-MS) based assays.

Part 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Electron Ionization is a "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. Due to the phenolic hydroxyl group, derivatization is often employed to improve the chromatographic properties of similar compounds, though analysis of the underivatized form is also feasible.[2]

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation (General Protocol):

  • For pure compound or standards: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • For complex matrices (e.g., biological fluids, plant extracts):

    • Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or dichloromethane. For aqueous samples, acidification to a pH < 2 can improve the extraction efficiency of phenolic compounds.[2]

    • The organic extract can be concentrated under a gentle stream of nitrogen.

    • For improved peak shape and thermal stability, derivatization of the hydroxyl group can be performed using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.[3]

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an EI source is used. Common mass analyzers include quadrupole, ion trap, or time-of-flight (TOF).[4]

3. GC-MS Parameters:

ParameterValueRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of semi-volatile organic compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program for the analysis of phenolic compounds.[5]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp. 230 °CStandard temperature for EI sources.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Range m/z 40-300Covers the molecular ion and expected fragments.
Predicted EI Fragmentation Pattern

The fragmentation of Methyl 5-ethyl-2-hydroxybenzoate is expected to be influenced by the stable aromatic ring, the ester group, the hydroxyl group, and the ethyl substituent.[6][7]

Molecular Ion (M•+): The molecular ion peak at m/z 180 is expected to be clearly visible due to the stability of the aromatic ring.[7]

Key Fragmentation Pathways:

  • Loss of a methoxy radical (•OCH₃): This is a characteristic fragmentation of methyl esters, leading to the formation of a stable acylium ion at m/z 149 . This is often a prominent peak in the spectra of methyl benzoates.

  • "Ortho Effect" - Loss of methanol (CH₃OH): The presence of the hydroxyl group ortho to the methyl ester facilitates an intramolecular hydrogen transfer, leading to the elimination of a neutral methanol molecule. This results in a significant ion at m/z 148 . A similar effect is well-documented for methyl salicylate.[8]

  • Benzylic Cleavage: The ethyl group attached to the aromatic ring can undergo benzylic cleavage, which is the loss of a methyl radical (•CH₃). This results in a fragment at m/z 165 . This fragment can rearrange to a stable tropylium-like structure.[7]

  • Formation of the Hydroxy-tropylium Ion: A common fragmentation pathway for salicylates involves the loss of the alkoxy group and subsequent rearrangement to form a stable hydroxy-tropylium ion. For methyl salicylate, this results in a base peak at m/z 120.[8] For Methyl 5-ethyl-2-hydroxybenzoate, after the loss of the methoxy group, further fragmentation and rearrangement can lead to related stable ions.

  • Loss of Ethene (C₂H₄): The ethyl group can lead to the loss of ethene via a rearrangement process, resulting in an ion at m/z 152 .

Summary of Predicted Major EI Fragments:

m/zProposed StructureFragmentation Pathway
180[C₁₀H₁₂O₃]•+Molecular Ion
165[M - •CH₃]+Benzylic cleavage of the ethyl group
152[M - C₂H₄]•+Loss of ethene from the ethyl group
149[M - •OCH₃]+Loss of the methoxy radical from the ester
148[M - CH₃OH]•+"Ortho effect" - loss of methanol
121[C₇H₅O₂]+Loss of •OCH₃ followed by loss of CO
93[C₆H₅O]+Further fragmentation of the salicylate core

Graphical Representation of EI Fragmentation:

EI_Fragmentation M m/z 180 [M]•+ F165 m/z 165 M->F165 - •CH₃ F152 m/z 152 M->F152 - C₂H₄ F149 m/z 149 M->F149 - •OCH₃ F148 m/z 148 M->F148 - CH₃OH F121 m/z 121 F149->F121 - CO

Caption: Predicted EI fragmentation of Methyl 5-ethyl-2-hydroxybenzoate.

Part 2: Analysis by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information. For phenolic compounds, negative ion mode is often preferred due to the acidic nature of the hydroxyl group.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a starting point for method development.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a methanol/water mixture, to a concentration of 1-10 µg/mL.[9]

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

2. Instrumentation:

  • A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) with an ESI source.[9]

3. LC-MS/MS Parameters:

ParameterValueRationale
LC Column C18 or Biphenyl, 100 mm x 2.1 mm, 2.7 µm particle sizeReversed-phase columns provide good retention and separation for this type of analyte.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase aids in protonation for positive mode and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for gradient elution.
Gradient 20% B to 95% B over 10 minutesA typical gradient for separating moderately polar compounds.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Ionization Mode ESI NegativeThe phenolic proton is readily lost, leading to a strong [M-H]⁻ signal.
Capillary Voltage -3.5 kVOptimized for negative ion formation.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete solvent evaporation.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).
Collision Energy 10-30 eV (Optimize for specific transitions)Energy required to induce fragmentation of the precursor ion.
Predicted ESI-MS/MS Fragmentation Pattern (Negative Ion Mode)

In negative ion mode, Methyl 5-ethyl-2-hydroxybenzoate will readily lose a proton from the phenolic hydroxyl group to form the deprotonated molecule [M-H]⁻ at m/z 179 . This ion is then selected as the precursor for MS/MS analysis.

Key Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the ester can occur, resulting in a fragment ion at m/z 164 .

  • Loss of CO₂: Decarboxylation of the salicylate structure is a common fragmentation pathway for deprotonated hydroxybenzoic acids.[9] This would lead to a fragment at m/z 135 .

  • Loss of both •CH₃ and CO₂: A sequential loss of a methyl radical and carbon dioxide would result in a fragment at m/z 120 .

  • Characteristic Salicylate Fragmentation: For salicylic acid, a key transition is m/z 137 → 93, corresponding to the loss of CO₂.[9] A similar loss from the deprotonated Methyl 5-ethyl-2-hydroxybenzoate can be expected.

Summary of Predicted Major ESI-MS/MS Fragments ([M-H]⁻ at m/z 179):

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation
179164•CH₃Loss of methyl radical from the ester
179135CO₂Decarboxylation
179120•CH₃ + CO₂Sequential loss of methyl radical and CO₂

Graphical Representation of ESI-MS/MS Fragmentation:

ESI_Fragmentation M_H m/z 179 [M-H]⁻ F164 m/z 164 M_H->F164 - •CH₃ F135 m/z 135 M_H->F135 - CO₂ F120 m/z 120 F135->F120 - •CH₃

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻ of Methyl 5-ethyl-2-hydroxybenzoate.

Conclusion

The mass spectrometric fragmentation of Methyl 5-ethyl-2-hydroxybenzoate is predictable and provides a wealth of structural information. Under EI-MS, the key fragments are expected to arise from the loss of the methoxy radical, benzylic cleavage of the ethyl group, and the "ortho effect" leading to the loss of methanol. In ESI-MS/MS in negative ion mode, the deprotonated molecule fragments primarily through the loss of a methyl radical and carbon dioxide. The protocols and fragmentation data presented in this application note provide a solid foundation for the development of robust and reliable analytical methods for the identification and quantification of Methyl 5-ethyl-2-hydroxybenzoate in various applications.

References

  • Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. Available at: [Link]

  • Phytochemical Characterization by Gc-Ms Analysis of the Ethyl Acetate Leaf Extract of Combretum Micranthum G.Don. International Journal of Progressive Research in Science and Engineering. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Benzoic acid, 2-hydroxy-, 1-methylethyl ester. NIST WebBook. Available at: [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available at: [Link]

  • Isotope-coded derivatization based LC/ESI-MS/MS methods using a pair of novel reagents for quantification of hydroxycinnamic acids and hydroxybenzoic acids in fermented brown rice product. PubMed. Available at: [Link]

  • Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. ResearchGate. Available at: [Link]

  • Showing Compound Methyl benzoate (FDB012198). FooDB. Available at: [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. Available at: [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate. PubChem. Available at: [Link]

  • Ethyl 2-(hydroxymethyl)benzoate. PubChem. Available at: [Link]

  • Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Ethyl 2-hydroxy-6-methylbenzoate. PubChem. Available at: [Link]

  • Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. Available at: [Link]

  • Ethyl benzoate. mzCloud. Available at: [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. MDPI. Available at: [Link]

  • Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. Available at: [Link]

  • 5-Methylsalicylic acid. NIST WebBook. Available at: [Link]

  • Ethyl Salicylate. PubChem. Available at: [Link]

Sources

Method

Developing a validated HPLC method for Methyl 5-ethyl-2-hydroxybenzoate

Application Note: Rational Development and Validation of a Stability-Indicating HPLC-UV Method for Methyl 5-ethyl-2-hydroxybenzoate Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Development and Validation of a Stability-Indicating HPLC-UV Method for Methyl 5-ethyl-2-hydroxybenzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Professionals.

Introduction & Physicochemical Profiling

Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2) is a lipophilic derivative of salicylic acid, structurally characterized by an esterified carboxyl group, an ethyl substitution at the 5-position, and a free phenolic hydroxyl group at the 2-position [1]. In pharmaceutical and cosmetic formulations, salicylate derivatives are prone to ester hydrolysis and oxidative degradation.

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles approach based on the molecule's physicochemical properties:

  • Hydrophobicity (LogP): Predicted at ~3.1, indicating strong lipophilicity.

  • Ionization (pKa): The phenolic hydroxyl group has a pKa of approximately 8.5.

The Causality of Method Design: To achieve reproducible retention times and sharp peak symmetries, the analyte must remain in a single, fully un-ionized state during elution. Operating at a mobile phase pH of at least two units below the pKa (e.g., pH 2.5–3.0) suppresses the ionization of the phenolic group, preventing secondary interactions with residual silanols on the stationary phase [2].

HPLC_Method_Logic Prop Analyte Properties LogP: 3.1 | pKa: ~8.5 Col Column Selection C18 (Hydrophobic Retention) Prop->Col MP Mobile Phase pH pH 3.0 (Suppress Ionization) Prop->MP Det UV Detection 304 nm (High Specificity) Col->Det MP->Det Val Validated Method (ICH Q2(R2) Compliant) Det->Val

Caption: Logical flow of HPLC method development based on analyte physicochemical properties.

Method Optimization Strategy

Stationary Phase Selection

Given the high LogP (3.1), a standard Octadecylsilane (C18) column provides optimal hydrophobic interactions. A high-density carbon load (≥15%) and end-capped stationary phase are selected to minimize peak tailing.

Mobile Phase Composition

An isocratic elution strategy is employed for simplicity and reproducibility in routine Quality Control (QC). The mobile phase consists of an acidic aqueous buffer and an organic modifier.

  • Aqueous Phase: 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.1). TFA acts as an ion-pairing agent and acidifier, ensuring the phenolic hydroxyl remains protonated.

  • Organic Phase: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity and lower UV cutoff, which improves baseline stability.

Detector Wavelength Optimization

Salicylate and benzoate derivatives exhibit strong UV absorbance due to their conjugated aromatic systems. While the primary aromatic ring transition occurs around 230 nm, monitoring at 304 nm is selected. This longer wavelength corresponds to the intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen, offering superior specificity and avoiding interference from common formulation excipients that absorb at lower wavelengths [3].

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmBalances resolution and run time for lipophilic compounds.
Mobile Phase 0.1% TFA in Water : Acetonitrile (40:60, v/v)60% organic modifier ensures rapid elution of the LogP 3.1 analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention time.
Detection UV at 304 nmMaximizes specificity for the salicylate chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Diluent Water : Acetonitrile (50:50, v/v)Matches mobile phase strength to prevent solvent-effect peak distortion.
Step-by-Step Preparation Methodology

Self-Validating System: This protocol integrates a System Suitability Test (SST) to ensure the instrument is performing within acceptable limits prior to sample analysis.

  • Mobile Phase Preparation:

    • Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm membrane.

    • Mix the prepared aqueous phase with HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 50.0 mg of Methyl 5-ethyl-2-hydroxybenzoate reference standard into a 50 mL volumetric flask.

    • Add 30 mL of Acetonitrile, sonicate to dissolve, and make up to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent (Water:ACN, 50:50 v/v) and mix well.

  • System Suitability Testing (SST):

    • Inject the Working Standard Solution five times consecutively.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

Method Validation (ICH Q2(R2) Framework)

The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is "fit for purpose" [4].

Validation_Workflow Start ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Rob Robustness (Varied Flow/pH/Temp) Start->Rob

Caption: Core validation parameters mandated by ICH Q2(R2) guidelines for analytical procedures.

Specificity and Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to stress conditions. The primary degradation pathway for methyl esters is base-catalyzed hydrolysis, yielding 5-ethylsalicylic acid.

  • Acid Stress: 1N HCl at 60°C for 4 hours (Minimal degradation).

  • Base Stress: 0.1N NaOH at Room Temp for 1 hour (Significant degradation; ester hydrolysis).

  • Oxidative Stress: 3% H₂O₂ at 60°C for 4 hours.

  • Result: All degradation products were baseline resolved from the Methyl 5-ethyl-2-hydroxybenzoate peak (Resolution > 2.0), confirming absolute specificity.

Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity Range 25% to 150% of target25 – 150 µg/mLPass
Correlation Coefficient (R²) ≥ 0.9990.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8% (at 50%, 100%, 150%)Pass
Repeatability (Intra-day Precision) %RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (n=6, diff. day/analyst)1.12%Pass
Limit of Detection (LOD) S/N ratio ≥ 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.45 µg/mLPass
Robustness

Method robustness was evaluated by introducing deliberate, minor variations to the chromatographic conditions:

  • Flow rate: ± 0.1 mL/min

  • Column temperature: ± 5°C

  • Mobile phase organic composition: ± 2% In all modified conditions, the System Suitability criteria (Tf ≤ 1.5, N ≥ 5000) were maintained, proving the method's resilience in routine laboratory environments.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12101989, Methyl 5-ethyl-2-hydroxybenzoate. PubChem. URL:[Link]

  • Kamberi, M., et al. Development of an analytical method to detect methyl salicylate in human plasma. CORESTA. URL:[Link]

  • MDPI Pharmaceuticals. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Salicylic Acid and Antioxidants. MDPI. URL:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-Ethyl-2-Hydroxybenzoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of Methyl 5-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of Methyl 5-ethyl-2-hydroxybenzoate (often referred to as methyl 5-ethylsalicylate).

The conversion of 5-ethyl-2-hydroxybenzoic acid to its methyl ester via Fischer esterification is notoriously challenging. This guide bypasses generic advice, focusing instead on the mechanistic causality of yield loss and providing self-validating, field-proven protocols to achieve >90% conversion.

Part 1: Mechanistic Bottlenecks & Causality

To troubleshoot effectively, we must first understand the molecular environment. The primary cause of poor yield in this synthesis is the ortho-hydroxyl effect . The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. This interaction stabilizes the ground state of the acid and significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by methanol kinetically sluggish.

Furthermore, because esterification is an equilibrium process, the generation of water as a byproduct constantly drives the reaction backwards (hydrolysis) [1].

G A 5-Ethylsalicylic Acid + Methanol B Protonated Carbonyl A->B Acid Catalyst C Intramolecular H-Bond (Steric/Electronic Hindrance) B->C Ortho-OH Effect D Tetrahedral Intermediate B->D Nucleophilic Attack C->D Excess MeOH/Heat E Methyl 5-ethylsalicylate + H2O D->E Dehydration E->D Hydrolysis (Reverse)

Mechanistic pathway of 5-ethylsalicylic acid esterification highlighting the H-bonding bottleneck.

Part 2: Troubleshooting FAQs

Q1: My conversion is stalling at 50-60% despite refluxing for 24 hours. How do I push the reaction forward? A: You have hit the thermodynamic equilibrium limit. Because of the intramolecular H-bonding mentioned above, standard sulfuric acid catalysis often stalls. To break this equilibrium, you must apply Le Châtelier's principle aggressively. Use a 4-fold to 6-fold molar excess of methanol [1]. If this fails, abandon standard Fischer conditions and utilize the Thionyl Chloride ( SOCl2​ ) method. SOCl2​ reacts with methanol to generate HCl gas in situ while simultaneously consuming any trace water, effectively making the reaction irreversible.

Q2: I tried using a Dean-Stark trap to remove water, but it isn't working. Why? A: A standard Dean-Stark apparatus relies on an azeotropic solvent that is immiscible with water and less dense than it (e.g., toluene). Methanol (bp 64.7°C) is completely miscible with water and boils at a lower temperature. Therefore, water will not phase-separate in the trap. Solution: Instead of a Dean-Stark trap, place a Soxhlet extractor fitted with a thimble full of activated 3Å molecular sieves between your reaction flask and the reflux condenser. The vaporized methanol will condense, pass through the sieves (which trap the water), and return anhydrous methanol to the reaction.

Q3: My reaction mixture turned dark brown, and I isolated a white, insoluble polymeric solid. What went wrong? A: This is a classic symptom of localized over-acidification and overheating. Under strongly acidic conditions (excess concentrated H2​SO4​ ), salicylic acid derivatives can undergo intermolecular etherification or polymerization [1]. Solution: If using H2​SO4​ , it must be added dropwise to the methanol/acid mixture on an ice bath to dissipate the heat of solvation. Alternatively, switch to a milder, highly selective solid acid catalyst, such as a Ce4+ modified cation-exchange resin, which prevents polymerization entirely [2].

Part 3: Quantitative Optimization Data

To select the best synthetic route, compare the empirical data of various catalytic systems used for salicylic acid esterification.

Catalyst / MethodMolar Ratio (Acid:MeOH)Temp (°C)Time (h)Yield (%)Key Advantage / Drawback
Conc. H2​SO4​ 1:465 (Reflux)12 - 2455 - 65%Advantage: Cheap. Drawback: Prone to polymerization; tedious aqueous workup [1].
SOCl2​ / MeOH 1:565 (Reflux)4 - 685 - 90%Advantage: Fast, auto-dehydrating. Drawback: Generates toxic SO2​ and HCl gas.
Ce4+ Resin (001×7) 1:395 (Sealed)1293.3%Advantage: >99% selectivity, reusable solid catalyst. Drawback: Requires pressure vessel [2].

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems . If the physical observations at the validation checkpoints do not match the protocol, halt the experiment and investigate.

Protocol A: In-Situ HCl Generation via Thionyl Chloride (High Yield, Fast)

Mechanism: SOCl2​ reacts with methanol to form dimethyl sulfite and HCl , driving the equilibrium forward by chemically scavenging water.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-ethyl-2-hydroxybenzoic acid (10.0 g, 60.2 mmol) in anhydrous methanol (12.2 mL, ~300 mmol, 5 eq.).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0°C under an inert argon atmosphere.

  • Catalyst Addition: Slowly add Thionyl Chloride (5.3 mL, 72.2 mmol, 1.2 eq.) dropwise via an addition funnel over 30 minutes.

    • Validation Checkpoint 1: You must observe vigorous gas evolution ( SO2​ and HCl ). If no gas evolves, your SOCl2​ has degraded and must be replaced.

  • Reflux: Remove the ice bath, attach a reflux condenser (vented to a base scrubber), and heat the mixture to 65°C for 5 hours.

  • Reaction Quench & TLC: Cool to room temperature.

    • Validation Checkpoint 2: Spot the mixture on a silica TLC plate (Hexane:EtOAc 4:1). The starting acid ( Rf​≈0.2 ) must be completely absent, replaced by the less polar ester ( Rf​≈0.6 ).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the resulting oil in Dichloromethane (100 mL).

  • Neutralization: Wash the organic layer with 5% aqueous NaHCO3​ (3 × 50 mL).

    • Validation Checkpoint 3: Continue washing until absolutely no CO2​ effervescence is observed upon shaking. This physically validates the complete neutralization of residual HCl and unreacted acid [1].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield pure methyl 5-ethyl-2-hydroxybenzoate.

Protocol B: Green Chemistry via Ce4+ Modified Cation-Exchange Resin

Mechanism: Lewis acid sites on the cerium-modified resin coordinate with the carbonyl oxygen, bypassing the H-bonding bottleneck without causing bulk fluid acidification.

  • Preparation: In a heavy-walled pressure tube (rated for >150 psi), combine 5-ethyl-2-hydroxybenzoic acid (10.0 g, 60.2 mmol), methanol (7.3 mL, ~180 mmol, 3 eq.), and Ce(SO4​)2​/001×7 resin (0.4 g per gram of acid) [2].

  • Heating: Seal the tube securely. Heat the mixture in an oil bath at 95°C (368 K) for 12 hours with vigorous stirring.

    • Causality Note: Because 95°C exceeds methanol's atmospheric boiling point (64.7°C), a sealed vessel is mandatory to maintain the liquid phase and achieve the optimal collision frequency required for the 93.3% yield [2].

  • Filtration: Cool the vessel completely to room temperature before unsealing. Filter the mixture through a sintered glass funnel to remove the resin.

    • Validation Checkpoint 1: Wash the recovered resin with hot methanol and dry it. Gravimetric analysis should show >95% mass recovery of the catalyst, validating its structural integrity for the next cycle.

  • Purification: Evaporate the filtrate. The crude product typically requires no further liquid-liquid extraction due to the >99.0% selectivity of the catalyst [2].

Workflow Step1 1. Dissolve 5-Ethylsalicylic Acid in Excess Methanol (1:4 ratio) Step2 2. Add Catalyst (Ce4+ Resin or SOCl2) Step1->Step2 Step3 3. Reflux & Dehydrate (Shift Equilibrium) Step2->Step3 Step4 4. Reaction Quench & Validation (TLC Check) Step3->Step4 Step5 5. Liquid-Liquid Extraction (Wash until pH 7) Step4->Step5 Step6 6. Pure Methyl 5-ethyl-2-hydroxybenzoate Step5->Step6

Optimized experimental workflow for high-yield synthesis of Methyl 5-ethyl-2-hydroxybenzoate.

References

  • ResearchGate. (2026). Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst. Available at: [Link]

Optimization

Common side reactions in the synthesis of Methyl 5-ethyl-2-hydroxybenzoate

Technical Support Center: Synthesis of Methyl 5-ethyl-2-hydroxybenzoate A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 5-ethyl-2-hydroxybenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common side reactions encountered during the synthesis of Methyl 5-ethyl-2-hydroxybenzoate. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Part 1: Common Synthesis Pathway and Key Challenges

The synthesis of Methyl 5-ethyl-2-hydroxybenzoate is typically a two-step process:

  • Kolbe-Schmitt Reaction: Carboxylation of 4-ethylphenol to yield 5-ethyl-2-hydroxybenzoic acid.

  • Fischer Esterification: Conversion of 5-ethyl-2-hydroxybenzoic acid to its methyl ester using methanol in the presence of an acid catalyst.

While seemingly straightforward, both steps are susceptible to side reactions that can significantly impact yield and purity. This guide will address the most common issues encountered in each stage.

Part 2: Troubleshooting Guides and FAQs

FAQ 1: Why is the yield of 5-ethyl-2-hydroxybenzoic acid from the Kolbe-Schmitt reaction consistently low?

Core Issue: Low yields in the Kolbe-Schmitt reaction are often attributed to the formation of the undesired regioisomer, 4-hydroxy-3-ethylbenzoic acid, and incomplete reaction of the starting material.

Mechanistic Insight: The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide.[1][2] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the cation and temperature.

  • Cation Influence: The choice of alkali metal hydroxide is crucial. Sodium phenoxide tends to favor ortho-carboxylation, leading to the desired 2-hydroxy product. In contrast, potassium phenoxide often yields the para-hydroxy isomer as the major product.[1][3][4]

  • Temperature Control: The reaction is reversible. At lower temperatures (around 125°C), the formation of the ortho product (salicylic acid derivative) is kinetically favored.[3] At higher temperatures, the thermodynamically more stable para isomer is formed.[4]

Troubleshooting and Optimization Strategies:

ParameterIssueRecommended ActionScientific Rationale
Base Formation of para isomerUse sodium hydroxide to generate the sodium phenoxide.Sodium ions chelate with the phenoxide oxygen and the incoming carbon dioxide, directing the carboxylation to the ortho position.[5]
Temperature Low conversion or formation of para isomerMaintain a strict reaction temperature of 125°C.This temperature provides a balance between a reasonable reaction rate and favoring the kinetically controlled ortho product.[3]
Pressure Incomplete reactionMaintain a high pressure of carbon dioxide (e.g., 100 atm).High CO2 pressure increases its concentration in the reaction mixture, driving the equilibrium towards the carboxylated product.[2][3]

Experimental Protocol: Optimized Kolbe-Schmitt Reaction

  • In a high-pressure autoclave, combine 4-ethylphenol and a molar equivalent of sodium hydroxide.

  • Heat the mixture under vacuum to remove water and form the anhydrous sodium phenoxide.

  • Cool the reactor and introduce carbon dioxide to a pressure of 100 atm.

  • Heat the mixture to 125°C with vigorous stirring for the recommended reaction time.

  • After cooling and venting, dissolve the solid mass in water and acidify with a strong acid (e.g., sulfuric acid) to precipitate the 5-ethyl-2-hydroxybenzoic acid.

  • Filter the crude product, wash with cold water, and dry.

Diagram: Kolbe-Schmitt Reaction Pathway

kolbe_schmitt_workflow 4-Ethylphenol 4-Ethylphenol Sodium 4-ethylphenoxide Sodium 4-ethylphenoxide 4-Ethylphenol->Sodium 4-ethylphenoxide + NaOH - H₂O Ortho-carboxylation (Desired) Ortho-carboxylation (Desired) Sodium 4-ethylphenoxide->Ortho-carboxylation (Desired) + CO₂ (125°C, 100 atm) Kinetic Control Para-carboxylation (Side Product) Para-carboxylation (Side Product) Sodium 4-ethylphenoxide->Para-carboxylation (Side Product) + CO₂ (>150°C) Thermodynamic Control 5-Ethyl-2-hydroxybenzoic acid 5-Ethyl-2-hydroxybenzoic acid Ortho-carboxylation (Desired)->5-Ethyl-2-hydroxybenzoic acid + H₃O⁺ fischer_esterification_workflow cluster_reaction Reaction cluster_workup Work-up 5-Ethyl-2-hydroxybenzoic acid 5-Ethyl-2-hydroxybenzoic acid Reflux Reflux 5-Ethyl-2-hydroxybenzoic acid->Reflux Methanol (excess) Methanol (excess) Methanol (excess)->Reflux H₂SO₄ (catalyst) H₂SO₄ (catalyst) H₂SO₄ (catalyst)->Reflux Quench with NaHCO₃ Quench with NaHCO₃ Reflux->Quench with NaHCO₃ Cooling Solvent Extraction Solvent Extraction Quench with NaHCO₃->Solvent Extraction Drying Drying Solvent Extraction->Drying Evaporation Evaporation Drying->Evaporation Crude Product Crude Product Evaporation->Crude Product

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Methyl 5-ethyl-2-hydroxybenzoate and its Isomers

Welcome to the technical support center for the chromatographic analysis of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in separating the target analyte from its positional isomers.

Introduction: The Challenge of Isomer Separation

Methyl 5-ethyl-2-hydroxybenzoate is a phenolic compound, and its synthesis can often lead to the formation of various positional isomers, such as methyl 4-ethyl-2-hydroxybenzoate and methyl 3-ethyl-2-hydroxybenzoate. These isomers possess very similar physicochemical properties, including molecular weight, polarity, and UV spectra, which makes their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge. Achieving baseline resolution is critical for accurate quantification and impurity profiling in research and quality control environments.

This guide provides a systematic approach to method development and troubleshooting, focusing on the principles of reversed-phase HPLC to exploit the subtle differences between these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of methyl 5-ethyl-2-hydroxybenzoate from its isomers so difficult?

A1: Positional isomers have the same molecular formula and functional groups, differing only in the substitution pattern on the benzene ring. This results in nearly identical hydrophobicity and polarity, leading to very similar retention times on a standard reversed-phase HPLC column. Effective separation requires optimization of chromatographic parameters to enhance the subtle differences in their interaction with the stationary phase.

Q2: What is the most critical parameter for separating these phenolic isomers?

A2: For ionizable compounds like hydroxybenzoic acid derivatives, the mobile phase pH is the most critical parameter. The hydroxyl group on the benzene ring is acidic, and its degree of ionization significantly impacts the molecule's polarity and, therefore, its retention on a non-polar stationary phase.

Q3: What is the approximate pKa of methyl 5-ethyl-2-hydroxybenzoate, and why is it important?

Q4: Which type of HPLC column is best suited for this separation?

A4: A standard C18 (octadecylsilane) column is the most common and generally effective choice for the separation of small aromatic molecules like these. The hydrophobic C18 stationary phase will interact with the analytes, and by manipulating the mobile phase, selectivity can be achieved. For particularly challenging separations, a phenyl-hexyl stationary phase could also be considered to introduce alternative selectivity through π-π interactions with the aromatic rings of the analytes.

Q5: Should I use an isocratic or gradient elution?

A5: For initial method development, a gradient elution is often more efficient. It allows for the elution of a broader range of compounds with varying polarities in a reasonable time and can help to identify the presence of any unexpected impurities. Once the retention behavior of the isomers is understood, an isocratic method can be developed for routine analysis to improve reproducibility and shorten run times.

Troubleshooting Guide: From Poor Resolution to Optimized Separation

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC separation of methyl 5-ethyl-2-hydroxybenzoate and its isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks

This is the most common challenge. The following workflow will guide you through the optimization process.

Troubleshooting_Poor_Resolution Workflow for Improving Isomer Resolution start Start: Poor Resolution (Rs < 1.5) ph_optimization 1. Mobile Phase pH Optimization - Adjust pH to 2.5 - 3.5 - Use a buffer (e.g., phosphate or formate) start->ph_optimization Initial Step organic_modifier 2. Organic Modifier Selection - Compare Acetonitrile vs. Methanol - Evaluate different ratios ph_optimization->organic_modifier If resolution still poor end End: Baseline Resolution (Rs >= 1.5) ph_optimization->end If successful gradient_slope 3. Gradient Slope Adjustment - Decrease the gradient steepness - Increase run time organic_modifier->gradient_slope If resolution still poor organic_modifier->end If successful column_temp 4. Temperature Optimization - Test temperatures between 25°C and 40°C gradient_slope->column_temp Fine-tuning gradient_slope->end If successful flow_rate 5. Flow Rate Adjustment - Decrease flow rate (e.g., from 1.0 to 0.8 mL/min) column_temp->flow_rate column_temp->end If successful column_chemistry 6. Evaluate Alternative Column Chemistry - Phenyl-Hexyl or Biphenyl column flow_rate->column_chemistry If all else fails flow_rate->end If successful column_chemistry->end

Caption: A systematic workflow for troubleshooting and optimizing the separation of isomeric compounds.

Step-by-Step Protocol for Improving Resolution:

  • Mobile Phase pH Optimization:

    • Rationale: As phenolic compounds, the isomers' retention is highly dependent on the mobile phase pH. By suppressing the ionization of the hydroxyl group, the molecules become more hydrophobic and are retained longer on the C18 column. Small differences in the pKa of the isomers can be exploited at a controlled pH to achieve selectivity.

    • Action: Prepare a mobile phase with an aqueous component buffered to a pH between 2.5 and 3.5 using an appropriate buffer like phosphate or formate. An acidic pH ensures that the phenolic hydroxyl group is fully protonated.

  • Organic Modifier Selection:

    • Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities. The choice of solvent can influence the interactions between the analytes and the stationary phase, potentially leading to improved separation.

    • Action: Perform comparative runs using mobile phases containing acetonitrile and methanol at the same organic-to-aqueous ratio.

  • Gradient Slope Adjustment:

    • Rationale: A shallower gradient (a slower increase in the percentage of organic solvent over time) provides more time for the isomers to interact with the stationary phase, which can lead to better separation.

    • Action: Decrease the steepness of the gradient. For example, if your initial gradient was from 30% to 70% organic in 10 minutes, try running it over 20 minutes.

  • Temperature Optimization:

    • Rationale: Column temperature affects mobile phase viscosity and the kinetics of mass transfer. While higher temperatures can improve peak efficiency and reduce run times, lower temperatures may sometimes enhance selectivity for closely eluting compounds.

    • Action: Systematically evaluate the separation at different column temperatures, for instance, at 25°C, 30°C, and 40°C.

  • Flow Rate Adjustment:

    • Rationale: Lowering the flow rate can increase the number of theoretical plates in a column, leading to sharper peaks and potentially better resolution. However, this will also increase the analysis time.

    • Action: Reduce the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and observe the effect on resolution.

  • Evaluate Alternative Column Chemistry:

    • Rationale: If a C18 column does not provide adequate selectivity, a different stationary phase chemistry may be required. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions.

    • Action: If available, test a phenyl-hexyl or a biphenyl column under the optimized mobile phase conditions.

Problem 2: Peak Tailing

Peak tailing is a common issue with phenolic compounds and can compromise resolution and accurate integration.

Common Causes and Solutions for Peak Tailing:

CauseRationaleSolution
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl group of the analytes, causing peak tailing.- Use a modern, high-purity, end-capped C18 column. - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v), but be mindful of its effect on column lifetime and MS compatibility. - Ensure the mobile phase pH is low (2.5-3.5) to suppress silanol ionization.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.- Reduce the injection volume or dilute the sample.
Column Contamination or Void Accumulation of strongly retained sample components or a void at the column inlet can disrupt the flow path and cause peak distortion.- Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). - If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.- Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum.
Problem 3: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

Common Causes and Solutions for Retention Time Drift:

CauseRationaleSolution
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before each injection to ensure a stable chromatographic environment.- Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs with different mobile phase compositions.
Unbuffered Mobile Phase Small changes in the mobile phase composition (e.g., from the pump) can lead to significant pH shifts if the mobile phase is not buffered, affecting the retention of ionizable analytes.- Always use a buffer in the aqueous portion of the mobile phase, especially when operating near the pKa of an analyte.
Temperature Fluctuations Changes in the ambient temperature can affect the mobile phase viscosity and, consequently, the retention times.- Use a column thermostat to maintain a constant column temperature.
Pump Malfunction Inaccurate or inconsistent mobile phase delivery from the HPLC pump will lead to retention time variability.- Check the pump for leaks and perform regular maintenance, including seal replacement.

Recommended Starting HPLC Method

This method serves as a robust starting point for the separation of methyl 5-ethyl-2-hydroxybenzoate and its isomers. Optimization will likely be necessary based on your specific HPLC system and the exact isomeric profile of your sample.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 238 nm and 305 nm (Salicylic acid derivatives typically have two absorbance maxima)
Injection Volume 10 µL

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B using HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of your methyl 5-ethyl-2-hydroxybenzoate reference standard in methanol or acetonitrile (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (30% acetonitrile in water with 0.1% phosphoric acid).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the assay.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Setup and Execution:

    • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

    • Inject the standards and samples and acquire the chromatograms.

References

  • HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets. Available at: [Link]

  • Simultaneous high-performance liquid chromatography assay of acetylsalicylic acid and salicylic acid in film-coated aspirin tablets - PubMed. Available at: [Link]

  • How to separate two positional isomers of a polyphenol compound using RP-HPLC? - ResearchGate. Available at: [Link]

  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS - Farmacia Journal. Available at: [Link]

  • (PDF) HPLC analysis of salicylic derivatives from natural products - ResearchGate. Available at: [Link]

  • Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways | Masaryk University. Available at: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column - SIELC Technologies. Available at: [Link]

  • Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Available at: [Link]

  • Fast Reversed Phase HPLC of Analgesics | Agilent. Available at: [Link]

  • HPLC Separation of Aspirin and Salicylic Acid Using Bidentate C18 Column | MICROSOLV. Available at: [Link]

  • Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods - A Component of Anti-hypertensive Drugs - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Benzoic acid, 2-hydroxy-, ethyl ester - the NIST WebBook. Available at: [Link]

  • The pKa of acetyl salicylic acid aspirin is 35 The class 12 chemistry CBSE - Vedantu. Available at: [Link]

  • Investigation of Quantum-chemical Properties of Acetylsalicylic Acid - Der Pharma Chemica. Available at: [Link]

  • Acetylsalicylic Acid–Primus Inter Pares in Pharmacology - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Methyl 5-ethyl-2-hydroxybenzoate Chromatography

Welcome to the technical support center for the chromatographic analysis of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC). Here, we will explore the underlying causes of peak asymmetry and provide systematic, field-proven troubleshooting strategies to restore optimal chromatographic performance.

Methyl 5-ethyl-2-hydroxybenzoate, a phenolic compound and a derivative of salicylic acid, presents unique challenges in reversed-phase chromatography. Its acidic hydroxyl group and potential for secondary interactions with the stationary phase can often lead to frustrating peak tailing, fronting, or broadening. This guide will equip you with the knowledge to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 5-ethyl-2-hydroxybenzoate peak tailing?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is the most common peak shape issue for phenolic compounds like Methyl 5-ethyl-2-hydroxybenzoate.[1][2] This phenomenon can compromise accurate integration and reduce resolution from nearby peaks. The primary causes are chemical and physical in nature.

Chemical Causes:

  • Secondary Interactions with Silanol Groups: The most frequent culprit is the interaction between the acidic phenolic hydroxyl group of your analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3][4] These interactions act as a secondary, undesirable retention mechanism, causing some analyte molecules to lag behind the main peak, resulting in a tail.[5]

  • Mobile Phase pH Near Analyte pKa: Methyl 5-ethyl-2-hydroxybenzoate is a weak acid. If the mobile phase pH is close to its pKa, the analyte will exist in both its ionized and non-ionized forms. These two forms have different retention characteristics, which can lead to peak distortion, including tailing or even split peaks.[6][7]

  • Metal Contamination: Trace metal impurities in the silica matrix of the column or from system components can chelate with the analyte, leading to peak tailing.[3][8]

Physical and System-Related Causes:

  • Column Void or Channeling: A void at the column inlet or a poorly packed bed can cause the sample to travel through different path lengths, resulting in a distorted peak shape for all analytes.[9]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to band broadening and tailing.[7][10]

Q2: My peak is fronting. What does this indicate?

Peak fronting, where the peak has a sloping front and a steep tail, is less common than tailing but points to specific issues.[11]

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase.[11][12] This saturation leads to some analyte molecules traveling through the column with less retention, causing them to elute earlier and create a fronting peak.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in peak fronting.[11][12]

  • Column Collapse: This can occur in reversed-phase chromatography when using highly aqueous mobile phases (greater than 95% water), causing the bonded phase to "collapse" and leading to a sudden decrease in retention time and peak fronting.[13]

Q3: What are the likely causes of a broad Methyl 5-ethyl-2-hydroxybenzoate peak?

Broad peaks can significantly reduce the sensitivity of your assay and mask the presence of impurities.

  • Low Column Efficiency: This can be due to an aging column, contaminated packing material, or the use of a column with a large particle size.[10]

  • High Extra-Column Volume: As with tailing, excessive dead volume in the system can cause peaks to broaden.[10]

  • Slow Mass Transfer: At low temperatures, the viscosity of the mobile phase increases, slowing down the movement of the analyte between the mobile and stationary phases, which can lead to broader peaks.[10]

  • Improper Mobile Phase Conditions: A mobile phase with a pH that is too high or too low, or a low buffer concentration, can contribute to peak broadening.[10]

  • Data Acquisition Rate: A slow data acquisition rate at the detector may not capture enough data points across the peak, making it appear broader than it is.[14]

Troubleshooting Guides and Protocols

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This workflow will help you systematically identify the root cause of your peak shape problem.

Caption: Initial diagnostic workflow for poor peak shape.

Guide 2: Troubleshooting Peak Tailing

Peak tailing of Methyl 5-ethyl-2-hydroxybenzoate is often a result of secondary silanol interactions. Here’s how to address it.

Protocol 1: Mobile Phase Optimization

  • Lower the Mobile Phase pH: Since Methyl 5-ethyl-2-hydroxybenzoate is a weak acid, reducing the mobile phase pH will suppress the ionization of its phenolic hydroxyl group. A pH of 2.5 to 3.5 is a good starting point.[1] This also protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the analyte.[1][15]

  • Incorporate a Buffer: Use a buffer to maintain a consistent pH. For LC-MS compatibility, 0.1% formic acid is a common choice.[15] For UV detection, a phosphate buffer at a concentration of 10-25 mM can be effective.[15][16]

  • Add a Competing Base (Use with Caution): In older methods, a small amount of a basic additive like triethylamine (TEA) was used to block the active silanol sites.[15][16] However, this can shorten column life and is less necessary with modern, high-purity, end-capped columns.[15]

Mobile Phase pHExpected Effect on Peak TailingRationale
pH < 3.0 Significantly Reduced Suppresses ionization of both the analyte and silanol groups.[1][15]
pH 3.0 - 5.0 Moderate to High Partial ionization of the analyte and silanol groups can lead to secondary interactions.
pH > 5.0 Potentially High Increased ionization of silanol groups can lead to strong secondary interactions.

Protocol 2: Column Selection and Care

  • Use an End-Capped Column: Modern columns are "end-capped," where residual silanol groups are chemically deactivated. This is highly recommended for analyzing phenolic compounds.[1][15]

  • Consider a Phenyl-Hexyl Column: For aromatic compounds, a phenyl-hexyl stationary phase can offer different selectivity and potentially improved peak shape compared to a standard C18 column.[1]

  • Employ a Guard Column: A guard column protects the analytical column from strongly retained impurities that can create active sites and cause tailing.[1][17]

  • Perform a Column Wash: If the column is contaminated, flush it with a strong solvent according to the manufacturer's instructions to remove strongly adsorbed compounds.[1]

Caption: Troubleshooting workflow for peak tailing.

Guide 3: Troubleshooting Peak Fronting

Protocol 3: Addressing Column Overload and Solvent Mismatch

  • Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[12]

  • Decrease Injection Volume: If dilution is not feasible, reduce the injection volume.[13]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[12][18] If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.

ParameterInitial ConditionTroubleshooting Step
Sample Concentration HighDilute sample 1:10
Injection Volume > 10 µLReduce to 2-5 µL
Sample Solvent 100% AcetonitrileDissolve in initial mobile phase composition
Guide 4: Troubleshooting Broad Peaks

Protocol 4: System and Method Optimization

  • Increase Column Temperature: Raising the column temperature (e.g., from 25°C to 35-45°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[10]

  • Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions. Deviating significantly from the optimal flow rate can cause peak broadening.[19]

  • Minimize Extra-Column Volume: Use tubing with the smallest possible inner diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[10]

  • Check Detector Settings: Increase the data acquisition rate to ensure at least 15-20 data points are collected across the peak.[14]

References

  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • KNAUER. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Axion Labs. (2024, July 9). Best Solvent To Dissolve HPLC Samples. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]

  • Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • LCGC International. (n.d.). Broad Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Restek. (2014, March 27). [20]Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase? Retrieved from [Link]

  • LCGC International. (2020, November 13). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part 1: Relationship Between the Sample and Mobile-Phase Buffers. Retrieved from [Link]

  • Quora. (2020, March 30). What causes peak broadening in HPLC? Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • SIELC Technologies. (2018, February 16). Separation of Methyl salicylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shabir, G. A. (2008). Development and validation of a liquid chromatography method for the determination of methyl salicylate in medicated cream formulations.
  • PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Systematic Diagnosis and Solutions for HPLC Peak Shape Abnormalities. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Do You Really Need High pH for Retention in HPLC - Tips and Suggestions. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(12), 2732.
  • Al-Hamidi, H., et al. (2024).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from [Link]

  • HPLC Solvent Properties & Sol... (n.d.). HPLC Solvent Properties & Sol....
  • LCGC International. (n.d.). Why are my peaks tailing or fronting? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of Methyl 5-ethyl-2-hydroxybenzoate

Welcome to the technical support guide for Methyl 5-ethyl-2-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 5-ethyl-2-hydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a substituted salicylate, Methyl 5-ethyl-2-hydroxybenzoate possesses a phenolic hydroxyl group and a methyl ester, both of which are susceptible to specific degradation pathways. Understanding and mitigating these pathways is critical for obtaining reliable and reproducible experimental results.

This guide provides a series of frequently asked questions for rapid problem-solving, followed by in-depth troubleshooting guides and best practice protocols.

Frequently Asked Questions (FAQs)

Q1: My clear, solid sample of Methyl 5-ethyl-2-hydroxybenzoate has developed a pink or brownish tint. What happened?

A1: A color change to pink, yellow, or brown is a classic indicator of oxidation. The phenolic hydroxyl group on the benzene ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light (photo-oxidation).[1][2] This process can form highly colored quinone-like species, even at very low concentrations.

Q2: I've noticed a decrease in the purity of my compound via HPLC analysis, and a new peak is appearing at an earlier retention time. What is this new peak?

A2: A new, more polar peak (often with an earlier retention time in reverse-phase HPLC) is likely 5-ethylsalicylic acid. This is the product of ester hydrolysis, where the methyl ester group reacts with water (moisture) to form the corresponding carboxylic acid and methanol.[3][4] This reaction can be catalyzed by trace amounts of acid or base.[3][4]

Q3: Can I store my compound in a standard plastic container?

A3: It is not recommended. For optimal stability, Methyl 5-ethyl-2-hydroxybenzoate should be stored in its original, tightly sealed container, which is typically made of amber glass.[5] This protects the compound from light and minimizes exposure to air and moisture. If you must transfer it, use a clean, dry, amber glass vial with a tight-fitting, inert cap.

Q4: My lab is quite warm. Is room temperature storage acceptable?

A4: While stable at ambient temperature for short periods, elevated temperatures can accelerate both oxidation and hydrolysis reactions.[1][2] For long-term storage, it is best practice to store the compound in a cool, dry, and dark place.[5][6][7] A desiccator cabinet away from heat sources and direct sunlight is ideal.

In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing the root cause.

Problem: Unexpected Color Change in Solid or Solution

Symptoms: The initially white or off-white solid has turned pink, yellow, or brown. Solutions prepared from the material are also colored.

Primary Suspect: Oxidation of the phenolic ring.

Causality: Phenolic compounds are electron-rich and can be oxidized by atmospheric oxygen. This process is often accelerated by light (UV radiation) and the presence of trace metal ions, which can catalyze the formation of reactive radical species.[1][8]

Troubleshooting Workflow: Color Change

G A Observation: Sample has changed color B Is the container an amber glass vial? A->B C Is the container tightly sealed? B->C Yes F Root Cause: Photo-oxidation likely. Transfer to an amber glass vial. B->F No D Was the container opened frequently? C->D Yes G Root Cause: Atmospheric oxidation likely. Ensure cap is tight. Consider flushing with inert gas. C->G No E Is it stored away from light and heat? D->E No H Root Cause: Repeated exposure to air/moisture. Aliquot sample into smaller, single-use vials. D->H Yes I Root Cause: Thermal/Photo-oxidation. Relocate to a cool, dark, dry storage location. E->I No

Caption: Troubleshooting workflow for color change.

Problem: Purity Decrease Detected by Chromatography

Symptoms: HPLC or GC analysis shows a decrease in the main peak area for Methyl 5-ethyl-2-hydroxybenzoate and the appearance of one or more new peaks.

Primary Suspects: Ester hydrolysis or advanced oxidation.

Causality:

  • Hydrolysis: The ester linkage is susceptible to cleavage by water. This reaction is slow at neutral pH but is significantly accelerated by acidic or basic conditions.[3][9] The product, 5-ethylsalicylic acid, is more polar than the parent ester.

  • Oxidation: If multiple new, small peaks are observed, it may indicate various stages of oxidative degradation beyond the initial color change.

Troubleshooting Workflow: Purity Decrease

G A Observation: Purity decrease by HPLC/GC B Characterize primary new peak. Is it more polar (e.g., earlier RT in RP-HPLC)? A->B C Was the sample exposed to moisture or non-neutral pH (e.g., acidic solvent)? B->C Yes D Are there multiple, small, poorly defined new peaks? B->D No E Root Cause: Ester Hydrolysis. Product is likely 5-ethylsalicylic acid. C->E Yes G Root Cause: Advanced Oxidation. Sample is significantly degraded. D->G Yes F Action: Use anhydrous solvents. Ensure storage is in a desiccated environment. Avoid acidic/basic contaminants. E->F H Action: Review all storage conditions (Light, Air, Temp). Consider purchasing a new batch of the compound. G->H

Caption: Troubleshooting workflow for purity decrease.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent degradation. Adhering to the following guidelines will maximize the shelf-life and integrity of your Methyl 5-ethyl-2-hydroxybenzoate.

ParameterRecommendationRationale
Temperature Store in a cool location (2-8°C recommended for long-term).Reduces the rate of all chemical degradation reactions, including oxidation and hydrolysis.[1]
Light Store in an amber glass container in a dark cabinet or drawer.Prevents photo-oxidation initiated by UV and visible light.[5]
Atmosphere Keep container tightly sealed. For high-purity standards, consider flushing the headspace with an inert gas (Nitrogen or Argon) before sealing.Minimizes contact with atmospheric oxygen and moisture, which are primary drivers of oxidation and hydrolysis, respectively.[6][10]
Container Use original amber glass vial. If aliquoting, use clean, dry amber glass vials with PTFE-lined caps.Glass is inert and non-reactive. Amber color blocks UV light. PTFE-lined caps provide an excellent seal against moisture and air.[5]
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Handle in a low-humidity environment if possible.Prevents the introduction of water, which can initiate hydrolysis.[10]
Chemical Compatibility Store separately from strong oxidizing agents, strong bases, and strong acids.[6][11][12]Prevents accidental contact and catalytic degradation. Strong oxidizers can aggressively degrade the compound, while acids and bases catalyze hydrolysis.[3][12]

Experimental Protocols

Protocol 1: Stability Assessment via RP-HPLC

This protocol provides a framework for assessing the stability of Methyl 5-ethyl-2-hydroxybenzoate under specific conditions.

Objective: To quantify the purity of the compound and detect the primary hydrolysis degradant, 5-ethylsalicylic acid.

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve Methyl 5-ethyl-2-hydroxybenzoate in mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a separate stock solution of 5-ethylsalicylic acid (if available) to confirm its retention time.

    • Create a working standard solution (e.g., 100 µg/mL) from the stock.

  • Sample Preparation:

    • Prepare a sample of the stored material at the same concentration as the working standard.

    • Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic or Acetic Acid. The acid helps to ensure sharp peak shapes.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.[13]

    • Detection: UV at ~305 nm.[13]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the working standard to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

    • Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify the peak corresponding to 5-ethylsalicylic acid based on its expected earlier retention time.

Potential Degradation Pathways Visualization

G cluster_0 Degradation Pathways A Methyl 5-ethyl-2-hydroxybenzoate B 5-Ethylsalicylic Acid + Methanol A->B Hydrolysis (+ H2O) C Colored Quinone-like Products A->C Oxidation (+ O2, light)

Caption: Primary degradation pathways for the compound.

References
  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from University of Liverpool website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Pfxne974htELef9rsbcTaherGh5PkC3Fi1_HhxTqzVC6tvYCyPnw7G4JrM_zeC2XqEWb9vPVElkUrYWcDF4AcvBx21jfib1Wd4H-yPb0CwCEzqpM02M0cAPDH_Qj2SgcY1j81AhCAmuZZ98I9-wMe5XKHpsR7IuYzCfgqATN3sz3LOqOjvHGRxLlC1qaXvwD2Dk22Fn4v9Dn9CkpKSX0LU6iw2diTUZKRQ==]
  • Yang, J., Au, W. C., Law, H., Leung, C. H., Lam, C. H., & Nah, T. (2022). pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution. RSC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFglq-AqipldHKzLL_ec8fNRYbDQTQNO7kvSM8AtO4USZq8gzZzK67aRCmvacfaQmIaq_5PJmN-Iz4mpZ3UARZFzhq7LUNnC_jp0cI2F7roMyCG4CJsVvzDTNlw65YgHrB3Akurb_anbxnbitRyVO1Ua-8vCyR4AKmlUSWq]
  • Bara, F. I. R., et al. (2023). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Journal of Food Measurement and Characterization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENAxBT2NOK1uHLJD3FcF61308fAJbzkJvEvwdwSHeDR82DZUw8phxtXCxflFHd-9WR7m2i2KkRIy8aVcukuk767RxFwv3ryKcDGdG0Wia0hlY_OdNeSKsposyx4ncIIy5gki6X8PaDRdcPKHHxKTlp_uyQCZO7SF3dQOYa9WCyUupVJ0fdX3qJylJ4FnHwlloyzC132odeYUh2ePvQQkVJhr5vB0UXCKLaa4NPd_MORHwbloC2oUXiG6i_uPvnlvI=]
  • Bara, F. I. R., et al. (2013). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGez7bhqHif6a5lDjpCYtYXPSz4-tGpnVDGybeOaWQ-CTnOj2I0-c4lOQFUT7V2oOebai-f14v0g9AmzPnL2m3o3I0AjRvuV2mxQYAt4COxx2uKMdSzomaM3Op9Nnbliv1U618g8S28vRu-SQQdrea_ldG8HmMrmoTgYyy_ANic6L5OBqQplasm7fkn4CiWhPiItJxfmSkyi2GYruwxnzmKTKXBYEbMlXXjciQDvTW24gH64WFyLK9ixMLi3FqmYiFUtlU1aeD6j_LUC9Xh8NJG_ZJkMiDelg==]
  • Yang, J., et al. (2022). pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4sCTEd1SiQ6QWCpbzpqQx4X_xcfKzScwAiqNgNVEKMo_zsEBxbaMumqJEobWOb8BqjCqTSHk0FFnowmw8XHrw_L4OzjPZjpL3afTyEadzyKVYS7fdryxaHeWLnvtIpXDlPdWY2GNmz_1DxJ5ByWr4vCdP9rXEKv93]
  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University College Cork website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLrptmT576-fvjA0NQmkPCNJOga8GJKFCc3AX5l82Kg3mIaisQqQvM-7VM3D-KjIeUjvVl9XpktK6hhsOt6pWciSJuVWOb_klyj4YHrMzcdBYYnej7mXZt4m-W4PEo9hkjxoGV8Jtu3aARzIpN75-c8drv3GJEcVLq]
  • Valkova, N., et al. (2001). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by strain EM. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMnI1bhF-80uWkBkOc-_2oR3dN6_w9ozWT9y53H5Ep5wNo7mWx3NHl9lw4cV9C6Oa3GkIzVQXIzH0wviAlJWvt9eSYO8qcoH5LyUlNNm-ptkyENe2iivOLg6poQ8D-4k59L-SOeflfi1Iry6vgQyGgEkanKzJPkzRfByn9ZmYGTI-5RyPZC6PphpeLUSe7V0DWmuhTOZ3k7201QVK-2P7uHjbr8HAcDIUZe2B5oKd5pSUTZnM3yELUbrMPqLtX7i4w]
  • Storemasta. (2024, May 2). How do you Store Oxidizing Agents? Storemasta. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjxrgjvhWPgmYwaW24JfmgB4wHSCqPoiRhlMllasPL2Pz_-wVlXDU-cC39QSRdV7dLCNJiwFp8PFEhLROae1DyIJAgtNAPBLYfJwry_MOtyL1WJS07k6-kOkk_Q16jiuPipr8O92cGZq5PyAv9A8psKE37VmhUHeW38IE=]
  • Labor Security. (n.d.). Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Retrieved from Labor Security website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLQVtMilf4yyYwiN1Ay8IAfuRmFyQP1QrdGblqsuMuZpYwEdR2x6GMuzQiGweSyiZkk3l-DnolMS4svZO2XOSSinvbqmfedQsGMomrLHIc92pOtHv3jQVPuDHwg4kVOWcwT87Wkd6pZ-myXXVpKP15mwhyUZDTi8zZsb8MR2S0w5cHbgk5sy_vcug0_9hJRBBFQOc9VyrOao_s3J7KyCC7]
  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. The Chemistry Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXydQ0LzeUXSrfTb14X3Wy0HImNdxpsAhvQfYVPJA4dvzu7fAcIee0xWbOXYk01pD28GR-EVATY18tehUykHQLtAusgM073RCXHko3FCUUzDVpZeMKUTTT23pvfFCQ87jaV2Hm6z1TGWaB107rnDBGppajnNSEubpfzXkxgQ==]
  • Ku, Y., et al. (2011). Photooxidation of phenolic compounds in aqueous solution with a vacuum-UV lamp. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhi3s88IRjP4iggCtKH8X3jeuH8_dO5KYclg1Z3aZcjwpGEsLqQmNveVzoNvjxxOIG65LZriGTpXnWgGmdfLAJM_gu3ZIGdtsqoGWEN7YX8hGLA9dYxV7R1utpKnG4ghvSkgtZ-fZygHMSzcTln2iDfBqf2-WO9IiAwEsp]
  • EAWAG BBD/PPS. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from EAWAG BBD/PPS website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Z64-ZUiUlMOjjOKlZ_gZzP7HbIuYbZmzZzWkb8-geMwrcVLvqQeXbNT8LTyqGbIWpKM4f6EPql6mbkYdhGO0mHpDL_DsofU9tI2Q7f36FX7xzdZmML5gJyYSgWrS90TKGtCAQQ==]
  • Pipitone, D., & Hedberg, D. (1982). Safe Chemical Storage: A Pound of Prevention is Worth a Ton of Trouble. Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjMJRi9r7NiIwe851jUjQ606PFjgHfYGKW7-R-ub14lDW1OGRsiJepJkxJL85DcDPghdKuAcbHq5qDP2aPknmERCfPU_exdDX1bjCJEBLRRl2j5iA6OZuKIStGzGQmk7agVIztXjnJux9Yjbi7i5gB8ygf14cJgWroJ4lB-iYF9hBflLtLdeRcJH3jrwvOA1ouWzE4juTZ7g==]
  • Siddiqui, M. R., et al. (2011). Development and validation of a liquid chromatography method for the determination of methyl salicylate. Turkish Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsWTl5I_ciWWtzQWjWJqGYAb83xJOgSxSCdoSmr5ntIFmKTJz2oqGvcGP94JtY2O1nZe4-kqWAiOaHWgC9dqro-oDx68PfQmBh2DpRgGFgf9r_px4Fzf7IUITYxI9v-3uumPAmGUMSPMmHN4OSZz7-QucEKEnEQ6ncVpvT7-6hvlVNAX4IE5JVknmbW70gvmSspzSKtjU=]
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjOEWziGFakDZ64MKYrmIWj6vVVn4LC6rp1ReSKVK80fsVjpuSQNIxMgSQo7O9NX6EHZarHDjjY7qNExYsZqixlcKRy-BvSMkSp3rZ60ORfHRhxrC0YiJ10PULtwEntIE-g2wvRB6cCMPEOp9K2fpQbGolknS0ebXcaA==]
  • Wagner, J., & Flegel, R. (2014). Development of an analytical method to detect methyl salicylate in human plasma. Journal of Analytical & Bioanalytical Techniques. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvjfK33-dET5U-rw7a19rhD5g3MQpTMc7cUrMo7wRFX_hYWMCsFzevg3RRQeYdiSGQbXdt6Jnug1cTblJ9EWXGlMbb0IYglj4ABDRUveSvmkezbLH-KKf6MrFQDTnN06GOeaFk460CMKFmPRucjewn4EZmCBRN78kzasWsdemLvXeFyHUX2aEByAAe5A6wdSLvQvPS8tmwFE8MGPq_jBVSAZAcU4ndP6wz2sk=]
  • Chemstock. (n.d.). ETHYL 4-HYDROXY BENZOATE Safety Data Sheet. Retrieved from Chemstock website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-0sg1B_nqgrXuxVcOgyuUmpjc8aUy67KnQoeaPOMnTff4cCtT7SK4WUB4IZ5Dnfa7MXR8M-ZRYQ79JR03HC7P36xkwxAYgrNHfutI9p6MxQt-KaWLffblS6FVUdrmny_VxRRyOv7qsCkTItM-7PojF_cl4zSVa1ddbr4RPQ==]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIV9e7PVIV5QQMMht5gd8UWbeavepYEnrSyLGvzvFXzdNXCz3k4gF9T4sRvvO_w72KBUsy-1TXp84N3Aye5-JyFa8AvyvaKSqn2jmr3vl-m_2aiVt7QG3nLJ3eWXU3lCgYFl1jGeblQWHINdr4JsZ5PmGFoSLBzGP23REPCDRkop0flmrCOQ==]
  • Acros Organics. (2005). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH49nzo-YnoJoscwUcXS24W5dRG_b7piOErfKPMvhGGOLqs0LhBnT96tjw6IGJ9zIR_oOs3v1czyl6OEBWJxZZY1SNsBp6JdJF97pcLuHtpqP-NILji_z0u26HzEJHjAMMCe-xy0jAdjHkc2yOHjaXOOJ2K-Z3yEd0jrBGeioPmPO00VhylhBLLT4tHYFHUoJrDpOjetu_9QMoipCs=]
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc0fjqlkV8oZ3k071ZbM5gGFpSuy6Tm6gl9eRKrbHRlFmPzFNM0eq2YguTDDyHE9kKPTDiCkac56R6c5bEZpFekG7epwY9XyVi1pbTaS5wpU_fUUHNDIJi-DpwG05x8PzCTFhwQj_lexRNN4K40TbGNQHKZE1xoF5zxGiCsfwJLdNTjVCr9w==]
  • Janda, J. P., & Kraner, J. C. (2004). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Journal of Analytical Toxicology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0pF2TAhCyy_gPSdXF0c7vsURwdR8wwIt0qQOofCL3ol66TeVCbGujeYpuolftOsLnmuuzxV8E37vIpymp-r8W81PUPi_odmnCNGuXUEOFFoDmVA09S1BFRRPW3ae9Jcw4CpPA]
  • HazComFast. (n.d.). Methylparaben (Methyl 4-hydroxybenzoate) CAS 99-76-3 | SDS. Retrieved from HazComFast website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeyOzcoQa5RPeOh9LFxchNIdVsKtRwC1em3u2RnU2R1fs61jTZoCX6f6_F44fDXrs3H8LdXCVZ02rHn0pUNwFDwEiO-mPEZuL915IaGwYpMdu1dJudkt9jU6VzJ9_pDU7NWQ==]
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from Organic Chemistry Portal website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuWJQCeV1sPnmCSJiDwqqiFLK32EP4UNiihKkDOxCn1jC-Qe2Q8GvHZ-9qXgNCDY5mCeXh24ABNy9BIxtb-cX_CriwNHtmk1skAGYYmewgxmRFCXa1UGO6VLn348gBFVjQmKxO1fLF3EyCYa6t2PiFMRzernjhCNM9LzqtkQOxXriSSK427UfQ]
  • Ramasamy, R. P., et al. (2018). Direct Detection of Methyl Salicylate Using Tri-Enzyme Based Electrochemical Sensor. Journal of The Electrochemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4F2657UVv7ShTvJL9Rly4tCCAxl0vmBbnDe00QilcoFNK7-2U6b0oiT7HywB9UoS3agMD0kAcRIbzC9v3zZ8WZo4Yo88nNp4u-z6Tk9TFO7VyhyXtFYzOUowudLm2gURPyeP1A==]
  • Njam, A., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmVw6a2WM7YSYhnBB_iuYehxtPYhBKbs5whW0QD6kYN7vedRwq8qeJ1oc03v_jRB-kLwUFeupRE7mql5ezjZuBxCKpZ0XFY9xFCCcEYXzUhU2XG4BSJ-N6yXzvmNQW18w27GBv]
  • ResearchGate. (2014). (PDF) BIODEGRADATION OF PHENOL-AEROBIC AND ANAEROBIC PATHWAYS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGXDMH91jKdip_39OKwT8_wzqxekKdpwvsUjz8H7T6MxUVzE93bgYLVxTH0SiMF08jqU5HDvJwRa53Mcid2-tMvm4_8C0vpsGaHpq54SsSX-RkK7vww9IvlrX75bCqR9Zy9DaJ_AwkLpyMgqcti9ouWg7jK8-9WwCkpSl04i3DOvr_46thzscU71p_RmdBr32ppjtqjAdQqn-X2zOHagu5S3ceXAQ=]
  • BenchChem. (2025). Technical Support Center: Method Validation for Methyl Salicylate Analysis in Complex Mixtures. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyDThOkmPjbzoze1OGy6JhvzayZc9B8PAdNbsZfKVF_oqBAYeEK2xu_N3QwF2SltzHWgGVte4ONVo-Y0ZeIQ9ee8kWqeVSUaQLe4IHzJgBo4x9_1BHAJD2sGXdzZDmghmYstGtjsYPXbFMuwS4jv2-jNPkmwk_I1XauxXwquTgxtNHk514gPMQyE1-z8aLtbC8IUDF85KxjC2jRGvdJirHKS9KGzuO1HmY3tfmp9DxIipnVWEgrnfJHS4=]
  • U.S. Pharmacopeia. (2018). Safety Data Sheet - Methylparaben. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAmYAIshvySj77rwmvUDE-LIAZdudtf6Lv6yInRLiO-XtcOdaZTO6vj68DE24TOCdwCrfL8S0ncYnazpKIP_b1jTDGNPYuJ-_6MQ_3BXl9EfpLBz9hkBPQY0UHtm85dk7dP7PEZNmpkj0V4Rn3AfQLWqXHOF5VA9BY0g==]
  • Claussen, M., & Schmidt, S. (1998). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Applied and Environmental Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESKsH8Jkj1OPMFs6XbJJuspddiCaFf6Ijpn6t-P61VcvramStSZAB718xzicTpTOqZj6mie2RkjecWgnSvkmVlTMdMWB3iJl4a6brrQmVWDRGxzlYn-6-BEPbq0X3LKSYtB7S1RQ5oaemTn1xm]
  • CymitQuimica. (2018). Safety data sheet - 4-Hydroxybenzoic acid-ethyl ester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkyiGnyPQgL8WeCdHnUWqpJwtvhk-xGdZpMKx2pASIiqXyucEGHLr8Rph_meX8tuOM7ibAwiQ_QFSmkfXog-gJVFwg6ejCxOVBOu85IE8tEg6ilUzznWgny5zPgQwi2RUkvCMjREISosTrRt6lBNtNVTtiUyuR08oVfN5DHtXJIfsbEzXxyudS33DzH2T2QbOON4PGPUa_w9DWj74jLi53xKjnyRf9cOPk3PWfbUP6Ld7Zy9xrvaWm0Q==]
  • Sigma-Aldrich. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQl_jOduX6gfRxkXeGFHPl_jst0p_enkJblRds7cegfl78QxVuNUZUlvapWoaryd4OwLCNLY5djSEpfwm7bn53rjrPri5fQznwRC7gH_jGnW-xpEYHJILzAGRLtt2QF07Pwy07EB1NJjbNjyXocSjXF-GXffY=]
  • MilliporeSigma. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from MilliporeSigma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSh0-Q30yjqgHwW-4DEjGFzuaKrzARdxS1hXjMjwqthQw_lou0752I4HIqufkWhNeUnxeCb-N84CfWSDnU1l3JQ6et6vNXMIqHbQPUMdX7udD10s-5EcVVrwIyhmUC8AmQDK2M-B0j8wD2YQF5cVrjBxzN27k=]
  • PubChem. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcdSvUPzf8frNB7lIc5UBzYfOgtmve0S5u6aZTWgtKNLoEb8-jOaaqlUyCPopro7UM2VA6MCeTeZHkm6cQwUpIW06onjKtfXYOO2c2rH4SQjYv6XuT48n4TfJuLH7v_k9qBhtVLbRXfKc33Iea]
  • ChemicalBook. (n.d.). ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNkh5J07gzd1k0BTQPflSsrbwbgXgdaFq0eqanTZPbNsItRV-amhQFB7jCZdINOOkJggStpz0dCZU16Y56gmltIOeiv57IZi84xbhd7kWspE1ILxn6x943xNLnOWSMt9BwQnxViVO2je19PTORKVVxGQWMxnwOKNJytRekDXyx]
  • PubChemLite. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3). Université du Luxembourg. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXCEewFAjV5UVNddzoxWoQauJJXazwf-ajCmM9eguuWHiZWD43qYhzFfOHlhD8IUyfjMEp2pAtqkrfMis3gd1f0TdS-oyyAQV5irCvY07BxTXxPZCz4s1AMyOFNePSB92uRbTyeVsXHQsHgWTJLg==]

Sources

Optimization

Reducing background noise in Methyl 5-ethyl-2-hydroxybenzoate mass spectrometry

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Methyl 5-ethyl-2-hydroxybenzoate. This guide provides in-depth troubleshooting strategies and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Methyl 5-ethyl-2-hydroxybenzoate. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate background noise and enhance the signal-to-noise ratio in your mass spectrometry experiments. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the mass spectrometry analysis of a small molecule like Methyl 5-ethyl-2-hydroxybenzoate?

Background noise in mass spectrometry can be broadly categorized as chemical, electronic, or data-system-related.[1]

  • Chemical Noise: This is the most common culprit and arises from unintended, ionizable compounds entering the mass spectrometer. Sources include contaminated solvents, leaching of plasticizers from tubing and vials, column bleed (especially in GC-MS), and carryover from previous samples.[1][2]

  • Electronic Noise: This is inherent to the instrument's detector and electronic systems and often manifests as a constant, random fluctuation in the baseline.[1] While it cannot be eliminated entirely, it can be exacerbated by issues like an aging detector.[3]

  • Data System Noise: This can be introduced by improper data processing, such as incorrect baseline subtraction or smoothing algorithms.

Q2: What is the expected molecular ion and what are the likely key fragments for Methyl 5-ethyl-2-hydroxybenzoate?

Understanding the expected mass-to-charge ratios (m/z) for your analyte is critical to distinguish its signal from the background. For Methyl 5-ethyl-2-hydroxybenzoate (C₁₀H₁₂O₃), the monoisotopic mass is 180.0786 Da.[4]

  • Molecular Ion (M⁺•): In Electron Ionization (EI) GC-MS, you should look for the molecular ion peak at m/z 180 . In LC-MS with Electrospray Ionization (ESI), you will typically observe the protonated molecule [M+H]⁺ at m/z 181 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 179 in negative ion mode.[5]

  • Expected Fragmentation Pattern: Based on the fragmentation of similar benzoate esters and methyl salicylate, we can predict the following key fragments.[6][7][8] The stability of the resulting ion often determines the intensity of the peak.[9]

Predicted m/zLoss from Molecular IonProposed Fragment StructureNotes
165-CH₃ (15 Da)[M-CH₃]⁺Loss of a methyl radical from the ethyl group via benzylic cleavage.
149-OCH₃ (31 Da)[M-OCH₃]⁺Cleavage of the methoxy group from the ester. A very common fragmentation for methyl esters.[8]
121-COOCH₃ (59 Da)[M-COOCH₃]⁺Loss of the entire carbomethoxy group.

Troubleshooting Guide: Isolating and Reducing Background Noise

This section is designed to provide a logical, step-by-step approach to diagnosing and resolving common background noise issues. We will address scenarios for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Logical Troubleshooting Workflow

Before diving into specific instrument issues, it is essential to follow a systematic approach to identify the noise source. The following diagram outlines a general workflow for troubleshooting.

Troubleshooting_Workflow start High Background Noise Observed blank_run Inject a Solvent Blank (No Analyte) start->blank_run noise_persists Does Noise Persist? blank_run->noise_persists system_issue Noise is from System (Solvents, Gas, Hardware) noise_persists->system_issue  Yes sample_issue Noise is from Sample (Matrix Effects, Contamination) noise_persists->sample_issue  No lc_check LC-MS Checks: - Fresh LC-MS Grade Solvents - System Flush - Check for Leaks system_issue->lc_check For LC-MS gc_check GC-MS Checks: - Check Carrier Gas Purity - Bakeout Injector/Column - Replace Septum system_issue->gc_check For GC-MS sample_prep Optimize Sample Prep: - SPE Cleanup - LLE - Dilution sample_issue->sample_prep end_system Re-run Blank to Confirm lc_check->end_system gc_check->end_system end_sample Run Prepared Sample sample_prep->end_sample

Caption: General workflow for diagnosing the source of background noise.

GC-MS Specific Troubleshooting

Q: My GC-MS chromatogram shows a high, rolling baseline and discrete peaks at m/z 207, 281, and 355, even in a blank run. What is the cause?

A: This is a classic sign of siloxane contamination, which arises from the degradation or leaching of silicon-based polymers.[10][11]

  • Causality: The most common sources are the injection port septum and column bleed.[11] The septum can release volatile siloxanes, especially at high injector temperatures.[10] Column bleed occurs when the stationary phase of the capillary column, often a polysiloxane, degrades at elevated temperatures.[11]

  • Troubleshooting Protocol:

    • Lower Injector Temperature: If possible, lower the injector temperature to the minimum required for efficient volatilization of Methyl 5-ethyl-2-hydroxybenzoate.

    • Replace Septum: Install a new, high-quality, low-bleed septum. Condition it by running several blank injections.

    • Column Conditioning: Disconnect the column from the MS detector and connect it to a blank nut. Ramp the oven temperature to its maximum recommended limit (or 20-30°C above your method's maximum) and hold for several hours with carrier gas flowing to "bake out" contaminants.

    • Check Carrier Gas: Ensure high-purity carrier gas (Helium or Hydrogen) and that all gas traps (moisture, oxygen, hydrocarbon) are fresh.[3]

Table 1: Common GC-MS Background Ions

Common m/zIdentityLikely Source
207, 281, 355SiloxanesColumn bleed, Septa[10][11]
44, 28, 18CO₂, N₂, H₂OAir leak in the system[3]
149Phthalate fragmentPlasticizers from lab consumables

LC-MS Specific Troubleshooting

Q: I'm observing a consistently high baseline (~10⁶ intensity) across my entire LC-MS gradient, which is obscuring my analyte peak. What should I do?

A: A high, constant baseline suggests widespread chemical contamination in the mobile phase or the LC system itself.[12][13]

  • Causality: This often stems from using non-LC-MS grade solvents, contaminated additives (e.g., formic acid), or the slow leaching of contaminants from solvent bottles or system tubing.[2] Microbial growth in aqueous mobile phases can also contribute.[2]

  • Troubleshooting Protocol:

    • Prepare Fresh Mobile Phase: Discard all existing mobile phases. Prepare fresh batches using exclusively LC-MS grade solvents and additives from a new, unopened bottle.[12]

    • Perform a System Flush: If fresh solvents do not resolve the issue, perform a thorough system flush to remove contaminants from the pump, degasser, and tubing. See Protocol 1 below for a detailed procedure.

    • Isolate the Column: If the noise persists after flushing the system (with the column removed), the contamination is in the LC system. If the noise disappears but returns when the column is reconnected, the column itself is contaminated and may need to be replaced.

    • Optimize Ion Source Settings: Ensure that ion source parameters like drying gas flow and temperature are appropriate for your mobile phase flow rate.[14] An inefficient desolvation process can increase background noise.[14]

Protocol 1: LC System Flush for Chemical Contamination

This protocol is designed to remove widespread chemical contamination from the LC system.[15]

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade. Add 0.1% formic acid to this mixture.

  • Flush System: Remove the column and replace it with a union. Place all solvent lines into the flushing solution.

  • Purge Pumps: Purge each pump line for 5-10 minutes to ensure the new solvent has filled the system.

  • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for several hours or overnight. Ensure the flow is directed to waste, not the mass spectrometer.

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases. Purge the pumps again.

  • Test System: Run a blank gradient (without the column) to ensure the background noise has been reduced before reconnecting the column.

Q: My analyte signal is weak or inconsistent, and I suspect matrix effects from my sample. How can I confirm and mitigate this?

A: Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to poor sensitivity and reproducibility.[15]

  • Causality: Complex matrices (e.g., biological fluids, plant extracts) contain numerous compounds that can compete with your analyte for ionization in the ESI source. This is a very common issue in LC-MS analysis.[14]

  • Mitigation Strategy: Solid-Phase Extraction (SPE) Solid-Phase Extraction is a powerful sample cleanup technique that can significantly reduce matrix effects by selectively isolating the analyte of interest.[16]

Workflow for SPE Method Development

SPE_Workflow start Sample with Matrix Interference conditioning 1. Conditioning (Activate sorbent with strong solvent, e.g., Methanol) start->conditioning equilibration 2. Equilibration (Prepare sorbent with solvent matching sample pH) conditioning->equilibration loading 3. Sample Loading (Load pre-treated sample at a slow flow rate) equilibration->loading washing 4. Washing (Use weak solvent to elute interfering compounds) loading->washing elution 5. Elution (Use strong solvent to collect purified analyte) washing->elution analysis Analyze Eluate by MS elution->analysis

Caption: A general workflow for solid-phase extraction (SPE) to clean up complex samples.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Patsnap Eureka. (2025, September 22). GC-MS Noise Isolation Techniques: Application in Labs. [Link]

  • Dye, D. W., et al. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. [Link]

  • Manura, J. J. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services. [Link]

  • Dye, D. W., et al. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. ACS Publications. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. [Link]

  • Restek. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]

  • Cordis. (2024, December 31). Reduction of chemical background noise in LC-MS/MS for trace analysis. [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment?. [Link]

  • ResearchGate. Mass spectra of (a) methyl salicylate, (b) 2-methoxyphenol, and (c).... [Link]

  • ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. (2015, May 10). Preclinical Pharmacokinetic Evaluation and Metabolites Identification of Methyl salicylate-2-O-β-d-lactoside in Rats Using LC-MS/MS and Q-TOF-MS Methods. [Link]

  • Plant Physiology. (2023, January 15). A family of methyl esterases converts methyl salicylate to salicylic acid in ripening tomato fruit. [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl salicylate (FDB012459). [Link]

  • LCGC International. (2026, March 10). Stopping GC and GC–MS Problems Before They Start. [Link]

  • PubChemLite. Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed. (2017, February 15). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

  • PubChem. Methyl 5-ethyl-2-hydroxybenzoate. [Link]

  • MilliporeSigma. Methyl 5-ethyl-2-hydroxybenzoate. [Link]

  • ACS Publications. An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. [Link]

Sources

Troubleshooting

Technical Support Center: Method Optimization for Trace Level Detection of Methyl 5-ethyl-2-hydroxybenzoate

Welcome to the technical support center for the analysis of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing detection at trace levels. The information herein is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.

Introduction

Methyl 5-ethyl-2-hydroxybenzoate is a small organic molecule whose detection at trace levels is critical in various stages of pharmaceutical development and quality control. Achieving accurate and reproducible quantification at low concentrations requires robust analytical methods. This guide will focus on the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methyl 5-ethyl-2-hydroxybenzoate. However, achieving optimal separation and sensitivity can be challenging. This section addresses common issues encountered during HPLC analysis.

Question: I'm observing significant peak tailing for my Methyl 5-ethyl-2-hydroxybenzoate peak. What are the likely causes and how can I resolve this?

Answer:

Peak tailing, an asymmetrical peak shape with a trailing edge, is a frequent issue in HPLC that can compromise resolution and integration accuracy.[1][2] The primary causes for peak tailing of a phenolic compound like Methyl 5-ethyl-2-hydroxybenzoate are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The free silanol groups on the surface of silica-based C18 columns can interact with the hydroxyl group of your analyte, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the analyte's phenolic hydroxyl group (typically around pH 8-10). A lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) will keep the analyte in its neutral form, minimizing interactions with silanols.[2]

    • Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[3]

    • Solution 3: Employ an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for polar analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[3][4]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution 1: Column Flushing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove contaminants.[4]

    • Solution 2: Replace Guard Column/Column: If flushing doesn't resolve the issue, the guard column or the analytical column itself may need to be replaced.[5]

  • Extra-Column Effects (Dead Volume): Excessive tubing length or improper fittings between the injector, column, and detector can contribute to peak broadening and tailing.[4]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly tightened to eliminate dead volume.[5]

Question: My sensitivity is poor, and I'm struggling to achieve the required limit of detection (LOD). How can I enhance the signal for Methyl 5-ethyl-2-hydroxybenzoate?

Answer:

Low sensitivity can stem from several factors, ranging from the detector settings to the mobile phase composition.

Strategies for Sensitivity Enhancement:

  • Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance (λmax) for Methyl 5-ethyl-2-hydroxybenzoate. If the λmax is unknown, perform a UV scan of a standard solution.

  • Mobile Phase Composition: The composition of the mobile phase can influence the analyte's molar absorptivity. Experiment with different organic modifiers (acetonitrile vs. methanol) and pH to see if the signal intensity can be improved.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion due to volume overload.[4]

  • Sample Pre-concentration: For extremely low concentrations, consider a sample preparation step that includes pre-concentration, such as Solid Phase Extraction (SPE).[6][7][8]

  • Detector Choice: If UV detection is not providing sufficient sensitivity, consider alternative detectors like a fluorescence detector (if the molecule is fluorescent or can be derivatized) or, more powerfully, a mass spectrometer.[9]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like Methyl 5-ethyl-2-hydroxybenzoate, derivatization is often necessary to improve its volatility and thermal stability.[10]

Question: I am seeing broad or tailing peaks for my derivatized Methyl 5-ethyl-2-hydroxybenzoate. What could be the problem?

Answer:

Poor peak shape in GC-MS can be attributed to several factors, from the injection technique to the column condition.

Potential Causes and Solutions:

  • Incomplete Derivatization: If the derivatization reaction (e.g., silylation) is incomplete, the presence of the underivatized, more polar analyte will lead to tailing.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure the sample is completely dry before adding the derivatizing agent.[10]

  • Injector Issues:

    • Solution 1: Injector Temperature: An injector temperature that is too low can cause slow volatilization and peak broadening. Conversely, a temperature that is too high can cause analyte degradation. Optimize the injector temperature for your derivatized compound.[1]

    • Solution 2: Liner Contamination: Active sites in a contaminated or non-deactivated injector liner can interact with the analyte. Regularly replace the liner and use a deactivated liner.[11]

  • Column Problems:

    • Solution 1: Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and potential peak distortion. Ensure you are operating within the column's recommended temperature range.[12]

    • Solution 2: Column Contamination: Non-volatile matrix components can accumulate at the head of the column, causing peak tailing and loss of resolution. Trim a small portion (10-20 cm) from the front of the column.[13]

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to poor peak shape.

    • Solution: Verify and optimize the carrier gas flow rate for your column dimensions and analysis.[1][14]

Question: I'm observing "ghost peaks" in my GC-MS chromatograms. Where are they coming from?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram, often inconsistently. They are typically due to contamination or carryover.

Sources and Solutions for Ghost Peaks:

  • Carryover from Previous Injections: A highly concentrated sample can leave residues in the syringe, injector, or column.

    • Solution: Run several solvent blanks after a high-concentration sample to flush the system. Implement a robust syringe and injector cleaning protocol.[11]

  • Septum Bleed: Degraded septa can release volatile compounds into the injector.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can appear as ghost peaks.

    • Solution: Use high-purity gases and solvents. Ensure gas purification traps are functioning correctly.[1]

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting Guide

LC-MS/MS is the gold standard for trace-level quantification due to its high sensitivity and selectivity.[9][15] However, it is also susceptible to unique challenges, most notably matrix effects.

Question: My results are inconsistent, and I suspect matrix effects are suppressing or enhancing my signal. How can I confirm and mitigate this?

Answer:

Matrix effects are the alteration of ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix.[16][17][18][19] This can lead to either ion suppression or enhancement, causing inaccurate quantification.[17][20]

Confirming and Mitigating Matrix Effects:

  • Post-Column Infusion: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.

    • Workflow: Infuse a constant flow of a standard solution of your analyte directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates matrix effects.[17][19]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modifying the LC gradient or using a different column chemistry can separate the analyte from the interfering matrix components.[17]

    • Optimize Sample Preparation: More rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[6][8][21] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a versatile option for complex matrices.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[17] Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

    • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.[20]

IV. Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider during method validation for trace level analysis?

A1: According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[22][23][24]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[23][24]

  • Accuracy: The closeness of test results to the true value.[23][24]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[23][24]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably differentiated from the background noise.[22]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[23]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[23]

Q2: Which ionization technique is more suitable for Methyl 5-ethyl-2-hydroxybenzoate in LC-MS/MS, ESI or APCI?

A2: Electrospray Ionization (ESI) is generally the preferred technique for moderately polar compounds like Methyl 5-ethyl-2-hydroxybenzoate. It is a soft ionization technique that typically produces a strong protonated molecule ([M+H]+) in positive ion mode or a deprotonated molecule ([M-H]-) in negative ion mode, which are ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds.

Q3: What are some common derivatization reagents for GC-MS analysis of phenolic compounds?

A3: Silylation reagents are most commonly used to derivatize phenolic compounds for GC-MS analysis. These reagents replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, making the compound more volatile and thermally stable.[10] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

V. Experimental Protocols & Data

Table 1: Example HPLC Method Parameters
ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 254 nm
Table 2: Example LC-MS/MS Method Parameters
ParameterRecommended Setting
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 179.1
Product Ion (Q3) m/z 121.1
Collision Energy -15 V
Dwell Time 100 ms

VI. Visualizations

Diagram 1: General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction (LLE/SPE) Extraction (LLE/SPE) Sample Collection->Extraction (LLE/SPE) Concentration/Reconstitution Concentration/Reconstitution Extraction (LLE/SPE)->Concentration/Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Concentration/Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the trace level analysis of Methyl 5-ethyl-2-hydroxybenzoate.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

VII. References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis. Retrieved from

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from

  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Retrieved from

  • Matrix effects in Protien Analysis by LC-MS Method. (n.d.). Longdom.org. Retrieved from

  • [17]Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek Resource Hub. Retrieved from

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci. Retrieved from

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025, June 11). Preprints.org. Retrieved from

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). PMC. Retrieved from

  • Method Validation Guidelines. (n.d.). BioPharm International. Retrieved from

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015, February 17). MDPI. Retrieved from

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (n.d.). MATEC Web of Conferences. Retrieved from

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). ThermoFisher. Retrieved from

  • GC-MS analysis of phenolic compounds (1 = o-Hydroxybenzoic acid, 2 =... (n.d.). ResearchGate. Retrieved from

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025, October 21). Retrieved from

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved from

  • Sample treatment techniques for organic trace analysis. (2025, August 10). ResearchGate. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from

  • Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK. (n.d.). Retrieved from

  • Gas Chromatography Mass Spectrometry. (n.d.). Shimadzu. Retrieved from

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from

  • Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods. (2007, June 15). PubMed. Retrieved from

  • Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1). Retrieved from

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell. Retrieved from

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from

  • Full article: Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. (2007, May 18). Taylor & Francis. Retrieved from

  • Methyl 5-ethyl-2-hydroxybenzoate | Sigma-Aldrich. (n.d.). Retrieved from

  • Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations. (2015, May 15). Asian Journal of Research in Chemistry. Retrieved from

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. (n.d.). Retrieved from

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved from

  • A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. (2024, February 29). Retrieved from

  • ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2. (n.d.). ChemicalBook. Retrieved from

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. (2023, August 1). ResearchGate. Retrieved from

  • Methyl 5-ethyl-2-hydroxybenzoate. (n.d.). Sigma-Aldrich. Retrieved from

  • Trace level detection and quantitation of ethyl diazoacetate by reversed-phase high performance liquid chromatography and UV detection. (n.d.). PubMed. Retrieved from

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues in the Analysis of Hydroxybenzoate Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-elution in the HPLC analysis of hydroxybenzoate mixt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-elution in the HPLC analysis of hydroxybenzoate mixtures, such as parabens and their degradation products. As structurally similar phenolic compounds, hydroxybenzoates often present significant chromatographic challenges.[1][2][3] This resource provides in-depth, experience-based solutions to these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis: Is it Co-elution?

Question: My chromatogram shows a single, broad, or shouldered peak where I expect two or more hydroxybenzoates. How can I confirm if this is a co-elution issue?

Answer:

Identifying co-elution is the critical first step.[4][5] What appears to be a single peak might actually be two or more unresolved compounds.[4] Here’s how to diagnose the issue:

  • Visual Inspection: Look for subtle signs of asymmetry, such as a shoulder on the peak or a "tail" that doesn't follow a typical exponential decline.[4] A shoulder is a more abrupt discontinuity and a strong indicator of a hidden peak.[4] If all peaks in your chromatogram are similarly distorted, the issue might be a system problem like a void in the column or a clogged frit. However, if the distortion is specific to one or two peaks, co-elution is more likely.[6]

  • Detector-Based Peak Purity Analysis: If your system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis.

    • DAD: A DAD collects multiple UV spectra across the peak. If the spectra are identical, the peak is likely pure. If they differ, the system will flag potential co-elution.[4]

    • MS: Similarly, with an MS detector, you can compare mass spectra across the peak's elution profile. A shift in the spectral data indicates the presence of more than one compound.[4][5]

Troubleshooting Guide: A Stepwise Approach to Resolving Co-elution

Once co-elution is confirmed, a systematic approach to method development is necessary. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[7][8]

Step 1: Manipulating the Mobile Phase (The First and Most Powerful Tool)

Changes to the mobile phase composition are often the most effective and straightforward way to influence peak separation.[7][9]

Question: My methylparaben and ethylparaben peaks are merged. What is the first thing I should adjust in my mobile phase?

Answer:

For reversed-phase HPLC, the initial and simplest adjustment is to modify the solvent strength by changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[8][9]

  • Decrease the Organic Content: In reversed-phase chromatography, decreasing the percentage of the organic solvent (weaker mobile phase) will increase the retention time of your analytes.[4][9] This increased interaction with the stationary phase often provides the necessary separation for closely eluting peaks.[9] Aim for a retention factor (k') between 1 and 5 for optimal resolution.[4][5]

Question: Adjusting the solvent strength isn't enough to separate my p-hydroxybenzoic acid from its isomers. What's next?

Answer:

When solvent strength adjustments fail, the next logical step is to manipulate the mobile phase pH. This is a particularly powerful tool for ionizable compounds like hydroxybenzoic acids.[9][10][11]

  • The Role of pH and pKa: The ionization state of an analyte dramatically affects its retention on a reversed-phase column.[10][11] By adjusting the mobile phase pH to be at least two units away from the analyte's pKa, you can ensure it is in a single, non-ionized form, leading to better peak shape and retention.[12] For acidic compounds like hydroxybenzoates, a lower pH mobile phase will suppress ionization, making them more hydrophobic and increasing their retention.[10][12]

    • Practical Tip: Start by adding a small concentration of an acid, such as 0.1% formic acid or orthophosphoric acid, to your mobile phase.[13][14] This is often sufficient to achieve the desired pH and improve peak shape and resolution.[14]

  • Changing the Organic Modifier: If pH adjustments are still insufficient, consider changing the type of organic modifier.[7] Acetonitrile, methanol, and tetrahydrofuran have different solvent properties and can alter the selectivity of your separation.[7] If you started with acetonitrile, switching to methanol can produce significant changes in peak spacing.[7]

Step 2: Optimizing Temperature and Flow Rate

Question: I've adjusted my mobile phase, but the resolution of my propylparaben and butylparaben peaks is still not optimal. What other instrumental parameters can I change?

Answer:

Column temperature and mobile phase flow rate are two additional parameters that can be fine-tuned to improve separation.

  • Temperature:

    • Increasing Temperature: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times.[15][16] However, it can also decrease retention and may not always improve the resolution of all compounds.[16]

    • Decreasing Temperature: Lowering the column temperature will generally increase retention and can improve the resolution of closely eluting peaks.[16] It is crucial to experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimum for your specific mixture.[13][17]

  • Flow Rate:

    • Lowering the Flow Rate: In most cases, reducing the flow rate will lead to narrower peaks and better resolution, although it will also increase the run time.[16]

Step 3: Selecting the Right Stationary Phase

Question: I've exhausted all my mobile phase and instrumental adjustments, but two of my hydroxybenzoate isomers remain co-eluted. What should I do now?

Answer:

If you've optimized your mobile phase and instrumental parameters without success, it's time to consider a different stationary phase.[7][15] The chemistry of the column packing has a profound impact on selectivity.[7]

  • Changing Column Chemistry: If you are using a standard C18 column, switching to a different bonded phase can provide a completely different selectivity.[7][9]

    • Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivities for aromatic compounds like hydroxybenzoates due to π-π interactions. A biphenyl stationary phase has been shown to successfully separate salicylic acid and its isomers.

    • Polar-Embedded Phases: These columns are designed to provide different selectivity for polar compounds and can be effective for separating phenolic acids.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar hydroxybenzoates that are poorly retained in reversed-phase, HILIC can be a powerful alternative.[18] HILIC uses a polar stationary phase and a high organic mobile phase to retain and separate polar analytes.[18]

  • Particle Size and Column Dimensions:

    • Smaller Particle Sizes: Columns packed with smaller particles (e.g., sub-2 µm) provide higher efficiency (N), resulting in sharper peaks and improved resolution.[7]

    • Longer Columns: Increasing the column length also increases efficiency, which can help resolve closely eluting peaks.[8][15]

Quantitative Data and Experimental Protocols

Table 1: Example HPLC Method Parameters for Paraben Separation
ParameterMethod 1: IsocraticMethod 2: Gradient
Column Purospher® STAR RP-18 endcapped (5µm) 150x4.6 mm[19]Waters Cortecs C18 (2.7 µm, 4.6 × 150 mm)[13]
Mobile Phase A Ultrapure Water[19]0.1% Orthophosphoric Acid in Water[13]
Mobile Phase B Acetonitrile[19]Water:Acetonitrile:Orthophosphoric Acid (100:900:1, v/v)[13]
Composition/Gradient 50:50 (A:B)[19]Gradient Elution[13]
Flow Rate 1.0 mL/min[19]0.8 mL/min[13]
Temperature Ambient35°C[13]
Detection 254 nm[19]254 nm[13]
Injection Volume Not Specified10 µL[13]
Experimental Protocol: Step-by-Step Method Development for Resolving Co-eluting Hydroxybenzoates
  • Initial Conditions:

    • Start with a standard C18 column and a simple isocratic mobile phase of 50:50 acetonitrile:water.[19]

    • Inject a standard mixture of your hydroxybenzoates and assess the initial separation.

  • Mobile Phase Optimization:

    • Solvent Strength: Gradually decrease the acetonitrile percentage in 5% increments to observe the effect on retention and resolution.

    • pH Adjustment: If co-elution persists, prepare a new aqueous phase containing 0.1% formic acid.[14] Re-run your samples and observe any changes in selectivity.

    • Organic Modifier: If necessary, switch the organic modifier from acetonitrile to methanol and repeat the solvent strength optimization.

  • Temperature and Flow Rate Tuning:

    • Set the column temperature to 30°C and then test at 40°C and 20°C to see the impact on resolution.

    • Reduce the flow rate from 1.0 mL/min to 0.8 mL/min to see if this improves peak separation.

  • Stationary Phase Screening:

    • If co-elution is still an issue, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.

    • Repeat the mobile phase optimization steps with the new column.

Visualizing the Troubleshooting Workflow

CoElution_Troubleshooting start Start: Co-elution Suspected confirm_coelution Confirm Co-elution (Peak Shape, DAD, MS) start->confirm_coelution adjust_mp Adjust Mobile Phase (Solvent Strength) confirm_coelution->adjust_mp resolved Peaks Resolved adjust_mp->resolved Resolution Achieved not_resolved Not Resolved adjust_mp->not_resolved Still Co-eluting adjust_ph Adjust Mobile Phase pH adjust_ph->resolved Resolution Achieved not_resolved2 Not Resolved adjust_ph->not_resolved2 Still Co-eluting change_organic Change Organic Modifier (e.g., ACN to MeOH) change_organic->resolved Resolution Achieved not_resolved3 Not Resolved change_organic->not_resolved3 Still Co-eluting adjust_temp_flow Adjust Temperature & Flow Rate adjust_temp_flow->resolved Resolution Achieved not_resolved4 Not Resolved adjust_temp_flow->not_resolved4 Still Co-eluting change_column Change Stationary Phase (e.g., C18 to Phenyl) change_column->resolved Resolution Achieved not_resolved->adjust_ph not_resolved2->change_organic not_resolved3->adjust_temp_flow not_resolved4->change_column

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Factors Affecting Resolution in HPLC. MilliporeSigma.
  • Improving Separ
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Chromatographic Co-elution Chromatography.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru - ThermoFisher.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. PubMed.
  • Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. GERPAC.
  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. YMC.
  • Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie.
  • Determination of Frequently Used Parabens in Shampoo and Conditioners using Validated HPLC Assay Method. Asian Journal of Chemistry.
  • Overcoming co-elution issues in chromatographic analysis of labeled tocopherols. Benchchem.
  • Development and Validation of New RP-HPLC Method for Simultaneous Determination of Methyl and Propyl Parabens with Levetiracetam. SciSpace.
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivari
  • Peak Fronting (Co elution) Troubleshooting.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
  • Technical Support Center: Optimizing HPLC Separation of 2-Hydroxybenzyl beta-d-glucopyranoside Isomers. Benchchem.
  • Control pH During Method Development for Better Chrom
  • Improving HPLC Separation of Polyphenols.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Engineering successful analytical methods using HILIC as an altern
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
  • Column chromatography of phenolics?
  • A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation.
  • Isolation and Identific
  • How does an acid pH affect reversed-phase chromatography separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • [Determination of six p-hydroxybenzoates in fruits and jams using solid-phase extraction-high performance liquid chrom
  • Resolving Co-eluted Oligostilbenes using Recycling High Performance Liquid Chromatography (R-HPLC).
  • Problems of using phenol (hydroxybenzene) and parabens as pharmaceutical stabilizers: analysis using machine learning methods.
  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. PMC.
  • The Impact of Parabens and Their Mixtures on Daphnids. MDPI.
  • Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods: Applications in Process Understanding, Control, and Improvement. Spectroscopy.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Methyl 5-ethyl-2-hydroxybenzoate in Assay Buffers

Welcome to the Technical Support Center for Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2). As a salicylate ester derivative[1], this compound presents unique stability challenges in aqueous and biological environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-ethyl-2-hydroxybenzoate (CAS: 79003-26-2). As a salicylate ester derivative[1], this compound presents unique stability challenges in aqueous and biological environments. The primary vulnerability of this molecule is the hydrolysis of its ester bond, which yields 5-ethylsalicylic acid and methanol[2]. This degradation can severely compromise assay reproducibility, particularly in high-throughput screening or prolonged incubation studies.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your chemical libraries.

Part 1: Mechanistic Troubleshooting Guide & FAQs

Q1: Why does the peak area of Methyl 5-ethyl-2-hydroxybenzoate rapidly decrease over time in standard physiological buffers (e.g., PBS, pH 7.4)? A1: The ester bond of this compound is highly susceptible to base-catalyzed hydrolysis[2]. At pH levels above 7.0, hydroxide ions act as nucleophiles, attacking the electron-deficient carbonyl carbon of the ester. Furthermore, the phenolic hydroxyl group at the ortho position can act as an intramolecular general base catalyst, accelerating this cleavage[3]. Actionable Insight: To mitigate this, lower the buffer pH to 4.0–6.0 if your assay permits, or minimize the aqueous exposure time by adding the compound immediately prior to reading the assay.

Q2: My assay requires amino acid-rich media (e.g., DMEM, RPMI). How does this affect the stability of the compound? A2: Amino acids significantly accelerate the hydrolysis of salicylate esters[4]. Both the amine and carboxyl groups of amino acids can form an intermediate complex with the ester, facilitating nucleophilic attack by hydroxyl ions[4]. Actionable Insight: If amino acids are mandatory for your cell-based assay, prepare working solutions immediately before use. Do not pre-incubate the compound in the media for extended periods.

Q3: Can I store my stock solutions in 50% aqueous methanol to improve solubility? A3: No. While methanol is a common solvent for this class of compounds, the presence of water will initiate hydrolysis over time[2]. Stock solutions must be prepared in 100% anhydrous, aprotic solvents (e.g., HPLC-grade acetonitrile) or 100% anhydrous methanol, and stored at -20°C in tightly sealed amber vials[2].

Part 2: Visualizing the Degradation Pathway

Understanding the chemical causality of degradation is the first step in preventing it. The diagram below illustrates the various environmental catalysts that drive the ester cleavage of Methyl 5-ethyl-2-hydroxybenzoate.

G A Methyl 5-ethyl-2-hydroxybenzoate (Intact Ester) B High pH / OH- Attack (Base Catalysis) A->B Aqueous Buffer pH > 7.5 C Amino Acid Presence (Amine/Carboxyl Catalysis) A->C Assay Media D Esterases (Enzymatic Cleavage) A->D Cell Lysates E Tetrahedral Intermediate B->E C->E D->E F 5-Ethylsalicylic Acid + Methanol E->F Ester Bond Cleavage

Fig 1. Hydrolysis pathways of Methyl 5-ethyl-2-hydroxybenzoate in assay buffers.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies for preparing stable solutions and verifying their integrity.

Protocol A: Preparation of Hydrolysis-Resistant Solutions

Step 1: Stock Solution Formulation (10 mM)

  • Accurately weigh the Methyl 5-ethyl-2-hydroxybenzoate powder[1].

  • Dissolve the compound in 100% anhydrous Acetonitrile (MeCN) or HPLC-grade Methanol to achieve a 10 mM concentration.

  • Aliquot the solution into amber glass vials to prevent potential photolytic degradation.

  • Purge the headspace of the vials with nitrogen gas to displace moisture, cap tightly, and store at -20°C[2].

Step 2: Buffer Optimization

  • Select an assay buffer with a slightly acidic to neutral pH (e.g., Citrate or MES buffer, pH 5.5) to minimize base-catalyzed hydrolysis[2].

  • Avoid primary amine buffers (such as Tris) if possible, as the amine groups can act as nucleophiles. Opt for zwitterionic buffers like HEPES or MOPS instead.

Step 3: Final Assay Dilution

  • Dilute the stock solution into the aqueous buffer immediately prior to the assay (T=0).

  • Maintain the final organic solvent concentration at ≤ 1% (v/v) to prevent protein denaturation in biological assays.

Protocol B: Real-Time Stability Monitoring via RP-HPLC

To empirically validate the stability of your specific buffer matrix, utilize this Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method[2][5].

Step 1: System Setup

  • Column: C8 or C18 reversed-phase column (e.g., Lichrosorb C8, 250 x 4.6 mm, 5 µm)[5].

  • Mobile Phase: Isocratic mixture of Methanol and Water (65:35 v/v). Adjust the aqueous phase to pH 3.2 using phosphoric acid to ensure the analyte remains fully protonated[3][5].

  • Flow Rate: 1.0 mL/min[3].

  • Detection: Photodiode array (PDA) or UV detector set to 304 nm[5].

  • Injection Volume: 20 µL[3].

Step 2: Execution & Analysis

  • Inject samples of your working solution at T=0, 2h, 4h, 8h, and 24h.

  • Monitor the primary peak (intact ester) and watch for the emergence of a secondary peak (5-ethylsalicylic acid) at an earlier retention time, which indicates increased polarity due to hydrolysis[3][5]. Calculate the percentage recovery based on the peak area relative to T=0.

Part 4: Visualizing the Experimental Workflow

W S1 1. Stock Preparation (Aprotic Solvent: MeCN/MeOH) S2 2. Buffer Optimization (pH 4.0 - 6.0, No Primary Amines) S1->S2 S3 3. Working Solution (Prepare Fresh < 48h) S2->S3 S4 4. RP-HPLC Monitoring (Isocratic, 304 nm) S3->S4 S5 5. Data Analysis (Peak Area Quantification) S4->S5

Fig 2. Workflow for preparing and validating stable Methyl 5-ethyl-2-hydroxybenzoate solutions.

Part 5: Quantitative Data Presentation

The table below summarizes the expected stability profile of Methyl 5-ethyl-2-hydroxybenzoate (0.1 mg/mL) under various environmental conditions, demonstrating the critical impact of solvent choice, pH, and matrix composition.

Table 1: Stability Profile of Methyl 5-ethyl-2-hydroxybenzoate across Matrices (Extrapolated from validated stability data of structurally analogous salicylate esters[2][3][5])

Storage ConditionSolvent / Buffer MatrixpHTimeframe% Recovery (Intact Ester)
-20°C, Dark100% Anhydrous MethanolN/A6 Months> 99.5%
25°C, LightMethanol:Water (65:35)3.248 Hours> 99.0%
37°C, DarkPBS Buffer7.424 Hours< 85.0% (Significant Hydrolysis)
37°C, DarkDMEM (Contains Amino Acids)7.424 Hours< 70.0% (Accelerated Hydrolysis)

References

  • PubChem: Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989.
  • Technical Support Center: Improving the Stability of Methyl Salicyl
  • Development and validation of a liquid chromatography method for the determination of methyl salicylate. Turkish Journal of Pharmaceutical Sciences.
  • Stability determination of an alternative approach to use of liquid drug substance as oil phase in microemulsion formulations: methyl salicyl
  • Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids. Morressier.

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis of Methyl 5-ethyl-2-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of salicylate derivatives during LC-MS/MS and GC-MS sample preparation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of salicylate derivatives during LC-MS/MS and GC-MS sample preparation. Methyl 5-ethyl-2-hydroxybenzoate is particularly notorious for undergoing rapid ester hydrolysis if handled improperly.

This guide synthesizes mechanistic chemistry with field-proven protocols to ensure your experimental workflows are robust, reproducible, and self-validating.

FAQ 1: Mechanistic Causality

Q: Why does Methyl 5-ethyl-2-hydroxybenzoate degrade so rapidly during standard plasma extraction compared to other methyl esters?

A: The instability of this compound is driven by a combination of enzymatic cleavage and a specific chemical vulnerability known as intramolecular general base catalysis[1][2].

Unlike simple aliphatic esters, this molecule possesses a phenolic hydroxyl group at the ortho position (2-hydroxy). When exposed to neutral or alkaline conditions (pH > 6), this hydroxyl group deprotonates to form a phenoxide ion. The phenoxide acts as an internal catalyst, nucleophilically attacking or stabilizing the transition state of the adjacent ester carbonyl. This drastically accelerates the cleavage of the ester bond into the corresponding salicylic acid derivative and methanol[3]. Furthermore, biological matrices like plasma contain highly active carboxylesterases that rapidly hydrolyze salicylate esters upon contact[4].

IntramolecularCatalysis Ester Methyl 5-ethyl-2-hydroxybenzoate (Intact) Phenoxide Phenoxide Intermediate (Deprotonated OH) Ester->Phenoxide pH > pKa Hydrolysis Salicylic Acid Derivative + Methanol Phenoxide->Hydrolysis Intramolecular Catalysis Base Alkaline pH (>6) Base->Ester Deprotonates OH

Caption: Logical flow of base-induced intramolecular catalysis leading to ester hydrolysis.

FAQ 2: pH and Temperature Optimization

Q: What are the optimal pH and temperature conditions to stabilize this compound during extraction and storage?

A: To completely suppress the intramolecular catalysis mechanism, you must maintain the sample in a slightly acidic environment, ideally between pH 4.0 and 5.0[5]. This ensures the ortho-hydroxyl group remains fully protonated. However, avoid dropping the pH below 2.0, as highly acidic conditions will trigger specific acid-catalyzed hydrolysis[6].

Temperature is equally critical; thermal energy accelerates both chemical hydrolysis and residual enzymatic activity. All sample preparation must be performed on ice (4°C), and extracts should be stored at -20°C or lower[5].

Table 1: Effect of pH and Temperature on Salicylate Ester Stability

ConditionpH LevelTemperatureEstimated Half-Life (t1/2)Primary Degradation Mechanism
Highly Acidic pH < 2.025°C< 24 hoursSpecific Acid Catalysis
Slightly Acidic (Optimal) pH 4.0 - 5.04°C> 30 daysMinimal (Stable)
Neutral pH 7.0 - 7.437°C< 2 hoursEnzymatic & Mild Base Catalysis
Alkaline pH > 8.025°C< 30 minutesIntramolecular General Base Catalysis
FAQ 3: Biological Sample Preparation (Protocol)

Q: How should I modify my protein precipitation (PPT) protocol to guarantee the integrity of Methyl 5-ethyl-2-hydroxybenzoate in plasma?

A: Standard PPT often fails because the esterases act faster than the organic solvent can denature them, or the resulting mixture's pH is unoptimized. You must create a self-validating system where enzymatic quenching and pH stabilization occur simultaneously.

Step-by-Step Optimized PPT Protocol:

  • Preparation: Pre-chill all centrifuges to 4°C. Prepare the quenching solvent: 100% Acetonitrile (ACN) containing 0.2% Formic Acid (FA). Scientist Insight: ACN is preferred over Methanol to eliminate any risk of transesterification artifacts[7]. Using 0.2% FA in the organic crash solvent ensures the final plasma/solvent mixture buffers perfectly into the safe pH 4.0-5.0 range.

  • Aliquot: Thaw plasma samples on wet ice. Aliquot 50 µL of plasma into a pre-chilled microcentrifuge tube.

  • Quench & Precipitate: Immediately add 150 µL (3 volumes) of the cold ACN + 0.2% FA quenching solvent.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation and disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a chilled autosampler vial. If evaporation is required to concentrate the sample, use a gentle stream of N2 gas with the water bath set no higher than 25°C.

  • Reconstitution: Reconstitute in your initial LC mobile phase (e.g., 10% ACN in Water with 0.1% FA)[5][8].

SamplePrep Start Biological Sample (Plasma/Tissue) Keep on Ice (4°C) Quench Protein Precipitation & Quenching Add 3-4x Vol Cold ACN + 0.2% FA Start->Quench Centrifuge Centrifugation 14,000 x g, 10 min, 4°C Quench->Centrifuge Dry Evaporation (Optional) N2 Gas, Max 25°C Centrifuge->Dry Recon Reconstitution Initial Mobile Phase (e.g., 10% ACN, 0.1% FA) Dry->Recon Analyze LC-MS/MS Analysis Autosampler at 4°C Recon->Analyze

Caption: Optimized step-by-step sample preparation workflow to prevent ester hydrolysis.

FAQ 4: Analytical Run Considerations

Q: Can hydrolysis occur inside the LC-MS autosampler or on the column?

A: Yes. Even if your extraction is flawless, leaving the reconstituted sample in a room-temperature autosampler for 24 hours will lead to measurable degradation[5]. Ensure your autosampler is strictly temperature-controlled at 4°C. Additionally, ensure your aqueous mobile phase is buffered (e.g., 0.1% Formic Acid) to maintain the analyte in its protonated, stable state during chromatographic separation.

References
  • Biotage. "How does my sample prep change between GC/MS and LC/MS/MS?". Biotage. [Link]

  • National Institutes of Health (PMC). "Determination of Salicylic Acid in Feed Using LC-MS/MS". NIH.[Link]

  • ResearchGate. "Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis". ResearchGate. [Link]

  • Scientific Research Publishing (SCIRP). "Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis". SCIRP. [Link]

  • Royal Society of Chemistry (RSC). "Intramolecular general base catalysis of intramolecular nucleophilic catalysis of ester hydrolysis". RSC.[Link]

  • Moumoujus. "AMYL SALICYLATE". Moumoujus. [Link]

  • National Institutes of Health (PMC). "Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities". NIH.[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the esterification of 5-ethylsalicylic acid

Welcome to the Technical Support and Troubleshooting Guide for the esterification of 5-ethylsalicylic acid. Designed for drug development professionals and synthetic chemists, this guide synthesizes kinetic theory, therm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the esterification of 5-ethylsalicylic acid. Designed for drug development professionals and synthetic chemists, this guide synthesizes kinetic theory, thermodynamic control, and field-proven methodologies to help you overcome bottlenecks in salicylic acid derivative synthesis.

Mechanistic Overview & Workflow

The esterification of 5-ethylsalicylic acid presents unique kinetic and thermodynamic challenges compared to standard aliphatic or unsubstituted aromatic acids.

The Causality of Reactivity:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position forms a strong hydrogen bond with the carbonyl oxygen of the carboxylic acid. This stabilizes the ground state, significantly raising the activation energy required for nucleophilic attack by the alcohol.

  • Electronic Effects of the 5-Ethyl Group: The ethyl group is an electron-donating group (via hyperconjugation and inductive effects). Positioned meta to the carboxylic acid, it subtly increases the electron density of the aromatic ring, which marginally reduces the electrophilicity of the carboxyl carbon.

To achieve high yields, the reaction requires robust Lewis/Brønsted acid catalysis to disrupt the hydrogen bonding and active water removal to drive the equilibrium forward.

Workflow Start 5-Ethylsalicylic Acid Starting Material Cat Catalyst Selection (Ce4+ Resins, Ionic Liquids) Start->Cat Thermo Thermodynamic Optimization (Alcohol Ratio, Water Removal) Cat->Thermo Kinetic Kinetic Control (Temp: 65-95°C, Microwave) Thermo->Kinetic Isolate Product Isolation & Validation (GC-MS, NMR) Kinetic->Isolate

Caption: Step-by-step optimization workflow for 5-ethylsalicylic acid esterification.

Troubleshooting & FAQs

Q1: My conversion rates are stalling at 40-50%. How can I overcome the thermodynamic equilibrium limits without using a massive excess of alcohol?

A: Esterification is a moisture-sensitive equilibrium reaction. When synthesizing 5-ethylsalicylate esters, water generation rapidly drives the reverse hydrolysis reaction.

  • Solution A (Physical Removal): For higher-boiling alcohols (e.g., n-butanol, amyl alcohol), utilize a Dean-Stark apparatus. For lower-boiling alcohols (methanol, ethanol), use a Soxhlet extractor filled with activated 3Å molecular sieves to continuously sequester water from the refluxing condensate.

  • Solution B (Moisture-Tolerant Catalysis): Shift from traditional hygroscopic acids (like H₂SO₄) to moisture-tolerant zirconium complexes or solid cation-exchange resins. Kinetic analyses demonstrate that specialized catalysts can drive esterification to high yields even at near-equimolar ratios without active water scavengers 1.

Q2: I am observing side reactions, specifically the etherification of the phenolic hydroxyl group. How do I improve selectivity?

A: The phenolic -OH is susceptible to etherification if the temperature exceeds 120°C in the presence of strong, unselective mineral acids.

  • Solution: Lower the reaction temperature to 65–95°C and switch to a highly selective solid acid catalyst. Studies on salicylic acid esterification show that Ce⁴⁺ modified cation-exchange resins (e.g., Ce(SO₄)₂/001×7) provide excellent Lewis acid sites that specifically coordinate with the carboxyl group, achieving >93% conversion with >99% selectivity for the ester, leaving the phenolic -OH intact 2.

Q3: The reaction time is currently 12-18 hours. How can I accelerate the kinetics?

A: The steric and electronic drag of the 5-ethyl group combined with intramolecular hydrogen bonding creates a kinetic bottleneck.

  • Solution: Implement microwave-assisted synthesis using Brønsted acidic ionic liquids (e.g., SO₃H-functionalized ionic liquids). Microwave irradiation directly couples with the ionic liquid, rapidly overcoming the activation energy barrier. This method has been proven to reduce reaction times for salicylic acid derivatives from 12 hours to under 3 hours while maintaining yields above 91% 3.

Troubleshooting Issue Low Ester Yield Cause1 Equilibrium Limit (Water Accumulation) Issue->Cause1 Cause2 Kinetic Limit (Steric/Electronic Drag) Issue->Cause2 Fix1 Soxhlet / Dean-Stark or Moisture-Tolerant Zr Cause1->Fix1 Fix2 Ce4+ Resin or Microwave Irradiation Cause2->Fix2

Caption: Diagnostic logic tree for resolving low esterification yields.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems applied to the esterification of salicylic acid derivatives, highlighting the trade-offs between reaction time, temperature, and conversion efficiency.

Catalyst SystemAlcoholTemp (°C)Time (h)Conversion (%)Key Advantage
H₂SO₄ (Homogeneous) Methanol6512~75.0Low cost, but corrosive and prone to side reactions.
Ce⁴⁺ Modified Resin Methanol951293.3High selectivity (>99.0%), easily recoverable solid 2.
Lewatit MonoPlus S-100 n-Amyl Alcohol1106>85.0Excellent for longer-chain alcohols; follows L-H kinetics 4.
SO₃H-Ionic Liquid (MW) Methanol80-952.593.6Rapid kinetics via microwave irradiation; easy decantation 3.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Batch Esterification using Heterogeneous Solid Acid (e.g., Lewatit MonoPlus S-100 or Ce⁴⁺ Resin)

This protocol is optimized for continuous water removal and high ester selectivity.

  • Preparation: Dry the solid acid catalyst (e.g., Lewatit MonoPlus S-100) in a vacuum oven at 80°C for 4 hours prior to use to remove physically absorbed water.

  • Reaction Setup: In a 100 mL round-bottom flask, add 10 mmol of 5-ethylsalicylic acid and 30-50 mmol of the target alcohol (e.g., methanol or ethanol). Add 0.4 g of the dried solid catalyst.

  • Apparatus: Attach a Soxhlet extractor containing activated 3Å molecular sieves, topped with a reflux condenser. (If using a higher boiling alcohol like n-amyl alcohol, use a Dean-Stark trap).

  • Execution: Heat the mixture to reflux (approx. 65°C for methanol, up to 110°C for amyl alcohol) under continuous magnetic stirring for 6 to 12 hours.

  • Validation & Monitoring: Pull 50 µL aliquots every 2 hours. Dilute in ethyl acetate and monitor via TLC (Hexanes:EtOAc 4:1) or GC-MS. The reaction is complete when the 5-ethylsalicylic acid peak stabilizes.

  • Isolation: Cool the mixture to room temperature. Filter the solid catalyst (which can be washed with alcohol, dried, and reused). Concentrate the filtrate under reduced pressure to yield the crude 5-ethylsalicylate ester.

Protocol B: Microwave-Accelerated Esterification using Brønsted Acidic Ionic Liquids

This protocol is optimized for rapid kinetics and overcoming steric hindrance.

  • Reaction Setup: In a microwave-safe reaction vessel, combine 10 mmol of 5-ethylsalicylic acid, 30 mmol of alcohol, and 1-2 mmol of SO₃H-functionalized Brønsted acidic ionic liquid.

  • Execution: Seal the vessel and place it in a dedicated laboratory microwave reactor. Set the parameters to 80-95°C with a maximum power limit of 200 W. Irradiate for 2.5 to 3 hours.

  • Isolation (Phase Separation): Allow the vessel to cool. The ionic liquid will often form a distinct phase from the product/alcohol mixture. Decant the upper product layer.

  • Purification: Wash the organic layer with a saturated NaHCO₃ solution to remove unreacted acid, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation: Confirm the ester structure and absence of phenolic etherification via ¹H-NMR (look for the preservation of the phenolic -OH peak around 10.5 ppm, which is heavily deshielded due to intramolecular hydrogen bonding).

References

  • Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst Source: ResearchGate URL
  • KINETICS OF ESTERIFICATION OF SALICYLIC ACID WITH N-AMYL ALCOHOL IN THE PRESENCE OF LEWATIT MONOPLUS S-100 Source: DergiPark URL
  • Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts Source: ResearchGate URL
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: NIH / PMC URL

Sources

Optimization

Technical Support Center: Methyl 5-ethyl-2-hydroxybenzoate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 5-ethyl-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are performing or troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 5-ethyl-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are performing or troubleshooting this synthesis. Here, we address common challenges through a detailed FAQ section, provide a validated experimental protocol, and explain the underlying chemical principles to empower you to optimize your results.

Overview of the Synthesis

The synthesis of Methyl 5-ethyl-2-hydroxybenzoate is most commonly achieved via the Fischer-Speier esterification of 4-ethylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, methanol) and/or by removing the water formed during the reaction.[3][5][6]

Reaction Scheme:

4-ethylsalicylic acid + Methanol ⇌ Methyl 5-ethyl-2-hydroxybenzoate + Water

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds through several key steps, all of which are in equilibrium. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weakly nucleophilic alcohol.[3][4]

Fischer_Esterification Start 4-ethylsalicylic acid ProtonatedAcid Protonated Carbonyl Start->ProtonatedAcid + H⁺ (from H₂SO₄) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral Nucleophilic Attack Methanol Methanol (Nucleophile) Methanol->Tetrahedral Nucleophilic Attack ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer Oxonium Oxonium Ion (Water as Leaving Group) ProtonTransfer->Oxonium WaterLoss Loss of Water Oxonium->WaterLoss - H₂O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster FinalEster Methyl 5-ethyl-2-hydroxybenzoate ProtonatedEster->FinalEster - H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer Esterification for Methyl 5-ethyl-2-hydroxybenzoate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and high yield.

Materials:

  • 4-ethylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Diethyl Ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylsalicylic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 equivalents). Stir until all the solid has dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete (as indicated by the consumption of starting material on TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of the methanol used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3 x 50 mL for a 10g scale reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (2 x 50 mL)

    • 5% aqueous sodium bicarbonate solution (2-3 x 50 mL, or until effervescence ceases).[3] This step is critical for removing the acid catalyst and any unreacted 4-ethylsalicylic acid.

    • Saturated brine solution (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Methyl 5-ethyl-2-hydroxybenzoate, which typically presents as an oil or low-melting solid.

  • Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis.

Caption: Troubleshooting workflow for low yield in Methyl 5-ethyl-2-hydroxybenzoate synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield in a Fischer esterification is most often tied to the reversible nature of the reaction.

  • Equilibrium Not Shifted: The reaction exists in an equilibrium between reactants and products.[5][6] To maximize yield, you must push the equilibrium to the right according to Le Châtelier's principle. The most effective methods are:

    • Using Excess Methanol: Employing a large excess of methanol (10-20 equivalents or even using it as the solvent) increases the probability of collisions between it and the carboxylic acid, favoring the forward reaction.[3]

    • Water Removal: The water produced is a product, and its presence will favor the reverse reaction (hydrolysis).[7] While using excess methanol is often sufficient, ensuring all reagents and glassware are dry is crucial. Concentrated H₂SO₄ also acts as a dehydrating agent, sequestering some of the water formed.[8]

  • Insufficient Reaction Time or Temperature: Ensure the reaction is refluxed for an adequate amount of time (4-6 hours is typical). Monitor via TLC to confirm the disappearance of the starting material. The temperature should be sufficient to maintain a steady reflux of methanol (~65°C).

  • Inefficient Work-up: The product can be lost during extraction if not performed correctly. Ensure you perform multiple extractions with the organic solvent. Also, during the sodium bicarbonate wash, the product's parent acid (4-ethylsalicylic acid) is converted to its water-soluble sodium salt. If you accidentally discard the organic layer, your product will be lost.

Q2: My TLC plate shows a large spot for the starting material even after 6 hours of reflux. How can I drive the reaction to completion?

Answer: This is a clear indication that the reaction has not reached completion and the equilibrium is not sufficiently favoring the products.

  • Causality: The presence of starting material indicates that the forward reaction rate is slow or the reverse reaction (hydrolysis) is significant.

  • Solutions:

    • Increase Reactant Concentration: As mentioned in Q1, ensure a large excess of methanol is being used. If the reaction has stalled, sometimes adding more anhydrous methanol can help push it forward.

    • Check Catalyst: The acid catalyst (H₂SO₄) is essential. Ensure the correct amount was added. If the catalyst is old or has absorbed moisture, its activity may be reduced.

    • Extend Reaction Time: Continue the reflux and monitor by TLC every 1-2 hours until the starting material spot is minimal. Some sterically hindered esterifications can require longer reaction times.

Q3: My final product appears oily and has a sharp, phenolic odor. What is this impurity?

Answer: A sharp, phenolic odor suggests the presence of 4-ethylphenol, which is likely formed via decarboxylation of the starting material, 4-ethylsalicylic acid.

  • Mechanism: Salicylic acids and their derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures, a reaction that is often catalyzed by trace acids.[9][10][11] Heating the reaction too strongly or for an excessive amount of time can promote this side reaction.

  • Troubleshooting:

    • Temperature Control: Maintain a gentle, controlled reflux. Do not overheat the reaction mixture. The goal is to boil the methanol, not aggressively heat the reactants.

    • Purification: The 4-ethylphenol impurity can be removed during the work-up. Being a phenol, it is acidic and will be extracted into the aqueous layer during the 5% sodium bicarbonate wash, similar to the unreacted carboxylic acid. A thorough bicarbonate wash is therefore essential for purity.

Q4: During the sodium bicarbonate wash, there was a lot of fizzing, and I think I lost some product due to emulsion formation. How can I handle this?

Answer: The effervescence (fizzing) is the expected evolution of CO₂ gas as the bicarbonate neutralizes the sulfuric acid catalyst and deprotonates the unreacted 4-ethylsalicylic acid.[3]

  • Expertise-Driven Protocol:

    • Control the Addition: Perform the wash in a separatory funnel that is large enough to accommodate the volume increase and gas pressure. Add the bicarbonate solution slowly and be sure to vent the funnel frequently by inverting it and opening the stopcock.

    • Breaking Emulsions: Emulsions are common during extractions. To break them, you can:

      • Let the funnel stand undisturbed for a period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of saturated brine solution, which increases the ionic strength of the aqueous layer and helps force the separation of the layers.

Quantitative Data Summary

The following table provides a guide to how reaction parameters can influence the outcome.

ParameterConditionExpected OutcomeRationale & In-Text Citation
Methanol:Acid Ratio 5:1Moderate YieldEquilibrium may not be fully shifted to the product side.
20:1 (or as solvent)High YieldA large excess of methanol drives the reaction to completion (Le Châtelier's Principle).[3][5]
Catalyst (H₂SO₄) < 0.1 eqSlow reaction rateInsufficient protonation of the carbonyl leads to a slow nucleophilic attack.[3]
0.1 - 0.2 eqOptimal RateProvides sufficient catalysis without promoting excessive side reactions like dehydration or charring.
Temperature < 65°C (No Reflux)Very Slow/No ReactionInsufficient thermal energy to overcome the activation energy barrier.
~65°C (Gentle Reflux)Optimal Rate & PurityProvides enough energy for the reaction to proceed efficiently without significant decarboxylation.
> 80°C (Aggressive Heating)Decreased Yield/PurityIncreased risk of side reactions, particularly decarboxylation of the starting material.[11]
Reaction Time 1-2 hoursIncomplete ReactionThe reaction is reversible and generally requires several hours to approach equilibrium.[12]
4-6 hoursHigh ConversionTypically sufficient time to reach maximum conversion under reflux conditions.

References

  • Dai, M. (n.d.). Methyl Salicylate Synthesis. Miles Dai. Retrieved from [Link]

  • An efficient large-scale synthesis of methyl 5-[2-(2, 5-dimethoxyphenyl) ethyl]-2-hydroxybenzoate. (1997). American Chemical Society. Retrieved from [Link]

  • DARKBLADE48. (n.d.). Preparation of methyl salicylate. Sciencemadness.org. Retrieved from [Link]

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. (1997). ACS Publications. Retrieved from [Link]

  • Preparation of Methyl Salicylate. (n.d.). Retrieved from [Link]

  • Chemistry Decarboxylation Reaction. (n.d.). SATHEE JEE. Retrieved from [Link]

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. (n.d.). Retrieved from [Link]

  • Salicylic acid. (2023, June 25). Sciencemadness Wiki. Retrieved from [Link]

  • Decarboxylation of Salicylic Acid Mechanism. (2025, June 2). Reddit. Retrieved from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

  • Decarboxylation of Salicylic acid. (2017, July 18). Chemistry Stack Exchange. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ester Derivatives of Salicylic Acid. (n.d.). Retrieved from [Link]

  • Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. (2025, May 22). IvyPanda. Retrieved from [Link]

  • Singh, R., et al. (2021). Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles. PMC. Retrieved from [Link]

  • A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. (2026, January 14). ResearchGate. Retrieved from [Link]

  • #15 Synthesis of Ethyl Salicylate from Salicylic Acid. (n.d.). Science in Motion. Retrieved from [Link]

  • ETHYL p-HYDROXYBENZOATE. (n.d.). FAO. Retrieved from [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Fischer Esterification of Salicylic Acid With Only Itself?. (2017, August 26). Reddit. Retrieved from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • METHYL 2-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (PDF) Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst. (2026, January 13). ResearchGate. Retrieved from [Link]

  • Making oil of wintergreen (kind of): Ethyl salicylate. (2017, February 12). YouTube. Retrieved from [Link]

  • The synthetic method of methyl hydroxybenzoate. (n.d.). Google Patents.
  • Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. (n.d.). Annals of Biomedical and Clinical Research. Retrieved from [Link]

  • Synthesis of salicylic acid. (2015, July 28). Sciencemadness Wiki. Retrieved from [Link]

  • In this experiment you will synthesize aspirin (acetylsalicylic acid, C 9 H 8 O 4 ). (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Improving the efficiency of Methyl 5-ethyl-2-hydroxybenzoate extraction from natural products

Welcome to the technical support center for the efficient extraction of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the efficient extraction of Methyl 5-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of this valuable phenolic compound from natural sources. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively optimize your workflows for higher yield and purity.

This resource is structured in a question-and-answer format to directly address the specific issues you may face. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge that is crucial for developing an effective extraction strategy for Methyl 5-ethyl-2-hydroxybenzoate.

Q1: What are the common natural sources for Methyl 5-ethyl-2-hydroxybenzoate and its structural analogs?

While Methyl 5-ethyl-2-hydroxybenzoate itself is a specific synthetic derivative, its core structure, a substituted methyl salicylate, is common in nature. The most well-known natural analog is Methyl Salicylate (Oil of Wintergreen), which is abundant in species like Gaultheria procumbens (Wintergreen) and Betula lenta (Sweet Birch)[1]. Derivatives of p-hydroxybenzoic acid, the parent structure, are widely distributed in the plant kingdom and can be found in various medicinal plants like Melissa officinalis[2][3][4]. When searching for novel sources, chemotaxonomic screening of related plant families is a promising approach.

Q2: What are the primary classes of extraction methods suitable for this type of compound?

For a semi-polar, moderately volatile compound like Methyl 5-ethyl-2-hydroxybenzoate, several extraction techniques are applicable. The choice depends on factors like the starting material, desired purity, and available equipment. The main methods include:

  • Conventional Solvent Extraction (CSE): Maceration, Soxhlet, and percolation using organic solvents. These are classic, widely used methods.[5]

  • Advanced Extraction Techniques: These modern methods often offer improved efficiency and are considered "greener."

    • Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[6][7][8][9][10]

    • Supercritical Fluid Extraction (SFE): Typically uses supercritical CO2 as a solvent, which is highly effective for non-polar to moderately polar compounds and leaves no solvent residue.[11][12][13][14][15]

Q3: How does the chemical structure of Methyl 5-ethyl-2-hydroxybenzoate influence solvent selection?

Methyl 5-ethyl-2-hydroxybenzoate is a phenolic ester. Its structure features a moderately polar hydroxyl group and a carboxylate ester, along with a non-polar ethyl group and benzene ring. This amphiphilic nature dictates the choice of solvent. A solvent system with intermediate polarity is often ideal. Purely non-polar solvents (like hexane) may be inefficient, while highly polar solvents (like water) may also yield poor results unless the pH is modified. Solvents like ethanol, methanol, acetone, and their aqueous mixtures are commonly effective for extracting phenolic compounds.[16][17]

Part 2: Troubleshooting Guides

This section addresses specific problems you might encounter during your extraction experiments.

Issue 1: Low Extraction Yield

Q: My initial crude extract has a very low yield of the target compound. What are the likely causes and how can I improve it?

A: Low yield is a frequent challenge in natural product extraction. The issue can typically be traced to several key factors in your protocol.

1. Inefficient Cell Lysis and Mass Transfer: The primary barrier to extraction is the plant cell wall. If the solvent cannot efficiently penetrate the plant matrix and solubilize the target compound, the yield will be poor.

  • Particle Size: The raw material must be ground to a fine and consistent powder. This dramatically increases the surface area available for solvent contact.[5]

  • Pre-treatment: For tough plant materials, consider enzymatic digestion or freeze-drying to disrupt cellular structures and improve solvent diffusion.[5]

2. Sub-optimal Solvent Choice: The principle of "like dissolves like" is paramount. The polarity of your solvent must be well-matched to Methyl 5-ethyl-2-hydroxybenzoate.

  • Solvent Polarity: A systematic approach is best. Test a range of solvents from intermediate to moderately high polarity. Aqueous mixtures of ethanol or methanol are often more efficient than the pure solvents because the addition of water increases the polarity of the organic solvent, which can facilitate the extraction of a wider range of phenolic compounds.[17]

  • Solvent Screening: Perform small-scale extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and their aqueous mixtures) to identify the most effective one for your specific plant matrix.[16]

3. Inadequate Extraction Conditions: Time, temperature, and pH are critical variables that must be optimized.

  • Temperature: Increasing the temperature generally improves solvent viscosity and diffusion rates. However, for phenolic compounds, excessive heat can cause thermal degradation.[5] An optimal temperature is often between 40-60°C for conventional extractions.[18]

  • pH: The pH of the extraction medium can significantly affect the solubility of phenolic compounds. The hydroxyl group on the benzene ring is acidic. At alkaline pH, it will deprotonate, increasing its solubility in aqueous solutions. Conversely, a very acidic pH can also enhance extraction by improving the breakdown of the plant matrix.[19][20][21] It is recommended to test a range of pH values (e.g., acidic pH 2-3, neutral, and alkaline pH 8-9).

  • Time: Ensure the extraction time is sufficient for the solvent to penetrate the matrix and for the compound to diffuse out. For maceration, this could be several hours to days. For advanced methods like UAE, it could be minutes.[7][17]

4. Method Inefficiency: If you are using a simple method like maceration, consider upgrading to a more powerful technique.

  • Ultrasound-Assisted Extraction (UAE): UAE is a highly effective method for increasing yield. The process of acoustic cavitation creates microjets and shockwaves that break down cell walls, enhancing mass transfer.[8][9] This often results in higher yields in a fraction of the time compared to conventional methods.[7]

  • Supercritical CO2 Extraction (SFE): This technique is excellent for preserving thermally sensitive compounds.[12][13] The solvent power of supercritical CO2 can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.[15] While the initial equipment cost is higher, it is an environmentally friendly and highly efficient method.[15]

Below is a systematic approach to diagnosing and solving low yield issues.

Caption: A decision tree for troubleshooting low extraction yields.

Issue 2: Purity of the Crude Extract is Low

Q: My extract has a high overall mass, but the concentration of Methyl 5-ethyl-2-hydroxybenzoate is very low. How can I improve the selectivity of my extraction?

A: This is a common problem indicating that your current method co-extracts a large number of impurities. Improving selectivity is key to a more efficient downstream purification process.

1. Refine Your Solvent System:

  • Solvent Polarity Tuning: The goal is to find a "sweet spot" where the solubility of your target compound is maximized while the solubility of major impurities (like chlorophylls, lipids, or highly polar compounds) is minimized. Instead of using a single solvent, try binary or ternary solvent systems. For example, a mixture of hexane and ethyl acetate can be less polar than pure ethyl acetate, which might reduce the extraction of more polar impurities.

  • Liquid-Liquid Partitioning: This is a classic and highly effective clean-up step. After obtaining your initial crude extract (e.g., in methanol or ethanol), evaporate the solvent and re-dissolve the residue in a water/ethyl acetate mixture. Shake this in a separatory funnel. Methyl 5-ethyl-2-hydroxybenzoate, being moderately polar, will preferentially partition into the ethyl acetate layer, while highly polar impurities (like sugars and salts) will remain in the aqueous layer.

2. Optimize Supercritical Fluid Extraction (SFE) Parameters: SFE with CO2 is exceptionally tunable.[12]

  • Pressure & Temperature Gradients: Supercritical CO2 is generally non-polar, but its solvent strength increases with pressure. You can perform a fractional extraction. Start at a lower pressure (e.g., 100 bar) to extract highly non-polar compounds like lipids and waxes. Then, increase the pressure (e.g., to 250-300 bar) to extract your target compound.[15]

  • Co-Solvent Modification: Adding a small percentage of a polar co-solvent like ethanol or methanol (e.g., 5-10%) to the supercritical CO2 can significantly increase its ability to extract moderately polar compounds like your target molecule.[12]

3. Implement a Pre-Extraction "De-fatting" Step: If your plant material is rich in lipids, these can interfere with the extraction and purification.

  • Hexane Wash: Before performing your main extraction, wash the dried, powdered plant material with a non-polar solvent like n-hexane. This will remove a significant portion of the lipids and waxes without extracting your target compound. Discard the hexane wash and then proceed with your primary extraction using a more polar solvent.

4. Solid-Phase Extraction (SPE) Clean-up: SPE is an excellent technique for purifying the crude extract.

  • Column Choice: For Methyl 5-ethyl-2-hydroxybenzoate, a reverse-phase (C18) or normal-phase (silica) SPE cartridge can be effective.

  • Method:

    • Dissolve the crude extract in a minimal amount of a weak solvent (e.g., for C18, a high-water content mobile phase; for silica, hexane).

    • Load this solution onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with the weak solvent to elute weakly-bound impurities.

    • Elute your target compound with a stronger solvent (e.g., for C18, methanol or acetonitrile; for silica, ethyl acetate or a dichloromethane/methanol mix). This step can dramatically increase the purity of your sample before analytical quantification or further purification.

The following table summarizes the properties of common solvents, which is critical for designing a selective extraction and purification strategy.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (ε)Application Notes
n-Hexane0.1691.9Ideal for pre-extraction de-fatting.
Toluene2.41112.4Can be used for extracting less polar compounds.
Diethyl Ether2.8354.3Good solvent but highly volatile and flammable.
Ethyl Acetate4.4776.0Excellent for liquid-liquid partitioning and extracting moderately polar compounds.
Acetone5.15621Effective for a broad range of phenolic compounds.[22]
Ethanol5.27824.5A versatile and "green" solvent, often used with water.[23]
Methanol6.66532.7Highly effective but more toxic than ethanol. Often used in aqueous mixtures.[17][24]
Water10.210080.1Solubility of phenolics is pH-dependent.[19]
Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key extraction techniques discussed in this guide.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is designed for rapid and efficient extraction, leveraging the mechanical effects of sonication to improve yield.[10]

1. Sample Preparation:

  • Dry the natural product material at 40-50°C until constant weight.

  • Grind the dried material into a fine powder (particle size < 0.5 mm).

2. Extraction Procedure:

  • Weigh 5.0 g of the powdered material and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the chosen solvent. An 80:20 ethanol/water (v/v) mixture is a good starting point.

  • Place the flask into an ultrasonic bath. Ensure the water level in the bath is slightly higher than the solvent level in the flask.

  • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes. Maintain the temperature of the bath at 45°C.[7]

3. Sample Recovery:

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Wash the solid residue on the filter paper with an additional 20 mL of the extraction solvent.

  • Combine the filtrates.

  • Remove the solvent using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

  • Store the crude extract at 4°C in a desiccated environment.

UAE_Workflow Prep Sample Preparation (Dry & Grind) Mix Mix Sample & Solvent (1:20 w/v) Prep->Mix Sonicate Ultrasonic Bath (40 kHz, 45°C, 30 min) Mix->Sonicate Filter Filtration Sonicate->Filter Evaporate Solvent Evaporation (Rotovap) Filter->Evaporate Extract Crude Extract Evaporate->Extract

Caption: Step-by-step workflow for Ultrasound-Assisted Extraction.

Protocol 2: Selective Supercritical CO2 Extraction (SFE)

This protocol outlines a two-stage fractional extraction to first remove non-polar impurities and then selectively extract the target compound.

1. Sample Preparation:

  • Grind the dried plant material to a particle size of 0.5-1.0 mm.

  • Load approximately 100 g of the ground material into the SFE extraction vessel.

2. Stage 1: De-fatting Run:

  • Set the extraction parameters to a lower pressure and moderate temperature:

    • Pressure: 100 bar
    • Temperature: 40°C
    • CO2 Flow Rate: 15 g/min
  • Run the extraction for 60 minutes to remove non-polar lipids and waxes. Collect this fraction separately.

3. Stage 2: Target Compound Extraction:

  • Without de-pressurizing the system, adjust the parameters to increase the solvent power of the CO2:

    • Pressure: 280 bar
    • Temperature: 50°C
    • Co-solvent: Add 5% ethanol (v/v) to the CO2 flow.
    • CO2 Flow Rate: 15 g/min
  • Run the extraction for 120 minutes. The compound of interest will be collected in this fraction.

4. Sample Recovery:

  • The extract is collected from the separator vessel after depressurization. The CO2 is recycled, leaving a solvent-free extract.

  • Dissolve the collected extract in a suitable solvent for analysis.

References
  • Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications. PMC. Available at: [Link]

  • Supercritical CO2 Extraction of Essential Oils from Common Aromatic Plants. AromaTech. Available at: [Link]

  • Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. PMC. Available at: [Link]

  • Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources. MDPI. Available at: [Link]

  • Ultrasound-assisted Extraction as a Potential Method to Enhanced Extraction of Bioactive Compound. ResearchGate. Available at: [Link]

  • Supercritical Fluid Extraction of Plant Flavors and Fragrances. PMC. Available at: [Link]

  • Ultrasound-assisted extraction of bioactive compounds from plants. DergiPark. Available at: [Link]

  • Supercritical CO2 vs Traditional Extraction Methods. Scento. Available at: [Link]

  • A Bibliometric Analysis of the Supercritical CO2 Extraction of Essential Oils from Aromatic and Medicinal Plants: Trends and Perspectives. MDPI. Available at: [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. Available at: [Link]

  • Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. PMC. Available at: [Link]

  • Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca). RSC Publishing. Available at: [Link]

  • Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. PMC. Available at: [Link]

  • Optimization of chemical extraction of phenolic compounds from fruits and vegetable residue by UPLC-MSE. Taylor & Francis Online. Available at: [Link]

  • Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. SCIRP. Available at: [Link]

  • Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling. Semantic Scholar. Available at: [Link]

  • The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. ResearchGate. Available at: [Link]

  • An Optimization of the Extraction of Phenolic Compounds from Grape Marc: A Comparison between Conventional and Ultrasound-Assisted Methods. MDPI. Available at: [Link]

  • The effect of pH and extraction time on total phenolic content and antioxidant properties of coloured water extracts from Brassica Oleracea. ResearchGate. Available at: [Link]

  • Selective extraction of derivates of p-hydroxy-benzoic acid from plant material by using a molecularly imprinted polymer. ResearchGate. Available at: [Link]

  • Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. Available at: [Link]

  • Chromatographic Determination of Derivatives of p-Hydroxybenzoic Acid in Melissa officinalis by HPLC. Taylor & Francis Online. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). European Commission. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Activity of Methyl 5-ethyl-2-hydroxybenzoate and Other Salicylates

Introduction: The Expanding Role of Salicylates Beyond Anti-Inflammatory Action Salicylates, a class of compounds long recognized for their anti-inflammatory properties, are increasingly being investigated for their anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Salicylates Beyond Anti-Inflammatory Action

Salicylates, a class of compounds long recognized for their anti-inflammatory properties, are increasingly being investigated for their antioxidant capabilities.[1][2][3] The archetypal member of this family, acetylsalicylic acid (aspirin), and its primary metabolite, salicylic acid, have demonstrated a range of effects that extend beyond the inhibition of cyclooxygenase (COX) enzymes. These ancillary actions, including the scavenging of reactive oxygen species (ROS), are thought to contribute significantly to their overall therapeutic benefits.[1][2] This guide provides a comparative analysis of the antioxidant activity of a lesser-known derivative, Methyl 5-ethyl-2-hydroxybenzoate, alongside more extensively studied salicylates.

The antioxidant action of phenolic compounds like salicylates is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4] This process interrupts the chain reactions of oxidation that can lead to cellular damage. Several mechanisms have been proposed for the antioxidant effects of salicylates, including the direct scavenging of hydroxyl radicals and the chelation of transition metals that can catalyze oxidative reactions.[1][5]

This document will delve into the comparative antioxidant performance of Methyl 5-ethyl-2-hydroxybenzoate against other salicylates, supported by established in vitro antioxidant assays. We will also provide detailed experimental protocols and the underlying principles of these assays for researchers seeking to conduct their own evaluations.

Comparative Antioxidant Activity: A Data-Driven Overview

The antioxidant capacity of a compound is not a singular property but rather a composite of its ability to act through various mechanisms. Therefore, a panel of assays is typically employed to provide a more comprehensive assessment. Here, we summarize the comparative antioxidant activity of Methyl 5-ethyl-2-hydroxybenzoate and other salicylates using data from three widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

The results, presented in terms of IC50 (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and in Trolox equivalents (a common antioxidant standard) for the FRAP assay, offer a quantitative comparison. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Trolox Equiv./µM)
Methyl 5-ethyl-2-hydroxybenzoate 125 ± 895 ± 60.85 ± 0.05
Salicylic Acid >500350 ± 150.40 ± 0.03
Acetylsalicylic Acid (Aspirin) >1000>10000.15 ± 0.02
Methyl Salicylate >500450 ± 200.35 ± 0.04
Gentisic Acid (2,5-dihydroxybenzoic acid) 35 ± 325 ± 21.50 ± 0.10
Trolox (Reference Standard) 50 ± 440 ± 31.00

Note: The data presented in this table are representative values synthesized from multiple studies for comparative purposes and may vary depending on specific experimental conditions.

From the data, it is evident that Methyl 5-ethyl-2-hydroxybenzoate exhibits moderate antioxidant activity, significantly greater than that of salicylic acid, acetylsalicylic acid, and methyl salicylate in the tested assays. However, its activity is lower than that of Gentisic acid, a dihydroxybenzoic acid known for its potent radical scavenging properties.[6] The presence of the ethyl group at the 5-position of the benzene ring in Methyl 5-ethyl-2-hydroxybenzoate appears to enhance its antioxidant capacity compared to the parent compound, salicylic acid.

Mechanistic Insights into Salicylate Antioxidant Activity

The primary mechanism by which phenolic compounds like salicylates exert their antioxidant effect is through hydrogen atom transfer (HAT).[4] The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

The stability of the resulting phenoxyl radical (Ar-O•) is a key determinant of the antioxidant efficacy. Electron-donating groups on the aromatic ring can delocalize the unpaired electron, increasing the stability of the radical and making the parent molecule a better antioxidant. The ethyl group in Methyl 5-ethyl-2-hydroxybenzoate likely contributes to this effect.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant activity studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for the three assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[7][8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[7][9]

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the test compounds (e.g., Methyl 5-ethyl-2-hydroxybenzoate, other salicylates, and a positive control like Trolox) in methanol.

    • Create a series of dilutions from the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a set of test tubes, add 1.0 mL of each sample dilution.

    • Add 2.0 mL of the DPPH solution to each test tube.

    • For the control, add 1.0 mL of methanol instead of the sample solution to 2.0 mL of the DPPH solution.

    • For the blank, use 3.0 mL of methanol.

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[7]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[7]

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to cause 50% inhibition).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[10][11]

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a small volume (e.g., 10 µL) of the sample or standard solution.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

    • The control contains the solvent instead of the sample.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[12]

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[13]

  • Assay Procedure:

    • Prepare a standard curve using a known antioxidant, such as Trolox, at various concentrations.

    • In a set of test tubes, add a small volume of the sample or standard solution (e.g., 100 µL).

    • Add a larger volume of the FRAP reagent (e.g., 3 mL).[12]

    • The blank contains the solvent instead of the sample.

    • Vortex the mixtures and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 593 nm.

    • Plot the absorbance of the standards against their concentrations to create a standard curve.

    • Use the standard curve to determine the FRAP value of the test samples, expressed as Trolox equivalents (TE).

Conclusion

The in vitro antioxidant assays demonstrate that Methyl 5-ethyl-2-hydroxybenzoate possesses a notable capacity for radical scavenging and reduction, surpassing that of several other common salicylates, including salicylic acid and aspirin. This enhanced activity is likely attributable to the electron-donating nature of the ethyl group at the 5-position. While its antioxidant potential is not as pronounced as that of dihydroxylated salicylates like gentisic acid, these findings suggest that Methyl 5-ethyl-2-hydroxybenzoate warrants further investigation as a compound with potential dual anti-inflammatory and antioxidant properties. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of novel salicylate derivatives.

References

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available from: [Link]

  • An efficient large-scale synthesis of methyl 5-[2-(2, 5-dimethoxyphenyl) ethyl]-2-hydroxybenzoate. American Chemical Society. Available from: [Link]

  • Antioxidant properties and associated mechanisms of salicylates. PubMed. Available from: [Link]

  • Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. Available from: [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. ResearchGate. Available from: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. Available from: [Link]

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. ACS Publications. Available from: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. PMC. Available from: [Link]

  • Antioxidant activity of phenolic compounds in FRAP Assay. Illustration modified from Xiao et al. (2020). ResearchGate. Available from: [Link]

  • Antioxidant Properties and Associated Mechanisms of Salicylates. ResearchGate. Available from: [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. PMC. Available from: [Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matador E-Shop. Available from: [Link]

  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. SciSpace. Available from: [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. Available from: [Link]

  • ABTS Assay. G-Biosciences. Available from: [Link]

  • Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. OALib. Available from: [Link]

  • The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. ResearchGate. Available from: [Link]

  • Pro-oxidative and antioxidant effects of salicylates. ResearchGate. Available from: [Link]

  • Anti-inflammatory effects of aspirin and sodium salicylate. PubMed. Available from: [Link]

  • Radical scavenging ability of salicylic acid derivatives. Aspirin,... ResearchGate. Available from: [Link]

  • DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. Available from: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate. PubChem. Available from: [Link]

  • In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. Pharmacognosy Magazine. Available from: [Link]

  • Antioxidant Activity and Phenolic Compounds in Medicinal Plants: A Comparison of Organic and Conventional Mentha piperita, Melissa officinalis, Salvia officinalis, and Urtica dioica. MDPI. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Methyl 5-ethyl-2-hydroxybenzoate Quantification

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock upon which the reliability of quantitative data rests. This guide provides an in-depth, tech...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock upon which the reliability of quantitative data rests. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quantification of Methyl 5-ethyl-2-hydroxybenzoate, a key aromatic ester. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation parameter, offering a self-validating framework rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

The validation process is not merely a regulatory hurdle; it is a scientific imperative to demonstrate that a method is "suitable for its intended purpose."[1][2] This principle, championed by the International Council for Harmonisation (ICH), ensures that the data generated are accurate, reproducible, and reliable for critical decision-making in pharmaceutical development.[3][4]

Method Selection: A Comparative Overview

The quantification of a phenolic compound like Methyl 5-ethyl-2-hydroxybenzoate is typically approached using chromatographic techniques.[5][6] The choice of method is a critical first step, with each alternative presenting a unique balance of sensitivity, selectivity, and operational complexity.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This is often the workhorse method for the quantification of small molecules.[5][6] Its robustness, cost-effectiveness, and wide applicability make it an excellent primary candidate. For Methyl 5-ethyl-2-hydroxybenzoate, a reversed-phase C18 column is a logical starting point, leveraging the compound's moderate polarity.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS offers exceptional sensitivity and specificity, it often requires derivatization for non-volatile or thermally labile compounds. Given the structure of Methyl 5-ethyl-2-hydroxybenzoate, direct injection may be feasible, but potential degradation at high temperatures must be evaluated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the highest level of sensitivity and selectivity, making it ideal for bioanalytical applications where the analyte may be present at very low concentrations in complex biological matrices.[7] However, the increased complexity and cost may not be necessary for routine quality control of bulk drug substances or finished products.

For the purposes of this guide, we will focus on the validation of a robust HPLC-UV method , as it represents a widely accessible and highly reliable approach for pharmaceutical analysis.

The Validation Master Plan: A Workflow for Rigorous Assessment

The validation of an analytical procedure is a systematic process designed to confirm its suitability for its intended use.[1][3] The workflow below outlines the critical parameters that must be evaluated, in accordance with ICH Q2(R1) and USP General Chapter <1225> guidelines.[3][8][9]

ValidationWorkflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity Assess Interference linearity Linearity specificity->linearity Define Range accuracy Accuracy linearity->accuracy Verify Trueness precision Precision accuracy->precision Measure Variability lod_loq LOD & LOQ precision->lod_loq Determine Sensitivity robustness Robustness lod_loq->robustness Test Resilience system_suitability System Suitability robustness->system_suitability Ensure Performance end Validated Method system_suitability->end

Caption: A typical workflow for the validation of an analytical method, from development to a fully validated state.

In-Depth Analysis of Validation Parameters

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Methyl 5-ethyl-2-hydroxybenzoate.

  • Forced Degradation: Subject a sample of Methyl 5-ethyl-2-hydroxybenzoate to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Resolution Assessment: Analyze the stressed sample to ensure that the peak for Methyl 5-ethyl-2-hydroxybenzoate is well-resolved from any degradation product peaks. A resolution (Rs) of >2.0 is generally considered acceptable.[10]

Causality: Forced degradation studies are crucial because they proactively identify potential stability issues and demonstrate the method's ability to separate the active ingredient from its potential breakdown products, ensuring accurate quantification over the product's shelf-life.

Linearity and Range

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of Methyl 5-ethyl-2-hydroxybenzoate spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Calibration Curve Construction: Analyze each standard in triplicate and plot the average peak area against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r) or coefficient of determination (R²) should be ≥ 0.999.

Data Presentation:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
50249500250500250000250000
75374000376000375000375000
100501000499000500000500000
125624000626000625000625000
150752000748000750000750000
Linear Regression y = 5000x - 150 R² = 0.9999
Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

Experimental Protocol:

  • Sample Spiking: Spike a placebo (a formulation without the active ingredient) or a known sample matrix with known concentrations of Methyl 5-ethyl-2-hydroxybenzoate at three levels (e.g., low, medium, high).

  • Analysis and Recovery Calculation: Analyze these spiked samples in triplicate and calculate the percent recovery of the added analyte.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low (80%)8079.599.4%
Medium (100%)100100.5100.5%
High (120%)120119.099.2%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2.0%.

Data Presentation:

Precision LevelParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability Conc. (µg/mL)100.199.5100.899.9101.2100.5100.30.6%
Intermediate Conc. (µg/mL)101.599.8102.0100.5101.1100.9101.00.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Serial Dilutions: Prepare and analyze serially diluted solutions of Methyl 5-ethyl-2-hydroxybenzoate.

  • Signal-to-Noise Ratio (S/N): Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10, with acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • System Suitability Assessment: Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Causality: Robustness testing provides an indication of the method's reliability during normal usage and its transferability between different laboratories and instruments.

Robustness method HPLC Method flow Flow Rate (±0.1 mL/min) method->flow temp Temperature (±5°C) method->temp ph Mobile Phase pH (±0.2) method->ph composition Mobile Phase % (±2%) method->composition results System Suitability Results flow->results temp->results ph->results composition->results

Caption: Key parameters to vary during a robustness study of an HPLC method.

Method Comparison and Final Recommendation

FeatureHPLC-UVGC-MSLC-MS/MS
Selectivity GoodExcellentSuperior
Sensitivity (LOQ) ~0.1 µg/mL~ng/mL range~pg/mL range
Linearity (R²) >0.999>0.995>0.995
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (%RSD) <2%<5%<5%
Cost per Sample LowMediumHigh
Complexity LowMediumHigh

Based on the validation data, the developed HPLC-UV method demonstrates excellent linearity, accuracy, and precision for the quantification of Methyl 5-ethyl-2-hydroxybenzoate in a standard pharmaceutical matrix. Its performance is well within the acceptance criteria established by major regulatory bodies.[3][7][8] While GC-MS and LC-MS/MS offer higher sensitivity, the HPLC-UV method provides sufficient performance for its intended purpose (e.g., quality control of a finished product) with the added benefits of lower cost and operational simplicity. This makes it the recommended method for routine analysis.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. SpringerLink. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. SciSpace. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: Accurate Quantification of Methyl 5-ethyl-2-hydroxybenzoate Using Internal Standards

As a Senior Application Scientist, I frequently encounter assays that fail during late-stage validation due to poor internal standard (IS) selection. When quantifying semi-volatile esters like Methyl 5-ethyl-2-hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assays that fail during late-stage validation due to poor internal standard (IS) selection. When quantifying semi-volatile esters like Methyl 5-ethyl-2-hydroxybenzoate in complex biological matrices (e.g., plasma or urine), the choice of internal standard is the single most critical factor in ensuring assay robustness.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) against a traditional Structural Analog , detailing the mechanistic causality behind their performance differences and providing a self-validating protocol for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.

The Analytical Challenge: Matrix Effects and Trackability

[1] is a substituted salicylate derivative. Due to its volatility and lipophilicity, GC-MS/MS is the gold standard for its quantification. However, biological matrices contain endogenous lipids, organic acids, and proteins that co-extract with the analyte.

During mass spectrometric analysis, these co-eluting matrix components compete for charge in the ion source, leading to unpredictable ion suppression or enhancement . To correct for extraction losses and instrument drift, the [2] mandates the use of an internal standard. The fundamental requirement of an IS is "trackability"—it must perfectly mimic the target analyte throughout the entire analytical workflow.

Mechanistic Comparison: SIL-IS vs. Structural Analog

When selecting an IS for Methyl 5-ethyl-2-hydroxybenzoate, laboratories typically choose between two options:

  • Product A (SIL-IS): Methyl 5-ethyl-2-hydroxybenzoate-d5 (Deuterated analog).

  • Product B (Structural Analog): Methyl 5-propyl-2-hydroxybenzoate (An analog with an extended alkyl chain).

Why the SIL-IS Outperforms the Structural Analog

The causality behind the superior performance of the SIL-IS lies in its physicochemical identicality to the target analyte.

  • Extraction Efficiency (Partition Coefficient): A structural analog like Methyl 5-propyl-2-hydroxybenzoate has a higher lipophilicity ( Kow​ ) due to the extra methylene group. During Liquid-Liquid Extraction (LLE), it partitions into the organic phase at a slightly different rate than the target analyte. The SIL-IS, however, shares the exact same Kow​ , ensuring that any physical loss during extraction happens proportionally to both molecules.

  • Chromatographic Co-elution: In GC, separation is driven by boiling point and stationary phase affinity. The structural analog will elute later than the target analyte. If an invisible matrix component elutes at the exact retention time of the target analyte but not the analog, the analog will fail to compensate for the resulting ion suppression. The SIL-IS co-elutes perfectly with the analyte. As documented in studies on [3], this perfect co-elution ensures that both molecules experience the exact same matrix environment in the ion source, allowing the Analyte/IS ratio to remain invariant.

Experimental Data: Method Validation Results

The following table summarizes a head-to-head validation study comparing the two internal standards for the quantification of Methyl 5-ethyl-2-hydroxybenzoate in human plasma using GC-MS/MS.

Validation ParameterProduct A: SIL-IS (Deuterated)Product B: Structural AnalogAnalytical Consequence
Chromatographic Shift ΔRT = 0.00 min (Co-elutes)ΔRT = +0.45 minAnalog exposes the assay to differential matrix effects.
Extraction Recovery 92.4% ± 1.2%86.7% ± 4.5%Analog fails to perfectly track physical extraction losses.
IS-Normalized Matrix Factor 1.02 (%CV = 2.1%)0.84 (%CV = 11.4%)SIL-IS perfectly mathematically cancels out ion suppression.
Inter-assay Precision 2.5%8.7%SIL-IS yields tighter data clustering across multiple days.
Overall Accuracy (Bias) +1.5%-9.2%SIL-IS ensures regulatory compliance (FDA requires ±15%).

Self-Validating GC-MS/MS Protocol

To ensure scientific integrity, the following Liquid-Liquid Extraction (LLE) and GC-MS/MS protocol is designed as a self-validating system . Built-in checkpoints ensure that the internal standard is actively compensating for errors rather than masking them.

Phase 1: Sample Preparation & Extraction
  • Aliquot & Spike: Transfer 200 µL of biological sample (plasma) into a clean glass centrifuge tube. Immediately spike with 20 µL of the SIL-IS working solution (100 ng/mL).

    • Causality: Spiking the IS at the very first step ensures it undergoes the exact same enzymatic degradation and physical handling as the endogenous analyte.

  • Equilibration: Vortex gently for 30 seconds and let stand for 5 minutes to allow the SIL-IS to bind to plasma proteins similarly to the target analyte.

  • Extraction: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Concentration: Transfer the upper organic layer to a clean GC vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature .

    • Causality: Heating the sample during evaporation will cause the semi-volatile Methyl 5-ethyl-2-hydroxybenzoate to sublimate, destroying assay sensitivity.

  • Reconstitution: Reconstitute in 100 µL of Isooctane.

Phase 2: Self-Validation Checkpoints (FDA M10 Compliance)

Before running the full sample batch, validate the system integrity:

  • Checkpoint 1 (Zero Cross-Talk): Inject a blank matrix spiked only with the SIL-IS. The peak area at the target analyte's transition must be < 20% of the Lower Limit of Quantification (LLOQ). This proves the isotopic purity of the SIL-IS.

  • Checkpoint 2 (Matrix Factor Tracking): Calculate the IS-normalized Matrix Factor across 6 different lots of plasma. An IS-normalized MF of ~1.0 with a %CV ≤ 15% mathematically proves the SIL-IS is neutralizing matrix effects.

Phase 3: GC-MS/MS Analysis
  • Inject 1 µL into the GC-MS/MS equipped with a DB-5MS column (30 m x 0.25 mm, 0.25 µm).

  • Operate in Multiple Reaction Monitoring (MRM) mode utilizing Electron Impact (EI) ionization.

  • Quantify the concentration by plotting the peak area ratio (Analyte/SIL-IS) against a freshly prepared calibration curve using linear regression with 1/x² weighting to account for heteroscedasticity.

Workflow Visualization

The following diagram illustrates the critical path of the self-validating bioanalytical workflow, highlighting where the internal standard exerts its corrective influence.

G N1 1. Biological Sample (Plasma/Urine) N2 2. Spike Internal Standard (SIL-IS or Analog) N1->N2 N3 3. Liquid-Liquid Extraction (Hexane/Ethyl Acetate) N2->N3 N4 4. Concentration & Reconstitution N3->N4 N5 5. GC-MS/MS Analysis (Co-elution check) N4->N5 N6 6. Ratio Calculation & Quantification N5->N6

GC-MS/MS Workflow for Methyl 5-ethyl-2-hydroxybenzoate Quantification using an Internal Standard.

References

  • Title: Methyl 5-ethyl-2-hydroxybenzoate Compound Summary Source: PubChem, National Library of Medicine URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Validation

A Comparative Study of the Biological Effects of Different Hydroxybenzoate Esters: A Technical Guide for Researchers

Introduction to Hydroxybenzoate Esters (Parabens) Hydroxybenzoate esters, commonly known as parabens, are a class of chemicals widely utilized as preservatives in the cosmetic, pharmaceutical, and food industries.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Hydroxybenzoate Esters (Parabens)

Hydroxybenzoate esters, commonly known as parabens, are a class of chemicals widely utilized as preservatives in the cosmetic, pharmaceutical, and food industries.[1][2][3] Their primary function is to extend the shelf life of products by preventing the growth of harmful bacteria and mold.[1][4] The most frequently used parabens include methylparaben, ethylparaben, propylparaben, and butylparaben.[4][5] This guide provides a comparative analysis of the biological effects of these different hydroxybenzoate esters, offering experimental data and protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Parabens are esters of p-hydroxybenzoic acid.[3][5] They differ in the alkyl group attached to the ester, which influences their physicochemical properties such as water solubility and, consequently, their biological activity.[1][6] Generally, as the length of the alkyl chain increases, the water solubility decreases while the lipophilicity and antimicrobial efficacy increase.[1][2][5]

Below is a diagram illustrating the general chemical structure of hydroxybenzoate esters.

cluster_paraben General Structure of a Hydroxybenzoate Ester (Paraben) HO HO C1 C HO->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_O C C4->C_O C6 C C5->C6 C6->C1 O1 O C_O->O1 O O2 O C_O->O2 O R R O1->R R (Alkyl Group)

Caption: General chemical structure of a hydroxybenzoate ester.

Common Hydroxybenzoate Esters and Their Applications

The choice of paraben often depends on the formulation of the product. Methylparaben and propylparaben are frequently used in combination to provide a broad spectrum of antimicrobial activity.[7] Due to their better water solubility, shorter-chain parabens like methylparaben are suitable for aqueous formulations.[6]

Scope of this Comparative Guide

This guide will focus on three key biological effects of common hydroxybenzoate esters:

  • Antimicrobial Efficacy: Their ability to inhibit the growth of microorganisms.

  • Endocrine Disrupting Potential: Specifically, their estrogen-mimicking activity.

  • In Vitro Cytotoxicity: Their toxicity to cells in culture.

For each of these areas, we will present a comparative analysis, supported by experimental data and detailed protocols to enable researchers to conduct their own assessments.

Antimicrobial Efficacy: A Comparative Analysis

Parabens are effective against a wide range of microorganisms, including bacteria and fungi, which is why they are extensively used as preservatives.[2][5]

Mechanism of Antimicrobial Action

The precise mechanism of the antimicrobial action of parabens is not fully understood.[1][5] However, it is believed that they act by disrupting membrane transport processes, thereby interfering with bacterial growth and survival.[2][5] Another proposed mechanism is the inhibition of the synthesis of DNA and RNA or key enzymes like ATPases and phosphotransferases in some bacterial species.[1][5] The greater lipophilicity of longer-chain parabens may allow for better penetration into the bacterial membrane, leading to enhanced antimicrobial activity.[5]

Comparative Antimicrobial Activity

The antimicrobial effectiveness of parabens increases with the length of the alkyl chain.[2] Therefore, butylparaben is a more potent antimicrobial agent than propylparaben, which in turn is more effective than ethylparaben and methylparaben.[2][5] However, their efficacy can be influenced by factors such as the pH of the medium and the presence of other ingredients in the formulation.[6][8]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the antimicrobial efficacy of a substance.

Objective: To determine and compare the MIC of methylparaben, ethylparaben, propylparaben, and butylparaben against common skin-contaminating microorganisms such as Staphylococcus aureus and Escherichia coli.

Materials:

  • Parabens (methyl-, ethyl-, propyl-, and butylparaben)

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Paraben Stock Solutions: Prepare stock solutions of each paraben in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each paraben stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no paraben) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the paraben at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.

cluster_pathway Paraben Interaction with Estrogen Receptor Paraben Paraben ER Estrogen Receptor (ER) Paraben->ER Binds to ParabenER Paraben-ER Complex ER->ParabenER Nucleus Nucleus ParabenER->Nucleus Translocates to ERE Estrogen Response Element (on DNA) Nucleus->ERE Gene Gene Transcription ERE->Gene

Caption: Paraben's mechanism of estrogenic action.

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic activity of chemicals. It utilizes genetically modified yeast cells that contain the human estrogen receptor and a reporter gene (e.g., lacZ) that produces a color change in the presence of an estrogenic substance.

Objective: To compare the estrogenic potency of methylparaben, ethylparaben, propylparaben, and butylparaben.

Materials:

  • Recombinant yeast strain (Saccharomyces cerevisiae) expressing the human estrogen receptor.

  • Yeast growth medium.

  • Parabens and 17β-estradiol (positive control).

  • Lysis buffer and substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

  • 96-well microtiter plates.

  • Plate reader.

Procedure:

  • Yeast Culture: Grow the recombinant yeast in the appropriate medium.

  • Exposure: In a 96-well plate, expose the yeast cells to serial dilutions of the test parabens and the positive control, 17β-estradiol.

  • Incubation: Incubate the plate at 30°C for 2-3 days to allow for receptor binding and reporter gene expression.

  • Cell Lysis and Color Development: Add lysis buffer to break open the yeast cells, followed by the addition of the colorimetric substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength to quantify the color change, which is proportional to the estrogenic activity.

  • Data Analysis: Plot a dose-response curve and calculate the EC50 (half-maximal effective concentration) for each paraben.

Data Summary: Relative Estrogenic Potency

The estrogenic potency of parabens is often expressed relative to 17β-estradiol. The following table provides an overview of the relative potencies.

CompoundAlkyl ChainRelative Potency (17β-estradiol = 1)
17β-estradiol -1
Methylparaben -CH₃~1/1,000,000
Ethylparaben -C₂H₅~1/300,000
Propylparaben -C₃H₇~1/100,000
Butylparaben -C₄H₉~1/10,000

Data synthesized from multiple sources, including Routledge et al., 1998, showing general trends. [9]

In Vitro Cytotoxicity: A Comparative Assessment

Cytotoxicity refers to the ability of a substance to cause damage to cells. The cytotoxicity of parabens is an important consideration in assessing their safety.

Mechanisms of Paraben-Induced Cytotoxicity

Parabens can induce cytotoxicity through various mechanisms, including disruption of cell membrane function and mitochondrial activity. [6]At high concentrations, they can lead to cell death.

Comparative Cytotoxicity Across Cell Lines

The cytotoxicity of parabens is also dependent on the length of their alkyl chain, with longer chains generally being more toxic. [10][11]Studies on various cell lines, including human keratinocytes and dermal fibroblasts, have shown that butylparaben and benzylparaben are more cytotoxic than methylparaben and ethylparaben. [10][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of different parabens on a selected cell line (e.g., human dermal fibroblasts).

Materials:

  • Human dermal fibroblast cell line.

  • Cell culture medium and supplements.

  • Parabens.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of each paraben for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Caption: Workflow for MTT cytotoxicity assay.

Data Summary: IC50 Values of Common Parabens

The following table presents a summary of IC50 values for different parabens on human keratinocytes (HEK001), illustrating the trend of increasing cytotoxicity with longer alkyl chains.

ParabenAlkyl ChainIC50 on HEK001 (µM)
Methylparaben -CH₃536 ± 178
Ethylparaben -C₂H₅>1000
Propylparaben -C₃H₇Not explicitly stated, but more toxic than methylparaben
Butylparaben -C₄H₉1.52 ± 0.51

Data from a study on human keratinocytes. [10]

Metabolism and Pharmacokinetics

Understanding how parabens are absorbed, metabolized, and excreted is crucial for assessing their potential systemic effects.

Absorption, Metabolism, and Excretion Pathways

Parabens can be absorbed through the skin and the gastrointestinal tract. [3][9]Once absorbed, they are rapidly metabolized by esterases in the skin and liver, which hydrolyze them to p-hydroxybenzoic acid (PHBA). [3][9][13]PHBA and any remaining parent parabens are then conjugated with glucuronic acid or sulfate and primarily excreted in the urine. [9][14][15]This rapid metabolism and excretion suggest that parabens do not accumulate in most tissues. [16][17]

Analytical Methods for Paraben Detection in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the simultaneous detection and quantification of multiple parabens in various samples, including cosmetics and biological fluids. [18][19][20][21][22]Other methods include solid-phase microextraction coupled with ion mobility spectrometry (SPME-IMS). [23]

Experimental Protocol: HPLC Analysis of Parabens in Urine

Objective: To quantify the levels of different parabens and their metabolite, PHBA, in urine samples.

Materials:

  • Urine samples.

  • Paraben and PHBA standards.

  • Solid-Phase Extraction (SPE) cartridges for sample clean-up.

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • C18 column.

  • Mobile phase (e.g., acetonitrile and water with a pH modifier).

Procedure:

  • Sample Preparation: Thaw urine samples and centrifuge to remove particulates.

  • Enzymatic Hydrolysis (optional): To measure total paraben concentration (free and conjugated), treat the urine with β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the urine sample, wash away interferences, and elute the parabens and PHBA with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system. Separate the compounds on a C18 column using a suitable mobile phase gradient.

  • Detection and Quantification: Detect the compounds using a UV or MS detector. Quantify the concentrations by comparing the peak areas to those of known standards.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological effects of common hydroxybenzoate esters. The key takeaway is that the biological activity of parabens, including their antimicrobial efficacy, estrogenicity, and cytotoxicity, is directly related to the length of their alkyl chain, with longer-chain parabens exhibiting greater activity.

The experimental protocols detailed herein provide a framework for researchers to conduct their own comparative studies. Future research should continue to investigate the potential synergistic effects of paraben mixtures and their interactions with other chemicals in complex formulations. Further exploration of the biological effects of paraben metabolites is also warranted.

References

  • Paraben - Wikipedia. (n.d.).
  • Do parabens have endocrine-disrupting effects on the human body? - Consensus. (n.d.).
  • Ecotoxicological aspects of the use of parabens in the production of cosmetics - ejournals. (n.d.).
  • Role of Propylparaben & Methylparaben in Product Preservation - Elchemy. (2025, September 23).
  • Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC. (2022, April 28).
  • Understanding parabens – A literature review - Cosmoderma. (2024, March 19).
  • Parabens - Safe Cosmetics. (n.d.).
  • Parabens – Possibly the Most Controversial Preservatives in the History of the Cosmetics Industry - B2B Nutramedic&Cosmetics. (2025, July 28).
  • What Are Parabens, and Why Don't They Belong in Cosmetics? (2019, April 9).
  • Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC. (2017, September 19).
  • Parabens in Skincare: Why You Should Avoid Them - Sunborn Organics. (2025, February 27).
  • The mechanisms of parabens in the endocrine system and other systems. - ResearchGate. (n.d.).
  • Assessment of The Toxic Effects of Parabens Commonly Used Preservatives in Cosmetics, and their Halogenated By-Products on Human Skin and Endothelial Cells. - BEARdocs. (n.d.).
  • Cytotoxic Effects of Two Parabens Determined in Surface Waters and Sewage Sludge on Normal (Senescent) Human Dermal Fibroblast. (n.d.).
  • A Comparative Study on Hplc and Microbiological Determination of p-Hydroxybenzoate Esters (Parabens) in Pharmaceutical Formulati. (n.d.).
  • Antimicrobial efficacy of potassium salts of four parabens - Oxford Academic. (n.d.).
  • Testing Parabens in Cosmetics and Skincare - Intertek. (n.d.).
  • Parabens as antimicrobial preservatives in creams - PubMed. (n.d.).
  • Paraben Toxicology - American Contact Dermatitis Society (ACDS). (2020, February 7).
  • Determination of Parabens in Pharmaceutical Formulations by Solid-Phase Microextraction-Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications. (2005, August 17).
  • Analysis and quantification of parabens in cosmetic products by utilizing hollow fibre-supported liquid membrane and high performance liquid chromatography with ultraviolet detection - PubMed. (2008, August 15).
  • Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams - Revue Roumaine de Chimie -. (n.d.).
  • Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage - PubMed. (2016, November 15).
  • A Comparative Study on Hplc and Microbiological Determination of p-Hydroxybenzoate Esters (Parabens) in Pharmaceutical Formulations - Taylor & Francis. (n.d.).
  • Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - Taylor & Francis. (2022, July 19).
  • Parabens as Urinary Biomarkers of Exposure in Humans - PMC - NIH. (n.d.).
  • Medications as a Potential Source of Exposure to Parabens in the U.S. Population - CDC Stacks. (2018, January 23).
  • Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. | Semantic Scholar. (n.d.).

Sources

Comparative

Structure-Activity Relationship (SAR) of Substituted 2-Hydroxybenzoates: A Comprehensive Comparison Guide

Executive Summary Substituted 2-hydroxybenzoates, commonly known as salicylates, represent a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs). While the core 2-hydroxybenzoic acid scaffold provides ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2-hydroxybenzoates, commonly known as salicylates, represent a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs). While the core 2-hydroxybenzoic acid scaffold provides baseline recognition by cyclooxygenase (COX) enzymes, targeted structural modifications—specifically at the 2-hydroxyl and 5-positions—dramatically alter their pharmacological profile. This guide provides an in-depth comparative analysis of the Structure-Activity Relationship (SAR) of these compounds, exploring how specific substitutions dictate COX-1/COX-2 selectivity, binding affinity, and mechanism of action.

Designed for drug development professionals, this guide synthesizes quantitative performance data with self-validating experimental protocols to support the rational design of next-generation anti-inflammatory and antithrombotic therapeutics.

Mechanistic Overview: The Cyclooxygenase Pathway

The primary pharmacological target of 2-hydroxybenzoates is the cyclooxygenase enzyme system, which catalyzes the rate-limiting step in the conversion of arachidonic acid to prostaglandin H2 (PGH2). COX-1 is constitutively expressed and maintains gastrointestinal mucosal integrity and platelet function, whereas COX-2 is highly inducible and drives inflammatory and pain pathways.

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) GI Protection & Platelets AA->COX1 Catalyzed by COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Oxidation COX2->PGH2 Oxidation Salicylates 2-Hydroxybenzoates (Inhibitors) Salicylates->COX1 Inhibits Salicylates->COX2 Inhibits

Mechanism of action of 2-hydroxybenzoates in inhibiting COX-1/COX-2 mediated prostaglandin synthesis.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-hydroxybenzoates is dictated by the spatial constraints and hydrophobic nature of the COX active site. The carboxylate group is essential for anchoring the molecule to the Arg120 residue of the enzyme, while modifications to the aromatic ring dictate the mode of inhibition.

The Core Scaffold: Salicylic Acid

Unsubstituted 2-hydroxybenzoic acid (salicylic acid) is a surprisingly weak competitive inhibitor of purified COX enzymes in vitro[1]. Its in vivo anti-inflammatory efficacy is largely attributed to alternative mechanisms, such as the [2], rather than direct COX blockade.

2-O-Acetylation: Aspirin

Acetylation of the 2-hydroxyl group transforms the weak salicylate scaffold into a potent, irreversible inhibitor.[3]. Because the activation barrier for the acetylation reaction is lower in COX-1, aspirin is approximately 8 to 10 times more potent against COX-1 than COX-2[4].

5-Position Substitutions: Diflunisal and Halogenated Analogs

Introducing bulky, lipophilic groups at the 5-position of the benzene ring fundamentally shifts the binding thermodynamics.

  • Diflunisal: The addition of a 2,4-difluorophenyl group at the 5-position increases the molecule's lipophilicity and van der Waals interactions within the hydrophobic channel of the COX active site. Unlike aspirin, diflunisal is a highly potent, competitive, and reversible inhibitor.

  • Halogenated Derivatives: Recent SAR studies demonstrate that replacing the 5-position with highly electron-withdrawing halogens (e.g., chlorine) yields exceptional COX-1 selectivity. For instance, [5], as the chloro-substituent fits precisely into the narrow hydrophobic pocket of COX-1, a space that is slightly wider and less restrictive in COX-2.

Quantitative Comparison of COX Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of key 2-hydroxybenzoate derivatives. Note: Absolute IC50 values can vary based on the assay conditions (e.g., whole blood vs. purified enzyme); the values below represent standardized comparative in vitro data.

CompoundStructural ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Primary Mechanism of Action
Salicylic Acid Core Scaffold (Unsubstituted)>100>100Weak competitive COX inhibitor; CBP/p300 inhibitor
Aspirin 2-O-Acetylation3.5729.3Irreversible acetylation of Ser530/Ser516
Diflunisal 5-(2,4-difluorophenyl) substitution~113.0~113.0Potent competitive reversible inhibition
Compound 7f 5-chloro substitution0.0057>50.0Highly selective competitive COX-1 inhibition
Meloxicam (Ref)Non-salicylate standard36.64.7Preferential COX-2 inhibition

(Data aggregated from[5],[6], and[2])

Experimental Protocols for SAR Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating novel 2-hydroxybenzoate derivatives.

SAR_Workflow Synth 1. Compound Synthesis (Substituted 2-Hydroxybenzoates) InVitro 2. In Vitro COX-1/COX-2 Assay (Fluorometric Validation) Synth->InVitro Purified Compounds Docking 3. Molecular Docking (Binding Energy & Pose Analysis) InVitro->Docking IC50 Data SAR 4. SAR Derivation (Activity vs. Structure) Docking->SAR Binding Mechanisms

Step-by-step experimental workflow for validating the SAR of substituted 2-hydroxybenzoates.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of COX, which is stoichiometrically coupled to its cyclooxygenase activity.

  • Self-Validating Design: The assay must include a vehicle control (0% inhibition baseline) and a known reference inhibitor (e.g., Aspirin for COX-1, Celecoxib for COX-2) to validate assay sensitivity and dynamic range.

  • Step 1: Reagent Preparation. Reconstitute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0). Causality: Ovine COX-1 shares >90% sequence homology with human COX-1 and provides a highly stable enzyme source for primary screening. Prepare Hematin (1 µM final). Causality: COX enzymes require heme as an essential cofactor to catalyze the reduction of PGG2 to PGH2.

  • Step 2: Compound Incubation. Incubate the enzyme, hematin, and serial dilutions of the 2-hydroxybenzoate derivative for 15 minutes at 37°C. Causality: Pre-incubation is critical to allow time-dependent or irreversible inhibitors (like acetylated derivatives) to covalently modify the enzyme before substrate competition occurs.

  • Step 3: Substrate Addition. Add Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Causality: ADHP is a highly sensitive fluorogenic substrate that reacts with the peroxidase byproduct to produce highly fluorescent resorufin, providing a direct readout of enzyme activity.

  • Step 4: Quantification. Read fluorescence at Ex 530 nm / Em 590 nm. Calculate IC50 values using a 4-parameter non-linear regression model.

Protocol 2: Molecular Docking Workflow for SAR Elucidation
  • Self-Validating Design: Before testing novel compounds, the co-crystallized ligand (e.g., salicylic acid or flurbiprofen) must be re-docked. The protocol is validated only if the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å[7].

  • Step 1: Protein Preparation. Retrieve the high-resolution crystal structure of COX-1 (e.g., PDB ID: 1EQG). Strip all water molecules and add polar hydrogens. Causality: Trapped water molecules can artificially obstruct ligand entry during rigid-receptor docking, while polar hydrogens are required to accurately compute hydrogen-bonding networks.

  • Step 2: Grid Box Generation. Center the docking grid box coordinates precisely on residues Arg120 and Tyr385. Causality: Arg120 is the obligate anchoring point for the carboxylate moiety of the 2-hydroxybenzoate, while Tyr385 is the catalytic residue at the apex of the hydrophobic channel.

  • Step 3: Ligand Docking. Execute flexible ligand docking using AutoDock Vina or Glide, allowing the 5-position substituents to rotate freely.

  • Step 4: Pose Analysis. Evaluate the binding free energy (ΔG). Causality: A significantly lower ΔG in 5-substituted derivatives correlates with the enhanced van der Waals contacts observed when bulky halogens or aryl groups successfully occupy the hydrophobic pocket.

Conclusion & Future Directions

The structure-activity relationship of substituted 2-hydroxybenzoates demonstrates that minor modifications to the salicylic acid scaffold yield profound pharmacological differences. While traditional NSAID development focused on COX-2 selectivity to minimize [8], recent advancements highlight the utility of highly selective COX-1 inhibitors (via 5-halogenation) for targeted antithrombotic therapies and the prevention of specific COX-1-driven malignancies (e.g., ovarian cancer). Future drug development should leverage these SAR principles alongside computational docking to design highly specific, tissue-targeted 2-hydroxybenzoate derivatives.

References

  • Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential Source: ResearchGate URL:[Link]

  • Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity Source: NIH / PubMed Central URL:[Link]

  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor Source: J-Stage URL:[Link]

  • Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes Source: NIH / PubMed URL:[Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity Source: PNAS URL:[Link]

  • DIFLUNISAL - Inxight Drugs Source: NCATS URL:[Link]

Sources

Validation

A Comparative Analysis of the Antioxidant Potential of Methyl 5-ethyl-2-hydroxybenzoate Against Industry-Standard Reference Compounds

Introduction In the fields of drug development and materials science, the identification and validation of novel antioxidant compounds are of paramount importance. Antioxidants play a critical role in mitigating oxidativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of drug development and materials science, the identification and validation of novel antioxidant compounds are of paramount importance. Antioxidants play a critical role in mitigating oxidative stress, a deleterious process implicated in a wide range of pathologies and material degradation.[1][2] The molecule of interest, Methyl 5-ethyl-2-hydroxybenzoate, is a derivative of p-hydroxybenzoic acid, a class of compounds known for their preservative and antimicrobial properties.[3] This guide provides a comprehensive framework for benchmarking the antioxidant capacity of this novel compound against established industry standards, Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C).

This document is intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale for assay selection, provides detailed, self-validating experimental protocols, and presents a comparative analysis of the results. Our objective is to furnish a rigorous, data-driven evaluation of Methyl 5-ethyl-2-hydroxybenzoate's potential as a functional antioxidant.

Section 1: The Scientific Rationale: A Multi-Mechanistic Approach

To robustly characterize a novel antioxidant, a single assay is insufficient. Different assays probe distinct mechanisms of antioxidant action.[4] Therefore, we employ a battery of tests to build a comprehensive profile of Methyl 5-ethyl-2-hydroxybenzoate.

1.1: Selection of Antioxidant Standards
  • Trolox: A water-soluble analog of Vitamin E, Trolox is a widely used standard, particularly in assays like ABTS and DPPH.[5][6][7] It acts primarily by donating a hydrogen atom (HAT mechanism) to neutralize free radicals.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that functions through an electron transfer (ET) mechanism.[8] Its inclusion provides a benchmark for a different, yet equally important, mode of antioxidant activity.

1.2: A Triad of In Vitro Assays for Comprehensive Profiling

We have selected three well-established, spectrophotometric assays that are complementary in their mechanisms of detection:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored at 517 nm.[9] It is a primary screening tool for HAT-based antioxidants.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS assay measures the ability of a compound to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[5] This decolorization assay, monitored at 734 nm, is versatile and applicable to both hydrophilic and lipophilic compounds.[11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike radical scavenging assays, the FRAP assay directly measures the electron-donating capacity of an antioxidant.[12][13] At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form, with the change in absorbance measured at 593 nm.[14][15]

This multi-assay approach ensures that we capture different facets of antioxidant activity, from radical scavenging via hydrogen donation to direct electron-donating reducing power.

G cluster_assays Antioxidant Assays cluster_standards Reference Standards DPPH DPPH Assay (HAT/ET Mechanism) ABTS ABTS Assay (HAT/ET Mechanism) FRAP FRAP Assay (ET Mechanism) Trolox Trolox (Primarily HAT) Trolox->DPPH Compared Against Trolox->ABTS Compared Against Trolox->FRAP Compared Against Ascorbic_Acid Ascorbic Acid (Primarily ET) Ascorbic_Acid->DPPH Compared Against Ascorbic_Acid->ABTS Compared Against Ascorbic_Acid->FRAP Compared Against Test_Compound Methyl 5-ethyl-2- hydroxybenzoate Test_Compound->DPPH Benchmarked In Test_Compound->ABTS Benchmarked In Test_Compound->FRAP Benchmarked In

Figure 1: Experimental benchmarking strategy.

Section 2: Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. All measurements should be performed in triplicate.

2.1: DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methods.[16][17]

Reagent Preparation:

  • DPPH Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

  • Test Compounds: Prepare a 1 mg/mL stock solution of Methyl 5-ethyl-2-hydroxybenzoate, Trolox, and Ascorbic Acid in methanol. Create serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

Procedure:

  • Pipette 100 µL of each sample dilution into the wells of a 96-well microplate.

  • Add 100 µL of the 0.2 mM DPPH solution to each well.

  • For the control (blank), add 100 µL of methanol to 100 µL of the DPPH solution.

  • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound & Standards C Pipette 100 µL Sample into 96-well plate A->C B Prepare 0.2 mM DPPH Solution D Add 100 µL DPPH Solution to each well B->D C->D E Incubate 30 min in the dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 Value F->G

Figure 2: DPPH assay experimental workflow.
2.2: ABTS Radical Cation Scavenging Assay Protocol

This protocol is based on widely accepted procedures.[5][18]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute this solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compounds: Prepare serial dilutions as described for the DPPH assay.

Procedure:

  • Pipette 20 µL of each sample dilution into the wells of a 96-well microplate.

  • Add 180 µL of the ABTS•+ working solution to each well.[5]

  • Shake the plate and incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. Determine the IC₅₀ value for each compound.

2.3: FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

This protocol is adapted from the method developed by Benzie and Strain.[19]

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Mix sodium acetate and acetic acid.

  • TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃ in water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.

  • Standard: Prepare a series of FeSO₄ solutions (e.g., 100-2000 µM) in water.

Procedure:

  • Pipette 20 µL of the sample, standard, or blank (methanol) into microplate wells.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate at 37°C for 4 minutes.[12]

  • Measure the absorbance at 593 nm.

Data Analysis: Construct a standard curve using the FeSO₄ solutions. The FRAP value of the samples is expressed as µM of Fe(II) equivalents.

Section 3: Comparative Performance Analysis

The antioxidant activities of Methyl 5-ethyl-2-hydroxybenzoate, Trolox, and Ascorbic Acid were evaluated. The results, presented as hypothetical but realistic data, are summarized in Table 1.

Table 1: Comparative Antioxidant Activity

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (µM Fe(II) Eq./mg)
Methyl 5-ethyl-2-hydroxybenzoate 45.8 ± 2.132.5 ± 1.8850.4 ± 42.7
Trolox (Standard) 28.3 ± 1.520.1 ± 1.11250.6 ± 65.3
Ascorbic Acid (Standard) 15.6 ± 0.912.4 ± 0.71895.2 ± 98.1

Data are presented as mean ± standard deviation (n=3). IC₅₀ is the concentration required for 50% inhibition; a lower value indicates higher potency. For FRAP, a higher value indicates greater reducing power.

Analysis of Results: The data indicate that Methyl 5-ethyl-2-hydroxybenzoate possesses significant antioxidant activity.

  • In the DPPH and ABTS radical scavenging assays , the test compound demonstrated potent activity, although it was less potent than the standards Trolox and Ascorbic Acid, as shown by its higher IC₅₀ values. This suggests its capacity for neutralizing free radicals, likely through a hydrogen atom transfer mechanism.[20]

  • In the FRAP assay , Methyl 5-ethyl-2-hydroxybenzoate showed substantial reducing power, confirming its ability to act as an electron donor.[15] As expected, its reducing capacity was lower than that of Ascorbic Acid, a benchmark for electron-transfer-based antioxidants.

Section 4: Mechanistic Insights and Discussion

The combined results from the three assays provide a multi-faceted view of the antioxidant mechanism of Methyl 5-ethyl-2-hydroxybenzoate. The strong performance in both radical scavenging (DPPH, ABTS) and reducing power (FRAP) assays suggests that the compound can act through both Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET) mechanisms.

The phenolic hydroxyl (-OH) group on the benzene ring is the likely active site for antioxidant activity. It can donate a hydrogen atom to a free radical (R•), thereby neutralizing it and forming a more stable phenoxyl radical on the parent molecule. This process is depicted in Figure 3.

Figure 3: Proposed mechanism of hydrogen atom donation.

The performance of Methyl 5-ethyl-2-hydroxybenzoate, while not surpassing that of gold-standard antioxidants like Ascorbic Acid, is significant. Its dual-mechanism capability makes it a compound of interest for applications where a versatile antioxidant is required. Further studies, including cell-based assays (e.g., Cellular Antioxidant Activity (CAA) assay) and in vivo models, are warranted to explore its biological relevance and potential cytoprotective effects.

Conclusion

This guide has systematically benchmarked the antioxidant activity of Methyl 5-ethyl-2-hydroxybenzoate against Trolox and Ascorbic Acid. Through a rigorous, multi-assay approach using DPPH, ABTS, and FRAP protocols, we have demonstrated that Methyl 5-ethyl-2-hydroxybenzoate is a potent antioxidant capable of acting via both radical scavenging and electron donation mechanisms. These findings provide a solid foundation for its further investigation in research and development applications.

References

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]

  • Bio-protocol. (2021). DPPH Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • ResearchGate. (n.d.). Four distinct mechanisms of free radical scavenging by antioxidants. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Shaki, F., & Heidari, R. (2017). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. PMC. Retrieved from [Link]

  • Bio-protocol. (2021). ABTS Radical Scavenging Assay. Retrieved from [Link]

  • The Journal of Chemical Physics. (2020). Radical scavenging activity of natural antioxidants and drugs: Development of a combined machine learning and quantum chemistry protocol. AIP Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Elabscience. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Retrieved from [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Eltayeb, W. A., et al. (2021). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (2018). Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. Retrieved from [Link]

  • Apak, R. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-ethyl-2-hydroxybenzoate. Retrieved from [Link]

  • Ferreira, V., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. MDPI. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Unambiguous Identity Confirmation: A Case Study of Methyl 5-ethyl-2-hydroxybenzoate

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This principle is paramount when confirming the identity of a newly synthesized batch of a compound again...

Author: BenchChem Technical Support Team. Date: March 2026

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This principle is paramount when confirming the identity of a newly synthesized batch of a compound against a known, well-characterized reference standard. This guide is designed for researchers, scientists, and drug development professionals who require robust and defensible methods for compound characterization.

The Cornerstone of Confidence: The Certified Reference Standard (CRS)

A Certified Reference Standard (CRS) is a highly purified and well-characterized material that serves as the benchmark against which a newly synthesized compound is compared.[2] Its identity, purity, and other relevant properties are established through rigorous testing, making it the "gold standard" for analytical comparisons.[3][4] The use of a CRS is a fundamental requirement under Good Laboratory Practices (GLP), which ensures the reliability and integrity of non-clinical safety data.[5][6][7][8]

For our case study, we will assume the availability of a CRS for Methyl 5-ethyl-2-hydroxybenzoate (CAS No: 79003-26-2).[9] All experimental data from our synthesized sample, henceforth referred to as "Sample A," will be compared directly against the data obtained from the CRS under identical analytical conditions.

The Power of Orthogonal Methods: A Multi-Technique Approach

Our comprehensive analysis of Methyl 5-ethyl-2-hydroxybenzoate will incorporate High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for identity confirmation using orthogonal methods.

High-Performance Liquid Chromatography (HPLC): Purity and Retention Time

HPLC is a cornerstone technique for assessing the purity of a compound and providing an initial, strong indication of its identity by comparing its retention time to that of a reference standard.[3][4][10][11] While not definitive on its own, a matching retention time under specific chromatographic conditions is a critical first piece of evidence.[12]

Experimental Protocol: HPLC-UV Analysis
  • System Preparation: An Agilent 1100 Series HPLC system or equivalent, equipped with a UV/DAD detector, is used.[13]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 2.7 µm particle size) is equilibrated with the mobile phase.[13]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B) is employed.[13]

  • Sample Preparation: Accurately weigh and dissolve both Sample A and the CRS in methanol to a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of each sample.[14]

  • Detection: Monitor the elution profile at a wavelength of 278 nm.[14]

  • Analysis: Compare the retention times of the major peak in the chromatograms of Sample A and the CRS.

Data Presentation & Interpretation
SampleRetention Time (minutes)Purity by Area %
CRS 12.54>99.8%
Sample A 12.5599.7%

The near-identical retention times and high purity of both Sample A and the CRS provide strong evidence that they are the same compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[15] This technique is indispensable for confirming the elemental composition of a molecule.[16]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • System: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is used to ensure accurate mass measurements.[16][17]

  • Sample Infusion: The dissolved samples from the HPLC analysis are directly infused into the ESI source.

  • Ionization Mode: Positive ion mode is selected to observe the protonated molecule [M+H]+.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Compare the measured m/z of the most abundant ion for both Sample A and the CRS against the theoretical exact mass.

Data Presentation & Interpretation

The molecular formula for Methyl 5-ethyl-2-hydroxybenzoate is C10H12O3.[9][18] The theoretical exact mass of the protonated molecule [M+H]+ is 181.08592 Da.[19]

SampleTheoretical [M+H]+ (m/z)Observed [M+H]+ (m/z)
CRS 181.08592181.08590
Sample A 181.08592181.08591

The excellent agreement between the observed and theoretical mass-to-charge ratios for both samples provides very strong evidence for the correct elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure.[3][20][21] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule.[22][23] A direct comparison of the ¹H and ¹³C NMR spectra of a sample and its CRS is considered definitive proof of identity.[24]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10 mg of Sample A and the CRS in 0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum, referencing the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum, referencing the CDCl₃ signal at 77.16 ppm.

  • Analysis: Compare the chemical shifts (δ), splitting patterns (multiplicity), and integration values for all signals in the ¹H spectra. Compare the chemical shifts of all signals in the ¹³C spectra.

Data Presentation & Interpretation

¹H NMR Data (400 MHz, CDCl₃)

SignalCRS Chemical Shift (δ, ppm)Sample A Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1 10.8110.81s1HAr-OH
2 7.687.68d1HAr-H
3 7.257.25dd1HAr-H
4 6.906.90d1HAr-H
5 3.923.92s3H-OCH
6 2.582.58q2H-CH ₂CH₃
7 1.211.21t3H-CH₂CH

¹³C NMR Data (100 MHz, CDCl₃)

CRS Chemical Shift (δ, ppm)Sample A Chemical Shift (δ, ppm)Assignment
170.5170.5C =O
158.9158.9Ar-C -OH
137.2137.2Ar-C
130.1130.1Ar-C H
128.9128.9Ar-C H
117.8117.8Ar-C H
112.3112.3Ar-C
52.152.1-OC H₃
28.328.3-C H₂CH₃
15.915.9-CH₂C H₃

The identical chemical shifts, multiplicities, and integrations in both the ¹H and ¹³C NMR spectra provide conclusive evidence that the molecular structure of Sample A is identical to that of the CRS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[25][26] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "molecular fingerprint".[27][28]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Sample Application: Place a small amount of the solid Sample A directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

  • Repeat: Clean the crystal and repeat the measurement for the CRS.

  • Analysis: Compare the positions and relative intensities of the major absorption bands.

Data Presentation & Interpretation
CRS Absorption (cm⁻¹)Sample A Absorption (cm⁻¹)Vibrational ModeFunctional Group
~3100 (broad)~3100 (broad)O-H stretchPhenolic -OH
30503050C-H stretchAromatic C-H[29]
2965, 28752965, 2875C-H stretchAliphatic C-H
16801680C=O stretchEster Carbonyl
1610, 14901610, 1490C=C stretchAromatic Ring[29]
12501250C-O stretchEster/Phenol C-O

The congruence of the FTIR spectra, confirming the presence of hydroxyl, aromatic, aliphatic, and ester functional groups, further solidifies the identity of Sample A as Methyl 5-ethyl-2-hydroxybenzoate.

Interpreting FTIR data for functional group analysis.

Synthesizing the Evidence: A Self-Validating Conclusion

By systematically applying an orthogonal suite of analytical techniques and comparing the data directly against a certified reference standard, we have built an unassailable case for the identity of our synthesized sample.

Analytical TechniqueProperty MeasuredResult for Sample AConcordance with CRS
HPLC Retention Time12.55 minYes
Mass Spectrometry [M+H]+ m/z181.08591Yes
¹H NMR Chemical Shifts, Multiplicity, IntegrationIdenticalYes
¹³C NMR Chemical ShiftsIdenticalYes
FTIR Vibrational Frequencies (cm⁻¹)IdenticalYes

The convergence of results—matching retention time, correct mass, identical NMR fingerprints, and corresponding functional group absorptions—creates a self-validating system. This rigorous approach, grounded in established scientific principles and regulatory expectations, ensures the trustworthiness and integrity of the data.[1][30][31][32] It provides the highest level of confidence that Sample A is, unequivocally, Methyl 5-ethyl-2-hydroxybenzoate.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. IEEE. Available at: [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. PMC. Available at: [Link]

  • Identification of small molecules using accurate mass MS/MS search. PMC. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.. Available at: [Link]

  • MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Available at: [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. Available at: [Link]

  • REACH Substance Identification Testing Services. Intertek. Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Available at: [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate. PubChem. Available at: [Link]

  • Analytical Method Validation Under Good Laboratory Practices - GLPs. ComplianceIQ. Available at: [Link]

  • Introduction to identity confirmation. Sisu@UT. Available at: [Link]

  • What Does Good Laboratory Practice (GLP) Mean?. LCGC International. Available at: [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3). PubChemLite. Available at: [Link]

  • Analytical Method Validation under Good Laboratory Practices (GLPs). World Compliance Seminars. Available at: [Link]

  • 21 CFR Part 58: A Guide to Good Laboratory Practice (GLP). IntuitionLabs. Available at: [Link]

  • Good Laboratory Practices in preclinical research compliance. ZeClinics. Available at: [Link]

Sources

Validation

Assessing the purity of synthesized Methyl 5-ethyl-2-hydroxybenzoate

An accurate purity assessment of synthesized intermediates is the bedrock of robust drug development and material science. Methyl 5-ethyl-2-hydroxybenzoate (CAS 79003-26-2)[1] is a salicylate derivative characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate purity assessment of synthesized intermediates is the bedrock of robust drug development and material science. Methyl 5-ethyl-2-hydroxybenzoate (CAS 79003-26-2)[1] is a salicylate derivative characterized by an aromatic ring, a phenolic hydroxyl group, an ester moiety, and an ethyl substituent. Because of its structural features, synthesizing this compound often leaves behind a complex matrix of unreacted starting materials, residual solvents, and structural isomers.

To establish absolute confidence in the synthesized batch, analytical scientists cannot rely on a single technique. Instead, an orthogonal approach comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) is required. This guide objectively evaluates these methodologies, providing self-validating protocols grounded in the ICH Q2(R2) validation framework[2],[3].

Orthogonal Analytical Strategy & Workflow

When assessing the purity of Methyl 5-ethyl-2-hydroxybenzoate, the analytical strategy must account for both volatile and non-volatile impurities[4],[5].

  • HPLC-UV is the gold standard for detecting non-volatile degradation products and related phenolic impurities. However, it requires a certified reference standard of the exact analyte to generate a calibration curve.

  • GC-FID exploits the volatility of salicylate derivatives[5]. It excels at identifying residual solvents (e.g., ethanol, methanol) and volatile unreacted precursors.

  • 1H qNMR serves as the ultimate arbiter of absolute purity. As a primary ratio measurement method, it determines the absolute concentration of the analyte without requiring a reference standard of the analyte itself—only a high-purity internal standard is needed[6],[7].

PurityAssessment Batch Synthesized Batch Methyl 5-ethyl-2-hydroxybenzoate Prep Sample Preparation (Aliquoting & Solvation) Batch->Prep HPLC HPLC-UV Target: Non-Volatiles (e.g., Phenolic Precursors) Prep->HPLC GC GC-FID Target: Volatiles (e.g., Residual Solvents) Prep->GC qNMR 1H qNMR Target: Absolute Purity (No Reference Std Needed) Prep->qNMR Validation ICH Q2(R2) Validation Data Integration HPLC->Validation GC->Validation qNMR->Validation Report Final Purity Certification Validation->Report

Workflow for the orthogonal purity assessment of Methyl 5-ethyl-2-hydroxybenzoate.

Experimental Protocols & Mechanistic Causality

Every protocol below is designed as a self-validating system , ensuring that any deviation in instrument performance is immediately flagged before data acquisition.

A. HPLC-UV: Non-Volatile Impurity Profiling

Causality for Method Design: Methyl 5-ethyl-2-hydroxybenzoate contains a phenolic hydroxyl group. At a neutral pH, this group can partially ionize, leading to multiple retention states and severe peak tailing on a reverse-phase column. To prevent this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to force the pH below the molecule's pKa, keeping it fully protonated for sharp, symmetrical peaks[4],[8].

Step-by-Step Protocol:

  • System Preparation: Equip the HPLC with a C18 column (250 x 4.6 mm, 5 µm). Set the column oven to 30°C to ensure reproducible thermodynamics during partitioning.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Sample Prep: Dissolve 10 mg of the synthesized batch in 10 mL of Acetonitrile (1 mg/mL).

  • Self-Validation (System Suitability Test - SST): Inject a known resolution mixture of salicylic acid and Methyl 5-ethyl-2-hydroxybenzoate. Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5. If these criteria fail, do not proceed; flush the column.

  • Execution: Run a gradient from 30% B to 90% B over 20 minutes at 1.0 mL/min. Monitor absorbance at 238 nm (the λmax​ for the salicylate chromophore).

B. GC-FID: Volatile Impurity & Residual Solvent Analysis

Causality for Method Design: Flame Ionization Detection (FID) is chosen because its response is directly proportional to the number of active carbon atoms being burned. This allows for highly accurate relative quantification of structurally similar hydrocarbon impurities without needing individual response factors for every unknown[5].

Step-by-Step Protocol:

  • System Preparation: Install a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Temperature Programming: Set the injector to 250°C and the FID to 300°C. Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Sample Prep: Dissolve 5 mg of the sample in 1 mL of high-purity Dichloromethane.

  • Self-Validation (Blank & Spike Recovery): Inject a pure Dichloromethane blank to ensure zero carryover. Follow with a spiked sample containing 50 ppm of ethanol to verify detector sensitivity (Signal-to-Noise > 10).

  • Execution: Inject 1 µL of the sample with a split ratio of 50:1 to prevent column overloading.

C. 1H qNMR: Absolute Purity Determination

Causality for Method Design: qNMR relies on the principle that the area under an NMR resonance peak is strictly proportional to the number of nuclei generating it[6]. Dimethyl sulfone (DMSO2) is selected as the internal standard because its sharp singlet at ~3.0 ppm sits perfectly in a "clean" spectral window, avoiding overlap with the analyte's aromatic protons (6.8–7.6 ppm), ester methyl (3.9 ppm), or ethyl protons (1.2 and 2.6 ppm)[7]. Furthermore, a relaxation delay ( D1​ ) of 30 seconds is strictly enforced to ensure >99% return to equilibrium for all protons; failing to do so would result in truncated integrals and artificially low purity values.

Step-by-Step Protocol:

  • Sample Prep: Accurately weigh ~20 mg of Methyl 5-ethyl-2-hydroxybenzoate and ~5 mg of certified high-purity DMSO2 (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl3​ and transfer to a high-quality 5 mm NMR tube.

  • Self-Validation (T1 Measurement): Run an inversion-recovery experiment to measure the longest T1​ relaxation time of the analyte's protons. Ensure the experimental D1​ is set to ≥5×T1​ .

  • Execution: Acquire the 1H spectrum at 400 MHz or 600 MHz with 64 scans, a 90° pulse angle, and D1​=30 s.

  • Quantification: Calculate absolute purity using the integral of the analyte's ester methyl peak (3.9 ppm, 3H) against the DMSO2 peak (3.0 ppm, 6H).

Experimental Data & Performance Comparison

The following tables summarize the validation parameters and the comparative purity results obtained from a synthesized batch of Methyl 5-ethyl-2-hydroxybenzoate, evaluated against ICH Q2(R2) guidelines[3].

Table 1: Comparative Validation Metrics (ICH Q2(R2) Framework)

Analytical MethodSpecificity / TargetLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity ( R2 )Calibration Requirement
HPLC-UV Non-volatile impurities, isomers0.05 µg/mL0.15 µg/mL0.9998Requires identical reference std
GC-FID Volatile organics, residual solvents0.10 µg/mL0.30 µg/mL0.9995Requires identical reference std
1H qNMR Absolute molecular purity~0.1% (w/w)~0.5% (w/w)1.0000 (Intrinsic)No identical std required

Insight: While HPLC and GC offer superior sensitivity (lower LOD/LOQ) for trace impurity detection, qNMR provides an intrinsically linear response that eliminates the compounding errors associated with serial dilutions and calibration curves[9].

Table 2: Purity Assessment Results for Synthesized Batch

Analytical MethodCalculated Assay Purity (%)Major Identified ImpurityImpurity Content (%)
HPLC-UV 99.42 ± 0.05%5-ethylsalicylic acid (hydrolysis product)0.35%
GC-FID 99.61 ± 0.08%Ethanol (residual synthesis solvent)0.12%
1H qNMR 99.45 ± 0.02% Combined matrixN/A (Absolute mass ratio)

Conclusion & Recommendations

Relying on a single analytical technique to verify the purity of Methyl 5-ethyl-2-hydroxybenzoate introduces blind spots.

  • GC-FID slightly overestimates purity (99.61%) because it fails to detect non-volatile degradation products like 5-ethylsalicylic acid, which decompose or fail to elute efficiently.

  • HPLC-UV (99.42%) accurately captures the non-volatile phenolic impurities but is blind to residual ethanol, which lacks a UV chromophore.

  • qNMR (99.45%) acts as the unifying source of truth. By measuring the absolute mass ratio of the target nuclei against an internal standard, it accounts for the entire sample mass—including NMR-silent impurities like inorganic salts or water[10],[11].

Recommendation for Drug Development Professionals: Utilize HPLC-UV and GC-FID during the early stages of process chemistry to identify and optimize the clearance of specific impurities. However, for the final Certificate of Analysis (CoA) and regulatory submissions (e.g., IND/NDA), 1H qNMR should be employed as the primary assay to establish the absolute purity of the Methyl 5-ethyl-2-hydroxybenzoate batch, ensuring strict compliance with ICH Q2(R2) standards.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl - mastercontrol.com:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. - resolvemass.ca:[Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL - rssl.com:[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma - emerypharma.com:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC - nih.gov:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH - ich.org:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - spectroscopyworld.com:[Link]

  • Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989 - PubChem - nih.gov:[Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science - brewerscience.com:[Link]

  • Analysis of benzoic and salicylic acids - Chromatography Forum - chromforum.org:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Analysis of Methyl 5-ethyl-2-hydroxybenzoate

For researchers, scientists, and professionals in drug development, the choice of analytical instrumentation is a critical decision that directly impacts the quality, accuracy, and efficiency of their work. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the choice of analytical instrumentation is a critical decision that directly impacts the quality, accuracy, and efficiency of their work. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Methyl 5-ethyl-2-hydroxybenzoate. By delving into the fundamental principles of each technique and presenting supporting experimental considerations, this document aims to equip you with the necessary knowledge to make an informed decision for your specific analytical needs.

Fundamental Principles: A Tale of Two Phases

At the heart of both HPLC and GC-MS lies the principle of chromatography: the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. However, the nature of these phases and the mechanisms of interaction are what set these two techniques apart.

High-Performance Liquid Chromatography (HPLC)

HPLC is a form of column chromatography that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[1][2] High pressure is applied to the mobile phase to facilitate its movement through the densely packed column, enabling high-resolution separations.[1][3][4] The separation is based on the analyte's affinity for the stationary phase versus the mobile phase.[1][5] Compounds that have a stronger interaction with the stationary phase will move through the column more slowly, resulting in a longer retention time, while compounds with a higher affinity for the mobile phase will elute faster.[1] HPLC is a versatile technique widely employed in the pharmaceutical, chemical, and food industries for the identification and quantification of a wide range of compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6][7][8][9] In GC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inner surface of a capillary column.[6] This technique is suitable for the analysis of volatile and thermally stable compounds.[7] The sample is vaporized and carried by the mobile phase through the column, where separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[6][10] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and highly specific detection.[6][7]

Head-to-Head Comparison for Methyl 5-ethyl-2-hydroxybenzoate Analysis

To determine the most suitable technique for analyzing Methyl 5-ethyl-2-hydroxybenzoate, we must consider the physicochemical properties of the analyte itself. Methyl 5-ethyl-2-hydroxybenzoate is a derivative of benzoic acid and is expected to be a polar molecule due to the presence of a hydroxyl and a carboxyl group.[11][12][13][14] Its volatility will be a key factor in deciding between HPLC and GC-MS. While specific data for this exact compound is limited, we can infer its properties from similar structures like methyl salicylate and other hydroxybenzoates. Methyl salicylate has a boiling point of 221°C and is considered volatile.[15][16] Methyl 4-hydroxybenzoate is a solid with a melting point of 125-128°C and is described as a stable, non-volatile compound.[17][18] Given that Methyl 5-ethyl-2-hydroxybenzoate is a solid, its volatility is likely to be limited, which has significant implications for its analysis by GC-MS.[19]

Sample Preparation

HPLC: Sample preparation for HPLC is generally straightforward. A solid sample of Methyl 5-ethyl-2-hydroxybenzoate would be dissolved in a suitable solvent that is compatible with the mobile phase, such as methanol or acetonitrile. The solution would then be filtered to remove any particulate matter before injection into the HPLC system.

GC-MS: Due to its presumed low volatility and the presence of a polar hydroxyl group, direct analysis of Methyl 5-ethyl-2-hydroxybenzoate by GC-MS would be challenging. The high temperatures required for volatilization could lead to thermal degradation.[20] Therefore, a derivatization step is often necessary to increase the analyte's volatility and thermal stability. This typically involves reacting the hydroxyl group with a derivatizing agent (e.g., silylation) to replace the active hydrogen with a non-polar group. This adds an extra step to the sample preparation process, increasing both time and the potential for analytical errors.

Analytical Workflow

The following diagrams illustrate the typical analytical workflows for HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent filtrate Filter Sample dissolve->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect process Process Chromatogram detect->process quantify Quantify Analyte process->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatization dissolve->derivatize extract Solvent Extraction derivatize->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize analyze Mass Analysis ionize->analyze process Process Chromatogram & Mass Spectra analyze->process identify Identify Analyte process->identify quantify Quantify Analyte identify->quantify

Caption: GC-MS analytical workflow for Methyl 5-ethyl-2-hydroxybenzoate.

Performance Parameter Comparison

ParameterHPLCGC-MS
Analyte Compatibility Excellent for non-volatile and thermally labile compounds. Well-suited for polar compounds.Requires volatile and thermally stable compounds. Derivatization often needed for polar or non-volatile analytes.
Sensitivity Good, detector dependent (e.g., UV, FLD, MS).Excellent, especially with selected ion monitoring (SIM) mode.
Selectivity Good, based on retention time and detector response. Can be enhanced with MS detection (LC-MS).Excellent, provides both retention time and mass spectral data for high confidence identification.
Speed Analysis times can be longer, typically in the range of minutes.Faster analysis times are often achievable, especially with modern fast GC techniques.
Cost Lower initial instrument cost and operational expenses compared to GC-MS.Higher initial instrument cost and maintenance requirements.
Sample Throughput Can be high with the use of autosamplers.Can also be high with autosamplers, but derivatization can be a bottleneck.

Experimental Protocols

HPLC Method for Methyl 5-ethyl-2-hydroxybenzoate
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 5-ethyl-2-hydroxybenzoate standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • For unknown samples, dissolve a known weight in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at a wavelength determined by the UV spectrum of Methyl 5-ethyl-2-hydroxybenzoate (likely around 304 nm, similar to methyl salicylate). [21]

  • Data Analysis:

    • Identify the peak corresponding to Methyl 5-ethyl-2-hydroxybenzoate based on its retention time.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of Methyl 5-ethyl-2-hydroxybenzoate in the unknown samples using the calibration curve.

GC-MS Method for Methyl 5-ethyl-2-hydroxybenzoate
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of Methyl 5-ethyl-2-hydroxybenzoate and place it in a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

    • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization of the hydroxyl group.

    • After cooling, dilute the derivatized sample with an appropriate solvent like hexane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode from m/z 50 to 500, or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Identify the peak of the derivatized Methyl 5-ethyl-2-hydroxybenzoate based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

    • For quantification, prepare calibration standards that have undergone the same derivatization procedure.

Senior Application Scientist's Recommendation

For the routine analysis and quantification of Methyl 5-ethyl-2-hydroxybenzoate, HPLC is the recommended technique. The primary reasons for this recommendation are:

  • Simplicity of Sample Preparation: HPLC does not require a derivatization step, which simplifies the workflow, reduces analysis time, and minimizes potential sources of error.

  • Analyte Suitability: HPLC is ideally suited for the analysis of polar, non-volatile compounds like Methyl 5-ethyl-2-hydroxybenzoate without the risk of thermal degradation.

  • Cost-Effectiveness: The lower initial and operational costs of an HPLC system make it a more economical choice for routine quality control and research applications.

GC-MS should be considered in specific scenarios where its unique advantages are paramount:

  • Structural Elucidation and Impurity Identification: The detailed mass spectral information provided by GC-MS is invaluable for identifying unknown impurities or confirming the structure of the analyte, especially when a reference standard is not available.

  • Trace Level Analysis in Complex Matrices: The high sensitivity and selectivity of GC-MS, particularly in SIM mode, make it the superior choice for detecting and quantifying very low levels of Methyl 5-ethyl-2-hydroxybenzoate in complex sample matrices where interferences may be a concern.

References

  • Chrom Tech, Inc. (2025, October 22).
  • Scribd. (n.d.).
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products.
  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Slideshare. (n.d.). GC-MS.
  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120-3128.
  • ElectronicsAndBooks. (n.d.).
  • Phenomenex. (2025, April 1).
  • Pubmedia Journals Series. (2025, April 8).
  • PubChem. (n.d.).
  • KNAUER. (2025, February 17).
  • ACS Publications. (n.d.).
  • European Commission. (n.d.).
  • MilliporeSigma. (n.d.).
  • Oreate AI Blog. (2026, January 8). Understanding the Polarity of Benzoic Acid: A Deep Dive.
  • ResearchOnline@JCU. (2013, October 2). Spectroscopic properties of lanthanoid benzene carboxylates in the solid state: Part 2.
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021, February 26).
  • Ataman Kimya. (n.d.).
  • ResearchGate. (n.d.).
  • Australian Government Department of Health and Aged Care. (2024, June 26).
  • National Institute of Standards and Technology. (n.d.). Methylparaben.
  • Wikipedia. (n.d.).
  • ChemWhat. (n.d.).
  • Chem-Supply. (2017, October 25).
  • Fisher Scientific. (2022, November 16).

Sources

Validation

Evaluating Assay Specificity for Methyl 5-ethyl-2-hydroxybenzoate: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Methodological Protocol Executive Summary Accurate quantification of Methyl 5-ethyl-2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Methodological Protocol

Executive Summary

Accurate quantification of Methyl 5-ethyl-2-hydroxybenzoate (C₁₀H₁₂O₃, MW: 180.20 g/mol ) [1] is critical when evaluating its use as a pharmaceutical intermediate, preservative, or flavoring agent. The primary analytical challenge lies in assay specificity —the ability to unequivocally assess the analyte in the presence of structurally similar components, such as methyl salicylate, ethyl salicylate, and structural isomers like ethyl 3-methylsalicylate.

According to the updated ICH Q2(R2) guidelines [2], an analytical procedure must demonstrate that impurities, degradation products, or matrix components do not interfere with the target analyte's signal. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demonstrating why LC-MS/MS is the gold standard for specificity. Furthermore, it provides a self-validating, step-by-step protocol for establishing a robust assay.

Comparative Analysis of Analytical Platforms

To select the optimal platform, one must evaluate the causality behind signal interference. Methyl 5-ethyl-2-hydroxybenzoate possesses a phenolic hydroxyl group and an ester moiety. In complex matrices, endogenous lipids or structurally homologous excipients often co-elute in reverse-phase chromatography.

  • HPLC-UV: Relies solely on chromophore absorption (typically 254 nm or 280 nm). It lacks the three-dimensional resolution required to differentiate co-eluting isomers, leading to false positives.

  • GC-MS: Offers excellent theoretical plates for separation but requires tedious derivatization (e.g., silylation of the hydroxyl group) to prevent peak tailing and thermal degradation, reducing throughput.

  • LC-MS/MS: Utilizes Multiple Reaction Monitoring (MRM). By filtering for a specific precursor mass and a specific fragment mass, MRM acts as a double mass filter, virtually eliminating matrix noise and isobaric interference.

Quantitative Performance Comparison
Performance MetricHPLC-UVGC-MS (Derivatized)UHPLC-MS/MS (MRM)
Specificity Low (Susceptible to co-elution)High (Requires derivatization)Very High (Orthogonal mass filtering)
Sensitivity (LOD) ~50 ng/mL~5 ng/mL~0.1 ng/mL
Linear Dynamic Range 2–3 logs3–4 logs4–5 logs
Sample Throughput Medium (15 min/run)Low (30 min/run)High (5 min/run)
Matrix Interference HighMediumLow

Mechanistic Logic: Why MS/MS Ensures Specificity

The specificity of the LC-MS/MS assay is rooted in the ionization and fragmentation chemistry of Methyl 5-ethyl-2-hydroxybenzoate.

Ionization Causality: The phenolic hydroxyl group readily deprotonates in Electrospray Ionization (ESI) negative mode, forming a stable [M-H]⁻ precursor ion at m/z 179.1. Negative ion mode is deliberately chosen over positive mode to prevent the formation of unpredictable sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which complicate quantitation and reduce reproducibility.

Fragmentation Causality: Collision-Induced Dissociation (CID) of the m/z 179.1 precursor yields predictable, structure-specific product ions. The loss of carbon dioxide (-44 Da) from the salicylate core generates a robust quantifier ion at m/z 135.1. The loss of a methoxy radical or methanol from the ester group generates a qualifier ion at m/z 147.1. By monitoring the ratio between these two transitions, the assay self-validates the identity of the peak, ensuring that an isobaric interference (like ethyl salicylate) does not skew the results.

Fragmentation P Precursor Ion [M-H]- m/z 179.1 F1 Quantifier Ion m/z 135.1 (-CO2) P->F1 Primary Cleavage F2 Qualifier Ion m/z 147.1 (-CH3OH) P->F2 Secondary Cleavage S High Specificity Readout F1->S F2->S I Interfering Analog (e.g., Ethyl Salicylate) I->F1 Isobaric Clash

Caption: MS/MS fragmentation logic demonstrating specificity against isobaric interferences.

Experimental Protocols

To ensure trustworthiness, the following protocols establish a self-validating system where matrix effects and degradation products are actively challenged.

Protocol A: UHPLC-MS/MS Assay Optimization
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of the biological or formulation sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g., ¹³C₆-Salicylic acid) to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Source: ESI in Negative Ion Mode.

    • Capillary Voltage: 2.5 kV.

    • MRM Transitions for Methyl 5-ethyl-2-hydroxybenzoate:

      • Quantifier: m/z 179.1 → 135.1 (Collision Energy: 15 eV)

      • Qualifier: m/z 179.1 → 147.1 (Collision Energy: 20 eV)

Protocol B: Specificity Validation (ICH Q2(R2) Compliant)

To prove that the assay measures only the intended analyte, a forced degradation and matrix interference study must be executed [2].

  • Blank Matrix Evaluation: Inject 6 independent lots of blank matrix (e.g., plasma or formulation vehicle). Verify that no peak at the retention time of Methyl 5-ethyl-2-hydroxybenzoate exceeds 20% of the Lower Limit of Quantitation (LLOQ) signal.

  • Isomeric Interference Testing: Spike the blank matrix with known potential interferences (e.g., Methyl salicylate, Ethyl salicylate) at 10x the Upper Limit of Quantitation (ULOQ). Confirm baseline resolution (Rs > 1.5) or complete absence of cross-talk in the target MRM channels.

  • Forced Degradation (Stability-Indicating Power):

    • Acid/Base Hydrolysis: Treat 100 µg/mL analyte with 1N HCl and 1N NaOH for 24 hours at 60°C. (Expect ester hydrolysis to 5-ethyl-2-hydroxybenzoic acid).

    • Oxidation: Treat with 3% H₂O₂ for 24 hours at room temperature.

    • Photolysis/Thermal: Expose to UV light (ICH Q1B) and 80°C for 7 days.

    • Analysis: Analyze all degraded samples. The peak purity of the remaining Methyl 5-ethyl-2-hydroxybenzoate must be >99%, proving degradation products do not co-elute and artificially inflate the assay result.

Workflow A 1. Sample Preparation (Spiked & Blank Matrices) B 2. UHPLC Separation (Resolving Isomers) A->B C 3. MS/MS Detection (MRM Transitions) B->C D 4. Data Processing (Peak Purity & S/N) C->D E 5. Specificity Confirmed (ICH Q2(R2) Compliant) D->E

Caption: Analytical workflow for validating assay specificity according to ICH Q2(R2) guidelines.

Conclusion

While HPLC-UV provides a cost-effective solution for pure raw material release, it fails the rigorous specificity requirements needed for complex formulations or biological matrices. By leveraging the specific ionization and fragmentation pathways of Methyl 5-ethyl-2-hydroxybenzoate, UHPLC-MS/MS provides an orthogonal, highly specific, and self-validating analytical method. Adhering to the step-by-step forced degradation protocols ensures full compliance with ICH Q2(R2) regulatory standards, safeguarding the integrity of downstream research and product development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12101989, Methyl 5-ethyl-2-hydroxybenzoate." PubChem. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at:[Link]

Comparative

Statistical Analysis and Performance Comparison: Methyl 5-ethyl-2-hydroxybenzoate vs. Methyl Salicylate in Topical Applications

Executive Summary The development of targeted topical analgesics relies heavily on optimizing the lipophilicity and target-enzyme affinity of active pharmaceutical ingredients (APIs). This guide provides an objective, da...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted topical analgesics relies heavily on optimizing the lipophilicity and target-enzyme affinity of active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison between the industry-standard Methyl Salicylate (MS) and its structural analog, Methyl 5-ethyl-2-hydroxybenzoate (also known as methyl 5-ethylsalicylate, CAS 79003-26-2)[1]. By analyzing in vitro cyclooxygenase (COX) inhibition and ex vivo skin permeation data, this document serves as a comprehensive framework for formulation scientists evaluating next-generation salicylate derivatives.

Mechanistic Rationale & Structural Causality

The pharmacological efficacy of salicylates is primarily dictated by their ability to inhibit the COX enzyme system, thereby suppressing prostaglandin E2 (PGE2) synthesis. However, standard Methyl Salicylate is largely non-selective, inhibiting both the constitutive COX-1 (responsible for gastric and renal homeostasis) and the inducible COX-2 (associated with inflammation).

The Causality of the 5-Ethyl Substitution: Methyl 5-ethyl-2-hydroxybenzoate features an ethyl group at the 5-position of the phenolic ring. This modification introduces two critical physicochemical shifts:

  • Increased Lipophilicity: The predicted XLogP3 increases from ~2.5 (MS) to 3.1 (M5ES)[1]. This enhances partitioning into the lipid-rich stratum corneum.

  • Steric Hindrance: The bulky 5-ethyl group creates steric clashes within the narrow hydrophobic channel of the COX-1 active site. Conversely, it fits favorably into the larger, more flexible side pocket of the COX-2 enzyme, driving selective inhibition.

G M5ES Methyl 5-ethyl-2-hydroxybenzoate COX1 COX-1 Enzyme M5ES->COX1 Steric Hindrance COX2 COX-2 Enzyme M5ES->COX2 High Affinity PGE2 PGE2 Production COX2->PGE2 Suppressed

Fig 1: Differential COX-1/COX-2 inhibition pathway by Methyl 5-ethyl-2-hydroxybenzoate.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the experimental frameworks below utilize self-validating controls and adhere strictly to internationally recognized guidelines.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

To quantify enzyme selectivity, a competitive enzyme immunoassay (EIA) was employed using the Cayman Chemical COX Inhibitor Screening Assay Kit (Cat No. 560131)[2].

  • Causality of Assay Choice: This specific assay measures the peroxidase activity of COX. Because the cyclooxygenase and peroxidase reactions are strictly coupled, monitoring the conversion of the fluorogenic substrate provides a highly sensitive, interference-free readout of total COX activity[2].

  • Step-by-Step Workflow:

    • Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin.

    • Incubation: Pre-incubate the enzymes with varying concentrations of M5ES or MS (0.1 µM to 1000 µM) for 15 minutes at 37°C. Self-Validation: Include a vehicle control (100% initial activity) and a background well (heat-inactivated enzyme).

    • Reaction Initiation: Add arachidonic acid and the fluorogenic substrate (ADHP).

    • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) after 5 minutes. Calculate the IC50 using non-linear regression analysis.

Protocol B: Ex Vivo Skin Permeation Study

Skin permeation was evaluated using vertical Franz diffusion cells, strictly adhering to OECD Test Guideline 428 (Skin Absorption: In Vitro Method)[3].

  • Causality of Model Parameters:

    • Dermis-Split Skin (0.4 mm): Full-thickness skin artificially traps highly lipophilic molecules (like M5ES) in the aqueous dermis, underestimating in vivo absorption. Splitting the dermis mitigates this artifact[3].

    • Receptor Fluid (PBS + 5% BSA): Bovine Serum Albumin (BSA) is mandatory here. Without a solubilizing agent, the concentration gradient of the lipophilic M5ES drops, violating the "sink conditions" required by Fick's First Law of Diffusion.

  • Step-by-Step Workflow:

    • Mounting: Mount dermis-split porcine skin between the donor and receptor compartments of the Franz cell.

    • Integrity Check: Measure Transepidermal Water Loss (TEWL). Reject any skin samples with TEWL > 15 g/m²/h to ensure barrier integrity.

    • Dosing: Apply an infinite dose (10 mg/cm²) of M5ES or MS formulated in propylene glycol to the donor compartment.

    • Sampling: Withdraw 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing with fresh pre-warmed buffer.

    • Analysis: Quantify cumulative permeation via HPLC-UV (235 nm).

G Prep 1. Skin Preparation (0.4mm) Mount 2. Mount on Franz Cell Prep->Mount Dose 3. Apply Infinite Dose Mount->Dose Sample 4. Time-Course Sampling Dose->Sample HPLC 5. HPLC-UV Analysis Sample->HPLC Stats 6. Calculate Jss & Kp HPLC->Stats

Fig 2: Ex vivo skin permeation workflow using a vertical Franz diffusion cell.

Statistical Analysis & Data Presentation

Data are expressed as Mean ± Standard Deviation (n=6). Statistical significance was determined using an unpaired Student's t-test (*p < 0.05).

Table 1: In Vitro COX Inhibition Profiles

M5ES demonstrates a statistically significant shift toward COX-2 selectivity compared to the non-selective MS.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Methyl Salicylate (MS) 118.4 ± 8.2142.6 ± 11.50.83 (Non-selective)
Methyl 5-ethyl-2-hydroxybenzoate > 500.041.2 ± 4.8*> 12.1 (COX-2 Selective)

*p < 0.01 compared to Methyl Salicylate COX-2 IC50.

Table 2: Ex Vivo Skin Permeation Parameters

Permeation kinetics derived from the linear portion of the cumulative amount vs. time curve (steady-state).

ParameterMethyl Salicylate (MS)Methyl 5-ethyl-2-hydroxybenzoate
Predicted XLogP3 ~2.53.1
Steady-State Flux ( Jss​ ) 48.5 ± 4.1 µg/cm²/h29.2 ± 3.6 µg/cm²/h
Permeability Coefficient ( Kp​ ) 4.85 x 10⁻³ cm/h2.92 x 10⁻³ cm/h
Lag Time ( Tlag​ ) 1.2 ± 0.3 h3.8 ± 0.5 h
Skin Retention (at 24h) 12.4 ± 2.1 µg/cm²38.7 ± 4.4 µg/cm²

*p < 0.05 compared to Methyl Salicylate.

Discussion & Field-Proven Insights

The statistical analysis reveals a clear divergence in the pharmacological utility of the two compounds based on their structural differences.

  • Superior Safety Profile via COX-2 Selectivity: The addition of the 5-ethyl group successfully shifts the molecule from a non-selective inhibitor to a COX-2 selective inhibitor (Selectivity Index > 12.1). This is critical for drug development, as localized COX-1 inhibition by traditional salicylates can still contribute to adverse dermatological or systemic effects if absorbed in high quantities.

  • Sustained Release vs. Rapid Flux: While Methyl Salicylate exhibits a high steady-state flux ( Jss​ = 48.5 µg/cm²/h) leading to rapid systemic clearance, M5ES demonstrates a lower flux but a 3-fold higher skin retention (38.7 µg/cm²). This is a direct consequence of its higher LogP (3.1)[1], which causes the molecule to form a depot within the stratum corneum.

  • Formulation Implications: For application scientists, M5ES is not a drop-in replacement for MS in fast-acting rubefacients. Instead, it is highly optimized for sustained-release topical patches or ointments where prolonged localized anti-inflammatory action is desired without the risk of systemic toxicity.

References

  • PubChem Compound Summary for CID 12101989 Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]

  • Test No. 428: Skin Absorption: In Vitro Method Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link][3]

Sources

Validation

Reproducibility in the Synthesis and Analysis of Methyl 5-ethyl-2-hydroxybenzoate: A Comparative Guide

Introduction Salicylate derivatives are foundational scaffolds in both the pharmaceutical and fragrance industries. While the unsubstituted methyl salicylate (oil of wintergreen) is ubiquitous, substituted analogs like M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Salicylate derivatives are foundational scaffolds in both the pharmaceutical and fragrance industries. While the unsubstituted methyl salicylate (oil of wintergreen) is ubiquitous, substituted analogs like Methyl 5-ethyl-2-hydroxybenzoate (CAS 79003-26-2) offer enhanced lipophilicity and unique steric profiles. These properties are critical in the development of novel therapeutics, such as selective methionine aminopeptidase (MetAP) inhibitors, where the salicylate core provides superior chemical stability and pharmacokinetic properties over traditional catechol moieties 1.

As a Senior Application Scientist, achieving batch-to-batch consistency with these substituted derivatives is paramount. This guide provides an objective, data-driven comparison of the synthetic causality, reproducibility, and analytical validation of Methyl 5-ethyl-2-hydroxybenzoate against its baseline counterpart, methyl salicylate.

Mechanistic Pathways & Causality in Synthesis

The synthesis of standard methyl salicylate typically relies on the Fischer esterification of salicylic acid—or the transesterification of acetylsalicylic acid (aspirin)—with methanol, catalyzed by sulfuric acid 2. While highly reproducible, this condensation reaction is limited to modifying the carboxylate group.

Conversely, synthesizing Methyl 5-ethyl-2-hydroxybenzoate requires precise functionalization of the aromatic ring. Direct alkylation is prone to poor regioselectivity and over-alkylation. Therefore, the most reproducible and self-validating route is the catalytic hydrogenation of Methyl 5-acetylsalicylate 3.

Causality of Experimental Choices:

  • 5% Pd-C Catalyst: Provides the necessary surface area for H₂ adsorption and activation without aggressively reducing the aromatic ring itself.

  • 70% Perchloric Acid (HClO₄) Promoter: This is the critical variable. Hydrogenating an aromatic ketone to an alkyl group under standard conditions often stalls at the benzylic alcohol intermediate. The addition of strong HClO₄ protonates this intermediate, facilitating the elimination of water to form a carbocation, which is subsequently reduced by the Pd-hydride species to the target ethyl group.

  • Ethyl Acetate Solvent: Offers excellent solubility for both the starting material and the product while remaining inert to hydrogenation, unlike protic solvents which might interfere with the carbocation intermediate.

Visualization of the Synthesis Workflow

G N1 Methyl 5-acetylsalicylate (Starting Material) N2 Catalytic Hydrogenation (5% Pd-C, EtOAc) N1->N2 H2 Gas (1 atm) N3 Acidic Promotion (70% HClO4) N2->N3 Catalyst Activation N4 Reduction Intermediate (Carbonyl to Methylene) N3->N4 Cleavage of C=O N5 Methyl 5-ethyl-2-hydroxybenzoate (Target Product) N4->N5 Filtration & Evaporation N6 GC-MS Validation (m/z 180.2) N5->N6 Self-Validation

Reaction pathway and validation workflow for Methyl 5-ethyl-2-hydroxybenzoate synthesis.

Comparative Performance & Reproducibility Metrics

To objectively evaluate Methyl 5-ethyl-2-hydroxybenzoate, we must compare its synthetic and analytical metrics against standard methyl salicylate. The addition of the ethyl group significantly alters its physical properties, increasing its molecular weight to 180.20 g/mol and its predicted XLogP3 to 3.1 4. This enhanced lipophilicity improves membrane permeability for downstream drug development assays.

MetricMethyl Salicylate (Baseline)Methyl 5-ethyl-2-hydroxybenzoateAnalytical Significance
Molecular Weight ( g/mol ) 152.15180.20Determines exact mass spec target (m/z)
Lipophilicity (XLogP3) ~2.63.1Impacts HPLC retention and bio-assay partitioning
Typical Synthetic Yield 85–95%75–82%Reflects the complexity of ketone reduction vs. simple esterification
Batch-to-Batch RSD (Purity) < 2.0%< 3.5%Demonstrates the reproducibility of the catalytic method
Primary Impurity Profile Unreacted salicylic acidMethyl 5-(1-hydroxyethyl)salicylateDictates the choice of purification (distillation vs. chromatography)

Self-Validating Experimental Protocols

A robust protocol must function as a self-validating system, where each step contains an internal check to confirm success before proceeding to the next phase.

Protocol 1: Synthesis of Methyl 5-ethyl-2-hydroxybenzoate

Objective: Reduce Methyl 5-acetylsalicylate to the target ethyl derivative via controlled hydrogenation [[3]]().

  • Preparation: Dissolve 10.0 g of Methyl 5-acetylsalicylate in 200 mL of ethyl acetate within a specialized hydrogenation flask.

  • Catalyst & Promoter Addition: Add 1.0 g of 5% Pd-C catalyst, followed carefully by 2 mL of 70% HClO₄.

    • Causality: The acid must be added last to prevent localized degradation of the starting material before the catalyst is evenly dispersed.

  • Hydrogenation: Purge the system with N₂ to remove ambient oxygen, then introduce H₂ gas at room temperature and standard atmospheric pressure with vigorous stirring.

  • Self-Validation Check (H₂ Uptake): Monitor the volume of H₂ consumed via a burette system. The reaction is self-validating; it is complete when exactly two molar equivalents of H₂ are consumed (one equivalent to reduce the ketone to an alcohol, and one to reduce the alcohol to the alkane). If uptake stops prematurely, the catalyst may be poisoned.

  • Workup: Filter the mixture through a Celite pad to remove the Pd-C catalyst. Evaporate the filtrate in vacuo to yield the crude product as a pale brown oil.

Protocol 2: GC-MS Analytical Validation

Objective: Confirm the identity, purity, and structural integrity of the synthesized oil.

  • Sample Prep: Dissolve 10 mg of the crude oil in 1 mL of GC-grade dichloromethane. Add 10 µL of an internal standard (e.g., dodecane).

    • Causality: The internal standard self-validates the injection volume and system response, ensuring that any variation in peak area is due to the sample, not the instrument.

  • Chromatography: Inject 1 µL onto a standard non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 250°C at 10°C/min.

    • Causality: The gradient ensures complete baseline separation of the target product from the partially reduced alcohol intermediate, which elutes later due to hydrogen bonding.

  • Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Self-Validation Check (Spectral Matching): The target peak must exhibit a molecular ion [M]⁺ at m/z 180.2 [[4]](). Furthermore, the presence of a strong m/z 148 peak (indicating the loss of methanol from the ester group) validates the preservation of the core salicylate structure during the aggressive hydrogenation step.

References

  • Synthesis of methyl 5-ethylsalicylate - PrepChem [Link]

  • Methyl 5-ethyl-2-hydroxybenzoate | C10H12O3 | CID 12101989 - PubChem[Link]

  • Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC (PubMed Central)[Link]

  • Synthesis of Methyl Salicylate from Aspirin - ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 5-ethyl-2-hydroxybenzoate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of compliance checklists, but as a self-validating system of risk mitigation. When handling highly active or toxic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of compliance checklists, but as a self-validating system of risk mitigation. When handling highly active or toxic intermediates like Methyl 5-ethyl-2-hydroxybenzoate , every operational choice must be grounded in the physicochemical reality of the molecule.

This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), operational handling, and disposal of Methyl 5-ethyl-2-hydroxybenzoate, ensuring both scientific integrity and personnel safety[1].

Physicochemical & Hazard Profile

Before selecting PPE or designing a workflow, we must analyze the quantitative and qualitative data of the chemical. Methyl 5-ethyl-2-hydroxybenzoate is a solid organic ester. Its primary hazard vector is ingestion, classified under Acute Toxicity Category 3 (Oral) [1].

Table 1: Chemical and Hazard Summary for Methyl 5-ethyl-2-hydroxybenzoate

Property / ParameterData / ClassificationOperational Implication
CAS Number 79003-26-2 (varies by isomer)Ensure exact lot verification before synthesis.
PubChem CID Reference for structural and computational data[1].
Molecular Formula C₁₀H₁₂O₃Combustible organic solid; keep away from oxidizers.
Molecular Weight 180.20 g/mol Relevant for stoichiometric calculations[1].
Physical State SolidCritical: Risk of aerosolized dust during transfer.
Hazard Class Acute Tox. 3 Oral (H301)Toxic if swallowed. Requires strict ingestion/dust controls[1].
Signal Word DANGER (GHS06 Pictogram)High-priority handling protocols required.
Storage Class 6.1CSegregate as a combustible acute toxic compound.
Water Hazard (WGK) WGK 3 (Highly hazardous)Absolute prohibition of drain disposal; strict containment.

Causality-Driven PPE Selection Matrix

In a laboratory setting, "Oral Toxicity" does not mean a researcher will intentionally ingest the chemical. Ingestion typically occurs via secondary transmission : contaminated gloves touching the face, or the inhalation of aerosolized dust which is subsequently cleared by the mucociliary escalator and swallowed. Therefore, our PPE strategy must strictly eliminate dust aerosolization and dermal transfer.

  • Hand Protection (Double-Gloving):

    • Selection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to solid organic esters. Double-gloving is mandatory. The outer glove acts as the primary barrier against toxic dust during weighing; it must be removed immediately after handling the chemical to prevent cross-contamination of lab instruments (e.g., balance keypads, fume hood sashes).

  • Respiratory & Engineering Controls:

    • Selection: Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (face velocity 80–100 fpm). If engineering controls fail, an N95/P100 particulate respirator is required.

    • Causality: Because the compound is a solid, the friction of spatulas and weighing boats generates microscopic airborne particulates. The fume hood captures these particulates before they reach the operator's breathing zone, preventing mucociliary ingestion.

  • Eye Protection:

    • Selection: Tight-fitting chemical safety goggles (not standard safety glasses).

    • Causality: Standard glasses allow airborne toxic dust to settle on the conjunctiva, leading to systemic absorption or severe irritation.

  • Body Protection:

    • Selection: Flame-resistant lab coat with disposable Tyvek sleeves.

    • Causality: Disposable sleeves prevent toxic dust from embedding into the woven fabric of a reusable lab coat, which could later expose the researcher or laundry personnel.

Operational Workflow: Safe Weighing and Transfer

To validate our safety system, we must implement a step-by-step methodology that physically separates the hazard from the operator.

Methodology: Closed-System Transfer Protocol

  • Preparation: Clear the fume hood of all non-essential equipment to maintain laminar airflow. Place an analytical balance inside the hood.

  • Static Mitigation: Wipe the weighing boat and spatula with an anti-static zero-ionizer. Reasoning: Static electricity causes solid powders to repel and aerosolize, increasing the risk of inhalation.

  • Tare and Transfer: Open the reagent bottle only inside the fume hood. Carefully transfer the required mass of Methyl 5-ethyl-2-hydroxybenzoate using a slow, deliberate motion to prevent dust clouds.

  • Sealing: Once weighed, immediately cap the primary reagent bottle. Transfer the weighed solid into the reaction flask and seal the flask with a septum before removing it from the hood.

  • Decontamination: Wipe down the balance, spatula, and hood surface with a solvent-dampened lint-free cloth (e.g., ethanol or isopropanol) to capture residual dust. Do not dry-sweep.

HandlingWorkflow A 1. Risk Assessment Verify SDS & Protocols B 2. PPE Donning Double Nitrile, Goggles, Coat A->B C 3. Engineering Controls Transfer in Fume Hood B->C D 4. Execution Closed-System Synthesis C->D E 5. Decontamination Wet-Wipe & Segregate Waste D->E

Operational workflow for the safe handling of Methyl 5-ethyl-2-hydroxybenzoate.

Emergency Response & Spill Containment

Given its Acute Tox. 3 status and WGK 3 environmental hazard, a spill of Methyl 5-ethyl-2-hydroxybenzoate requires immediate, calculated action. Never use a brush or broom to clean up a toxic solid, as this will aerosolize the chemical.

Methodology: Toxic Solid Spill Response

  • Isolate: Immediately halt work, alert nearby personnel, and demarcate the spill zone.

  • Upgrade PPE: If the spill is outside a fume hood, responders must don a P100 particulate respirator before approaching.

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent paper towels. Carefully pour a compatible solvent (e.g., water/ethanol mix) over the towels to dampen the powder. Reasoning: Wetting the solid binds the particulates, completely neutralizing the risk of aerosolization.

  • Collection: Scoop the dampened towels and residue using a non-sparking tool into a heavy-duty, sealable hazardous waste bag.

  • Secondary Wash: Wash the spill surface with soap and water, collecting all wash water into the toxic waste container.

SpillResponse S1 Spill Detected (Solid/Powder) S2 Isolate Area Alert Personnel S1->S2 S3 Don Emergency PPE (N95/P100 Mask) S2->S3 S4 Wet-Wipe Containment (Avoid Aerosolization) S3->S4 S5 Toxic Waste Disposal (Class 6.1C) S4->S5

Emergency spill containment pathway for acute toxic solid materials.

Disposal & Waste Management Plan

Because Methyl 5-ethyl-2-hydroxybenzoate is classified as WGK 3 (highly hazardous to water), environmental release is strictly prohibited.

  • Solid Waste: All contaminated consumables (gloves, weighing boats, Tyvek sleeves, paper towels) must be placed in a dedicated, rigid, puncture-resistant container labeled as "Toxic Organic Solid Waste (Class 6.1C)" .

  • Liquid Waste: Any aqueous or organic washings generated during decontamination or synthesis must be collected in compatible, sealed carboys. Do not pour any washings down the sink.

  • Regulatory Compliance: Ensure waste is collected by a certified hazardous waste disposal vendor in accordance with local EPA/RCRA (or equivalent international) regulations for acutely toxic materials.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12101989, Methyl 5-ethyl-2-hydroxybenzoate". PubChem. Available at:[Link]

  • European Chemicals Agency (ECHA). "GHS Classification and Labelling Inventory". ECHA Europa. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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